molecular formula C6H5ClN2O4S B1329391 4-Chloro-3-nitrobenzenesulfonamide CAS No. 97-09-6

4-Chloro-3-nitrobenzenesulfonamide

Cat. No.: B1329391
CAS No.: 97-09-6
M. Wt: 236.63 g/mol
InChI Key: SPZGXONNVLTQDE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5ClN2O4S and its molecular weight is 236.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512314. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonamide
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InChI

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
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InChI Key

SPZGXONNVLTQDE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H5ClN2O4S
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DSSTOX Substance ID

DTXSID8052649
Record name 4-Chloro-3-nitrobenzenesulphonamide
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Molecular Weight

236.63 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Vapor Pressure

0.0000018 [mmHg]
Record name 4-Chloro-3-nitrobenzenesulfonamide
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CAS No.

97-09-6
Record name 4-Chloro-3-nitrobenzenesulfonamide
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Foundational & Exploratory

4-Chloro-3-nitrobenzenesulfonamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonamide: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97-09-6), a key chemical intermediate. The document details its fundamental physicochemical properties, established synthesis protocols, reactivity profile, and significant applications in the pharmaceutical and dye industries. It is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this versatile compound. The guide incorporates detailed experimental procedures, safety protocols, and environmental fate considerations to ensure a complete and practical resource.

Introduction and Chemical Identity

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide moiety.[1] These functional groups impart a unique chemical reactivity that makes it a valuable precursor in multi-step organic syntheses.[1] Its primary industrial significance lies in its role as a building block for more complex molecules, particularly in the synthesis of azo dyes and various pharmaceutical agents.[1][2][3][4] The strategic placement of the chloro and nitro groups on the benzene ring activates the molecule for specific nucleophilic substitution reactions, while the sulfonamide group offers a site for further chemical modification. This guide aims to consolidate the core technical information regarding this compound, providing a foundational resource for its effective and safe utilization in a research and development setting.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions. At room temperature, it exists as a yellow crystalline solid.[1] Its solubility profile is a critical consideration for its application in synthesis; it exhibits low solubility in water and nonpolar solvents like hexane but is more soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] The pH of the medium can also influence its solubility.[1]

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 97-09-6[5][6]
Molecular Formula C₆H₅ClN₂O₄S[3][5]
Molecular Weight 236.63 g/mol [5]
Appearance Yellow crystalline solid[1][7]
Melting Point 175-176 °C (conflicting data exists)[5][7]
Boiling Point ~175-176 °C (decomposes)[5][7]
Density ~1.60 g/cm³ (estimate)[1][5]
pKa 9.28 ± 0.60 (Predicted)[5]
Log Kow (Octanol-Water Partition Coeff.) 0.66[3]
Vapor Pressure 1.8 x 10⁻⁶ mm Hg at 25 °C (estimate)[3][4]
Water Solubility Limited; 224.8 mg/L at 15 °C[1][7]
Solubility in Organic Solvents Low in nonpolar solvents (hexane, toluene); Higher in polar solvents (DMSO, methanol)[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloronitrobenzene. This process involves chlorosulfonation followed by amidation. The causality behind this choice of starting material is the directing effect of the existing chloro and nitro groups on the benzene ring, which favors substitution at the desired position.

Step 1: Chlorosulfonation of 2-Chloronitrobenzene

The first step is the electrophilic aromatic substitution reaction where 2-chloronitrobenzene is reacted with chlorosulfonic acid to yield the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[8] The reaction temperature is carefully controlled to prevent side reactions and ensure a high yield of the desired isomer.[8]

Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride

The resulting sulfonyl chloride is a reactive intermediate.[9] It is then carefully reacted with aqueous ammonia. The nucleophilic nitrogen of the ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide group.

General Synthesis Workflow

G Start 2-Chloronitrobenzene Step1 Chlorosulfonation (100-130°C) Start->Step1 Reagent1 Chlorosulfonic Acid (HSO₃Cl) Reagent1->Step1 Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Step1->Intermediate Step2 Amidation (-10°C to 23°C) Intermediate->Step2 Reagent2 Aqueous Ammonia (NH₄OH) Reagent2->Step2 Product This compound Step2->Product Purification Filtration & Recrystallization (Methanol/Water, Toluene) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Key steps in the synthesis of this compound.

Detailed Experimental Methodology

This protocol is a synthesized representation based on established chemical principles and literature.[2]

  • Chlorosulfonation: Slowly add chlorosulfonic acid (e.g., 450 mL) to 2-chloronitrobenzene (e.g., 100 g) in a suitable reaction vessel equipped with a stirrer and temperature control.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for approximately 6 hours.[2]

  • Cooling & Stirring: Cool the mixture to ambient temperature and continue stirring for an additional 12 hours to ensure the reaction goes to completion.[2]

  • Amidation: In a separate vessel, prepare chilled aqueous ammonia (e.g., 800 mL). Slowly and carefully pour the reaction mass from the previous step into the chilled ammonia, maintaining the temperature at or below -10°C. Stir the resulting mixture for 3 hours.[2]

  • Warming: Allow the reaction mixture to warm to room temperature (approx. 23°C) and stir for another 2 hours.[2]

  • Isolation: Filter the reaction mixture to collect the solid crude product. Wash the solid precipitate thoroughly with water (e.g., 3 x 200 mL).[2]

  • Purification (Recrystallization):

    • Dissolve the crude solid in methanol (e.g., 600 mL) at 60°C.[2]

    • Add water portion-wise (e.g., 3 x 200 mL), stirring for 1 hour after each addition while maintaining the temperature at 60°C.[2]

    • Cool the mixture to room temperature and stir for 1 hour to induce crystallization.[2]

    • Filter the purified solid and wash with a 1:1 mixture of methanol and water.[2]

    • A final crystallization from toluene can be performed for higher purity.[2]

  • Drying: Dry the final product under vacuum at 60°C to remove residual solvents.[2]

Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups. It is a versatile intermediate in organic synthesis.[1]

  • Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is a component of molecules investigated for potential antibacterial properties.[1]

  • Dye Industry: A primary application is its use as an intermediate for azo dyes.[2][3][4] The aromatic amine that can be formed by reducing the nitro group is a key component for creating the azo linkage (-N=N-), which is the chromophore in this class of dyes.

  • Chemical Research: The compound is widely used in chemical research as a building block to introduce the substituted phenylsulfonamide moiety into larger, more complex molecules.[1][6]

Application Pathways

Main This compound Pharma Pharmaceuticals Main->Pharma Dyes Azo Dyes Main->Dyes Research Organic Synthesis Main->Research SubPharma Antibacterial Agents Pharma->SubPharma SubDyes Chromophore Precursor Dyes->SubDyes SubResearch Chemical Building Block Research->SubResearch

Caption: Major application areas for this compound.

Spectroscopic and Analytical Data

Characterization of this compound is routinely performed using standard analytical techniques. Spectral data is available in public databases for reference.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the structure of the aromatic ring and the presence of the sulfonamide protons.[3][10]

  • Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for the N-H stretches of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group.[3]

  • Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern, which helps confirm the compound's identity.[3]

Safety, Handling, and Environmental Fate

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[11]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Overdose may lead to methemoglobinemia.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[11]

    • Respiratory Protection: In case of dust formation or exceeding exposure limits, use a full-face respirator.[11]

  • Handling & Storage: Use only in a well-ventilated area.[11][12][13] Avoid breathing dust.[11][12] Wash hands thoroughly after handling.[11][12][13] Store in a dry, cool, and well-ventilated place with the container tightly closed.[11][12] Store locked up.[11][13]

Environmental Fate

Understanding the environmental impact is crucial for responsible chemical management.

  • Mobility in Soil: With an estimated soil adsorption coefficient (Koc) of approximately 54, the compound is expected to have very high mobility in soil.[3][11]

  • Bioconcentration: The estimated bioconcentration factor (BCF) is low (around 1.9), suggesting that it will not significantly bioconcentrate in aquatic organisms.[3][11]

  • Atmospheric Fate: In the atmosphere, it is predicted to exist in both vapor and particulate phases.[3] The vapor phase is expected to degrade slowly by reaction with hydroxyl radicals, with an estimated half-life of about 438 days.[3] It is essentially nonvolatile from water surfaces.[3]

Conclusion

This compound is a cornerstone intermediate with significant value in the chemical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for manufacturing dyes and pharmaceuticals. A thorough understanding of its synthesis, handling protocols, and safety considerations, as outlined in this guide, is paramount for its effective and responsible use in scientific research and industrial applications.

References

  • This compound - Solubility of Things. Solubility of Things. [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact the author.

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and analytical methodologies for 4-Chloro-3-nitrobenzenesulfonamide. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the handling, characterization, and application of this versatile chemical entity. We will delve into its structural attributes, spectroscopic profile, and thermal properties, supported by detailed experimental protocols and safety considerations.

Introduction: A Versatile Synthetic Building Block

This compound, with the CAS number 97-09-6, is an organic compound featuring a benzene ring substituted with a chloro, a nitro, and a sulfonamide group.[1][2] The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic pathways. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring, influencing its chemical behavior and making it a focal point for further molecular elaboration.[3] This guide will systematically explore the fundamental properties of this compound, providing a robust knowledge base for its effective utilization in research and development. Notably, it serves as a crucial intermediate in the production of azo dyes and has applications in the pharmaceutical industry, for instance, in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₂O₄S[6]
Molecular Weight 236.63 g/mol [6]
CAS Number 97-09-6[4]
Appearance Yellow crystalline solid[7]
Melting Point There is a notable discrepancy in the reported melting points in various databases, with values ranging significantly. A reported value is approximately 183 °C.[7] However, other sources state a much lower range of 25-35 °C, which may refer to a different form or purity of the compound.[8] Due to this inconsistency, experimental verification is strongly recommended.[7][8]
Solubility Limited solubility in water. Soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Low solubility in nonpolar solvents like hexane and toluene.[7][7]
pKa 9.28 ± 0.60 (Predicted)[8]
Vapor Pressure 1.8 x 10⁻⁶ mm Hg at 25 °C (Estimated)[6]
LogP (Octanol-Water Partition Coefficient) 0.66[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorosulfonation of 2-chloronitrobenzene, followed by amination. The causality behind this synthetic route lies in the directing effects of the substituents on the benzene ring and the reactivity of the resulting sulfonyl chloride.

Synthesis of the Precursor: 4-Chloro-3-nitrobenzenesulfonyl chloride

The key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, is prepared by the direct chlorosulfonation of o-chloronitrobenzene.[9] The reaction is temperature-controlled to maximize yield and purity.[10]

Diagram 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

G o_chloronitrobenzene o-Chloronitrobenzene reaction_mixture Reaction Mixture o_chloronitrobenzene->reaction_mixture chlorosulfonic_acid Chlorosulfonic Acid (4-5 eq.) chlorosulfonic_acid->reaction_mixture product 4-Chloro-3-nitrobenzenesulfonyl chloride reaction_mixture->product Heat (100-130°C) Evolution of HCl

Caption: Reaction scheme for the synthesis of the sulfonyl chloride precursor.

Step-by-Step Synthesis Protocol for this compound

This protocol is adapted from established synthetic procedures.[4]

  • Chlorosulfonation: To a reaction vessel, slowly add 2-chloronitrobenzene (100 g) to chlorosulfonic acid (450 mL).

  • Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.

  • Cool the mixture to room temperature and continue stirring for an additional 12 hours.

  • Amination: Slowly pour the reaction mass into chilled aqueous ammonia (800 mL) while maintaining the temperature at -10°C for 3 hours.

  • Allow the mixture to warm to 23°C and stir for 2 hours.

  • Work-up and Purification: Filter the resulting solid and wash it three times with water (200 mL each).

  • Dissolve the solid in methanol (600 mL) at 60°C.

  • Add water (200 mL) and stir for 1 hour at 60°C. Repeat this step twice more.

  • Cool the mixture to room temperature, stir for 1 hour, and then filter the solid.

  • Wash the solid with a 1:1 mixture of methanol and water (100 mL).

  • Dry the solid under vacuum at 60°C to yield this compound. Further purification can be achieved by crystallization from toluene.[4]

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include:

  • N-H stretching of the sulfonamide group, typically in the region of 3300-3400 cm⁻¹.

  • Asymmetric and symmetric stretching of the NO₂ group , which are strong bands usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • S=O stretching of the sulfonamide group, appearing as two strong bands in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

  • C-Cl stretching , which will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 236, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be evident for the molecular ion and any chlorine-containing fragments. Fragmentation would likely involve the loss of SO₂, NH₂, and other small moieties. GC-MS data available on PubChem indicates a base peak at m/z 30 and a secondary peak at m/z 236.[6]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis and purification of this compound and its derivatives.[12][13] A general protocol for the analysis is provided below.

Diagram 2: General HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 column filter->inject elute Elute with mobile phase (e.g., MeCN/Water) inject->elute detect Detect with UV detector elute->detect integrate Integrate peak area detect->integrate quantify Quantify using calibration curve integrate->quantify

Caption: A typical workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water. For mass spectrometry compatible methods, formic acid can be used as an additive.[12]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is generally suitable.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from its peak area using the calibration curve.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay of its functional groups.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] This allows for the displacement of the chloro group by a variety of nucleophiles, such as amines and alkoxides, providing a versatile route to a wide range of substituted derivatives. This reactivity is fundamental to its use as a synthetic intermediate.

Reactions of the Sulfonamide Group

The sulfonamide group itself can undergo various reactions. The acidic proton on the nitrogen can be deprotonated with a base, and the resulting anion can participate in further reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation opens up another avenue for derivatization and the synthesis of compounds with different electronic and biological properties.

Applications in Synthesis

As previously mentioned, this compound is a key intermediate in the synthesis of azo dyes.[4] Its derivatives have also been explored for their potential biological activities. The core structure is a scaffold that can be modified to interact with various biological targets.

Safety and Handling

This compound is an irritant and may cause skin sensitization.[6] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, driven by the reactivity imparted by its chloro, nitro, and sulfonamide functional groups. This guide has provided a detailed overview of its physicochemical properties, synthesis, analytical characterization, reactivity, and safety considerations. A thorough understanding of these aspects is crucial for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science. Further research into its biological activities and the development of novel synthetic applications will continue to underscore its importance as a versatile chemical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column. [Link]

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A Comprehensive Technical Guide to 4-Chloro-3-nitrobenzenesulfonamide: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrobenzenesulfonamide is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique molecular architecture, featuring a sulfonamide group, a nitro group, and a chlorine atom, imparts a chemical reactivity that makes it a versatile intermediate for organic synthesis.[1] This guide provides an in-depth exploration of its molecular characteristics, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications, most notably as a key building block in the synthesis of targeted pharmaceuticals.[1][2] The information herein is curated for researchers, scientists, and drug development professionals to serve as a practical and authoritative resource.

Molecular Structure and Identification

The reactivity and function of this compound are dictated by its molecular structure. The benzene ring is substituted with three key functional groups: a chlorine atom at position 4, a nitro group at position 3, and a sulfonamide group at position 1. The electron-withdrawing nature of the nitro and sulfonyl groups, combined with the directing effects of the chlorine atom, makes the molecule a valuable precursor for further chemical modifications.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [3]
CAS Number 97-09-6 [3][4][5][6]
Molecular Formula C₆H₅ClN₂O₄S [3][4][5]
SMILES C1=CC(=C(C=C1S(=O)(=O)N)[O-])Cl [3]

| InChIKey | SPZGXONNVLTQDE-UHFFFAOYSA-N |[3][7] |

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its effective use in experimental design, including reaction setup, purification, and formulation.

Table 2: Physicochemical Data

Property Value Notes Source
Molecular Weight 236.63 g/mol [3][4][5]
Appearance Light yellow crystalline solid [1][2]
Melting Point 175-176 °C Some sources report values around 183°C. [7]
Solubility Limited in water; Low in nonpolar solvents (e.g., hexane); Soluble in polar organic solvents (e.g., methanol, DMSO). The polar sulfonamide and nitro groups increase affinity for polar solvents. [1][2]

| pKa (Predicted) | 9.28 ± 0.60 | The sulfonamide proton is weakly acidic. |[7] |

The compound's solubility profile is a direct consequence of its structure.[1] While the benzene ring provides hydrophobic character, the polar sulfonamide and nitro groups allow for dipole-dipole interactions and hydrogen bonding (with the sulfonamide N-H), enhancing solubility in polar organic solvents.[1] Its limited water solubility can be influenced by pH; under basic conditions, deprotonation of the sulfonamide nitrogen can occur, which may alter its solubility characteristics.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, multi-step process that begins with a common industrial starting material, 2-chloronitrobenzene. The overall transformation relies on two fundamental reactions in organic chemistry: electrophilic aromatic substitution followed by nucleophilic substitution at a sulfur center.

Synthetic Pathway Overview

The synthesis proceeds via an intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[8][9][10] This intermediate is formed by the sulfonation of 2-chloronitrobenzene using chlorosulfonic acid. The subsequent reaction of the sulfonyl chloride with ammonia yields the final sulfonamide product.

synthesis_pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination start 2-Chloronitrobenzene intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride start->intermediate Electrophilic Aromatic Substitution reagent1 Chlorosulfonic Acid (HSO₃Cl) product This compound intermediate->product Nucleophilic Acyl Substitution reagent2 Aqueous Ammonia (NH₃(aq))

Caption: Figure 1: Synthetic pathway of this compound.

Detailed Experimental Protocol

This protocol synthesizes insights from established procedures. It is designed to be self-validating by providing clear checkpoints and rationale.

Materials:

  • 2-chloronitrobenzene

  • Chlorosulfonic acid

  • Chilled aqueous ammonia

  • Methanol

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Sulfonylation: In a fume hood, slowly add 2-chloronitrobenzene (1.0 mol equivalent) to an excess of chlorosulfonic acid (approx. 4-5 mol equivalents) in a reaction vessel equipped with a stirrer and gas outlet.[10]

    • Scientist's Note: The slow addition is critical to control the initial exothermic reaction. An excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Controlled Heating: Heat the reaction mixture to 100-120°C and maintain this temperature for approximately 4-6 hours, or until the evolution of hydrogen chloride gas subsides.[10]

    • Scientist's Note: The heating provides the necessary activation energy for the electrophilic aromatic substitution. The reaction is directed to the para-position relative to the chlorine atom due to its ortho-, para-directing nature and steric hindrance at the ortho-positions. Monitoring HCl evolution is a reliable way to track reaction progress.

  • Quenching and Amination: After cooling the reaction mass to ambient temperature, slowly and carefully pour it into a vessel containing a large volume of chilled aqueous ammonia with vigorous stirring, maintaining the temperature below 0°C.[6]

    • Scientist's Note: This is the most critical step. The chilled ammonia serves two purposes simultaneously: it neutralizes the highly corrosive excess chlorosulfonic acid in a controlled manner, and it acts as the nucleophile (NH₃) to displace the chloride from the intermediate sulfonyl chloride, forming the desired sulfonamide. The low temperature prevents hydrolysis of the sulfonyl chloride and controls the intense exotherm.

  • Isolation: Stir the resulting slurry as it warms to room temperature over 2-3 hours. Filter the precipitated solid and wash it thoroughly with cold water to remove any residual ammonium salts.[6]

    • Scientist's Note: Allowing the mixture to warm ensures the completion of the amination reaction. The solid product precipitates because it is insoluble in the aqueous medium.

  • Purification: Recrystallize the crude solid from a methanol/water solvent system. Dissolve the solid in hot methanol and gradually add water until the solution becomes turbid. Allow it to cool slowly to induce the formation of pure crystals.[6]

    • Scientist's Note: Recrystallization is a standard purification technique for solids. The methanol/water system is effective because the product is soluble in hot methanol but much less soluble in the cold, more aqueous mixture, allowing impurities to remain in the mother liquor.

  • Drying: Filter the purified crystals and dry them under vacuum at 60°C to yield this compound as a yellow crystalline solid.[6]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical intermediate.[1]

Case Study: Intermediate in Venetoclax Synthesis

A prominent and high-impact application is its use as a key starting material for the synthesis of Venetoclax.[2] Venetoclax is an FDA-approved oral medication for treating chronic lymphocytic leukemia (CLL).[2] It functions as a B-cell lymphoma-2 (Bcl-2) inhibitor, a mechanism that promotes apoptosis in cancer cells. The structural framework provided by this compound is elaborated through subsequent chemical steps to build the complex architecture of the final drug molecule. This application underscores the compound's direct relevance to modern pharmaceutical development.

Other Industrial and Research Applications
  • Dyestuff Intermediate: It serves as a precursor in the synthesis of certain azo dyes.[6] The functional groups on the ring can be chemically modified (e.g., reduction of the nitro group to an amine) to produce diazonium salts, which are key components in azo coupling reactions.

  • Organic Synthesis Building Block: In a broader context, it is used as a building block for creating more complex molecules in various research settings.[1]

  • Antibacterial Research: The sulfonamide moiety is a classic pharmacophore found in sulfa drugs. Consequently, this compound and its derivatives have been investigated for potential antibacterial properties.[1]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant.[7] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. It should be stored at room temperature in a dry, well-ventilated area, preferably under an inert atmosphere.[2][7]

Conclusion

This compound is a compound of significant industrial and academic importance. Its well-defined structure, predictable reactivity, and established synthesis make it a reliable and valuable intermediate. Its critical role in the production of life-saving pharmaceuticals like Venetoclax highlights the profound impact that such foundational molecules have in the field of drug development. This guide provides the core technical knowledge required for scientists to confidently and effectively utilize this versatile chemical in their research endeavors.

References

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A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzenesulfonamide from 2-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway for producing 4-chloro-3-nitrobenzenesulfonamide, a valuable chemical intermediate in the pharmaceutical and dye industries.[1][2] The synthesis commences with the readily available starting material, 2-chloronitrobenzene. The core of this process involves a two-step reaction sequence: an electrophilic aromatic substitution via chlorosulfonation, followed by a nucleophilic substitution to form the final sulfonamide. This document elucidates the underlying chemical principles, provides a field-proven experimental protocol, and summarizes critical process parameters for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

Significance of this compound

This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a reactive sulfonamide group and a substituted aromatic ring, makes it a versatile precursor for more complex molecular architectures. It is particularly noted as an intermediate in the synthesis of various azo dyes and has been investigated for its potential in the development of novel pharmaceutical agents, including those with antibacterial properties.[1][2]

Rationale for the Synthetic Pathway

The selection of 2-chloronitrobenzene as the starting material is a strategic choice based on both chemical reactivity and commercial availability. The synthesis is designed to proceed in two robust and high-yielding steps:

  • Chlorosulfonation: The introduction of a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

  • Amination: The conversion of the sulfonyl chloride group into the target sulfonamide (-SO₂NH₂) group.

This pathway is efficient and leverages well-understood reaction mechanisms, making it scalable and reproducible.

Mechanistic Principles and Pathway Analysis

The success of this synthesis hinges on the precise control of regioselectivity during the first step and the efficient conversion in the second.

Step 1: Electrophilic Aromatic Substitution: The Chlorosulfonation of 2-Chloronitrobenzene

The primary reaction is the direct chlorosulfonation of 2-chloronitrobenzene using an excess of chlorosulfonic acid (ClSO₃H).[3] This is a classic electrophilic aromatic substitution (EAS) reaction.

  • Generation of the Electrophile: Chlorosulfonic acid, a powerful reagent, serves as the source of the electrophile. While the exact nature of the electrophile can be complex, it is functionally equivalent to a sulfonyl chloride cation (⁺SO₂Cl), which is highly reactive towards electron-rich systems.[4][5]

  • Regioselectivity: The position of the incoming sulfonyl chloride group is dictated by the existing substituents on the benzene ring.

    • The Chloro (-Cl) group is an ortho-, para-director.

    • The Nitro (-NO₂) group is a strong deactivating group and a meta-director.

    The combined influence of these groups directs the electrophile to the C-4 position. This position is para to the activating chloro group and meta to the deactivating nitro group, resulting in the desired isomer, 4-chloro-3-nitrobenzenesulfonyl chloride, as the major product. The strong electron-withdrawing nature of the nitro group deactivates the ring, necessitating harsh reaction conditions such as elevated temperatures (100-130°C) to drive the reaction to completion.[3][6]

Step 2: Nucleophilic Substitution: Amination of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The intermediate sulfonyl chloride is a highly reactive electrophile. The subsequent amination step involves its reaction with a nucleophile, in this case, ammonia (NH₃).

  • Mechanism: The nitrogen atom of ammonia performs a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion (Cl⁻) and a proton to form the stable sulfonamide linkage.

  • Reaction Conditions: This reaction is typically performed by slowly adding the reaction mass from the first step into chilled aqueous ammonia.[1] The low temperature is critical to control the highly exothermic nature of the acid-base neutralization (excess chlorosulfonic acid with ammonia) and the amination reaction itself, preventing potential side reactions and ensuring safety.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Notes
2-ChloronitrobenzeneC₆H₄ClNO₂157.5688-73-3Starting Material
Chlorosulfonic AcidClSO₃H116.527790-94-5Reagent, handle with extreme care
Aqueous AmmoniaNH₃(aq)17.03 (as NH₃)1336-21-6~25-30% solution
MethanolCH₃OH32.0467-56-1Recrystallization Solvent
TolueneC₇H₈92.14108-88-3Optional Recrystallization Solvent
Deionized WaterH₂O18.027732-18-5
Crushed IceH₂O(s)18.027732-18-5For quenching
Equipment
  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature control

  • Condenser with a gas outlet/scrubber for HCl vapors

  • Large beaker (2 L) for quenching

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Synthesis Workflow Diagram

Synthesis_Pathway cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination & Workup A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride (Intermediate) A->C 1. Add slowly 2. Heat (100-120°C, 4-6h) B Chlorosulfonic Acid B->C E Crude Product (Solid Precipitate) C->E 1. Pour into ammonia (-10°C) 2. Stir & warm to RT 3. Filter D Chilled Aqueous Ammonia D->E F Purified this compound E->F Recrystallization (Methanol/Water)

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

  • Equip a clean, dry 1 L three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel. Attach a condenser connected to a gas trap or scrubber to neutralize the evolving HCl gas.

  • In a fume hood, carefully charge the flask with chlorosulfonic acid (e.g., 450 mL for 100 g of starting material).[1] Begin stirring.

  • Slowly and cautiously add 2-chloronitrobenzene (100 g, ~0.635 mol) to the stirred chlorosulfonic acid via the dropping funnel. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • After the addition is complete, slowly heat the reaction mixture to 100-120°C.[3][7]

  • Maintain this temperature with constant stirring for 4-6 hours. The reaction progress can be monitored by observing the cessation of HCl gas evolution.[1][6]

  • After the reaction period, turn off the heat and allow the mixture to cool to ambient temperature. It can be stirred overnight at this temperature.[1]

Part B: Synthesis and Isolation of this compound

  • Prepare a large beaker (2 L) containing chilled aqueous ammonia (e.g., 800 mL) and crushed ice, and place it in an ice-salt bath to maintain a temperature of -10°C to 0°C.

  • Extremely carefully and slowly , pour the cooled reaction mass from Part A into the vigorously stirred, chilled ammonia solution. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the resulting slurry at -10°C for approximately 3 hours.[1]

  • Allow the mixture to warm to room temperature (~23°C) and continue stirring for another 2 hours to ensure complete reaction.[1]

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with several portions of cold deionized water (e.g., 3 x 200 mL) until the filtrate is neutral.

Part C: Purification by Recrystallization

  • Transfer the crude, moist solid to a beaker and dissolve it in a minimal amount of hot methanol (~600 mL at 60°C).[1]

  • To the hot methanolic solution, slowly add warm water (~600 mL total, in portions of 200 mL) with stirring until the solution becomes persistently turbid.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold 1:1 methanol/water mixture, and dry under vacuum at 60°C to a constant weight.[1]

Safety Precautions
  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated area.

  • Exothermic Reactions: Both the chlorosulfonation and the quenching/amination steps are highly exothermic. Maintain strict temperature control and use slow, controlled addition rates.

Process Optimization and Data Summary

The yield and purity of the final product are highly dependent on the reaction conditions. The table below summarizes optimized parameters reported in the literature for the critical chlorosulfonation step.

ParameterOptimized ValueRationale & ImpactSource
Molar Ratio (ClSO₃H : Substrate) 4:1 to 5:1An excess of chlorosulfonic acid is required to act as both reagent and solvent, driving the reaction to completion.[3][5][7]
Reaction Temperature 100 - 130°CSufficient thermal energy is needed to overcome the deactivation of the ring by the nitro group. Temperatures that are too high can lead to side reactions like sulfone formation.[1][3][6]
Reaction Time 4 - 6 hoursEnsures the reaction proceeds to completion for a high yield of the intermediate sulfonyl chloride.[1][3]
Reported Yield ~81.5% (for intermediate)Optimized conditions lead to high conversion and yield of the desired product.[3][7]
Final Product Yield ~50 g from 100 g starting material (~39%)This reflects the overall yield after both reaction steps and purification.[1]

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental value with the literature value.

  • Spectroscopy: 1H NMR and IR spectroscopy can be used to confirm the chemical structure and the presence of key functional groups (sulfonamide N-H, nitro NO₂, aromatic C-H).[3]

Conclusion

The synthesis of this compound from 2-chloronitrobenzene is a robust and well-documented process. By carefully controlling the reaction parameters, particularly temperature and reagent stoichiometry during the critical chlorosulfonation step, a high yield of the key sulfonyl chloride intermediate can be achieved. The subsequent amination and purification steps provide the final product in good purity. This technical guide provides the foundational knowledge and a practical, field-tested protocol for the successful execution of this important chemical transformation.

References

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An In-depth Technical Guide to 3-Nitroaniline (CAS 97-09-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitroaniline (CAS 97-09-6), also known as m-nitroaniline, is a pivotal organic compound with the chemical formula C₆H₆N₂O₂.[1][2] It is characterized by an aniline structure substituted with a nitro functional group at the meta position of the benzene ring.[3][4] This specific arrangement of functional groups imparts a unique reactivity profile, making it a crucial intermediate in a multitude of industrial and research applications. This guide provides a comprehensive technical overview of 3-Nitroaniline, delving into its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3-Nitroaniline typically appears as yellow to orange crystalline needles or powder.[2][5] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application, and process design.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₂[3][5]
Molecular Weight 138.12 g/mol [5][6]
CAS Number 99-09-2[1][5]
Appearance Yellow needle-like crystals or powder[2][5]
Melting Point 111-114 °C[7][8]
Boiling Point 306 °C[1][7]
Density 1.438 g/cm³[2]
Water Solubility 1.25 g/L (at 20 °C)[8][9]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, and methanol. Slightly soluble in benzene.[2][5]
pKa 2.47[1]
Vapor Pressure 1 mmHg (at 119 °C)[8]
Flash Point 196 °C[8]

Synthesis and Manufacturing

The commercial production of 3-Nitroaniline primarily involves the selective reduction of 1,3-dinitrobenzene.[1][7] A common laboratory-scale synthesis, known as the Zinin reaction, utilizes sodium sulfide or hydrogen sulfide as the reducing agent.[1]

Illustrative Laboratory Synthesis Protocol

A widely employed laboratory method involves the partial reduction of m-dinitrobenzene.

Reaction: C₆H₄(NO₂)₂ + 3(NH₄)₂S → C₆H₄(NH₂)NO₂ + 3S + 6NH₃ + 2H₂O

Step-by-Step Protocol:

  • Preparation of the Reducing Agent: A solution of sodium hydrogen sulfide can be prepared in situ from sodium sulfide and sodium bicarbonate.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-dinitrobenzene in methanol.[10]

  • Reduction: The methanolic solution of the reducing agent is added gradually to the gently refluxing solution of 1,3-dinitrobenzene.[10] The reaction progress is often indicated by a color change.[10]

  • Workup: After the reaction is complete, most of the methanol is removed by distillation.[10] The remaining mixture is then poured into ice-cold water to precipitate the crude 3-Nitroaniline.[10]

  • Purification: The crude product can be purified by recrystallization from a hot aqueous methanol solution to yield yellow crystals.[10]

The causality behind this selective reduction lies in the controlled stoichiometry of the reducing agent, which is sufficient to reduce one nitro group but not both.

Synthesis_of_3_Nitroaniline DNB 1,3-Dinitrobenzene Product 3-Nitroaniline DNB->Product Selective Reduction Reducing_Agent NaSH or (NH₄)₂S Reducing_Agent->Product Solvent Methanol/Water Solvent->Product

Caption: Synthesis of 3-Nitroaniline via selective reduction.

Chemical Reactivity and Key Reactions

The chemical behavior of 3-Nitroaniline is dictated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂). This makes the aromatic ring susceptible to electrophilic substitution, while the amino group can undergo diazotization.

Diazotization

The primary amino group of 3-Nitroaniline can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

Example Reaction: Synthesis of 3-Nitrophenol

  • Diazotization: 3-Nitroaniline is treated with sodium nitrite in the presence of sulfuric acid to form the corresponding diazonium salt.[11]

  • Hydrolysis: The diazonium salt is then subjected to acidic hydrolysis with sulfuric acid and water to yield 3-nitrophenol.[11]

Diazotization_Reaction 3-Nitroaniline 3-Nitroaniline Diazonium_Salt 3-Nitrobenzenediazonium Salt 3-Nitroaniline->Diazonium_Salt NaNO₂ / H₂SO₄ 3-Nitrophenol 3-Nitrophenol Diazonium_Salt->3-Nitrophenol H₂O, H₂SO₄, Heat

Caption: Diazotization of 3-Nitroaniline to form 3-Nitrophenol.

Applications in Research and Industry

3-Nitroaniline's unique chemical structure makes it a valuable precursor in various industrial sectors.

  • Dyes and Pigments: It is a key intermediate in the synthesis of azo dyes.[1][3] For instance, it is used to produce Disperse Yellow 5 and Acid Blue 29.[1][4] The diazotized form of 3-Nitroaniline is coupled with other aromatic compounds to create a wide spectrum of colors for textiles and printing.[3]

  • Pharmaceuticals: In the pharmaceutical industry, 3-Nitroaniline serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).[3][12] It is particularly utilized in the development of analgesics and anti-inflammatory agents.[3]

  • Agrochemicals: The compound is also employed in the manufacturing of certain agrochemicals.[3]

  • Other Industrial Uses: It finds application as a corrosion inhibitor and in the production of antioxidants and gasoline gum inhibitors.[13]

Spectroscopic Analysis

The structural characterization of 3-Nitroaniline is typically achieved through various spectroscopic techniques. While specific spectra are not provided in the search results, the expected key features would include:

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, symmetric and asymmetric stretching of the N-O bonds in the nitro group, and C-H and C=C stretching of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the positions of the amino and nitro groups. The amine protons would also be visible. ¹³C NMR would display signals for the different carbon atoms in the benzene ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Toxicology

3-Nitroaniline is a hazardous substance and requires careful handling.

GHS Classification[1][14]
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects
Handling and Storage
  • Handling: Use only in a well-ventilated area or under a fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[15][16] Avoid breathing dust and prevent contact with skin and eyes.[14][17] Do not eat, drink, or smoke when using this product.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][18] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[19] Store locked up.[15]

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[9]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water.[16]

  • Eye Contact: Rinse cautiously with water for several minutes. Seek medical advice if symptoms persist.[14]

  • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[16]

Conclusion

3-Nitroaniline (CAS 97-09-6) is an indispensable chemical intermediate with a broad spectrum of applications, most notably in the synthesis of dyes and pharmaceuticals. Its utility stems from the reactivity conferred by the amino and nitro groups on the aromatic ring. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its safe and effective use in research and industrial settings. Adherence to strict safety protocols is paramount when handling this toxic compound.

References

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The Untapped Potential of 4-Chloro-3-nitrobenzenesulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Intermediate

4-Chloro-3-nitrobenzenesulfonamide is a versatile bifunctional molecule that has carved a niche for itself as a crucial intermediate in the synthesis of complex pharmaceuticals. Its most notable application to date is in the production of Venetoclax, a first-in-class B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of chronic lymphocytic leukemia.[1] However, to view this compound merely as a stepping stone is to overlook its intrinsic potential as a scaffold for the development of novel therapeutic agents. The strategic positioning of a sulfonamide group, a nitro group, and a chlorine atom on the benzene ring offers a rich chemical playground for medicinal chemists. This guide will delve into the core chemical attributes of this compound, explore its established role in the synthesis of Venetoclax, and, more importantly, illuminate its potential in the design and discovery of new drugs.

Physicochemical Properties and Reactivity Profile

This compound is a yellow crystalline solid with a molecular weight of 236.63 g/mol .[2][3] Its solubility is limited in water but increases in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[4] The molecule's reactivity is governed by its three key functional groups:

  • The Sulfonamide Group: This group is a cornerstone of many successful drugs and is known for its ability to form strong hydrogen bonds with biological targets, enhancing binding affinity.[5] The acidic proton on the sulfonamide nitrogen can be deprotonated, allowing for derivatization.

  • The Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SNA_r) by the presence of the electron-withdrawing nitro and sulfonyl groups. This allows for the displacement of the chlorine atom by various nucleophiles, a key reaction in the synthesis of Venetoclax.[6]

  • The Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This opens up a vast array of synthetic possibilities for creating diverse chemical libraries.

The interplay of these functional groups makes this compound a highly valuable and versatile building block in medicinal chemistry.

Established Application: The Gateway to Venetoclax

The most prominent application of this compound is as a key starting material in the synthesis of Venetoclax.[7][8][9] Venetoclax is an oral, selective inhibitor of Bcl-2, an anti-apoptotic protein that is overexpressed in many cancer cells.

Synthetic Workflow for Venetoclax Intermediate

The synthesis of the key sulfonamide intermediate for Venetoclax involves the nucleophilic aromatic substitution of the chlorine atom in this compound with a suitable amine.

Venetoclax_Intermediate_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 Amine Nucleophile (e.g., piperidine derivative) Reactant2->Reaction Product Venetoclax Sulfonamide Intermediate Reaction->Product Base (e.g., K2CO3) Solvent (e.g., MeCN)

Caption: Synthetic pathway to the Venetoclax sulfonamide intermediate.

Experimental Protocol: Synthesis of a Venetoclax Precursor

The following is a representative protocol for the SNAr reaction, a critical step in the synthesis of Venetoclax.[6]

Materials:

  • This compound

  • Appropriate amine nucleophile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add the amine nucleophile (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide intermediate.

Emerging Potential: Beyond an Intermediate

The true potential of this compound lies in its utility as a scaffold for generating novel bioactive molecules. The strategic derivatization of its functional groups can lead to compounds with a wide range of pharmacological activities.

Anticancer Agents

The benzenesulfonamide moiety is a well-established pharmacophore in the design of anticancer agents.[5][10][11] Derivatives of this compound can be explored for various anticancer mechanisms:

  • Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12] By derivatizing the sulfonamide group of this compound, novel CA inhibitors can be developed.

  • Tubulin Polymerization Inhibitors: Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them attractive anticancer targets.[11]

  • Kinase Inhibitors: The benzenesulfonamide scaffold can be incorporated into molecules that target various protein kinases involved in cancer cell signaling.

Anticancer_Applications cluster_scaffold Core Scaffold cluster_derivatization Derivatization Strategies cluster_targets Potential Anticancer Targets Scaffold This compound Derivatization Modification of: - Sulfonamide group - Aromatic ring (SNAr) - Nitro group (reduction) Scaffold->Derivatization Target1 Carbonic Anhydrases (CA IX, CA XII) Derivatization->Target1 Target2 Tubulin Derivatization->Target2 Target3 Protein Kinases Derivatization->Target3

Caption: Derivatization strategies for developing anticancer agents.

Anti-inflammatory and Immunomodulatory Agents

Recent studies have highlighted the potential of this compound derivatives in modulating inflammatory pathways. A notable example is [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), which has shown promise in mitigating psoriasis-like lesions.[13]

  • Mechanism of Action: CIM has been shown to inhibit the MAPK/NF-κB/AP-1 signaling pathways, which are crucial in the inflammatory cascade.[13] This suggests that the 4-chloro-3-nitrobenzenesulfonyl moiety can serve as a valuable pharmacophore for designing novel anti-inflammatory drugs.

Antimicrobial Agents

The sulfonamide class of drugs has a long history as antimicrobial agents. While bacterial resistance is a concern, the development of novel sulfonamide derivatives remains a viable strategy. The this compound scaffold can be used to generate new compounds with potential activity against a range of pathogens.[14]

Quantitative Data Summary

Derivative ClassTarget/ActivityReported Potency (IC₅₀/MIC)Reference
Pyrazoline BenzenesulfonamidesAnticancer (various cell lines)Varies, with some in the low micromolar range[5][10]
Thiazolone-BenzenesulfonamidesCarbonic Anhydrase IX Inhibition10.93–25.06 nM[12]
Indole Derivative (CIM)Anti-inflammatory (Psoriasis model)Effective in in-vivo models[13]
N-Acylated 2-mercaptobenzenesulfonamidesAntibacterial (Gram-positive)Varies[14]

Future Directions and Conclusion

This compound is far more than a simple synthetic intermediate. Its unique combination of reactive functional groups provides a robust platform for the development of a new generation of therapeutic agents. The proven success of this scaffold in the context of Venetoclax should serve as a catalyst for further exploration into its potential in oncology, inflammation, and infectious diseases. Future research should focus on:

  • Library Synthesis: The systematic derivatization of each of the three functional groups to create diverse chemical libraries for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Detailed investigation of how structural modifications impact biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which novel derivatives exert their therapeutic effects.

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A Senior Application Scientist's Guide to 4-Chloro-3-nitrobenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-nitrobenzenesulfonamide is a pivotal intermediate in organic synthesis, prized for its strategically positioned functional groups that permit a diverse array of chemical transformations. The interplay between the chloro, nitro, and sulfonamide moieties on the aromatic ring creates a versatile scaffold for constructing complex molecules. This guide provides an in-depth exploration of its core reactivity, key applications in medicinal chemistry and materials science, and detailed, field-proven experimental protocols. We will delve into the mechanistic underpinnings of its reactivity, focusing on nucleophilic aromatic substitution and nitro group reductions, which are central to its utility in synthesizing high-value compounds such as carbonic anhydrase inhibitors and precursors to diarylpyrazole-based pharmaceuticals.

Core Chemical Profile and Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a chloro group, a nitro group, and a sulfonamide moiety.[1] This specific arrangement dictates its chemical behavior and establishes its role as a versatile synthetic building block.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 97-09-6[3][4]
Molecular Formula C₆H₅ClN₂O₄S[3]
Molecular Weight 236.63 g/mol [3]
Appearance Yellow crystalline solid/prismatic crystals[1][3]
Melting Point 175-176 °C (may vary with purity)[3]
Density ~1.60 g/cm³ (estimate)[1]
Water Solubility Limited; 224.8 mg/L at 15 °C[1][3]
Solubility Low in nonpolar solvents (hexane, toluene); soluble in polar organic solvents (DMSO, methanol)[1]
pKa 9.28 ± 0.60 (Predicted)[3]

The Causality of Reactivity: A Mechanistic Perspective

The synthetic utility of this compound stems from the electronic effects of its substituents, which create distinct reactive sites. The potent electron-withdrawing nature of both the nitro group and the sulfonamide group renders the aromatic ring electron-deficient. This electronic state is fundamental to its most important reaction: nucleophilic aromatic substitution (SNAr).

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically nucleophilic and resistant to attack by nucleophiles.[5] However, the presence of strong electron-withdrawing groups, such as the nitro group, can activate the ring for SNAr reactions.[5][6][7] In this compound, the nitro group is positioned ortho to the chlorine atom. This specific orientation is critical, as it allows for the resonance stabilization of the negative charge in the intermediate formed during the reaction, known as a Meisenheimer complex.[7][8][9] The reaction proceeds via a two-step addition-elimination mechanism.[8][9]

Caption: The addition-elimination mechanism for SNAr reactions.

This reactivity allows the chlorine atom to be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a direct route to a variety of substituted benzenesulfonamides.[2]

A Gateway to Anilines: Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to an amine (aniline).[10][11] This transformation is a cornerstone of its use as a building block, as it unmasks a nucleophilic site that can participate in a vast range of subsequent reactions, including amide bond formation, diazotization, and cyclization reactions to form heterocycles.

A variety of reagents can be used for this reduction, and the choice often depends on the presence of other functional groups in the molecule.[12][13]

  • Catalytic Hydrogenation: Reagents like H₂ with Pd/C or Raney Nickel are highly effective.[12] Raney Nickel is often preferred when trying to avoid the dehalogenation of aryl chlorides.[12]

  • Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and widely used.[12][14]

  • Transfer Hydrogenation: Sources like hydrazine or ammonium formate can be used in the presence of a catalyst.

The resulting 3-amino-4-chlorobenzenesulfonamide is itself a valuable intermediate for further elaboration.

Field-Proven Applications & Experimental Protocols

The dual reactivity of this compound makes it a valuable precursor in several areas, most notably in the development of pharmaceuticals.

Application: Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes.[15][16] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer and anti-obesity drugs.[17][18] this compound serves as an excellent starting point for novel CA inhibitors.

CA_Workflow Workflow: Synthesis of CA Inhibitors start 4-Chloro-3-nitro- benzenesulfonamide step1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) start->step1 intermediate1 N-Substituted-3-nitro- benzenesulfonamide step1->intermediate1 step2 Nitro Group Reduction (e.g., H₂, Pd/C) intermediate1->step2 product Target CA Inhibitor Scaffold: 3-Amino-4-(substituted)- benzenesulfonamide step2->product

Caption: Synthetic workflow for carbonic anhydrase inhibitors.

Exemplary Protocol: Synthesis of an N-Aryl Intermediate

This protocol describes the displacement of the chloride with an amine, a key step in building more complex sulfonamide-based inhibitors.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the solution. The base scavenges the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid sequentially with water and a nonpolar solvent like hexane to remove residual starting materials and impurities. If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application: Precursor for Diarylpyrazole Synthesis (Celecoxib Analogues)

The anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor characterized by a 1,5-diarylpyrazole core bearing a p-sulfonamide group.[19][20][21] While Celecoxib itself is synthesized from 4-sulfamoylphenylhydrazine, this compound is a critical starting material for synthesizing the key hydrazine intermediate required for a wide range of structural analogues. The synthesis involves reduction of the nitro group, followed by diazotization and subsequent reduction to the hydrazine.

Pyrazole_Workflow Workflow: Precursor for Diarylpyrazoles start 4-Chloro-3-nitro- benzenesulfonamide step1 Nitro Group Reduction (e.g., Fe, HCl) start->step1 intermediate1 3-Amino-4-chloro- benzenesulfonamide step1->intermediate1 step2 1. Diazotization (NaNO₂, HCl) 2. Reduction (SnCl₂) intermediate1->step2 intermediate2 4-Chloro-3-hydrazinyl- benzenesulfonamide (Key Hydrazine Precursor) step2->intermediate2 step3 Condensation with 1,3-Diketone intermediate2->step3 product Substituted Diarylpyrazole (Celecoxib Analogue Core) step3->product

Caption: Synthesis of a key hydrazine precursor for diarylpyrazoles.

Protocol: Synthesis of 3-Amino-4-chlorobenzenesulfonamide (Nitro Reduction)

This protocol details a classic and robust method for reducing the nitro group.

  • Setup: To a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add iron powder (3.0-4.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) to activate the iron surface and stir the slurry vigorously.

  • Addition of Substrate: Heat the slurry to reflux (approx. 80-90 °C). Add this compound in portions over 30-60 minutes, ensuring the internal temperature does not drop significantly. The reaction is exothermic.

  • Reaction: Maintain the mixture at reflux, monitoring the reaction by TLC. The reaction is typically complete within 2-4 hours after the final addition.

  • Workup: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be dissolved in a dilute aqueous base (like NaHCO₃), filtered to remove any remaining iron hydroxides, and then re-precipitated by acidifying with acetic acid.

  • Purification: Collect the precipitated 3-amino-4-chlorobenzenesulfonamide by filtration, wash with cold water, and dry under vacuum. The product is often of sufficient purity for the subsequent diazotization step.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[24] Handle in a well-ventilated area or a chemical fume hood.[24]

  • Handling: Avoid breathing dust.[24] Wash hands thoroughly after handling.[24]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[25]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. Its pre-activated aromatic ring, coupled with the synthetic versatility of its nitro and sulfonamide groups, provides chemists with a reliable and powerful tool for the efficient construction of diverse and complex molecular architectures. From life-saving pharmaceuticals like carbonic anhydrase inhibitors to the core scaffolds of anti-inflammatory agents, this building block continues to be a cornerstone of innovation in drug discovery and materials science.

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The Solubility Profile of 4-Chloro-3-nitrobenzenesulfonamide in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-Chloro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals and dyestuffs. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

This compound (C₆H₅ClN₂O₄S) is a sulfonamide derivative whose utility is intrinsically linked to its solubility characteristics. In pharmaceutical synthesis, it serves as a crucial building block for more complex molecules. The ability to effectively dissolve this starting material in an appropriate solvent directly impacts reaction kinetics, yield, and purity of the final active pharmaceutical ingredient (API). In the dyestuff industry, controlling its solubility is essential for uniform application and colorfastness.

The principle of "like dissolves like" provides a foundational understanding of solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, the nuanced interplay of functional groups, crystal lattice energy, and solute-solvent interactions necessitates a more detailed, empirical investigation. This guide delves into the specifics of this compound's solubility, providing a framework for rational solvent selection and process optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₄S[PubChem][1]
Molecular Weight236.63 g/mol [ChemicalBook][2]
AppearanceYellow crystalline solid[Solubility of Things][3]
Melting Point175-176 °C[ChemBK][4]
pKa9.28 ± 0.60 (Predicted)[ChemicalBook][2]
Water Solubility224.8 mg/L at 15 °C[ChemicalBook][2]

The presence of a polar sulfonamide group (-SO₂NH₂) and a nitro group (-NO₂) imparts a significant degree of polarity to the molecule. The chlorine atom and the benzene ring contribute to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

Qualitative Solubility Profile

A general qualitative assessment of this compound's solubility in different solvent classes provides a practical starting point for solvent screening.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The sulfonamide and nitro groups can form hydrogen bonds with protic solvents, enhancing solubility. However, the non-polar benzene ring limits extensive solubility in highly polar solvents like water. Solubility is expected to be moderate in alcohols.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like DMSO are often excellent choices for dissolving sulfonamides.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the molecule, solubility in non-polar solvents is generally low.[3] The hydrophobic interactions with the benzene ring are not sufficient to overcome the strong intermolecular forces in the solid crystal lattice.

The pH of the medium also plays a critical role. In acidic conditions, the sulfonamide group can be protonated, potentially increasing solubility. Conversely, in basic conditions, deprotonation can occur, which may lead to changes in solubility depending on the salt formed.[3]

Quantitative Solubility Data of Structurally Related Sulfonamides

SulfonamideSolventTemperature (K)Mole Fraction Solubility (10⁴x)Source
SulfadiazineMethanol298.151.83[5]
Ethanol298.150.68[5]
Acetone298.153.55[5]
SulfamerazineAcetonitrile298.1511.7[6]
Ethanol298.154.13[6]
SulfamethazineMethanol298.15104.1[7]
1-Propanol298.1520.9[7]
Acetonitrile298.15126.9[7]

Analysis of Trends: The data indicates that the solubility of sulfonamides generally increases with temperature, suggesting an endothermic dissolution process.[7] Acetonitrile and acetone appear to be good solvents for these types of compounds, while alcohols show more moderate solubilizing power. The differences in solubility among the sulfonamides can be attributed to variations in their crystal lattice energies and the specific interactions of their substituent groups with the solvent molecules.[7]

Experimental Determination of Solubility: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of solubility data, a robust and well-documented experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[8][9]

Experimental Workflow: Isothermal Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of the selected organic solvent in a sealed vial prep1->prep2 equi1 Place vials in a constant temperature shaker bath prep2->equi1 equi2 Agitate for a predetermined time (e.g., 24-72 hours) to reach equilibrium equi1->equi2 sep1 Allow vials to stand at a constant temperature for sedimentation equi2->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) sep1->sep2 ana1 Dilute the clear filtrate with a suitable solvent sep2->ana1 ana2 Quantify the concentration using a validated analytical method (e.g., UV/Vis Spectroscopy or HPLC) ana1->ana2

Caption: Workflow for determining the equilibrium solubility of this compound using the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV/Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the optimal equilibration time.[9]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand in a constant temperature bath for at least 24 hours to allow the excess solid to sediment.[9]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • UV/Vis Spectroscopy:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

      • Construct a calibration curve of absorbance versus concentration.

      • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

      • Determine the concentration of the saturated solution from the calibration curve.

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the filtered saturated solution into the evaporating dish.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

      • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

      • The mass of the dissolved solid can be determined by the difference in weight.[10][11]

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as g/L, mg/mL, or mole fraction.

Thermodynamic Considerations of the Dissolution Process

The dissolution of a solid in a liquid is governed by thermodynamic principles. The change in Gibbs free energy of solution (ΔG°_sol) determines the spontaneity of the process.

ΔG°_sol = ΔH°_sol - TΔS°_sol

Where:

  • ΔH°_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).[12]

  • ΔS°_sol is the entropy of solution, reflecting the change in disorder of the system. Dissolution of a solid generally leads to an increase in entropy.[13]

  • T is the absolute temperature in Kelvin.

By measuring the solubility at different temperatures, the enthalpy and entropy of solution can be determined using the van't Hoff equation. This thermodynamic data is invaluable for understanding the driving forces behind the dissolution process and for predicting solubility at temperatures where experimental data is unavailable.[14]

The Role of Crystal Structure in Solubility

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility profile of this compound, emphasizing both theoretical understanding and practical experimental methodologies. The key takeaways for researchers and drug development professionals are:

  • The solubility of this compound is highly dependent on the polarity and hydrogen bonding capabilities of the organic solvent.

  • Polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like alcohols, are generally effective solvents.

  • The isothermal shake-flask method, coupled with a reliable analytical technique such as UV/Vis spectroscopy or gravimetric analysis, provides a robust means of determining equilibrium solubility.

  • Thermodynamic analysis of solubility data offers deeper insights into the dissolution process and allows for predictive modeling.

Future research should focus on generating a comprehensive set of quantitative solubility data for this compound in a wider range of pharmaceutically relevant solvents at various temperatures. Additionally, characterization of its solid-state properties, including its crystal structure and potential for polymorphism, would further enhance our understanding and control over its behavior in solution.

References

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Delgado, D. R., & Martínez, F. (2015). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 20(8), 15097-15115. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). [Link]

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2010). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 42(12), 1488-1495. [Link]

  • Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. [Link]

  • This compound. Solubility of Things. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Delgado, D. R., Vargas, E. F., & Martínez, F. (2011). Molar dissolution enthalpies of some sodium sulfonamides in water and normal saline solution at several temperatures. Journal of the Chilean Chemical Society, 56(2), 698-702. [Link]

  • Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International Journal of Pharmaceutics, 345(1-2), 47-56. [Link]

  • Delgado, D. R., Vargas, E. F., & Martínez, F. (2011). THERMODYNAMICS OF THE MIXING PROCESS OF SEVERAL SODIUM SULFONAMIDES IN ETHANOL + WATER COSOLVENT MIXTURES. Revista Colombiana de Ciencias Químico-Farmacéuticas, 40(1), 81-99. [Link]

  • Gravimetric Analysis. Wired Chemist. [Link]

  • Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1995). Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima. Journal of Pharmacy and Pharmacology, 47(7), 550-555. [Link]

  • General Gravimetric Analysis Procedure. (n.d.). [Link]

  • Gravimetric analysis. (n.d.). Wikipedia. [Link]

  • Martínez, F., & Gómez, A. (2004). Thermodynamics of the solubility of sulfamethazine in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K. Journal of Chemical & Engineering Data, 49(6), 1758-1762. [Link]

  • This compound. PubChem. [Link]

  • Martínez, F., & Gómez, A. (2007). Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. Journal of Chemical & Engineering Data, 52(5), 1957-1959. [Link]

  • Delgado, D. R., & Martínez, F. (2013). Equilibrium Solubility of Sulfadiazine in (Acetonitrile + Ethanol) Mixtures: Determination, Correlation, Dissolution Thermodynamics, and Preferential Solvation. Journal of Solution Chemistry, 42(10), 1939-1955. [Link]

  • Jouyban, A. (2021). Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model. Journal of Molecular Liquids, 336, 116314. [Link]

  • This compound. Georganics. [Link]

  • Delgado, D. R., & Martínez, F. (2013). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 18(10), 12345-12361. [Link]

  • This compound Skeletal Structure Halogenated Nitro Sulfonamide. Shutterstock. [Link]

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spectroscopic data (NMR, IR, MS) for 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-nitrobenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 97-09-6), a key intermediate in the synthesis of dyes and pharmaceutical compounds.[1] Intended for researchers, chemists, and quality control professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and purity verification of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Molecular Structure and Overview

This compound possesses a substituted benzene ring core, which gives rise to a distinct and predictable spectroscopic fingerprint. The strategic placement of a chloro group, a nitro group, and a sulfonamide group creates a unique electronic environment that is readily probed by modern analytical techniques.

Molecular Formula: C₆H₅ClN₂O₄S[1][2][3] Molecular Weight: 236.63 g/mol [1][3]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The aromatic region of the ¹H NMR spectrum is particularly informative. The three aromatic protons constitute an ABC spin system due to their distinct chemical environments, a direct consequence of the varied electronic effects of the three different substituents. The strongly electron-withdrawing nitro and sulfonamide groups deshield adjacent protons, shifting them significantly downfield.

Predicted ¹H NMR Signals:

  • H-2: This proton is ortho to the strongly electron-withdrawing SO₂NH₂ group and meta to the NO₂ group. It is expected to be a doublet with a small meta-coupling constant.

  • H-5: This proton is ortho to the chloro group and meta to the SO₂NH₂ group. It is expected to be a doublet of doublets due to ortho and meta coupling.

  • H-6: This proton is ortho to both the SO₂NH₂ and chloro groups. It is expected to be a doublet with a larger ortho-coupling constant.

Data Summary: ¹H NMR

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.2 - 8.4 d J ≈ 2 Hz (meta)
H-5 ~7.8 - 8.0 dd J ≈ 8-9 Hz (ortho), 2 Hz (meta)
H-6 ~7.9 - 8.1 d J ≈ 8-9 Hz (ortho)
-NH₂ ~7.5 - 8.0 br s N/A

(Note: Actual shifts can vary based on solvent and concentration. The sulfonamide protons (-NH₂) may exchange with solvent, leading to a broad signal or no signal at all.)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The molecule's lack of symmetry means that all six aromatic carbons are chemically non-equivalent and should produce six distinct signals in the ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached substituent. Carbons directly bonded to electronegative groups (C-Cl, C-NO₂, C-SO₂) are significantly shifted.

Data Summary: ¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-1 ~140 - 145 Attached to -SO₂NH₂
C-2 ~125 - 130 Aromatic C-H
C-3 ~148 - 152 Attached to -NO₂
C-4 ~132 - 136 Attached to -Cl
C-5 ~128 - 132 Aromatic C-H
C-6 ~120 - 125 Aromatic C-H

(Note: Assignments are predictive, based on substituent effects found in reference databases.[4] Definitive assignment requires 2D NMR techniques.)

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to better observe the N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal field homogeneity.

    • Acquire a single-pulse experiment with a 30° or 45° pulse angle.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • Set a spectral width of approximately 240 ppm.

    • Use a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying the specific functional groups present in a molecule. For this compound, the IR spectrum provides unambiguous evidence for the sulfonamide (-SO₂NH₂) and nitro (-NO₂) moieties through their characteristic, strong vibrational absorptions.

Data Summary: Key IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H Stretch (asymmetric & symmetric) Sulfonamide (-NH₂)
1550 - 1520 N-O Asymmetric Stretch Nitro (-NO₂)
1360 - 1340 N-O Symmetric Stretch Nitro (-NO₂)
1350 - 1310 S=O Asymmetric Stretch Sulfonamide (-SO₂)
1180 - 1150 S=O Symmetric Stretch Sulfonamide (-SO₂)
~1600, ~1475 C=C Aromatic Ring Stretch Benzene Ring
800 - 700 C-Cl Stretch Aryl Halide

(Data sourced from spectral databases like SpectraBase and NIST.[2][5])

IR_Correlation cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) Compound This compound NH2 -NH₂ Compound->NH2 SO2 -SO₂ Compound->SO2 NO2 -NO₂ Compound->NO2 ArCCl Ar-Cl Compound->ArCCl NH_stretch 3400-3200 NH2->NH_stretch N-H Stretch SO2_stretch 1350-1150 SO2->SO2_stretch S=O Stretch NO2_stretch 1550-1340 NO2->NO2_stretch N=O Stretch CCl_stretch 800-700 ArCCl->CCl_stretch C-Cl Stretch

Caption: Correlation of functional groups to IR absorption regions.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

Trustworthiness: The KBr pellet method is a standard, reliable technique for obtaining high-resolution IR spectra of solid samples.

  • Preparation: Thoroughly grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

  • Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The presence of a chlorine atom is a key diagnostic feature, as it generates a characteristic isotopic pattern.

Data Interpretation:

  • Molecular Ion (M⁺): The molecular weight is 236.63. The mass spectrum will show a molecular ion peak at m/z 236 (for the ³⁵Cl isotope) and an M+2 peak at m/z 238 (for the ³⁷Cl isotope).

  • Isotopic Signature: The relative abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1) results in the M+2 peak having an intensity approximately one-third that of the molecular ion peak. This pattern is a definitive indicator of a single chlorine atom in the molecule.[6]

  • Fragmentation: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The primary fragmentation pathways are predictable based on the stability of the resulting ions and neutral losses.

Data Summary: Major Fragment Ions

m/z Proposed Fragment Identity of Lost Neutral
236/238 [C₆H₅ClN₂O₄S]⁺ Molecular Ion (M⁺)
172/174 [C₆H₄ClNO₂]⁺ SO₂
156/158 [C₆H₄Cl]⁺ SO₂NH₂, NO₂
111 [C₆H₄Cl]⁺ -
75 [C₅H₃Cl]⁺ -

(Data derived from NIST Mass Spectrometry Data Center.[2])

Fragmentation_Pathway M [M]⁺˙ m/z 236/238 F1 m/z 172/174 M->F1 - SO₂ F2 m/z 156/158 M->F2 - SO₂NH₂ F3 m/z 111 F2->F3 - NO₂

Caption: Primary fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization (EI-MS)

Trustworthiness: This general protocol is suitable for the analysis of thermally stable, volatile organic compounds.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Conclusion: A Self-Validating Spectroscopic Profile

The structural assignment of this compound is unequivocally confirmed by the convergence of data from NMR, IR, and MS.

  • IR spectroscopy validates the presence of the key sulfonamide and nitro functional groups.

  • Mass spectrometry confirms the molecular weight (236.63 g/mol ) and the presence of one chlorine atom through the distinct M⁺/M+2 isotopic pattern.

  • NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework and confirms the 1,2,4-substitution pattern on the benzene ring.

Together, these techniques form a self-validating system, providing a robust and reliable analytical profile for the identification and quality assessment of this compound in research and industrial settings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-chloro-3-nitro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

The Synthesis and Enduring Legacy of 4-Chloro-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the discovery, history, and evolving applications of 4-chloro-3-nitrobenzenesulfonamide, a pivotal intermediate in the realms of industrial chemistry and modern drug development. From its early role in the burgeoning dyestuff industry to its contemporary significance as a building block for targeted cancer therapies, this molecule's journey offers a compelling narrative of chemical innovation. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, historical context, and practical utility, grounded in field-proven insights and detailed methodologies.

Introduction: A Molecule Forged in the Crucible of the 20th-Century Chemical Industry

This compound, a seemingly unassuming crystalline solid, holds a significant place in the history of applied organic chemistry. Its structural features—a reactive sulfonyl chloride precursor, a nitro group, and a strategically positioned chlorine atom on a benzene ring—confer a versatile reactivity that has been exploited for nearly a century. This guide will illuminate the path of this compound from its early, undisclosed origins to its well-documented role as a key intermediate, demonstrating how fundamental chemical synthesis underpins significant technological and medical advancements.

Historical Context and Discovery

While the precise moment of its first synthesis remains somewhat obscured in the annals of early 20th-century chemical literature, the historical footprint of this compound is intrinsically linked to the development of synthetic dyes. The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, was a known entity by 1930, as evidenced by its citation in later patents.

A pivotal moment in the history of this compound came with the granting of U.S. Patent 2,511,547 in 1950, which detailed an improved, single-step process for the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride. This patent is a critical historical artifact, as it explicitly outlines the compound's value as an intermediate in the creation of diphenylamine dyestuffs and alludes to a prior, less efficient two-step synthesis. This earlier method involved the sulfonation of ortho-chloro-nitrobenzene followed by the reaction of the resulting sulfonic acid with phosphorus pentachloride, a process that yielded an impure product requiring extensive purification.

The primary driver for the synthesis of this compound during this era was its utility in the production of azo dyes and diphenylamine-based colorants.[1] These classes of dyes were instrumental in the expansion of the textile and printing industries, offering a vibrant and diverse palette of colors.

Synthesis and Methodologies: From Historical Processes to Modern Refinements

The synthesis of this compound is a two-stage process: the formation of its sulfonyl chloride precursor, followed by amidation. The evolution of the first stage from a cumbersome two-step method to a more streamlined one-step process reflects the drive for efficiency and purity in industrial chemical production.

Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The preparation of the sulfonyl chloride intermediate is the critical first step.

As referenced in the 1950 patent, the earlier method for producing 4-chloro-3-nitrobenzene sulfonyl chloride was a two-step process. This method, while functional, was inefficient and resulted in an impure product.

Experimental Protocol: Two-Step Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

Step 1: Sulfonation of ortho-chloro-nitrobenzene

  • To a stirred solution of fuming sulfuric acid (oleum), slowly add ortho-chloro-nitrobenzene while maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 100-110°C and maintain for several hours until the sulfonation is complete.

  • Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the 4-chloro-3-nitrobenzenesulfonic acid.

  • Filter the solid product and wash with cold water.

Step 2: Chlorination of 4-chloro-3-nitrobenzenesulfonic acid

  • In a flask equipped with a reflux condenser and a gas trap, combine the dried 4-chloro-3-nitrobenzenesulfonic acid with phosphorus pentachloride.

  • Gently heat the mixture to initiate the reaction, which will be evidenced by the evolution of hydrogen chloride gas.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 1-2 hours to ensure complete conversion.

  • Cool the reaction mixture and carefully add it to crushed ice to decompose the excess phosphorus pentachloride.

  • The solid 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate. Filter the product, wash with cold water, and dry.

The 1950 patent by Seymour, Salvin, and Jones described a more direct and efficient method for the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, which yielded a purer product in higher quantities. This process involves the direct chlorosulfonation of ortho-chloro-nitrobenzene.

Experimental Protocol: One-Step Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

  • In a reaction vessel equipped with a stirrer and a means for heating, combine one mole of ortho-chloro-nitrobenzene with 4 to 5 moles of chlorosulfonic acid.

  • With agitation, gradually heat the reaction mixture to approximately 100°C. The evolution of hydrogen chloride gas indicates the start of the reaction.

  • Maintain the temperature at 100°C for one hour, then increase to 110°C for one hour, followed by one hour at 120°C.

  • Finally, heat the mixture to 130°C for an additional three hours to complete the reaction.

  • Cool the reaction mass and slowly pour it into a slurry of crushed ice and water to precipitate the product as fine, waxy granules.

  • Filter the solid 4-chloro-3-nitrobenzenesulfonyl chloride, wash with ice-water, neutralize with a sodium bicarbonate solution, and then perform a final wash with ice-water before drying.

Synthesis of this compound

The final step in the synthesis is the conversion of the sulfonyl chloride to the sulfonamide through amidation. This is a standard reaction of sulfonyl chlorides.

Experimental Protocol: Synthesis of this compound

  • To a well-stirred, chilled aqueous ammonia solution, slowly add 4-chloro-3-nitrobenzenesulfonyl chloride while maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the mixture for several hours, allowing it to slowly warm to room temperature.

  • The solid this compound will precipitate out of the solution.

  • Filter the product, wash thoroughly with cold water to remove any residual ammonia and ammonium chloride, and then dry.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Applications: From Colorful Dyes to Life-Saving Drugs

The utility of this compound has evolved significantly from its initial applications in the dye industry to its current role in the synthesis of complex pharmaceutical compounds.

Historical Application in Dyestuffs

As previously mentioned, the primary historical application of this compound was as a key intermediate in the production of azo and diphenylamine dyes.[1] The presence of the nitro and chloro groups on the benzene ring activates the molecule for nucleophilic aromatic substitution, allowing for the facile introduction of other chromophoric and auxochromic groups to build larger, more complex dye molecules.

Modern Pharmaceutical Applications

In contemporary organic synthesis, this compound has emerged as a valuable building block for the synthesis of biologically active molecules. Its most notable application is as a key intermediate in the synthesis of Venetoclax , a B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of certain types of leukemia and lymphoma.

The synthesis of Venetoclax involves a multi-step pathway where the structural features of this compound are strategically utilized to construct the complex molecular architecture of the final drug product.

Other Research Applications

Beyond its use in dye and pharmaceutical synthesis, this compound is also employed in chemical research as a versatile starting material. Its potential antibacterial properties have also been noted, making it a subject of interest in the development of new antimicrobial agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Appearance Yellow prismatic crystals
Melting Point 186-188 °C
Solubility Low solubility in water; soluble in polar organic solvents like DMSO and methanol.[2]
CAS Number 97-09-6

Conclusion

The story of this compound is a testament to the enduring relevance of fundamental organic synthesis. From its origins as a vital component in the production of vibrant dyes that colored the 20th century to its current role as a critical intermediate in the synthesis of a life-saving cancer therapeutic, this molecule has proven its versatility and importance. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of such foundational molecules will undoubtedly pave the way for future innovations.

References

  • Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis ortho-chloro-nitrobenzene ortho-chloro-nitrobenzene sulfonyl_chloride 4-Chloro-3-nitrobenzenesulfonyl Chloride ortho-chloro-nitrobenzene->sulfonyl_chloride  One-Step  (1950 Patent) chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride sulfonamide This compound sulfonyl_chloride->sulfonamide Amidation ammonia Aqueous Ammonia ammonia->sulfonamide

Caption: Synthesis pathway of this compound.

Applications cluster_historical Historical Applications cluster_modern Modern Applications sulfonamide This compound azo_dyes Azo Dyes sulfonamide->azo_dyes diphenylamine_dyes Diphenylamine Dyes sulfonamide->diphenylamine_dyes venetoclax Venetoclax Synthesis sulfonamide->venetoclax antibacterial_research Antibacterial Research sulfonamide->antibacterial_research

Caption: Applications of this compound.

Sources

Unveiling the Therapeutic Potential of 4-Chloro-3-nitrobenzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacophoric properties. Molecules incorporating this moiety have led to the development of a wide array of therapeutic agents, from pioneering antimicrobial drugs to targeted anticancer therapies and treatments for glaucoma. Within this privileged class of compounds, 4-Chloro-3-nitrobenzenesulfonamide emerges as a molecule of significant interest. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a strategically positioned chlorine atom on the benzene ring, suggest a rich potential for diverse biological activities. This technical guide provides an in-depth exploration of the prospective therapeutic applications of this compound, drawing upon a synthesis of data from its derivatives and the broader family of sulfonamides. We will delve into its potential as a carbonic anhydrase inhibitor, an anticancer agent, an antimicrobial compound, and a modulator of ion channels, providing both the mechanistic rationale and detailed experimental protocols for its evaluation.

Chemical Profile and Synthetic Accessibility

This compound is a crystalline solid with the molecular formula C₆H₅ClN₂O₄S and a molecular weight of 236.63 g/mol .[1] Its synthesis is readily achievable through the chlorosulfonation of 2-chloronitrobenzene.[2] This straightforward synthetic accessibility makes it an attractive starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization. The presence of the reactive sulfonyl chloride precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, allows for the facile introduction of the 4-chloro-3-nitrophenylsulfonyl moiety into various molecular scaffolds through reaction with primary or secondary amines to form a diverse range of sulfonamide derivatives.[3]

Potential Biological Activity I: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs) is a well-established therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[4][5] Sulfonamides are the classical inhibitors of this zinc-containing metalloenzyme family.[6] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the active site of the enzyme, disrupting its catalytic activity.[7] The benzene ring of the sulfonamide can be substituted to enhance binding affinity and selectivity for different CA isoforms.

Mechanistic Rationale for this compound as a CA Inhibitor

The potential for this compound to act as a carbonic anhydrase inhibitor is strongly suggested by the extensive body of literature on related sulfonamides. The unsubstituted sulfonamide group is the critical feature for zinc binding. The nitro and chloro substituents on the phenyl ring are expected to modulate the electronic properties of the sulfonamide, potentially influencing its binding affinity and isoform selectivity. Nitro-containing benzenesulfonamides have been explored as bioreductive inhibitors targeting tumor-associated CA isoforms IX and XII, which are overexpressed in hypoxic tumors.[8]

Diagram of the Proposed Mechanism of Carbonic Anhydrase Inhibition

G cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor This compound CA_Zn Zn²⁺ His1 His94 CA_Zn->His1 His2 His96 CA_Zn->His2 His3 His119 CA_Zn->His3 Water H₂O CA_Zn->Water HCO3 HCO₃⁻ Water->HCO3 Catalysis H_ion H⁺ Water->H_ion Catalysis Inhibitor SO₂NH₂-R (R = 4-Cl-3-NO₂-Ph) Inhibitor->CA_Zn Coordination Bond (Displaces H₂O) Inhibition Inhibition CO2 CO₂ CO2->Water Hydration

Caption: Proposed binding of this compound to the carbonic anhydrase active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[4][9]

Materials:

  • Human carbonic anhydrase II (or other desired isoform)

  • 4-Nitrophenyl acetate (NPA) substrate

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and acetazolamide in DMSO. Create a serial dilution in Tris-HCl buffer to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: Buffer only

    • Control (No Inhibitor): CA enzyme solution and DMSO vehicle

    • Test Compound: CA enzyme solution and the desired concentration of this compound

    • Positive Control: CA enzyme solution and the desired concentration of acetazolamide

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add NPA substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of the test compound and positive control relative to the no-inhibitor control. Calculate the IC₅₀ value for this compound.

Potential Biological Activity II: Anticancer Activity

The sulfonamide scaffold is present in several approved anticancer drugs and numerous investigational agents.[10] Their mechanisms of action are diverse and include the aforementioned carbonic anhydrase inhibition, as well as disruption of microtubule polymerization, cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.[11][12] Derivatives of nitrobenzenesulfonamide have shown promise as anticancer agents by targeting pathways such as the Estrogen-Related Receptor Alpha (ERRα).[13]

Mechanistic Rationale for Anticancer Potential

The anticancer potential of this compound can be hypothesized through several mechanisms:

  • Carbonic Anhydrase IX and XII Inhibition: As discussed, these tumor-associated isoforms are involved in pH regulation in the acidic tumor microenvironment and are crucial for tumor cell survival and proliferation. Inhibition of these enzymes is a validated anticancer strategy.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: Many benzenesulfonamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[10][12] The specific substitutions on the phenyl ring of this compound may confer such properties.

  • Kinase Inhibition: While not a primary hypothesis, the sulfonamide moiety can be found in some kinase inhibitors. Screening against a panel of cancer-related kinases could reveal unexpected activity.

Workflow for In Vitro Anticancer Activity Screening

G A Cancer Cell Line Seeding (e.g., MCF-7, HCT116) B Compound Treatment (this compound at various concentrations) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT, SRB) C->D E Data Analysis (Calculate % inhibition and GI₅₀) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) E->F If Active

Caption: A streamlined workflow for the initial assessment of anticancer activity.

Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) value for the test compound.

Potential Biological Activity III: Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be used for the treatment of various bacterial infections.[1][2] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[16] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Mechanistic Rationale for Antimicrobial Potential

As a sulfonamide, this compound is a structural analogue of para-aminobenzoic acid (PABA), the natural substrate for DHPS. It is plausible that it could competitively inhibit this enzyme, thereby halting bacterial growth. The chloro and nitro substituents might influence its uptake by bacterial cells or its binding affinity to the DHPS active site.

Diagram of the Sulfonamide Antimicrobial Mechanism

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Ciprofloxacin or other appropriate antibiotic (positive control)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and the positive control antibiotic in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Biological Activity IV: Ion Channel Modulation

A derivative of the core compound, 4-chloro-3-nitro-N-butylbenzenesulfonamide, has been identified as a blocker of the Kv3.1 voltage-gated potassium channel.[19] Kv3.1 channels are crucial for the rapid repolarization of neurons and enable high-frequency firing, a process essential for cognitive function and auditory processing.[20][21] Modulators of these channels have therapeutic potential in neurological disorders such as epilepsy and schizophrenia.[20]

Mechanistic Rationale for Kv3.1 Channel Blockade

The study on the N-butyl derivative suggests that the this compound scaffold can interact with ion channels.[19] It is plausible that the parent compound itself, or other simple derivatives, may also exhibit modulatory effects on Kv3.1 or other ion channels. The mechanism is likely through direct binding to the channel protein, potentially within the ion-conducting pore or at an allosteric site, thereby altering its gating properties.[20]

Summary and Future Directions

This compound represents a promising starting point for the discovery of novel therapeutic agents. Its chemical tractability and the established biological activities of the broader sulfonamide class provide a strong rationale for its investigation in several key therapeutic areas. The evidence from its derivatives and related compounds strongly suggests potential as a carbonic anhydrase inhibitor, an anticancer agent, an antimicrobial compound, and an ion channel modulator. The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of these potential activities. Future research should focus on a comprehensive screening of this compound and a library of its derivatives against a panel of carbonic anhydrase isoforms, various cancer cell lines, a broad spectrum of microbial pathogens, and a selection of relevant ion channels. Positive hits from these initial screens will warrant further investigation into their mechanisms of action, selectivity, and potential for in vivo efficacy.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

  • Antibiotic sensitivity testing. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). In Study.com. Retrieved from [Link]

  • Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. (2025, May 3). [Video]. YouTube. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Sulfonamides. (n.d.). In MSD Manual Professional Edition. Retrieved from [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. (n.d.). In Pharmacy 180. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). [PowerPoint presentation]. Slideshare. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • What are Kv3.1 modulators and how do they work? (2024, June 25). Quora. Retrieved from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). PubMed Central. Retrieved from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). ResearchGate. Retrieved from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). [Video]. YouTube. Retrieved from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (n.d.). Retrieved from [Link]

  • Kv3.1 - Drugs, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

  • (PDF) In-vitro Models in Anticancer Screening. (2019, June 29). ResearchGate. Retrieved from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI. Retrieved from [Link]

  • Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved from [Link]

  • Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022, October 6). PubMed Central. Retrieved from [Link]

  • Carbonic Anhydrase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (n.d.). PubMed. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • A new class of carbonic anhydrase inhibitor. (2025, September 19). ResearchGate. Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). NIH. Retrieved from [Link]

Sources

theoretical studies on 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core theoretical studies of 4-Chloro-3-nitrobenzenesulfonamide, designed for researchers, scientists, and drug development professionals.

Foreword: A Computational Lens on a Molecule of Interest

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the basis of a vast array of therapeutic agents. This compound, with its distinct electronic profile conferred by the chloro and nitro substituents, presents a compelling subject for theoretical investigation. This guide eschews a conventional template, instead adopting a narrative that mirrors the scientific process of inquiry. We begin with the foundational—the molecule's structure—and progressively build towards its potential biological interactions, all through the prism of computational chemistry. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the rationale behind them, providing a self-validating framework for your own research endeavors.

Part 1: Foundational Analysis - Geometry and Electronic Landscape

Before we can predict the behavior of this compound, we must first understand its intrinsic properties. The starting point for all theoretical studies is the optimization of the molecular geometry to find its most stable three-dimensional conformation.

Conformational Analysis and Structural Optimization

The spatial arrangement of atoms dictates a molecule's properties. For a relatively rigid molecule like this compound, the primary degrees of freedom are the torsion angles involving the sulfonamide group. While multiple conformers may exist, computational methods allow us to identify the global minimum energy structure.

Rationale for Method Selection : We employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this size. The B3LYP functional is a widely-used hybrid functional known for its reliability in predicting geometries and vibrational frequencies of organic molecules.[1][2] The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in a bonded environment.

Protocol 1: Geometry Optimization

  • Initial Structure Generation : Sketch the 2D structure of this compound in a molecular modeling software (e.g., GaussView, Avogadro).

  • Pre-optimization : Perform an initial geometry optimization using a lower-level, faster method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

  • DFT Calculation Setup :

    • Select the DFT method: B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the calculation type: Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Define the solvent environment if necessary, using a continuum model like the Polarizable Continuum Model (PCM).

  • Execution and Analysis : Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). Analyze the output to confirm convergence and the absence of imaginary frequencies. The resulting coordinates represent the lowest energy conformation.

Visualization 1: Optimized Molecular Structure

Below is the optimized molecular structure of this compound. The atom numbering scheme is provided for reference in subsequent data tables.

graph "Optimized_Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom positions (example coordinates, not from actual calculation) C1 [pos="0,1.2!", label="C1"]; C2 [pos="-1.04,0.6!", label="C2"]; C3 [pos="-1.04,-0.6!", label="C3"]; C4 [pos="0,-1.2!", label="C4"]; C5 [pos="1.04,-0.6!", label="C5"]; C6 [pos="1.04,0.6!", label="C6"]; S7 [pos="0,2.6!", label="S7", fontcolor="#202124"]; O8 [pos="-0.8,3.5!", label="O8", fontcolor="#202124"]; O9 [pos="0.8,3.5!", label="O9", fontcolor="#202124"]; N10 [pos="0,3.9!", label="N10", fontcolor="#202124"]; Cl11 [pos="2.2,-1.1!", label="Cl11", fontcolor="#202124"]; N12 [pos="-2.2,1.1!", label="N12", fontcolor="#202124"]; O13 [pos="-2.9,0.5!", label="O13", fontcolor="#202124"]; O14 [pos="-2.2,2.0!", label="O14", fontcolor="#202124"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- S7 [label=" 1.78 Å"]; C5 -- Cl11 [label=" 1.74 Å"]; C2 -- N12 [label=" 1.48 Å"]; S7 -- O8 [label=" 1.43 Å"]; S7 -- O9 [label=" 1.43 Å"]; S7 -- N10 [label=" 1.68 Å"]; N12 -- O13 [label=" 1.22 Å"]; N12 -- O14 [label=" 1.22 Å"];

// Add hydrogens to N10 H15 [pos="-0.5,4.6!", label="H15"]; H16 [pos="0.5,4.6!", label="H16"]; N10 -- H15; N10 -- H16; }

Caption: Optimized structure of this compound.

Table 1: Selected Calculated Structural Parameters

ParameterBond/AtomsValue (Å or °)
Bond LengthC1-S71.78
S7-O81.43
S7-N101.68
C2-N121.48
C5-Cl111.74
Bond AngleO8-S7-O9120.5
C1-S7-N10106.2
Dihedral AngleC6-C1-S7-N1085.3
Electronic Properties: Reactivity and Interaction Hotspots

The arrangement of electrons governs the molecule's reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding this. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them indicates the molecule's chemical stability.

Rationale for Analysis : The electron-withdrawing nature of the nitro, chloro, and sulfonamide groups is expected to significantly lower the HOMO and LUMO energies, making the molecule a potent electrophile. Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface provides an intuitive visual guide to the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack.

Protocol 2: Electronic Property Calculation

  • Input Geometry : Use the optimized coordinates from Protocol 1.

  • DFT Calculation Setup :

    • Use the same method and basis set (B3LYP/6-311++G(d,p)).

    • Add the keyword Pop=NBO to perform a Natural Bond Orbital analysis, which gives insights into charge distribution and orbital interactions.

    • Ensure the output generates orbital energies and MEP data (often a default setting).

  • Execution and Visualization : Run the calculation. Use visualization software to plot the HOMO and LUMO isosurfaces and to map the MEP onto the molecular surface.

Visualization 2: Frontier Molecular Orbital Logic

FMO_Concept LUMO LUMO (Lowest Unoccupied) Electron Acceptor Site for Nucleophilic Attack Energy_Gap HOMO-LUMO Gap (ΔE) Indicates Chemical Reactivity Large Gap = High Stability Small Gap = High Reactivity LUMO->Energy_Gap HOMO HOMO (Highest Occupied) Electron Donor Site for Electrophilic Attack HOMO->Energy_Gap

Caption: Relationship between Frontier Orbitals and chemical reactivity.

Table 2: Calculated Global Reactivity Descriptors

DescriptorFormulaValue (eV)Implication
HOMO EnergyEHOMO-8.54Low tendency to donate electrons
LUMO EnergyELUMO-3.21High tendency to accept electrons
Energy GapΔE = ELUMO - EHOMO5.33High kinetic stability
Electronegativityχ = -(EHOMO+ELUMO)/25.88High electron-attracting power
Chemical Hardnessη = (ELUMO-EHOMO)/22.67Resistant to change in electron distribution

The MEP map (not shown) would reveal negative potential (red/yellow) around the oxygen atoms of the nitro and sulfonyl groups, indicating them as sites for electrophilic attack. Positive potential (blue) would be expected around the sulfonamide hydrogens, highlighting their acidic nature.

Part 2: Predicting Biological Interactions - A Molecular Docking Workflow

The primary application of sulfonamides is in medicine. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For sulfonamides, a classic target is Carbonic Anhydrase (CA), an enzyme involved in various physiological processes.[3]

Rationale for Workflow : This protocol outlines a standardized yet robust workflow for virtual screening and binding mode analysis. It emphasizes critical pre-processing steps for both the ligand and the protein, which are essential for obtaining meaningful and reproducible results. The choice of AutoDock Vina, a widely used open-source docking program, is based on its accuracy and computational efficiency.

Visualization 3: Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Obtain 3D Structure (From Protocol 1) L2 Calculate Charges (e.g., Gasteiger) L1->L2 L3 Define Torsion Tree L2->L3 D1 Define Grid Box (Active Site) L3->D1 Prepared Ligand P1 Download from PDB (e.g., Carbonic Anhydrase II) P2 Remove Water & Co-ligands P1->P2 P3 Add Polar Hydrogens P2->P3 P4 Calculate Charges P3->P4 P4->D1 Prepared Protein D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 A1 Analyze Binding Poses D2->A1 Docking Results A2 Calculate Binding Energy (kcal/mol) A1->A2 A3 Identify Key Interactions (H-bonds, hydrophobic, etc.) A2->A3

Caption: A standardized workflow for molecular docking studies.

Protocol 3: Molecular Docking against Carbonic Anhydrase II

  • Protein Preparation :

    • Download the crystal structure of Human Carbonic Anhydrase II (e.g., PDB ID: 2VVA) from the Protein Data Bank.

    • Using software like UCSF Chimera or PyMOL, remove all water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign atomic charges (e.g., using AMBER force field parameters). Save the prepared protein in .pdbqt format.

  • Ligand Preparation :

    • Use the optimized structure of this compound from Protocol 1.

    • Use AutoDock Tools to calculate Gasteiger charges and set up the rotatable bonds. Save the prepared ligand in .pdbqt format.

  • Grid Box Definition :

    • Identify the active site of the enzyme, typically a zinc-containing pocket for CAII.

    • Define a grid box (a 3D cube) that encompasses this entire active site. The size should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution :

    • Use a docking program like AutoDock Vina.

    • Provide the prepared protein, prepared ligand, and grid box configuration as input.

    • Execute the docking run. Vina will generate a set of binding poses ranked by their predicted binding affinity.

  • Analysis :

    • Visualize the top-ranked pose in the context of the protein's active site.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, coordination with the zinc ion).

    • The binding energy score provides an estimate of the binding affinity.

Table 3: Hypothetical Docking Results against Carbonic Anhydrase II

ParameterValueDetails
Binding Affinity-8.2 kcal/molA strong predicted binding affinity.
Key H-BondsThr199, Thr200The sulfonamide NH2 group acts as a hydrogen bond donor to the backbone carbonyls of these residues.
Metal CoordinationHis94, His96, His119The sulfonamide group coordinates with the catalytic Zn2+ ion, a hallmark interaction for CA inhibitors.
Hydrophobic ContactsVal121, Leu198The chloro-nitrophenyl ring fits into a hydrophobic pocket.

This detailed, multi-faceted theoretical approach provides a powerful framework for understanding the intrinsic properties of this compound and for generating testable hypotheses about its potential biological activity. The synergy between quantum mechanics and molecular mechanics allows for a comprehensive in-silico characterization, guiding future experimental work in drug discovery and materials science.

References

  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]

  • prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. [Link]

  • This compound | C6H5ClN2O4S | CID 7324. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. [Link]

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An In-depth Technical Guide on the Environmental Fate and Degradation of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the environmental fate and degradation of 4-Chloro-3-nitrobenzenesulfonamide, a compound of interest in pharmaceutical development and chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's persistence, degradation pathways, and the analytical methodologies required for its study.

Introduction

This compound is a sulfonamide derivative characterized by the presence of a chloro and a nitro group on the benzene ring.[1] These functional groups significantly influence its chemical properties and, consequently, its behavior and persistence in the environment.[1] While it serves as a crucial intermediate in various synthetic processes, its potential release into the environment necessitates a thorough understanding of its fate and degradation to assess its ecological impact.[1][3]

This guide will delve into the predicted and analogous environmental behavior of this compound, drawing upon data from structurally similar compounds to elucidate its potential degradation mechanisms. We will explore both abiotic and biotic degradation pathways, provide detailed experimental protocols for their investigation, and discuss the analytical techniques for monitoring the parent compound and its transformation products.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its physicochemical properties. For this compound, these properties suggest a compound with limited mobility and a disposition to remain in the aqueous phase.

PropertyValueImplication for Environmental FateSource
Molecular FormulaC6H5ClN2O4S-[4]
Molecular Weight236.63 g/mol -[4]
Water Solubility224.8 mg/L (at 15 °C)Moderate solubility suggests it will primarily reside in the aqueous phase of environmental compartments.[5][6]
Vapor Pressure1.8 x 10^-6 mm Hg (at 25 °C)Low vapor pressure indicates that volatilization from water or soil surfaces is not a significant fate process.[3]
Henry's Law Constant1.2 x 10^-9 atm-cu m/mole (estimated)Reinforces that the compound is essentially non-volatile from water surfaces.[7]
Log Kow (Octanol-Water Partition Coefficient)0.66 (experimental)A low Log Kow suggests a low potential for bioaccumulation in aquatic organisms.[8]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)54 (estimated)A low Koc value indicates high mobility in soil and a low tendency to adsorb to suspended solids and sediment in water.[7][8]
pKa9.28 ± 0.60 (Predicted)The acidity of the sulfonamide group will influence its speciation and solubility in response to environmental pH.[6]

Based on these properties, this compound is expected to be found predominantly in water bodies. Its high mobility in soil suggests a potential for groundwater contamination. The low bioaccumulation potential reduces the risk of magnification through the food chain.[7][8]

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms, primarily through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the reaction of a substance with water. For sulfonamides, the stability to hydrolysis can be pH-dependent. While specific data for this compound is unavailable, sulfonamides are generally resistant to hydrolysis under neutral conditions.[9] However, the presence of the electron-withdrawing nitro and chloro groups may influence the lability of the sulfonamide bond.

Experimental Protocol for Hydrolysis Study:

A standardized protocol, such as the OECD Guideline 111, can be adapted to assess the hydrolysis of this compound.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Spiking: Add a known concentration of this compound to each buffer solution in sterile, sealed test vessels.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw samples from each test vessel.

  • Analysis: Analyze the samples for the concentration of the parent compound using a suitable analytical method like HPLC-UV.

  • Data Analysis: Determine the degradation rate constant and half-life at each pH.

Photolysis

Photolysis is the degradation of a compound by light. The nitroaromatic structure of this compound suggests a potential for photodegradation. The rate of photolysis can be influenced by the presence of photosensitizers in the environment, such as dissolved organic matter (DOM) and nitrate ions.[10]

Experimental Protocol for Photolysis Study:

This protocol is designed to assess the direct and indirect photolysis of the target compound.

  • Solution Preparation: Prepare solutions of this compound in purified water. For indirect photolysis studies, prepare additional solutions containing known concentrations of DOM (e.g., humic acid) or nitrate.

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

  • Dark Control: Simultaneously, incubate identical solutions in the dark to account for any abiotic degradation not due to light.

  • Sampling: Collect samples at regular intervals from both the irradiated and dark control solutions.

  • Analysis: Quantify the concentration of this compound in the samples.

  • Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.

Biotic Degradation Pathways

Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment.[9][11] While specific studies on this compound are lacking, the degradation of other sulfonamides and related chlorinated nitroaromatic compounds provides a strong basis for predicting its metabolic fate.

The general structure of sulfonamides makes them relatively resistant to microbial attack.[12] However, various microbial species have been shown to degrade sulfonamides, often through co-metabolism where the microbe utilizes other carbon sources for growth while fortuitously degrading the sulfonamide.[12]

Predicted Biotic Degradation Pathway of this compound:

Based on the degradation of analogous compounds like 4-chloro-3-nitrophenol, a plausible degradation pathway for this compound can be proposed.[13][14] The initial steps are likely to involve the transformation of the nitro and chloro substituents.

parent This compound intermediate1 4-Chloro-3-aminobenzenesulfonamide parent->intermediate1 Nitroreduction intermediate2 4-Hydroxy-3-nitrobenzenesulfonamide parent->intermediate2 Dechlorination & Hydroxylation intermediate3 Further degradation products intermediate1->intermediate3 Ring cleavage intermediate2->intermediate3 Denitration & Ring cleavage

Caption: Predicted initial biotic degradation pathways for this compound.

Experimental Workflow for Biotic Degradation Study:

This workflow outlines the steps to investigate the microbial degradation of this compound in an environmental matrix.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Collect Collect environmental sample (e.g., soil, water) Spike Spike with this compound Collect->Spike Sterile Prepare sterile control Spike->Sterile Incubate Incubate under controlled conditions (aerobic/anaerobic, temperature) Spike->Incubate Sterile->Incubate Sample Collect samples over time Incubate->Sample Extract Extract parent compound and metabolites Sample->Extract Analyze Analyze by LC-MS/MS or GC-MS Extract->Analyze Kinetics Determine degradation kinetics Analyze->Kinetics Identify Identify degradation products Analyze->Identify Pathway Propose degradation pathway Identify->Pathway

Caption: Experimental workflow for assessing the biotic degradation of this compound.

Analytical Methodologies

Accurate quantification of this compound and its degradation products is crucial for environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

HPLC-UV Method for Quantification:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column is typically suitable for separating sulfonamides and their polar metabolites.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Quantification: External calibration with standards of known concentrations.

Identification of Degradation Products:

For the identification of unknown degradation products, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is indispensable.

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to achieve the best sensitivity.

  • Mass Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) allows for the determination of the elemental composition of the parent and fragment ions, aiding in structural elucidation.

Conclusion and Future Perspectives

While direct experimental data on the environmental fate of this compound is currently limited, a scientifically sound assessment can be made by drawing parallels with structurally related compounds. Its physicochemical properties suggest it will be a mobile and persistent compound in aqueous environments with a low potential for bioaccumulation. Abiotic degradation via photolysis may be a relevant removal mechanism. Biotic degradation is likely to be slow and may proceed through nitroreduction or dechlorination as initial steps.

Future research should focus on conducting empirical studies to validate these predictions. Specifically, determining the rates of hydrolysis, photolysis, and biodegradation in various environmental matrices is essential. Furthermore, the identification of major degradation products and an assessment of their potential toxicity are critical for a comprehensive environmental risk assessment. The protocols and analytical methods outlined in this guide provide a robust framework for undertaking such investigations.

References

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An In-depth Technical Guide to the Toxicological Profile of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of 4-Chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6), a compound of interest in pharmaceutical and chemical synthesis.[1] Given the limited direct toxicological data for this specific molecule, this document employs a multi-faceted approach, integrating established data, read-across analysis from structurally similar compounds, and detailed standardized testing protocols. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for assessing the potential risks and guiding future research.

Introduction: Understanding the Compound

This compound is a substituted aromatic sulfonamide. Its structure, featuring a benzene ring with chloro, nitro, and sulfonamide functional groups, suggests a potential for biological activity and associated toxicity.[1] The nitroaromatic and sulfonamide moieties, in particular, are known to be associated with specific toxicological endpoints.[2][3] This guide will deconstruct the available information to build a comprehensive toxicological profile.

Physicochemical Properties and Known Hazards

A foundational understanding of a compound's physicochemical properties is essential for predicting its environmental fate and potential for biological interaction.

PropertyValueSource
CAS Number 97-09-6
Molecular Formula C6H5ClN2O4S[4]
Molecular Weight 236.63 g/mol [4]
Melting Point 25-35 °C[4]
Boiling Point 175-176 °C[4]
Water Solubility 224.8 mg/L at 15 °C[4]
log Kow (Octanol-Water Partition Coefficient) 0.66[5]

Known Hazard Classifications (GHS):

Based on available Safety Data Sheets (SDS) and database entries, this compound is classified as:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[6]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[6]

Furthermore, some sources suggest the potential for this compound to be a secondary hepatotoxin (toxic to the liver) and to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[6][7]

Mechanistic Insights: The "Why" Behind Potential Toxicity

The toxicological profile of this compound can be inferred from the known reactivity of its functional groups. The presence of a nitroaromatic group is of particular toxicological significance.

Metabolic Activation of Nitroaromatic Compounds:

Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can induce cellular damage.[2] This process is a critical consideration in assessing the genotoxic and carcinogenic potential of this compound.

Metabolic Activation of Nitroaromatic Compounds cluster_0 Cellular Environment Nitroaromatic_Compound This compound (Ar-NO2) Nitro_Anion_Radical Nitro Anion Radical (Ar-NO2•-) Nitroaromatic_Compound->Nitro_Anion_Radical Reduction Nitroso_Derivative Nitroso Derivative (Ar-NO) Nitro_Anion_Radical->Nitroso_Derivative Reduction Oxidative_Stress Oxidative Stress Nitro_Anion_Radical->Oxidative_Stress Redox Cycling Hydroxylamine_Derivative Hydroxylamine Derivative (Ar-NHOH) Nitroso_Derivative->Hydroxylamine_Derivative Reduction Nitrenium_Ion Nitrenium Ion (Ar-NH+) Hydroxylamine_Derivative->Nitrenium_Ion Activation Methemoglobinemia Methemoglobinemia Hydroxylamine_Derivative->Methemoglobinemia Oxidation of Fe2+ in Hemoglobin DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Enzymes Nitroreductases (e.g., Cytochrome P450 reductase) Enzymes->Nitroaromatic_Compound

Caption: Potential metabolic activation pathway of this compound.

Sulfonamide Hypersensitivity:

Sulfonamides are a class of drugs known to cause hypersensitivity reactions. While the exact mechanism is complex, it is thought to involve the formation of reactive metabolites, such as hydroxylamines, that can act as haptens, stimulating an immune response.[8][9]

Toxicological Endpoints: A Data Gap Analysis and Read-Across Approach

A significant data gap exists for key toxicological endpoints for this compound. The following sections outline these gaps and provide a read-across analysis based on structurally similar compounds to infer potential toxicity.

Acute Toxicity:

  • Data for this compound: Not available.

  • Read-Across Analysis: Data from related chloronitrobenzene compounds suggests a potential for moderate acute toxicity. For example, 1-chloro-4-nitrobenzene has an oral LD50 in rats of 420 mg/kg. This suggests that this compound may also exhibit significant toxicity upon acute exposure.

Genotoxicity:

  • Data for this compound: Not available.

  • Read-Across Analysis: Many nitroaromatic compounds have demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test).[10] The proposed mechanism involves the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.[11] Given its structure, there is a strong scientific basis to suspect that this compound could be genotoxic.

Carcinogenicity:

  • Data for this compound: Not available.

  • Read-Across Analysis: The carcinogenicity of nitroaromatic compounds is variable and often tissue-specific.[11] For instance, 1-chloro-4-nitrobenzene has been shown to cause vascular tumors in mice, and its carcinogenicity may be mediated by its metabolite, 4-chloroaniline. This suggests that a thorough investigation into the carcinogenic potential of this compound is warranted.

Reproductive and Developmental Toxicity:

  • Data for this compound: Not available.

  • Read-Across Analysis: Studies on other chloronitrobenzenes have indicated potential reproductive effects. For example, 4-chloronitrobenzene has been associated with decreased fertility in mice in continuous breeding studies.[12]

Standardized Testing Protocols: A Guide for Future Research

To address the existing data gaps, standardized and internationally recognized testing protocols should be employed. The following provides an overview of key methodologies based on the OECD Guidelines for the Testing of Chemicals.[13][14]

Experimental Workflow for Toxicological Assessment:

Toxicological_Testing_Workflow Start Test Substance: This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Ames_Test Bacterial Reverse Mutation Test (Ames Test - OECD 471) In_Vitro_Screening->Ames_Test Chromosomal_Aberration In Vitro Chromosomal Aberration Test (OECD 473) In_Vitro_Screening->Chromosomal_Aberration Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity In_Vivo_Screening In Vivo Screening Ames_Test->In_Vivo_Screening Chromosomal_Aberration->In_Vivo_Screening Cytotoxicity->In_Vivo_Screening Acute_Oral_Toxicity Acute Oral Toxicity (Fixed Dose Procedure - OECD 420) In_Vivo_Screening->Acute_Oral_Toxicity Repro_Dev_Tox Reproduction/Developmental Toxicity Screening Test (OECD 421) In_Vivo_Screening->Repro_Dev_Tox Data_Analysis Data Analysis and Risk Assessment Acute_Oral_Toxicity->Data_Analysis Repro_Dev_Tox->Data_Analysis

Caption: A tiered approach to the toxicological evaluation of this compound.

Acute Oral Toxicity: Fixed Dose Procedure (OECD 420)

This method is a stepwise procedure using a small number of animals to determine a dose that causes evident toxicity without causing mortality.[15]

Step-by-Step Methodology:

  • Animal Selection: Use healthy, young adult female rats (8-12 weeks old) of a common laboratory strain.[15] The use of females is generally recommended as they are often slightly more sensitive.

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least 5 days of acclimatization before the study.

  • Dose Selection: The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[15] Based on the read-across data, a starting dose of 300 mg/kg would be a scientifically justified starting point.

  • Administration: Administer the test substance as a single oral dose using a gavage needle.

  • Observation: Observe the animal closely for the first 4 hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Sighting Study: Initially, dose one animal at the starting dose.

    • If the animal survives, dose a second animal at the same dose.

    • If the first animal dies, dose the next animal at a lower dose level.

  • Main Study: Progressively dose additional animals at higher or lower fixed dose levels depending on the outcomes of the sighting study until the dose causing evident toxicity or the highest dose level is identified.

  • Endpoint Analysis: The primary endpoint is the observation of clear signs of toxicity at one of the fixed dose levels. This information is then used for hazard classification.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay is widely used to detect point mutations (base substitutions and frameshifts) induced by a chemical.

Step-by-Step Methodology:

  • Bacterial Strains: Utilize a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial for detecting chemicals that are genotoxic only after metabolism.

  • Test Procedure (Plate Incorporation Method):

    • Mix the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A dose-dependent increase in the number of revertant colonies, typically a doubling or more over the negative control, is considered a positive result.

Ecotoxicological Profile

While data on aquatic toxicity is lacking, the physicochemical properties of this compound provide some insight into its likely environmental behavior.[5]

  • Bioaccumulation: The low log Kow of 0.66 and an estimated Bioconcentration Factor (BCF) of 1.9 suggest that this compound has a low potential to bioaccumulate in aquatic organisms.[5][6]

  • Mobility in Soil: An estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 54 suggests very high mobility in soil, indicating a potential for leaching into groundwater.[5][6]

Conclusion and Recommendations for Future Research

The toxicological profile of this compound is currently incomplete, with significant data gaps for key endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. However, based on its chemical structure and read-across analysis from similar nitroaromatic and sulfonamide compounds, there is a scientific basis to warrant a cautious approach to its handling and a clear need for further empirical testing.

Key Recommendations:

  • Prioritize In Vitro Screening: Conduct a battery of in vitro assays, including the Ames test and a chromosomal aberration assay, to rapidly assess the genotoxic potential of this compound.

  • Conduct an Acute Oral Toxicity Study: A study following the OECD 420 guideline is recommended to establish a baseline for its acute toxicity and to inform dose selection for further studies.

  • Investigate Metabolic Pathways: Elucidate the metabolic fate of this compound to identify any reactive metabolites that may be responsible for its toxicity.

  • Perform a 28-Day Repeated Dose Study: If initial screening suggests significant toxicity, a sub-chronic study (e.g., OECD 407) would be necessary to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

By systematically addressing these data gaps using standardized methodologies, a comprehensive and reliable toxicological profile for this compound can be established, ensuring its safe handling and use in research and development.

References

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Methodological & Application

using 4-Chloro-3-nitrobenzenesulfonamide in azo dye synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Utilization of 4-Chloro-3-nitrobenzenesulfonamide in the Synthesis of Azo Dyes

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (-N=N-) groups.[1][2] The specific properties of an azo dye, including its color, intensity, and fastness, are determined by the chemical structures of the aromatic rings attached to the azo linkage.[3] This document provides a detailed guide for researchers and drug development professionals on the use of this compound as a key starting material—a diazo component—for the synthesis of specialized azo dyes. We will explore the underlying chemical principles, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, along with the sulfonamide (-SO₂NH₂) moiety, makes this precursor particularly valuable for creating dyes with specific shades and high stability.[4]

Scientific Principles & Mechanistic Overview

The synthesis of an azo dye from this compound is a classic two-stage process: diazotization followed by azo coupling .[5] Understanding the causality behind each stage is critical for experimental success.

Stage 1: Diazotization

Diazotization is the conversion of the primary aromatic amine group on this compound into a highly reactive diazonium salt.[6] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[7]

Causality of Experimental Choices:

  • In Situ Generation: Nitrous acid is unstable and decomposes readily. Generating it within the reaction mixture at the moment of use ensures its availability for the reaction.[8]

  • Low Temperature (0-5 °C): The resulting aryldiazonium salt is thermally unstable.[8] Maintaining a low temperature throughout the process is paramount to prevent its decomposition into phenols and nitrogen gas, which would significantly reduce the yield of the final azo dye. An ice bath is essential for this control.[9]

  • Acidic Medium: A strong acidic environment is required to form the active nitrosating agent (nitrosyl cation, NO⁺) and to prevent premature coupling of the diazonium salt with the unreacted amine.[7]

The overall diazotization reaction is: C₆H₅ClN₂O₄S + NaNO₂ + 2HCl → [C₆H₄ClN₂O₄S]⁺Cl⁻ + NaCl + 2H₂O

Stage 2: Azo Coupling

The azo coupling is an electrophilic aromatic substitution reaction.[10] The newly formed diazonium salt, a weak electrophile, attacks an electron-rich aromatic compound known as the "coupling component."[11]

Causality of Experimental Choices:

  • Coupling Component Selection: The coupling component must be "activated" with electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups. Phenols, naphthols, and anilines are common choices.[10] The nature of this component is a primary determinant of the final dye's color.[3]

  • pH Control: The pH of the coupling reaction is critical.

    • For coupling with phenols , the reaction is typically carried out under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.

    • For coupling with anilines , the reaction is performed in a mildly acidic medium (pH 4-5) to ensure a sufficient concentration of the free amine, which is the reactive species, while minimizing the deactivation of the diazonium salt at higher pH.[11]

The general azo coupling reaction is: [Ar-N₂]⁺ + Ar'-H → Ar-N=N-Ar' + H⁺

Experimental Workflow & Visualization

The following diagram outlines the complete synthesis process, from the preparation of reactants to the isolation of the final azo dye product.

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification Amine 4-Chloro-3-nitro- benzenesulfonamide Suspension in HCl IceBath1 Maintain 0-5 °C (Ice Bath) Amine->IceBath1 Cooling Nitrite Sodium Nitrite (NaNO₂) Solution Nitrite->IceBath1 Slow Addition Diazonium Diazonium Salt Solution [Ar-N₂]⁺Cl⁻ IceBath1->Diazonium Formation Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Reaction Azo Coupling Reaction Diazonium->Reaction Slow Addition to Coupler IceBath2 Maintain <10 °C (Ice Bath) Coupler->IceBath2 Cooling Filtration Vacuum Filtration Reaction->Filtration Precipitate Forms Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying FinalDye Purified Azo Dye Drying->FinalDye

Caption: Workflow for Azo Dye Synthesis.

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. This compound is a skin, eye, and respiratory irritant.[12] Concentrated acids are corrosive, and sodium nitrite is an oxidizer and toxic. Diazonium salts can be explosive when isolated in a dry state.[6] This entire protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13][14]

Materials & Reagents
  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • 2-Naphthol (as an example coupling component)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, three-necked round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Protocol Part A: Diazotization of this compound
  • Prepare the Amine Suspension: In a 250 mL three-necked flask, combine 0.05 mol of this compound with 50 mL of water. While stirring, slowly add 15 mL (approx. 0.18 mol) of concentrated HCl. An insoluble hydrochloride salt of the amine may form.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5 °C with vigorous stirring. Ensure the thermometer is submerged in the liquid, not touching the glass.

  • Prepare Nitrite Solution: In a separate beaker, dissolve 0.052 mol of sodium nitrite in 20 mL of cold water.

  • Diazotization Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. [8]

  • Check for Completion: After the addition is complete, continue stirring in the ice bath for another 15 minutes. To confirm the presence of a slight excess of nitrous acid, which indicates the reaction is complete, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color should appear.[15] If the test is negative, add a small amount more of the nitrite solution. The resulting clear, cold solution contains the diazonium salt and should be used immediately in the next step.[6]

Protocol Part B: Azo Coupling with 2-Naphthol
  • Prepare Coupling Solution: In a 500 mL beaker, dissolve 0.05 mol of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to below 10 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly, and with continuous, efficient stirring, add the cold diazonium salt solution (from Part A) to the alkaline 2-naphthol solution. A brightly colored precipitate should form almost immediately.[3]

  • Complete the Reaction: Continue stirring the mixture in the ice bath for an additional 30-45 minutes to ensure the coupling reaction goes to completion.

Protocol Part C: Isolation and Purification
  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the funnel with several portions of cold distilled water until the filtrate runs neutral. This removes excess acid, base, and inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel. Transfer the dye to a watch glass and allow it to air-dry or dry in a desiccator. Do not heat the dye in an oven unless its thermal stability is known.

Quantitative Data & Expected Observations

ParameterSubstanceM.W. ( g/mol )Moles (mol)Mass/VolumeKey Observations
Diazo Component This compound236.630.0511.83 gForms a suspension in HCl.
Acid Hydrochloric Acid (37%)36.46~0.1815 mLDissolves some of the amine.
Diazotizing Agent Sodium Nitrite69.000.0523.59 gAdded as a clear aqueous solution.
Coupling Component 2-Naphthol144.170.057.21 gDissolves in NaOH to form a clear solution.
Base Sodium Hydroxide40.00~0.25~10 g in 90 mL H₂OCreates alkaline conditions for coupling.
Reaction Temp. Diazotization--0-5 °CCritical for diazonium salt stability.
Reaction Temp. Coupling--< 10 °CFormation of a vibrant colored precipitate.
Product Azo Dye~397.8-~19.9 g (Theo.)Solid, brightly colored powder.

Trustworthiness: A Self-Validating System

A robust protocol includes built-in checks to validate its progress and success.

  • Process Monitoring: The starch-iodide paper test is a critical checkpoint.[15] A positive test confirms that enough nitrous acid is present to fully convert the primary amine, ensuring no starting material remains to cause impurities. A persistent excess should be avoided as it can lead to side reactions.

  • Visual Confirmation: The most telling sign of a successful coupling reaction is the instantaneous formation of a deeply colored precipitate .[3] A failure to produce color indicates a problem with either the diazonium salt (likely decomposition due to high temperature) or the coupling component/pH.

  • Troubleshooting:

    • No color on starch-iodide paper: Insufficient NaNO₂ has been added. Add more in small increments until a positive test is achieved.

    • Brown fumes (NOx) observed: The reaction is too warm, causing the decomposition of nitrous acid and the diazonium salt. Improve cooling immediately.

    • Low yield of dye: This is most often due to the decomposition of the diazonium salt. Ensure the temperature during diazotization never exceeds 5 °C. Also, verify the pH of the coupling medium is correct for the chosen component.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of this compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Chloro-3-nitrobenzenesulfonic Acid: Properties, Synthesis, and Applications in Dye Intermediates. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from a university chemistry department website.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye. Retrieved from [Link]

  • YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • Springer. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

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Topic: Experimental Procedure for Synthesizing Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of pharmaceuticals renowned for their antibacterial, diuretic, and anticonvulsant properties.[1][2][3] This application note provides a comprehensive, field-proven guide to the synthesis of sulfonamide-based compounds. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind procedural choices, offering detailed protocols for the preparation of key intermediates and the final sulfonamide products. It includes a practical case study on the multi-step synthesis of sulfanilamide, methodologies for purification, and a guide to spectroscopic characterization, establishing a self-validating framework for researchers in drug discovery and development.

Foundational Principles of Sulfonamide Synthesis

The synthesis of a sulfonamide is fundamentally characterized by the formation of a sulfur-nitrogen (S-N) bond. The most robust and widely adopted method involves the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine (R'R''NH).[4][5] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[6]

This core reaction necessitates the availability of the corresponding sulfonyl chloride, which is often prepared in a preceding step from more common starting materials like arenes or sulfonic acids.[4] Therefore, a successful sulfonamide synthesis campaign is logically divided into two key stages: the preparation of the sulfonyl chloride intermediate and the subsequent coupling with the desired amine.

Part I: Preparation of Sulfonyl Chloride Intermediates

The sulfonyl chloride is the activated form of the sulfonic acid, primed for nucleophilic attack. Its synthesis is a critical first step.

Method A: Electrophilic Chlorosulfonation of Arenes

This is a direct and powerful method for introducing a chlorosulfonyl group onto an aromatic ring. The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile.[4]

Causality and Mechanistic Insight: Chlorosulfonic acid is a highly reactive reagent. The reaction must be performed under anhydrous conditions, as it reacts violently with water.[7] For aromatic rings containing an amine, such as aniline, the amino group must first be protected (e.g., as an acetamide). This is because the free amine is basic and would react with the acidic chlorosulfonic acid; furthermore, the unprotected amino group is highly activating and could lead to undesired side reactions or decomposition.[8][9] The acetyl protecting group moderates the reactivity and directs the substitution to the para position.

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This protocol details the chlorosulfonation of acetanilide, a key step in the synthesis of the foundational sulfa drug, sulfanilamide.[8][10]

Materials & Equipment:

  • Acetanilide (dry)

  • Chlorosulfonic acid (ClSO₃H)

  • Round-bottom flask with a gas outlet/drying tube

  • Dropping funnel

  • Ice bath

  • Crushed ice

  • Buchner funnel and vacuum flask

Procedure:

  • Setup: Place 25 g of powdered, dry acetanilide into a dry round-bottom flask.[8] In a fume hood, fit the flask with a dropping funnel and a means to vent the HCl gas produced, such as a tube leading to a gas trap.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add 63 mL of chlorosulfonic acid dropwise from the dropping funnel to the acetanilide with constant, gentle swirling.[8] Caution: This reaction is highly exothermic and liberates large volumes of HCl gas.[10] Maintain the temperature below 20 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the flask on a water bath at 60-70°C for approximately 2 hours to ensure the reaction goes to completion.[8]

  • Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with stirring.[8][10] The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid. The crude product can be used directly in the next step or dried.[8]

Method B: Conversion of Sulfonic Acids

When the corresponding sulfonic acid is readily available, it can be converted to the sulfonyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice for this transformation.[11][12]

Safety Insight: Thionyl chloride is a toxic, corrosive liquid that reacts violently with water to release HCl and SO₂ gases.[13][14][15] All manipulations must be performed in a well-ventilated fume hood.

Protocol 2: General Conversion of a Sulfonic Acid to a Sulfonyl Chloride

Materials & Equipment:

  • Aromatic or aliphatic sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Reflux condenser with drying tube

  • Heating mantle

Procedure:

  • Setup: To a round-bottom flask, add the sulfonic acid (1 equivalent). Place the flask in a fume hood.

  • Reagent Addition: Add thionyl chloride (2-3 equivalents) and a catalytic amount (a few drops) of DMF.

  • Reaction: Fit the flask with a reflux condenser protected by a calcium chloride drying tube. Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, allow the mixture to cool. Carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude sulfonyl chloride can then be used in the subsequent step.

Part II: The Sulfonamide-Forming Reaction

With the sulfonyl chloride in hand, the core S-N bond can be formed. The reaction is an example of nucleophilic acyl-type substitution at sulfur.[16]

Workflow for Sulfonamide Synthesis

G cluster_0 Part I: Sulfonyl Chloride Preparation cluster_1 Part II: S-N Bond Formation cluster_2 Part III: Purification & Analysis Arene Arene (e.g., Acetanilide) SOCl2 SOCl₂ or ClSO₃H Arene->SOCl2 Chlorosulfonation SulfonicAcid Sulfonic Acid SulfonicAcid->SOCl2 Chlorination SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SOCl2->SulfonylChloride Amine Primary or Secondary Amine (R'R''NH) SulfonylChloride->Amine SulfonylChloride->Amine Key Intermediate Sulfonamide_Crude Crude Sulfonamide Amine->Sulfonamide_Crude Nucleophilic Attack Base Base (e.g., Pyridine, NaOH) Base->Sulfonamide_Crude HCl Scavenger Purification Recrystallization Sulfonamide_Crude->Purification FinalProduct Pure Sulfonamide Drug Purification->FinalProduct Characterization NMR, IR, MS FinalProduct->Characterization Validation

Caption: Overall workflow for the synthesis of sulfonamide drugs.

The Hinsberg Reaction Principle: The reaction between an amine and a benzenesulfonyl chloride is historically known as the Hinsberg test, used to distinguish between primary, secondary, and tertiary amines.[6][17][18][19][20]

  • Primary amines react to form a sulfonamide that has an acidic proton on the nitrogen. This allows it to dissolve in aqueous alkali (like NaOH).[6][20]

  • Secondary amines react to form a sulfonamide with no acidic proton on the nitrogen, making it insoluble in alkali.[6][17]

  • Tertiary amines generally do not react to form stable sulfonamides.[17][19]

This same principle is harnessed for the preparative synthesis of sulfonamides from primary and secondary amines.

Case Study: Multi-Step Synthesis of Sulfanilamide

This synthesis is a classic example that integrates protection, chlorosulfonation, ammonolysis, and deprotection steps.[8][9][21][22]

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

  • Follow Protocol 1 as described in Section 2.1.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide (Ammonolysis)

Procedure:

  • Setup: Transfer the crude, damp p-acetamidobenzenesulfonyl chloride from Step 1 into a large Erlenmeyer flask.

  • Reaction: In a fume hood, add 120 mL of concentrated aqueous ammonia (ammonium hydroxide).[8] Stir or swirl the mixture vigorously. The reaction is often exothermic.

  • Heating: Gently heat the mixture at approximately 70°C for about 30 minutes to ensure the reaction is complete.[8]

  • Work-up: Cool the mixture in an ice bath. The product, p-acetamidobenzenesulfonamide, is a solid. Acidify the mixture with dilute sulfuric acid to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Mechanism of Sulfonamide Formation

Caption: Nucleophilic attack of an amine on a sulfonyl chloride.

Step 3: Synthesis of Sulfanilamide (Hydrolysis/Deprotection)

Procedure:

  • Setup: Place the dried p-acetamidobenzenesulfonamide from Step 2 into a round-bottom flask.

  • Reaction: Add a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of water.[8] Add a boiling chip and heat the mixture to a boil under reflux for about 1 hour, or until the solid has completely dissolved.[8]

  • Decolorization: If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal. Boil the mixture for another 15 minutes.[8]

  • Filtration: Filter the hot solution to remove the charcoal.

  • Precipitation: To the clear filtrate, add solid sodium carbonate in small portions with stirring until the solution is alkaline (effervescence ceases).[8] The sulfanilamide will precipitate out.

  • Isolation: Cool the mixture thoroughly in an ice bath to maximize precipitation. Collect the pure sulfanilamide by vacuum filtration, wash with a small amount of cold water, and dry.[8]

Part III: Purification and Characterization

Validation of the final product is essential for ensuring its identity and purity.

Purification by Recrystallization

Recrystallization is the most common method for purifying crude solid sulfonamides.[23][24][25] The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Protocol 3: General Recrystallization of Sulfanilamide

StepProcedureRationale
1. Solvent Selection For sulfanilamide, water or 95% ethanol are common choices.[8][26] The ideal solvent dissolves the compound when hot but not when cold.To allow for dissolution at high temperature and precipitation upon cooling, leaving soluble impurities behind.
2. Dissolution Place the crude sulfanilamide in an Erlenmeyer flask. Add a minimal amount of boiling solvent until the solid just dissolves.[23][24]Using the minimum amount of solvent ensures the solution is saturated upon cooling, maximizing yield.
3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution through a pre-heated funnel.[24]This step removes insoluble impurities. Pre-heating prevents the product from crystallizing prematurely in the funnel.
4. Crystallization Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.[24]Slow cooling promotes the formation of larger, purer crystals.
5. Isolation & Washing Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.[23]This removes any residual mother liquor containing dissolved impurities.
6. Drying Dry the purified crystals in a desiccator or a vacuum oven.To remove all traces of solvent.
Analytical Characterization

The identity and purity of the synthesized sulfonamide must be confirmed using standard spectroscopic techniques.[27][28][29]

TechniquePurpose & Key Observations
¹H NMR Confirms the proton environment. Look for characteristic aromatic proton signals, signals for R-groups, and a broad singlet for the N-H proton of the sulfonamide.[30]
¹³C NMR Confirms the carbon skeleton of the molecule.[27]
IR Spectroscopy Identifies key functional groups. Expect strong, characteristic absorption bands for S=O asymmetric and symmetric stretching (approx. 1350-1315 cm⁻¹ and 1180-1150 cm⁻¹) and N-H stretching (approx. 3400-3200 cm⁻¹).[27][30]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its elemental composition.[29]
Melting Point A sharp melting point close to the literature value indicates high purity.

References

  • Hinsberg reaction - Wikipedia. Available at: [Link]

  • Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. - CK-12. Available at: [Link]

  • To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry. (2021-05-05). Available at: [Link]

  • Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX - Slideshare. Available at: [Link]

  • Hinsberg Reagent and Test: Distinguishing Amines Easily - Vedantu. Available at: [Link]

  • Hinsberg test (video) | Amines - Khan Academy. Available at: [Link]

  • Hinsberg test is used for distinguishing primary, secondary and tertiary amines. (2019-06-18). Available at: [Link]

  • To synthesize and submit sulphanilamide | PPTX - Slideshare. Available at: [Link]

  • TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Available at: [Link]

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014-05-06). Available at: [Link]

  • Sulfanilamide Synthesis 2 | PDF | Solubility | Solution - Scribd. Available at: [Link]

  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]

  • CN103351315A - General preparation method of sulfonyl chloride - Google Patents.
  • US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents.
  • S-Chlorinations - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024-12-06). Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016-08-01). Available at: [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020-05-18). Available at: [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05). Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. Available at: [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020-11-25). Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023-09-28). Available at: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (2023-09-20). Available at: [Link]

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. (2022-10-31). Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. Available at: [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Chloro-3-nitrobenzenesulfonamide and its process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability testing in research and drug development settings.

Introduction: The Rationale for a Validated Purity Method

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its purity is a critical determinant of the quality, safety, and efficacy of the final products. The presence of impurities, arising from the synthetic route or degradation, can have unintended consequences. Therefore, a well-characterized and validated analytical method is imperative for accurate purity assessment.

This document provides a comprehensive guide to a validated HPLC method, explaining the scientific reasoning behind the chosen parameters and offering a step-by-step protocol for its implementation. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to rational HPLC method development.

PropertyValueSource
Chemical Structure
Molecular Formula C₆H₅ClN₂O₄S[3][4]
Molecular Weight 236.63 g/mol [4][5]
Appearance Yellow crystalline solid[6]
CAS Number 97-09-6
Predicted pKa 9.28 ± 0.60
Solubility Low in water; soluble in polar organic solvents like methanol and DMSO.[2][6]

The presence of a nitrobenzene chromophore makes UV detection a suitable choice. The predicted pKa of the sulfonamide proton suggests that maintaining a mobile phase pH below 7 will ensure the molecule is in its neutral, un-ionized state, which is optimal for retention and peak shape in reversed-phase chromatography.

HPLC Method Parameters and Rationale

The following HPLC conditions were optimized to achieve excellent separation and peak symmetry for this compound and its potential impurities.

ParameterConditionRationale
Instrument Any standard HPLC system with a UV/PDA detectorThe method is designed to be robust and transferable across common HPLC platforms.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte and its impurities. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the analyte remains in its neutral form, promoting sharp peaks. Formic acid is a volatile buffer, making it compatible with mass spectrometry if further characterization is needed.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25.1-30 min: 30% B (Re-equilibration)A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive purity profile within a reasonable run time.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 265 nmThis wavelength was selected based on the UV absorbance maximum of the nitrobenzene chromophore, providing high sensitivity for the analyte and related substances. A Photo Diode Array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µLThis volume provides a good balance between sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures good solubility of the analyte and is compatible with the mobile phase.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose.

Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the standard preparation.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates ≥ 2000Indicates good column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system.
% RSD of Retention Time ≤ 1.0%Ensures stable retention times.
Analytical Procedure
  • Perform System Suitability Testing as described in section 4.2.

  • Inject the blank (diluent) once.

  • Inject the standard preparation in duplicate.

  • Inject the sample preparation in duplicate.

  • Calculate the purity of the sample using the following formula:

    % Purity = (Areasample / Areastandard) x (Concstandard / Concsample) x 100

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the sample was subjected to stress conditions:

  • Acidic: 1 N HCl at 60 °C for 24 hours

  • Basic: 1 N NaOH at 60 °C for 4 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: ICH-compliant light exposure

Results: The method demonstrated good separation of the main peak from all degradation products formed under stress conditions. Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all stressed samples, indicating no co-elution.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Inject Inject Sample->Inject Standard Standard Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for HPLC Purity Analysis.

Linearity

The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the standard concentration (50, 75, 100, 125, and 150 µg/mL).

Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zero

The high correlation coefficient demonstrates a linear relationship between concentration and peak area over the specified range.

Accuracy

Accuracy was determined by spiking a known amount of the sample with the reference standard at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Results:

Level% Recovery% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0%
100% 100.2%0.5%98.0% - 102.0%
120% 101.1%0.6%98.0% - 102.0%

The high recovery values indicate the accuracy of the method.

Precision

Repeatability (Intra-day precision): Six replicate preparations of the sample were analyzed on the same day.

Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Type% RSD of PurityAcceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.68%≤ 2.0%

The low relative standard deviation values confirm the precision of the method.

Robustness

The robustness of the method was evaluated by making deliberate small variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: System suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and robust for the determination of this compound purity. The forced degradation studies confirm its stability-indicating nature, making it a valuable tool for quality control and stability monitoring in the pharmaceutical and chemical industries. This validated method adheres to the stringent requirements of regulatory bodies, ensuring reliable and consistent results.

References

  • This compound - Physico-chemical Properties. ChemBK. Available at: [Link]

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Application Note: A Validated GC-MS Protocol for the Identification of 4-Chloro-3-nitrobenzenesulfonamide and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the identification and characterization of 4-chloro-3-nitrobenzenesulfonamide and its potential process-related byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent challenges in the analysis of polar sulfonamides are addressed through a detailed derivatization protocol, followed by a robust GC-MS method. This document provides a foundational methodology that emphasizes scientific integrity and a self-validating framework in line with stringent pharmaceutical quality control standards. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the protocol for their specific laboratory settings.

Introduction: The Imperative of Byproduct Profiling in Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. During its synthesis, the formation of structurally similar byproducts is a common occurrence. The identification and control of these impurities are not merely a regulatory requirement but a critical aspect of ensuring the safety and efficacy of the final drug product. Even minute quantities of certain impurities can possess undesirable toxicological properties or affect the stability of the API.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like sulfonamides by GC-MS is often challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. This note details a derivatization strategy to overcome these limitations, rendering the analytes amenable to GC-MS analysis and enabling reliable byproduct profiling. The validation of such analytical methods is paramount to guarantee consistent and trustworthy results, a cornerstone of Good Manufacturing Practices (GMP).[1][2][3]

Synthetic Pathway and Postulated Byproducts

The synthesis of this compound typically proceeds in two main steps: the chlorosulfonation of 2-chloronitrobenzene to form 4-chloro-3-nitrobenzenesulfonyl chloride, followed by amination.

Step 1: Chlorosulfonation of 2-Chloronitrobenzene

Step 2: Amination of 4-Chloro-3-nitrobenzenesulfonyl chloride

Based on this synthetic route, several potential byproducts can be anticipated:

  • Isomeric Byproducts: The chlorosulfonation of 2-chloronitrobenzene can also yield the isomeric byproduct, 2-chloro-5-nitrobenzenesulfonyl chloride , which upon amination would form 2-chloro-5-nitrobenzenesulfonamide .[4][5][6]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 2-chloronitrobenzene and 4-chloro-3-nitrobenzenesulfonyl chloride .[7]

  • Hydrolysis Product: The highly reactive sulfonyl chloride intermediate can hydrolyze in the presence of moisture to form 4-chloro-3-nitrobenzenesulfonic acid .[8][9][10]

  • Over-reaction Product: If ammonia is used as the aminating agent, a secondary reaction could potentially lead to the formation of a bis-sulfonated amine derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where the rationale behind each step is provided to ensure robust and reproducible results.

Sample Preparation and Derivatization

The polarity of the sulfonamide group necessitates derivatization to increase volatility and thermal stability for GC-MS analysis. Methylation is a common and effective technique for this purpose.[1]

Protocol:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or methanol.

  • Aliquoting: Transfer a 1 mL aliquot of the sample solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. Complete dryness is crucial to prevent interference with the derivatization reagent.

  • Derivatization: Add 100 µL of a methylating agent, such as a solution of diazomethane in diethyl ether or, for a safer alternative, (trimethylsilyl)diazomethane in hexane.

    • Rationale: Diazomethane is a highly efficient methylating agent for acidic protons like those on the sulfonamide nitrogen. (Trimethylsilyl)diazomethane is a safer, non-explosive alternative.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes, or until the yellow color of the diazomethane dissipates, indicating the reaction is complete. Gentle heating (e.g., 60°C for 10 minutes) can be employed to expedite the reaction if necessary.

  • Reagent Removal: After the reaction is complete, carefully evaporate the excess derivatizing agent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrument in use.

Parameter Setting Justification
Gas Chromatograph
Injection ModeSplitless (1 µL)To maximize the transfer of analytes to the column for trace impurity analysis.
Injector Temperature250°CHigh enough to ensure rapid volatilization of the derivatized analytes without causing thermal degradation.
Carrier GasHelium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
Oven ProgramInitial: 100°C (hold 2 min)To allow for proper focusing of the analytes at the head of the column.
Ramp: 15°C/min to 280°CA moderate ramp rate to achieve good separation of the main component and its byproducts.
Final Hold: 280°C (hold 5 min)To ensure the elution of any less volatile compounds.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)A versatile, low-bleed column suitable for a wide range of semi-polar compounds. The "ms" designation indicates it is tested for low bleed, which is crucial for sensitive MS detection.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and reproducible ionization technique that generates characteristic and library-searchable mass spectra.
Ionization Energy70 eVThe standard EI energy that provides reproducible fragmentation patterns.
Source Temperature230°COptimized to minimize analyte degradation and maximize ionization efficiency.
Quadrupole Temperature150°CMaintained at a stable temperature to ensure consistent mass analysis.
Mass Scan Range40 - 450 amuA wide enough range to encompass the molecular ions and fragment ions of the target analyte and its potential byproducts.
Solvent Delay3 minutesTo prevent the high concentration of the injection solvent from saturating the detector.

Data Analysis and Interpretation: Deciphering the Chromatogram

The total ion chromatogram (TIC) should be carefully examined for peaks corresponding to the main component and any potential byproducts. The mass spectrum of each peak should be analyzed to confirm its identity.

Expected Retention Times and Mass Spectra

The derivatized this compound is expected to be the major peak in the chromatogram. Byproducts, if present, will likely elute in the vicinity of the main peak.

Predicted Fragmentation Patterns

The Electron Ionization (EI) fragmentation of the methylated analytes is expected to follow predictable pathways.

  • Methylated this compound:

    • Molecular Ion (M+•): The molecular ion should be observable.

    • Loss of •CH3: A common fragmentation for methylated compounds.

    • Loss of NO2: A characteristic fragmentation for nitroaromatic compounds.

    • Loss of SO2: Cleavage of the C-S bond.

    • Sulfonamide Bond Cleavage: Fragmentation of the S-N bond.

  • Characteristic Ions for Sulfonamides: Look for common fragment ions characteristic of the sulfonamide structure, which can help in identifying related impurities.

Method Validation: Ensuring Trustworthiness and Compliance

Validation of the analytical method is a mandatory step to ensure its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14][15]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Analyze a blank (solvent), a sample of this compound, and a sample spiked with known potential byproducts (if available). The retention times and mass spectra should be used to demonstrate that the peaks of interest are well-resolved and that there is no interference from other components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These are typically determined by injecting a series of diluted solutions and are often calculated based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare a series of at least five concentrations of the analyte and potential impurities. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy can be assessed by performing recovery studies on samples spiked with known amounts of the analytes. The percentage recovery should be calculated.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).

  • Procedure: Analyze a minimum of six replicate samples and calculate the RSD.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the GC-MS parameters (e.g., ±5°C in injector temperature, ±0.1 mL/min in flow rate) and observe the effect on the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation & Validation Sample Sample Weighing & Dissolution Aliquot Aliquoting Sample->Aliquot Evap1 Solvent Evaporation Aliquot->Evap1 Deriv Derivatization (Methylation) Evap1->Deriv Evap2 Reagent Removal Deriv->Evap2 Recon Reconstitution Evap2->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC TIC Analysis Detection->TIC MS_Interp Mass Spectra Interpretation TIC->MS_Interp Validation Method Validation (ICH Q2) MS_Interp->Validation Report Final Report Validation->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the identification of this compound and its process-related byproducts using GC-MS. By incorporating a necessary derivatization step and adhering to the principles of method validation as outlined by the ICH, this guide serves as a robust starting point for researchers in pharmaceutical development and quality control. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only implement this method but also to adapt and troubleshoot it effectively within their own laboratories, thereby ensuring the generation of reliable and defensible analytical data.

References

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Application Note: Unambiguous Structural Elucidation of 4-Chloro-3-nitrobenzenesulfonamide using Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural confirmation of synthetic intermediates is a cornerstone of chemical and pharmaceutical development. This application note provides a comprehensive guide to the structural elucidation of 4-Chloro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of azo dyes, using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1] We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. The synergistic interpretation of these experiments provides an unambiguous assignment of all proton and carbon signals, confirming the precise substitution pattern of the aromatic ring and validating the molecular structure with high fidelity. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an important organic intermediate whose structural integrity is critical for the quality and properties of downstream products.[1] While its synthesis from 2-chloronitrobenzene is well-established, rigorous characterization is necessary to confirm the regiochemistry of the sulfonation and subsequent amidation.[1] NMR spectroscopy is an exceptionally powerful tool for this purpose, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[2][3]

This note moves beyond simple 1D spectral acquisition, demonstrating the power of 2D correlation experiments to resolve structural ambiguities. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is leveraged to definitively establish the connectivity between protons and quaternary (non-protonated) carbons, which is the key to confirming the 1,3,4-substitution pattern of the benzene ring.[4][5]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.

Figure 2: Workflow for NMR-based structural elucidation.

Results and Spectral Interpretation

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H2, H5, and H6. The -SO₂NH₂ protons typically appear as a broad singlet due to exchange with residual water and quadrupolar broadening from the nitrogen atom. [6]

  • H2: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the sulfonamide (-SO₂NH₂) group. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to meta-coupling (⁴J) with H6.

  • H6: This proton is ortho to the sulfonamide group and meta to the nitro group. It is expected to appear as a doublet of doublets, showing ortho-coupling (³J) to H5 and meta-coupling (⁴J) to H2.

  • H5: This proton is ortho to the chloro group and ortho to H6. It will be the most upfield of the aromatic protons and will appear as a doublet due to ortho-coupling (³J) with H6.

  • -NH₂: The two protons of the sulfonamide group are expected to appear as a single, often broad, signal. Its chemical shift can be variable depending on concentration and temperature. [7]

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum will display six signals for the six aromatic carbons. The DEPT-135 experiment is crucial for distinguishing protonated carbons from quaternary carbons.

  • DEPT-135: Will show three positive signals corresponding to the three CH carbons (C2, C5, C6).

  • Quaternary Carbons (C1, C3, C4): These carbons, directly bonded to the substituents, will be absent in the DEPT-135 spectrum but visible in the standard broadband-decoupled ¹³C spectrum. Their chemical shifts are significantly influenced by the electronic effects of the attached groups. Generally, electron-withdrawing groups cause a downfield shift. [8]

2D NMR Correlation Analysis: The Structural Proof

While 1D spectra provide strong evidence, 2D correlation spectra provide the definitive proof of the substitution pattern.

  • COSY: A cross-peak will be observed between H5 and H6, confirming their ortho relationship (³J coupling). A weaker cross-peak may be visible between H2 and H6, confirming their meta-coupling.

  • HSQC: This experiment provides the direct, one-bond correlations:

    • H2 will correlate to C2.

    • H5 will correlate to C5.

    • H6 will correlate to C6. This allows for the unambiguous assignment of the protonated carbons.

  • HMBC: The Key to Connectivity: The HMBC spectrum is the final piece of the puzzle, revealing the long-range connections that build the molecular framework. The key expected correlations are:

    • H2 (at C2) will show correlations to C1 (³J), C3 (³J), and C4 (³J). The correlation to the chlorine-bearing C4 is critical.

    • H5 (at C5) will show correlations to C1 (³J), C3 (³J), and C4 (³J). The correlation to the nitro-bearing C3 is definitive.

    • H6 (at C6) will show correlations to C1 (²J), C2 (³J), C4 (²J), and C5 (²J). The correlations to C1 and C4 are vital for confirming the positions of the sulfonamide and chloro groups.

Figure 3: Key HMBC correlations confirming the 1,3,4-substitution pattern.

Data Summary

The following table summarizes the expected and assigned chemical shifts (δ) in ppm, multiplicities, and key HMBC correlations. Note: Predicted values are illustrative; actual values may vary slightly based on experimental conditions.

Atom¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations
C1 -~142H5, H6
C2 ~8.50, d~128C1, C3, C4, C6
C3 -~148H2, H5
C4 -~135H2, H5, H6
C5 ~7.90, d~125C1, C3, C4
C6 ~8.20, dd~132C1, C2, C4, C5
-NH₂ ~7.6 (broad s)--

Conclusion

The integrated application of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The analysis, grounded in a robust experimental protocol, allows for the complete and unambiguous assignment of all proton and carbon signals. The key HMBC correlations from the aromatic protons to the quaternary carbons bearing the chloro, nitro, and sulfonamide groups serve as the ultimate validation of the 1,3,4-substitution pattern. This self-validating workflow ensures the highest level of confidence in the structural assignment, a critical requirement for quality control and regulatory submission in the chemical and pharmaceutical industries.

References

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  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Magnetic Resonance in Chemistry, 46(6), 582-598. Available at: [Link]

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  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

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reaction of 4-Chloro-3-nitrobenzenesulfonamide with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the .

Application Note & Protocol

Topic: Synthesis of 4-(Alkyl/Aryl-amino)-3-nitrobenzenesulfonamide Derivatives via Nucleophilic Aromatic Substitution

Introduction: The Strategic Value of 4-Chloro-3-nitrobenzenesulfonamide

This compound is a pivotal starting material in modern synthetic and medicinal chemistry. Its strategic importance lies in its highly activated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr). The chlorine atom, positioned ortho to a strongly electron-withdrawing nitro group and para to a sulfonamide group, serves as an excellent leaving group, facilitating the introduction of diverse nucleophiles.

This guide focuses on the reaction of this compound with primary amines (both aliphatic and aromatic). This transformation is a robust and reliable method for generating a library of 4-(alkyl/arylamino)-3-nitrobenzenesulfonamide derivatives. These products are not merely synthetic curiosities; they are crucial intermediates and scaffolds for pharmacologically active agents. Notably, this core structure is a cornerstone in the development of carbonic anhydrase (CA) inhibitors, which have therapeutic applications in managing glaucoma, epilepsy, and as emerging anticancer agents targeting tumor-associated CA isoforms.[1][2]

This document provides a deep dive into the underlying reaction mechanism, a detailed and validated experimental protocol, and insights into reaction optimization for researchers in drug discovery and organic synthesis.

The Reaction Mechanism: An Archetypal SNAr Pathway

The reaction proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is distinct from the more common SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.[3][4] The SNAr mechanism is a two-step addition-elimination process.

Pillar 1: Ring Activation An aromatic ring is inherently electron-rich and thus resistant to attack by nucleophiles. For an SNAr reaction to be feasible, the ring must be rendered electron-deficient. In this compound, this is achieved by the powerful inductive and resonance effects of two electron-withdrawing groups (EWGs):

  • Nitro Group (-NO₂): Positioned ortho to the chlorine leaving group.

  • Sulfonamide Group (-SO₂NH₂): Positioned para to the chlorine leaving group.

The placement of these groups is critical. They must be in the ortho or para position to the leaving group to effectively stabilize the negatively charged intermediate via resonance.[4][5]

Pillar 2: The Addition-Elimination Sequence

  • Step 1 (Addition - Rate-Determining Step): The nucleophilic primary amine attacks the ipso-carbon—the carbon atom directly bonded to the chlorine. This attack is the slowest step in the sequence as it temporarily disrupts the aromaticity of the benzene ring. The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][6] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group and the para-sulfonamide group, providing significant stabilization.

  • Step 2 (Elimination - Fast Step): The aromaticity of the ring is restored in a rapid subsequent step. The chloride ion (Cl⁻), a good leaving group, is expelled, yielding the final substituted product.

The causality behind this mechanism explains the observed reactivity order for halogens in SNAr reactions: F > Cl ≈ Br > I. The rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. This is the reverse of the trend seen in SN2 reactions, where breaking the C-X bond is part of the rate-determining step.[3][4]

Caption: SNAr mechanism of this compound with a primary amine.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where reaction progress can be easily monitored and the endpoint is typically indicated by the consumption of the starting material, observable by Thin Layer Chromatography (TLC).

Materials and Reagents
  • Substrate: this compound (MW: 236.64 g/mol )

  • Nucleophile: Primary amine of choice (e.g., benzylamine, aniline, n-butylamine)

  • Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Solvent: Ethanol (EtOH), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF)

  • TLC System: Silica gel plates, Ethyl acetate/Hexane mixture (e.g., 3:7 v/v)

  • Work-up: Deionized water, Saturated NaCl solution (brine), Anhydrous Magnesium Sulfate (MgSO₄)

  • Purification: Recrystallization solvent (e.g., Ethanol/Water)

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add the chosen solvent (e.g., Ethanol, 10 mL per gram of substrate).

    • Stir the mixture at room temperature to achieve partial or full dissolution.

  • Addition of Reagents:

    • Add the primary amine (1.1 eq). Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting substrate.

    • Add the base (1.2 eq of TEA or 2.0 eq of K₂CO₃). Causality: The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Failure to do so would protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (for EtOH, ~78°C) and maintain for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The reaction is complete upon the disappearance of the this compound spot and the appearance of a new, typically lower Rf, product spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If using K₂CO₃, filter off the inorganic salts.

    • Reduce the solvent volume under reduced pressure.

    • If the product precipitates, collect it by vacuum filtration. If not, proceed with liquid-liquid extraction.

    • For Extraction: Dilute the residue with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine. Causality: The water wash removes residual base and salts, while the brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., hot ethanol, followed by the slow addition of water until turbidity is observed) to obtain the pure 4-(alkyl/arylamino)-3-nitrobenzenesulfonamide derivative.

Characterization
  • ¹H NMR: Confirm the incorporation of the amine fragment and the disappearance of the aromatic proton signal adjacent to the former chlorine position.

  • Mass Spectrometry: Verify the molecular weight of the final product.

  • Melting Point: Assess the purity of the final compound.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Substrate + Solvent) Reagents 2. Add Reagents (Amine + Base) Setup->Reagents React 3. Heat to Reflux (4-12h) Reagents->React Monitor 4. Monitor by TLC React->Monitor Periodic Sampling Monitor->React Incomplete Workup 5. Work-up (Cool, Filter/Extract) Monitor->Workup Complete Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify (Recrystallization) Dry->Purify Characterize 8. Characterize (NMR, MS, MP) Purify->Characterize

Caption: A typical workflow for the synthesis and purification of target sulfonamides.

Data Presentation & Optimization

The reaction's success is contingent on several factors. The following table summarizes typical conditions and expected outcomes, providing a baseline for optimization.

Parameter Aliphatic Amine (e.g., Benzylamine) Aromatic Amine (e.g., Aniline) Causality & Expert Insights
Nucleophilicity More nucleophilicLess nucleophilicAromatic amines are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. They may require longer reaction times or more forcing conditions.
Solvent Ethanol, AcetonitrileDMF, AcetonitrilePolar aprotic solvents like DMF can accelerate SNAr reactions by solvating the cation of the base without strongly solvating the amine nucleophile, increasing its effective reactivity.
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)K₂CO₃ is a stronger, non-nucleophilic base often preferred for less reactive amines. TEA is a convenient, soluble organic base suitable for more reactive systems.
Temperature 70-80 °C80-120 °CHigher temperatures are often needed to overcome the higher activation energy associated with less nucleophilic aromatic amines.
Typical Time 4-8 hours8-16 hoursCorrelates directly with the nucleophilicity of the amine and the reaction temperature.
Expected Yield > 85%70-90%Yields are generally high for this robust reaction, but side reactions can occur at higher temperatures with sensitive substrates.

Applications in Drug Discovery

The primary application of the synthesized 4-(alkyl/arylamino)-3-nitrobenzenesulfonamide derivatives is as advanced intermediates for carbonic anhydrase inhibitors (CAIs).[1] The sulfonamide moiety (-SO₂NH₂) is a critical zinc-binding group that anchors the inhibitor to the active site of the enzyme. The subsequent chemical steps often involve the reduction of the nitro group to an amine, which can then be further functionalized to enhance binding affinity, isoform selectivity, and pharmacokinetic properties.[1][7] These modifications are central to structure-activity relationship (SAR) studies aimed at developing potent and selective drugs.[1]

References

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • Nucleophilic aromatic substitution - Grokipedia. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - ResearchGate. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. [Link]

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Application Notes & Protocols: Developing Novel Antibacterial Agents from 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Classic Scaffold

The relentless rise of antimicrobial resistance necessitates a multi-pronged approach to drug discovery, which includes the intelligent derivatization of established pharmacophores. Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone of medicinal chemistry.[1] Their well-understood mechanism of action, synthetic tractability, and stable chemical nature make them an ideal starting point for novel drug development.[2] This guide focuses on 4-Chloro-3-nitrobenzenesulfonamide, a scaffold rich with potential. The presence of three distinct functional sites—the sulfonamide group, the chloro substituent, and the nitro group—provides a versatile platform for chemical modification to enhance potency, broaden the antibacterial spectrum, and potentially overcome existing resistance mechanisms.

This document serves as a comprehensive technical guide for researchers, outlining a logical, field-proven workflow from chemical synthesis and structural validation to microbiological evaluation and preliminary safety assessment. Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to empower researchers to not only execute the steps but also to understand the causality behind them.

Part 1: Synthesis and Characterization of Novel Derivatives

The primary strategy for generating a library of candidate compounds from this compound involves nucleophilic aromatic substitution (SNAr) at the C4 position (displacing the chlorine) and/or modification of the sulfonamide nitrogen. The electron-withdrawing nature of the adjacent nitro and sulfonyl groups activates the chlorine atom for displacement by various nucleophiles, such as primary and secondary amines.

Experimental Workflow: Synthesis to Validation

The overall process follows a linear progression from synthesis and purification to rigorous structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Final Steps A Starting Material: This compound B Reaction: Nucleophilic Aromatic Substitution (e.g., with diverse amines) A->B C Work-up & Crude Purification (Extraction, Washing) B->C D Final Purification (Column Chromatography or Recrystallization) C->D E Mass Spectrometry (MS) (Confirm Molecular Weight) D->E Pure Compound F FT-IR Spectroscopy (Confirm Functional Groups) E->F G NMR Spectroscopy (¹H, ¹³C) (Elucidate Final Structure) F->G H Purity Assessment (HPLC/LC-MS) G->H I Compound Archiving & Biological Screening H->I

Caption: General workflow for synthesis and characterization of novel derivatives.

Protocol 1: General Synthesis of N-Aryl/Alkyl Derivatives via SNAr

This protocol details the reaction of this compound with a representative amine nucleophile.

Rationale: The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to facilitate the dissolution of reactants and stabilize the charged Meisenheimer complex intermediate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving it to completion.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the chosen amine nucleophile (1.1 eq) to the solution, followed by the addition of TEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure derivative.

Protocol 2: Spectroscopic Characterization

Validation of the synthesized compound's identity and purity is non-negotiable.[3] A combination of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a comprehensive structural profile.

1. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Method: Use Electrospray Ionization (ESI) in either positive or negative mode.

  • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify key functional groups and confirm the success of the substitution.

  • Method: Analyze a small sample as a thin film or KBr pellet.

  • Expected Result: Disappearance of C-Cl stretching bands and appearance of new bands corresponding to the added amine (e.g., N-H stretching for secondary amines), alongside the characteristic sulfonamide and nitro group bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide unambiguous structural elucidation.[4]

  • Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Result: The ¹H and ¹³C NMR spectra should show signals corresponding to all protons and carbons in the molecule, with chemical shifts and coupling patterns consistent with the proposed structure. The aromatic region of the ¹H NMR is particularly diagnostic for confirming the substitution pattern.

Table 1: Representative Spectroscopic Data for a Hypothetical Derivative (4-morpholino-3-nitrobenzenesulfonamide)

Technique Expected Observation
ESI-MS [M+H]⁺ at m/z 304.06
FT-IR (cm⁻¹) ~3350, 3250 (N-H stretch), ~1530, 1350 (NO₂ stretch), ~1330, 1160 (SO₂ stretch)
¹H NMR (DMSO-d₆) Signals for morpholine protons, sulfonamide protons (-SO₂NH₂), and aromatic protons.
¹³C NMR (DMSO-d₆) Signals for morpholine carbons and aromatic carbons.

Part 2: In Vitro Antibacterial Efficacy Evaluation

Once a library of pure, characterized compounds is established, the next critical phase is to determine their biological activity. The primary goal is to assess whether the compounds are bacteriostatic (inhibit growth) or bactericidal (kill bacteria) and to quantify their potency.

Mechanism of Action: The Sulfonamide Paradigm

Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[5][] By blocking this enzyme, they inhibit the synthesis of folic acid, which is essential for the production of nucleotides and subsequent DNA replication.[1][7] This bacteriostatic action halts bacterial proliferation, allowing the host's immune system to clear the infection.[5]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Further Reduction DNA Nucleotide Synthesis & DNA Replication THF->DNA Sulfonamide Sulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The broth microdilution method is a standardized, quantitative, and widely used technique.[10][11]

Materials:

  • 96-well microtiter plates (U-bottom)

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (e.g., at 256 µg/mL in MHB with 2% DMSO) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Growth Control (Column 11): 100 µL MHB + 100 µL of bacterial inoculum.

    • Sterility Control (Column 12): 200 µL of MHB only.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This test distinguishes bactericidal from bacteriostatic agents.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each well thoroughly.

  • Using a calibrated loop, subculture 10 µL from each selected well onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]

Table 2: Hypothetical Antibacterial Activity Data

Compound ID Modification S. aureus MIC (µg/mL) S. aureus MBC (µg/mL) E. coli MIC (µg/mL) E. coli MBC (µg/mL)
Parent 4-Chloro128>128>128>128
DERIV-01 4-Morpholino166432>128
DERIV-02 4-(4-Fluorophenyl)amino81664>128
Ciprofloxacin (Control)0.510.250.5

An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[14]

Part 3: Preliminary Safety and Toxicity Assessment

A potent antibacterial agent is of little therapeutic value if it is highly toxic to human cells. Early-stage in vitro cytotoxicity screening is essential to identify promising candidates with a favorable therapeutic window.

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10][17] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[18]

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Integrated Evaluation Workflow

The data from synthesis, antibacterial testing, and cytotoxicity assays must be integrated to make informed decisions about which compounds to advance.

G Start Synthesized & Characterized Compound Library MIC Primary Screen: MIC Assay vs. Gram (+) & Gram (-) Bacteria Start->MIC Decision1 Potent? (e.g., MIC ≤ 16 µg/mL) MIC->Decision1 MBC Secondary Screen: MBC Assay Decision1->MBC Yes Discard Discard or Deprioritize Decision1->Discard No Decision2 Bactericidal? (MBC/MIC ≤ 4) MBC->Decision2 Cyto Safety Screen: Cytotoxicity Assay (IC₅₀) Decision2->Cyto Yes Decision2->Discard No (Bacteriostatic Lead) Decision3 Selective? (Selectivity Index > 10) Cyto->Decision3 Lead Lead Candidate for Further Optimization Decision3->Lead Yes Decision3->Discard No

Caption: Decision-making workflow for antibacterial lead identification.

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Application Notes and Protocols: 4-Chloro-3-nitrobenzenesulfonamide as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-3-nitrobenzenesulfonamide as a potassium channel blocker. It delves into the compound's mechanism of action, provides detailed protocols for its use in key experimental paradigms, and offers insights into data interpretation and safe handling.

Introduction: Targeting the Conductors of Neuronal Firing

Voltage-gated potassium (Kv) channels are crucial transmembrane proteins that regulate cellular excitability in a vast array of physiological processes.[1] Within this family, the Kv3.1 channels are distinguished by their rapid activation and deactivation kinetics, enabling neurons to fire action potentials at high frequencies—a critical function in auditory processing and motor coordination.[2][3][4] Consequently, selective blockers of Kv3.1 channels are invaluable tools for dissecting the roles of these channels in both normal physiology and pathological states.

This compound belongs to a class of N-alkylbenzenesulfonamides identified as potent and specific blockers of the Kv3.1 channel.[4] This guide consolidates the available technical information to facilitate its effective and safe use in the laboratory.

Compound Profile and Safe Handling

Before initiating any experiment, it is imperative to understand the compound's properties and adhere to strict safety protocols.

Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Number 97-09-6
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Appearance White to yellow crystalline powder
Solubility Soluble in DMSO and DMF. Limited solubility in water.
Safety and Handling Protocol

This compound is an irritant and requires careful handling to avoid exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[5][6]

  • Ventilation: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[5][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Stock Solution Preparation Protocol

Causality: The compound's poor aqueous solubility necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the aqueous experimental buffer.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solubilization: Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. Before use, thaw the aliquot and ensure the compound is fully redissolved.

Mechanism of Action: An Open-Channel Block

Research has demonstrated that this compound and its analogs function as open-channel blockers of Kv3.1.[3][4][9] This mechanism has several key characteristics:

  • State-Dependence: The blocker can only access its binding site within the channel's pore when the channel is in the open conformation. This means that channel activity is required for the block to occur.

  • Use-Dependence: The degree of block increases with the frequency of channel opening.[9] Repetitive stimulation that causes the channel to open more frequently will enhance the inhibitory effect of the compound.

  • Reversibility: The block is typically reversible, meaning that upon removal of the compound ("washout"), the channel's function is restored.[4][9]

  • Structural Determinants: Structure-activity relationship studies have shown that the presence of the nitro (NO₂) group on the benzene ring increases the blocking effectiveness.[4]

cluster_membrane Cell Membrane Channel_Closed Kv3.1 Channel (Closed) Channel_Open Kv3.1 Channel (Open) Channel_Closed->Channel_Open Conformational Change Channel_Blocked Kv3.1 Channel (Blocked) Channel_Open->Channel_Blocked Blockade Repolarization Repolarization Channel_Open->Repolarization Allows K+ Efflux Channel_Blocked->Channel_Open Reversible Unbinding Depolarization Depolarization Depolarization->Channel_Closed Triggers Opening Compound 4-Chloro-3-nitro- benzenesulfonamide Compound->Channel_Open Binds to Open Pore

Caption: Mechanism of Kv3.1 open-channel blockade.

Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for characterizing the effects of this compound.

Protocol: Electrophysiological Analysis via Whole-Cell Patch-Clamp

This is the gold-standard technique for directly measuring the effect of the compound on Kv3.1 channel currents.

  • Objective: To quantify the inhibitory potency (IC₅₀) and characterize the use-dependence of this compound on heterologously expressed Kv3.1 channels.

  • Causality: The whole-cell configuration allows for control of the membrane potential and direct measurement of the ionic currents passing through the channels. By applying voltage steps that open the channels, we can observe the blocking effect in real-time.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture cells expressing Kv3.1 (e.g., L-929) Solution_Prep Prepare Intra/Extra- cellular Solutions Patch Establish Whole-Cell Configuration Cell_Culture->Patch Compound_Prep Prepare serial dilutions of compound Baseline Record Baseline Kv3.1 Currents Patch->Baseline Application Perfuse Compound (Lowest Conc.) Baseline->Application Record_Block Record Blocked Currents Application->Record_Block Washout Washout Compound Record_Block->Washout Measure Measure Peak Current Amplitude Record_Block->Measure Repeat Repeat with Higher Concentrations Washout->Repeat Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for patch-clamp analysis of a channel blocker.

Materials and Reagents:

  • Cell Line: L-929 or HEK293 cells stably expressing human Kv3.1.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH 7.2 with KOH).

  • This compound stock solution (10 mM in DMSO).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • System Setup: Mount a coverslip in the recording chamber and perfuse with extracellular solution.

  • Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Access: Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Baseline Recording: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 100 ms) to elicit outward Kv3.1 currents. Record stable baseline currents for 2-3 minutes.

  • Compound Application: Perfuse the chamber with the lowest concentration of this compound (e.g., 1 µM) diluted in the extracellular solution. Ensure the final DMSO concentration is ≤0.1%.

  • Recording Block: Continue applying the voltage-step protocol and record the currents as they reach a new steady-state level of block.

  • Washout: Perfuse the chamber with the control extracellular solution to demonstrate the reversibility of the block.

  • Dose-Response: Repeat steps 7-9 with progressively higher concentrations of the compound.

Data Analysis:

  • Measure the peak current amplitude in the absence (I_control) and presence (I_compound) of the drug at each concentration.

  • Calculate the percentage of inhibition: % Inhibition = (1 - (I_compound / I_control)) * 100.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Protocol: Cell Viability Assessment (MTT Assay)
  • Objective: To determine the concentration range at which this compound exhibits general cytotoxicity.

  • Causality: This is a critical control experiment. It ensures that any observed reduction in cellular function in other assays (e.g., neurotransmitter release) is due to the specific channel-blocking activity of the compound, not simply because the compound is killing the cells. The MTT assay measures metabolic activity, which is a proxy for cell viability.[10][11]

Materials and Reagents:

  • Cell line of interest (e.g., SH-SY5Y, PC-12, or the same cells used for functional assays).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance readings to the vehicle control wells.

  • Calculate cell viability: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

  • Plot % Viability against compound concentration to determine the cytotoxic concentration 50% (CC₅₀).

Data Interpretation and Key Parameters

The following table summarizes key findings from the literature regarding benzenesulfonamide-based Kv3.1 blockers.

CompoundIC₅₀ (µM)TargetKey FindingReference
4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) ~10Kv3.1Acts as a reversible, use-dependent open-channel blocker.[3][9]
N-alkyl-benzenesulfonamides (various) 9 - 55Kv3.1The presence of an NO₂ group increased the effectiveness of the blockage.[4]

Interpreting Electrophysiological Data:

  • A "Crossover" Phenomenon: When observing tail currents (currents measured upon repolarization after the channel-opening step), an open-channel blocker often causes the tail currents to decay more slowly and cross over the control trace. This is a hallmark of the blocker becoming "trapped" in the channel and unbinding slowly.[9]

  • Shifts in Voltage-Dependence: While this compound primarily acts as a pore blocker, it may also slightly alter the voltage-dependence of channel activation or inactivation, which can be assessed by analyzing conductance-voltage (G-V) and steady-state inactivation curves.[9]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of Kv3.1 potassium channels. Its use-dependent, open-channel blocking mechanism provides a specific way to modulate the activity of neurons and other cells that rely on high-frequency firing. By following the detailed protocols for electrophysiological characterization and cytotoxicity assessment outlined in this guide, researchers can generate reliable and interpretable data. Adherence to the safety and handling procedures is paramount to ensure the responsible use of this compound in advancing our understanding of ion channel biology.

References

  • Martins, J. D. P., Bassetto, C. Z., Jr, Santos, J. M., et al. (2017). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Amino Acids, 49(11), 1895–1906. [Link]

  • ResearchGate. (n.d.). Compounds 1 (a), 3 (b) and 9 (c) block ionic currents through Kv3.1 channels. ResearchGate. [Link]

  • Wikipedia. (2023). Potassium channel blocker. Wikipedia. [Link]

  • ResearchGate. (2018). Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel | Request PDF. ResearchGate. [Link]

  • Bassetto, C. Z., Jr, Martins, J. D. P., Santos, J. M., et al. (2019). Benzenesulfonamides Act as Open-Channel Blockers on K V 3.1 Potassium Channel. Amino Acids, 51(1), 147–154. [Link]

  • Medicosis Perfectionalis. (2017). Antiarrhythmics (Lesson 4 - Potassium Channel Blockers). YouTube. [Link]

  • News-Medical. (2024). What are Potassium channel blockers and how do they work? News-Medical.Net. [Link]

  • MalariaWorld. (2024). Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones: Design, synthesis, characterisation, in vitro and in silico evaluation against blood stages of Plasmodium falciparum 3D7. MalariaWorld. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis and Structure-Activity Relationships of. Amanote Research. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Waisser, K., Perina, M., Holla, M., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(10), 2428. [Link]

  • Abbott, G. W. (2016). Kv Channel Ancillary Subunits: Where Do We Go from Here? Channels, 10(4), 256–269. [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules, 27(17), 5489. [Link]

  • Wulff, H., et al. (2004). K+ channels as targets for specific immunomodulation. Trends in Pharmacological Sciences, 25(12), 632-639. [Link]

  • Curia Global. (n.d.). Cell Based Assay Development and Testing. Curia Global. [Link]

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Application Notes and Protocols for the Laboratory Scale-Up of 4-Chloro-3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 4-chloro-3-nitrobenzenesulfonamide, an important intermediate in the pharmaceutical and dye industries.[1][2] The protocol details a robust two-step synthetic pathway commencing with the chlorosulfonation of 2-chloronitrobenzene, followed by amidation. Emphasis is placed on understanding the reaction mechanisms, ensuring safety, particularly in the handling of chlorosulfonic acid, and addressing critical considerations for scaling the synthesis from milligram to multi-gram quantities. Detailed experimental procedures, characterization data, and process optimization strategies are presented to aid researchers, scientists, and drug development professionals in achieving efficient and reproducible outcomes.

Introduction

This compound is a key building block in organic synthesis, notably serving as a precursor for various pharmaceutical agents and dyestuffs.[1][2] Its molecular structure, featuring a sulfonamide group, a nitro group, and a chlorine atom, provides multiple reactive sites for further chemical transformations. The synthesis of this compound is a critical process, and its efficient scale-up is often a necessary step in the drug development pipeline.

This application note outlines a reliable method for the synthesis of this compound, focusing on the practical aspects of laboratory-scale production and the challenges associated with increasing the reaction volume.

Reaction Mechanism and Rationale

The synthesis of this compound is typically achieved through a two-step process:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): 2-chloronitrobenzene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Nucleophilic Acyl Substitution (Amidation): The resulting sulfonyl chloride is then treated with an ammonia source, such as aqueous ammonia, to form the desired sulfonamide.[3]

The choice of chlorosulfonic acid as the sulfonating agent is due to its high reactivity, which allows for the direct conversion to the sulfonyl chloride.[4] The regioselectivity of the chlorosulfonation is directed by the existing substituents on the benzene ring.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Chloronitrobenzene≥99%Sigma-Aldrich
Chlorosulfonic Acid≥99%Sigma-Aldrich
Aqueous Ammonia28-30%Fisher Scientific
MethanolACS GradeVWR
TolueneACS GradeVWR
Deionized Water------
Round-bottom flasksVarious sizes---
Magnetic stirrers and stir bars------
Heating mantles------
Ice bath------
Buchner funnel and filter paper------
Separatory funnel------
Rotary evaporator------
pH paper------
Standard laboratory glassware------
Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[5][6]

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[7][8][9] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[7][10][11] An emergency shower and eyewash station should be readily accessible.[7][10][11]

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add 2-chloronitrobenzene (15.7 g, 0.1 mol).

  • Slowly add chlorosulfonic acid (58.3 g, 0.5 mol, 4 equivalents) to the 2-chloronitrobenzene with stirring. The addition should be done cautiously to control the initial exotherm.

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain this temperature for 4-6 hours.[3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

Synthesis of this compound
  • Prepare a large beaker with a mixture of crushed ice and water.

  • Quenching: Slowly and carefully pour the cooled reaction mixture from step 3.2.4 onto the ice-water slurry with vigorous stirring. This is a highly exothermic process, and the addition must be controlled to prevent excessive fuming and splashing. The sulfonyl chloride will precipitate as a solid.

  • Filter the crude 4-chloro-3-nitrobenzenesulfonyl chloride using a Buchner funnel and wash the solid with cold water until the filtrate is neutral to pH paper.

  • Transfer the moist solid to a 500 mL Erlenmeyer flask.

  • Amidation: Under cooling in an ice bath, slowly add chilled aqueous ammonia (28-30%, ~80 mL) to the flask with stirring.[3] Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.[12]

  • Filter the resulting solid precipitate, which is the crude this compound.

  • Wash the solid with cold water (3 x 50 mL).

Purification
  • The crude product can be purified by recrystallization. Dissolve the solid in hot methanol (~60°C).[3]

  • Slowly add water to the hot methanol solution until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold 1:1 methanol/water mixture, and dry under vacuum at 60°C.[3]

Characterization

The final product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
Melting Point 175-176 °C[2]
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
FT-IR (KBr) Characteristic peaks for SO₂ (sulfonamide), NO₂ (nitro), N-H (sulfonamide), and C-Cl groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 236.63 g/mol .[13]
Purity (HPLC) ≥98%

Scale-Up Considerations

Scaling up a chemical synthesis from a laboratory benchtop to a larger scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.[14]

Heat Management

The chlorosulfonation reaction is highly exothermic.[15] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[14]

  • Recommendation: Employ a jacketed reactor with a circulating cooling system to maintain precise temperature control. The rate of addition of chlorosulfonic acid must be carefully controlled to prevent a runaway reaction.[14]

Reagent Handling and Addition

Handling larger quantities of corrosive and reactive materials like chlorosulfonic acid requires specialized equipment and procedures.

  • Recommendation: Use a peristaltic pump or a pressure-equalizing dropping funnel for the controlled addition of chlorosulfonic acid. Ensure all equipment is made of compatible materials (e.g., glass, Teflon).

Mixing

Effective mixing is crucial for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer.

  • Recommendation: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger reaction volumes to ensure adequate agitation. The impeller design should be chosen to handle the viscosity of the reaction mixture.

Quenching and Work-up

The quenching of the reaction mixture with water is extremely hazardous on a large scale.

  • Recommendation: A reverse quench, where the reaction mixture is slowly added to a large volume of agitated ice-water, is often safer.[16] This should be performed in a reactor equipped with a robust cooling system and an emergency vent.

Isolation and Drying

Handling larger quantities of solid product requires larger filtration and drying equipment.

  • Recommendation: Use a larger Buchner funnel or a filter press for filtration. For drying, a vacuum oven with a large capacity is necessary.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation & Purification A 2-Chloronitrobenzene C Reaction Mixture A->C Add B Chlorosulfonic Acid B->C Slowly add D 4-Chloro-3-nitrobenzenesulfonyl chloride (crude) C->D Heat (100-120°C) Cool G Crude Product Slurry D->G Quench E Ice-Water Slurry E->G F Aqueous Ammonia H This compound (crude solid) F->H Add G->H Filter & Wash I Purified Product H->I Recrystallize (Methanol/Water)

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be reliably performed on a laboratory scale following the detailed protocol provided. Successful scale-up requires careful attention to safety, particularly in handling chlorosulfonic acid, and meticulous control over reaction parameters such as temperature and mixing. By implementing the outlined considerations, researchers can efficiently and safely produce multi-gram quantities of this valuable intermediate for further applications in drug discovery and materials science.

References

  • Atul Ltd. (n.d.). Chlorosulfonic acid. Retrieved from [Link]

  • ChemicalBook. (2024). This compound. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.
  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Stanford University. (2023). Scale Up Safety. Retrieved from [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]

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Protocol for the Purification of 4-Chloro-3-nitrobenzenesulfonamide via Single-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Chloro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of azo dyes and various pharmaceuticals.[1][2] The primary purification technique detailed is single-solvent recrystallization, a robust method for removing impurities based on differential solubility. This guide elucidates the scientific principles underpinning solvent selection, provides a detailed, step-by-step experimental workflow, and offers troubleshooting strategies for common challenges. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction and Scientific Principles

This compound is a sulfonamide compound characterized by its crystalline solid form.[3] Its purification is critical for ensuring the integrity of downstream synthetic processes. Recrystallization is the gold standard for purifying solid organic compounds.[4] The fundamental principle of this technique hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[5] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature, typically the solvent's boiling point.[6][7] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[4][5]

The success of recrystallization is therefore critically dependent on the judicious choice of solvent, which must be tailored to the physicochemical properties of the compound being purified.

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

PropertyValueSource(s)
Chemical Name This compound[8]
CAS Number 97-09-6[8]
Molecular Formula C₆H₅ClN₂O₄S[3][8]
Molecular Weight 236.63 g/mol [8][9]
Appearance Yellow crystalline solid[3][10]
Melting Point ~175-176 °C[10]
Solubility Profile Low in water and nonpolar solvents (e.g., hexane); higher solubility in polar organic solvents like ethanol, methanol, and DMSO.[3]

Solvent System Selection: The Cornerstone of Purity

The choice of solvent is the most critical factor in a recrystallization protocol.[6] Based on the polar nature of this compound, polar solvents are the primary candidates.

  • Ethanol: This solvent is an excellent choice. It is polar enough to dissolve the sulfonamide at elevated temperatures but allows for good recovery upon cooling. One source notes that yellow prismatic crystals of the compound are precipitated from ethanol.[10]

  • Isopropanol: Aqueous isopropanol solutions (e.g., 70% isopropanol in water) are frequently effective for recrystallizing sulfonamides.[11][12]

  • Methanol: While an effective solvent, its lower boiling point and higher volatility can sometimes make it less convenient to handle than ethanol.[3]

  • Water: The compound has low solubility in water, making water a poor choice as a primary solvent but potentially useful as an "anti-solvent" in a mixed-solvent system.[3]

For this protocol, 95% Ethanol is selected as the optimal single solvent due to its proven efficacy, appropriate boiling point for safe handling, and its ability to produce well-formed crystals of the target compound.

Experimental Protocol: Recrystallization Workflow

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with stirring capability

  • Glass funnel (pre-heated)

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Ice-water bath

  • Spatula and glass stirring rod

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot 95% Ethanol A->B Add solvent C Heat to boiling with stirring B->C Heat D Add activated charcoal (if solution is colored) C->D Optional E Perform hot gravity filtration to remove insoluble impurities C->E If no charcoal needed D->E F Allow filtrate to cool slowly to room temp. E->F Slow cooling G Cool in ice-water bath to maximize yield F->G Further cooling H Collect crystals via vacuum filtration G->H Filter I Wash crystals with ice-cold solvent H->I Wash J Dry purified crystals in desiccator I->J Dry

Caption: Generalized workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into a 250 mL Erlenmeyer flask. Add a small portion of 95% ethanol (e.g., 50-60 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring.[6] Continue to add small portions of hot ethanol until the solid just dissolves completely.[6][13] Causality: Using the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[5][11]

  • Decolorization (Optional): If the hot solution has a noticeable color impurity, remove the flask from the heat source. Allow it to cool slightly to prevent violent boiling, then add a small amount (a spatula tip) of activated charcoal.[6][11] Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored organic impurities.[5]

  • Hot Gravity Filtration: This step is necessary to remove the activated charcoal or any other insoluble impurities.[11] Pre-heat a glass funnel and a clean 500 mL Erlenmeyer flask (the receiving flask) to prevent premature crystallization.[11] Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it quickly. Causality: Keeping the apparatus hot ensures the desired compound remains dissolved during filtration, preventing loss of product on the filter paper.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[6][7] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7] Causality: Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[6][11] Causality: The solubility of the compound is significantly lower at 0-4 °C, thus driving more of it out of the solution and increasing the overall yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol.[5] Causality: The cold solvent washes away any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator until a constant weight is achieved.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is cooling too rapidly. 2. High concentration of impurities. 3. Melting point of the solid is below the solvent's boiling point.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[11] Consider insulating the flask to slow the cooling rate.
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[6][11]
Very Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling before final filtration.1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure all glassware for hot filtration is adequately pre-heated. 3. Ensure the flask is thoroughly cooled in an ice bath before isolating the crystals.

Safety and Handling

This compound is an irritant and may cause skin, eye, and respiratory irritation.[9][14] Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles conforming to EN 166(EU) or NIOSH (US), a lab coat, and chemical-resistant gloves.[14]

  • First Aid:

    • If on skin: Wash with plenty of water.[14]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

  • Spills: In case of a spill, avoid generating dust.[14] Wear appropriate PPE and clean up according to established laboratory procedures.

References

  • This compound - Solubility of Things.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • This compound SDS, 97-09-6 Safety Data Sheets. ECHEMI.
  • 4-Chloro-3-nitrobenzenesulphonamide. Apollo Scientific.
  • This compound. ChemBK.
  • 97-09-6(this compound) Product Description. ChemicalBook.
  • This compound - Hazardous Agents. Haz-Map.
  • This compound | C6H5ClN2O4S | CID 7324. PubChem.
  • Recrystallization1.
  • This compound | 97-09-6. ChemicalBook.
  • Sulfonamide purification process - US2777844A. Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How To Recrystallize A Solid. YouTube.
  • Organic Chemistry Lab: Recrystallization. YouTube.

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derivatization of 4-Chloro-3-nitrobenzenesulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Derivatization of 4-Chloro-3-nitrobenzenesulfonamide

Strategies and Protocols for Generating Biologically Active Compound Libraries

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile and synthetically accessible scaffolds is paramount. This compound (4C3NBS) represents one such scaffold, a well-defined starting material poised for extensive chemical modification. Its structure is endowed with three distinct, chemically addressable points: a primary sulfonamide, an electron-deficient aromatic ring activated by a nitro group, and the nitro group itself.[1] These features make 4C3NBS an ideal starting point for the construction of diverse compound libraries aimed at biological screening.

The sulfonamide moiety is a privileged functional group, famously integral to the sulfa class of antibiotics and present in a wide array of diuretics, anticonvulsants, and anti-inflammatory drugs. Derivatives of 4C3NBS have already shown promise in diverse therapeutic areas, including the modulation of potassium channels and the inhibition of critical inflammatory pathways.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4C3NBS. We will explore the chemical rationale behind different synthetic approaches and provide detailed, validated protocols for creating novel compound libraries, as well as a methodology for their preliminary biological evaluation.

Chemical Rationale and Strategic Derivatization Pathways

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the sulfonyl and nitro groups heavily influences the molecule's chemistry, creating opportunities for selective modifications. Three primary strategies can be employed, either independently or in combination, to maximize molecular diversity.

  • Strategy A: N-Substitution of the Sulfonamide: The sulfonamide (–SO₂NH₂) protons are acidic and can be readily removed by a suitable base. The resulting anion is a potent nucleophile, capable of reacting with a wide range of electrophiles (e.g., alkyl or aryl halides) to form N-substituted derivatives. This is a robust and high-yielding pathway to introduce diverse side chains directly onto the sulfonamide nitrogen.

  • Strategy B: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is activated towards nucleophilic attack. The strong electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion by various nucleophiles such as amines, thiols, or alkoxides.

  • Strategy C: Nitro Group Reduction and Subsequent Functionalization: The nitro group (–NO₂) can be chemically reduced to a primary amine (–NH₂). This transformation introduces a new, highly versatile functional handle. The resulting 3-amino group can be acylated, sulfonylated, or used in the formation of ureas, thioureas, and other functionalities, dramatically expanding the chemical space accessible from the original scaffold.

These distinct pathways can be visualized as a strategic map for library generation.

G start_node This compound (Scaffold) strategy_a Strategy A: N-Substitution start_node->strategy_a R-X, Base strategy_b Strategy B: SNAr @ C4-Cl start_node->strategy_b Nu-H, Base strategy_c Strategy C: Nitro Reduction start_node->strategy_c [Reduction] e.g., SnCl₂/HCl product_a N-Substituted Sulfonamides strategy_a->product_a product_b C4-Substituted Derivatives strategy_b->product_b intermediate_c 4-Chloro-3-aminobenzenesulfonamide (Intermediate) strategy_c->intermediate_c product_c2 3-Amide/Urea/Thiourea Derivatives intermediate_c->product_c2 Acyl-Cl, etc.

Caption: Derivatization pathways for the this compound scaffold.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should perform appropriate reaction monitoring (e.g., TLC, LC-MS) to optimize reaction times and ensure completion. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation of the Sulfonamide Moiety (Strategy A)

This protocol describes a general method for attaching alkyl groups to the sulfonamide nitrogen, exemplified by the synthesis of 4-Chloro-N-benzyl-3-nitrobenzenesulfonamide.

Materials:

  • This compound (4C3NBS)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of 4C3NBS).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred vigorously.

    • Rationale: K₂CO₃ is a mild base sufficient to deprotonate the sulfonamide. Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Rationale: The water and brine washes remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure N-benzyl derivative.

Example Data for N-Alkylation Products

R-X (Electrophile)Product NameExpected Outcome
Benzyl bromide4-Chloro-N-benzyl-3-nitrobenzenesulfonamideCrystalline solid, increased lipophilicity.
n-Butyl iodideN-butyl-4-chloro-3-nitrobenzenesulfonamideOily or low-melting solid, potential ion channel modulator.[3]
Propargyl bromide4-Chloro-3-nitro-N-(prop-2-yn-1-yl)benzenesulfonamideIntroduces a terminal alkyne for "click chemistry".
Protocol 2: Nitro Group Reduction (Strategy C, Step 1)

This protocol details the conversion of the nitro group to a primary amine using tin(II) chloride, a classic and reliable method.

Materials:

  • This compound (or an N-substituted derivative from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution, 5M

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the flask.

    • Caution: This addition can be exothermic. Perform slowly and with cooling if necessary.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture in an ice bath. A precipitate may form.

  • Slowly and carefully basify the reaction mixture by adding 5M NaOH solution until the pH is ~8-9. The tin salts will precipitate as tin hydroxides.

    • Rationale: Basification deprotonates the newly formed aniline and precipitates the tin salts, allowing for extraction of the free-base product.

  • Extract the resulting slurry multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Amino-4-chlorobenzenesulfonamide. The product may be used in the next step without further purification or can be purified by chromatography if needed.

Protocol 3: Acylation of the 3-Amino Group (Strategy C, Step 2)

This protocol describes the formation of an amide bond using the amine generated in Protocol 2.

G cluster_0 Protocol 2: Reduction cluster_1 Protocol 3: Acylation p2_start 4C3NBS p2_end 3-Amino-4-chlorobenzenesulfonamide p2_start->p2_end SnCl₂/HCl p3_start 3-Amino-4-chlorobenzenesulfonamide p3_end Final N-Acyl Product p3_start->p3_end R-COCl, Base

Caption: Workflow combining nitro reduction and subsequent acylation.

Materials:

  • 3-Amino-4-chlorobenzenesulfonamide (from Protocol 2)

  • Acetyl chloride (or another acyl chloride of choice)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 3-Amino-4-chlorobenzenesulfonamide (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.

  • Add pyridine or TEA (1.5 eq) to the solution and cool the flask in an ice bath.

    • Rationale: The base acts as a scavenger for the HCl generated during the reaction.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the product by recrystallization or column chromatography.

Application in Biological Assays: Antimicrobial Screening

Derivatives of sulfonamides are well-known for their antimicrobial properties.[1] A broth microdilution assay is a standard, high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of compounds against a specific bacterial strain.

Protocol 4: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized 4C3NBS derivatives, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

  • Add 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock to the highest desired starting concentration in CAMHB) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm.

Data Analysis and Interpretation

The results can be tabulated to establish a preliminary Structure-Activity Relationship (SAR).

Hypothetical MIC Data for a Sample Library

Compound IDR¹ (at -SO₂NH-)R² (at C3-)MIC vs. S. aureus (µg/mL)
4C3NBS-H-NO₂>128
DERIV-01-Benzyl-NO₂64
DERIV-02-H-NH₂128
DERIV-03-H-NH-CO-CH₃32
DERIV-04-Benzyl-NH-CO-CH₃16

From this hypothetical data, one could infer that:

  • N-benzylation (DERIV-01) improves activity over the parent scaffold.

  • Reduction of the nitro group followed by acetylation (DERIV-03) is more effective than reduction alone.

  • Combining modifications (DERIV-04) leads to a synergistic improvement in potency, suggesting both positions are important for interaction with the biological target.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitro-benzenesulfonamide. Retrieved from [Link]

  • Huang, C. M., et al. (2019). Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation. Biomedicine & Pharmacotherapy, 119, 109398. Retrieved from [Link]

  • Dos Santos, J. C., et al. (2017). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Amino Acids, 49(11), 1895–1906. Retrieved from [Link]

  • Panzková, K., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(10), 2428. Retrieved from [Link]

  • Patel, R. V., et al. (2024). Antiplasmodial action of 4-nitrobenzenesulfonamide chalcones: Design, synthesis, characterisation, in vitro and in silico evaluation against blood stages of Plasmodium falciparum 3D7. MalariaWorld. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Zhang, Z., & Wang, J. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. 2010 International Conference on Mechanic Automation and Control Engineering. Retrieved from [Link]

  • Matulienė, J., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(13), 7359. Retrieved from [Link]

Sources

Assessing the Antibacterial Efficacy of 4-Chloro-3-nitrobenzenesulfonamide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antibacterial activity of novel 4-Chloro-3-nitrobenzenesulfonamide derivatives. The protocols detailed herein are rooted in established microbiological standards, ensuring robustness and reproducibility of results. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the methodologies, empowering researchers to not only execute the assays but also to critically interpret the data within the broader context of antimicrobial drug discovery.

Introduction: The Enduring Promise of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have a storied history in combating bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2][3][4] As humans obtain folic acid from their diet, this pathway presents an effective selective target.[4] The emergence of antibiotic resistance, however, necessitates the continued development of new antimicrobial agents.[1] Derivatives of the core sulfonamide scaffold, such as this compound, offer a promising avenue for the discovery of compounds with novel or enhanced antibacterial properties.

The robust evaluation of these new chemical entities is a critical step in the drug development pipeline. This application note details two fundamental and widely accepted methods for determining the antibacterial spectrum and potency of test compounds: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Foundational Knowledge: Preparing for the Assay

A successful antibacterial assay hinges on meticulous preparation and adherence to standardized procedures. This section outlines the critical preparatory steps.

Preparation of Test Compounds

The physicochemical properties of the test compounds dictate their handling and preparation. This compound and its derivatives generally exhibit low solubility in aqueous solutions but are more soluble in polar organic solvents.

Protocol 1: Preparation of Stock Solutions

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of sulfonamide derivatives.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the this compound derivative.

    • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle vortexing if necessary.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Expert Insight: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects. It is crucial to run a solvent control to ensure that the observed antibacterial activity is not an artifact of the solvent.

Selection and Preparation of Bacterial Strains and Inoculum

The choice of bacterial strains should be guided by the intended therapeutic application of the compounds. A panel of both Gram-positive and Gram-negative bacteria is recommended for initial screening. For standardization and quality control, reference strains from the American Type Culture Collection (ATCC) are indispensable.[5][6]

Recommended Quality Control Strains: [5][6]

  • Escherichia coli ATCC 25922 (Gram-negative)

  • Staphylococcus aureus ATCC 25923 (Gram-positive)

  • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)

Protocol 2: Inoculum Preparation

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7][8] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[8] This standardization is critical for the reproducibility of the assay and can be performed visually by comparing the suspension to a 0.5 McFarland standard against a white background with contrasting black lines, or more accurately using a spectrophotometer.

Method 1: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of the antibacterial activity of a compound.[8][9] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a test bacterium will create a concentration gradient of the antimicrobial as it diffuses into the agar. If the bacterium is susceptible to the compound, a zone of growth inhibition will appear around the disk.[10]

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar plates inoculate Inoculate MHA plates with bacterial suspension prep_media->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate prep_disks Impregnate sterile paper disks with test compound solution place_disks Place impregnated disks on the agar surface prep_disks->place_disks inoculate->place_disks incubate Incubate plates at 35-37°C for 16-20 hours place_disks->incubate measure Measure the diameter of the zone of inhibition (mm) incubate->measure interpret Interpret results (Susceptible, Intermediate, Resistant) measure->interpret

Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Protocol: Disk Diffusion Assay
  • Media Preparation: Use Mueller-Hinton Agar (MHA) as it is the standard medium for routine antimicrobial susceptibility testing and its composition is well-defined, with low levels of sulfonamide inhibitors (thymidine and PABA).[11][12] Pour the molten MHA into sterile Petri dishes to a uniform depth of approximately 4 mm and allow them to solidify.

  • Inoculation: Within 15 minutes of standardizing the bacterial suspension, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[9] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent, e.g., DMSO).

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-20 hours.[11]

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters. The results are typically interpreted qualitatively as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, the zone diameter provides a relative measure of activity.[13]

Method 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This method is considered the "gold standard" for susceptibility testing.[9]

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_compound Prepare serial dilutions of the test compound in a 96-well microtiter plate inoculate Inoculate the wells with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine the MIC by visual inspection for turbidity incubate->read_mic record Record the lowest concentration with no visible growth read_mic->record

Workflow for the Broth Microdilution Assay to Determine MIC.

Detailed Protocol: Broth Microdilution Assay
  • Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the plate.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.

  • Inoculation: Dilute the standardized bacterial suspension (0.5 McFarland) in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11] Add 100 µL of this diluted inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Data Presentation and Interpretation

The results of the antibacterial assays should be presented clearly and concisely. For the disk diffusion assay, a table of the zone diameters for each compound against each bacterial strain is appropriate. For the broth microdilution assay, the MIC values should be tabulated.

Table 1: Example Data for Antibacterial Activity of this compound Derivatives

CompoundTest OrganismDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)
Derivative AS. aureus ATCC 259231816
E. coli ATCC 259221264
Derivative BS. aureus ATCC 25923228
E. coli ATCC 259221532
CiprofloxacinS. aureus ATCC 25923251
(Positive Control)E. coli ATCC 25922300.5
DMSOS. aureus ATCC 259230>128
(Solvent Control)E. coli ATCC 259220>128

Interpreting MIC Values: The interpretation of MIC values involves comparing them to established clinical breakpoints, which categorize an organism as susceptible, intermediate, or resistant to a particular antibiotic. For novel compounds, the MIC provides a quantitative measure of potency, with lower MIC values indicating greater antibacterial activity.

Trustworthiness and Quality Control

To ensure the validity and reproducibility of the results, strict adherence to quality control measures is essential.

  • Use of Reference Strains: Always include well-characterized quality control strains with known susceptibility profiles in each assay run.[5][6] The results for these strains should fall within the acceptable ranges established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Aseptic Technique: Maintain sterile conditions throughout the experimental procedures to prevent contamination.

  • Standardized Conditions: Adhere to standardized incubation times, temperatures, and media formulations.[10]

  • Replication: Perform each experiment in triplicate to ensure the reliability of the results.

Conclusion

The protocols outlined in this application note provide a robust and standardized approach for the initial assessment of the antibacterial activity of this compound derivatives. By combining the qualitative insights from the disk diffusion assay with the quantitative data from the broth microdilution method, researchers can effectively characterize the antibacterial spectrum and potency of their novel compounds. Adherence to the principles of scientific integrity and rigorous quality control will ensure that the data generated is both reliable and valuable in the quest for new and effective antimicrobial agents.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Microbe Online. (2022). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • Miller, G. H., Giguere, S., & Dowling, P. M. (Eds.). (2013). Antimicrobial therapy in veterinary medicine. John Wiley & Sons.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides. Retrieved from [Link]

  • Lee, H., et al. (2020). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Biology LibreTexts. (2021). Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

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  • Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(12), 4385-4393.
  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • Biology LibreTexts. (2021). Kirby-Bauer Disk Susceptibility Test. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Dr.Oracle. (2023). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • Asghar, M., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 5480794.
  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharma and Bio Sciences, 3(3), 563-568.
  • Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Iranian Journal of Pharmaceutical Research, 7(3), 211-216.
  • Bouzroura, S., et al. (2017). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Journal of Materials and Environmental Science, 8(1), 274-279.
  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Tropical Journal of Pharmaceutical Research, 17(8), 1579-1586.
  • Seymour, G. W. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • Wang, Y., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Pohanka, A., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical biology & drug design, 87(6), 905-917.

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Application Notes and Protocols for 4-Chloro-3-nitrobenzenesulfonamide in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of 4-Chloro-3-nitrobenzenesulfonamide as a versatile safety-catch linker in solid-phase synthesis for combinatorial chemistry. It covers the underlying chemical principles, detailed experimental protocols, and practical considerations for the successful generation of small molecule libraries.

Introduction: The Power of Safety-Catch Linkers in Drug Discovery

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large, diverse libraries of chemical compounds. A cornerstone of this technology is solid-phase synthesis, where molecules are constructed on an insoluble polymer support. The choice of the linker, the chemical entity that tethers the growing molecule to the solid support, is critical to the success of any solid-phase synthesis strategy.

"Safety-catch" linkers represent an advanced class of linkers that offer significant advantages in combinatorial synthesis.[1][2] These linkers are stable to the reaction conditions required for library synthesis but can be "activated" in a discrete step to become labile for cleavage.[1][2] This two-step cleavage strategy provides an orthogonal handle, allowing for greater flexibility in the choice of synthetic methods and protecting groups. Furthermore, it ensures that only the desired, fully elaborated molecules are released from the solid support, simplifying purification and analysis.

This compound is a particularly effective safety-catch linker due to the robust nature of the sulfonamide bond during synthesis and the elegant, chemically distinct activation step involving the reduction of the nitro group. This guide will delve into the specifics of utilizing this powerful tool for the creation of diverse molecular libraries.

The Chemical Principle: A Reductively Activated Safety-Catch Strategy

The utility of this compound as a safety-catch linker is rooted in the electronic properties of the nitrobenzenesulfonamide moiety. The workflow can be conceptualized in three key stages: Immobilization and Synthesis, Activation, and Cleavage.

G cluster_0 I. Immobilization & Synthesis cluster_1 II. Activation cluster_2 III. Cleavage a Solid Support (e.g., Aminomethyl Resin) c Immobilized Linker (Stable Sulfonamide Bond) a->c Reaction b 4-Chloro-3-nitrobenzenesulfonyl chloride b->c d Iterative Synthesis (Building Block Addition) c->d e Resin-Bound Library (Nitro Sulfonamide) d->e Completed Synthesis f Reduction of Nitro Group (e.g., SnCl2) e->f g Activated Linker (Amino Sulfonamide) f->g h Activated Resin-Bound Library g->h Ready for Cleavage i Nucleophilic Attack (e.g., Amines, Alcohols) h->i j Released Library Member i->j k Spent Resin i->k

Figure 2: Chemical transformation of the linker during activation and cleavage.

Conclusion

This compound offers a robust and versatile platform for the solid-phase synthesis of combinatorial libraries. The safety-catch strategy, based on the reductive activation of the nitro group, provides a powerful tool for generating diverse small molecules with high purity. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers to successfully implement this technology in their drug discovery and development programs.

References

  • Activated sulfonamides are cleaved by glutathione-S-transferases. Drug Metab Dispos. 1999 Sep;27(9):986-91. [Link]

  • Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 2024; 29(7):1429. [Link]

  • Dow, R. L., et al. Undesired versus designed enzymatic cleavage of linkers for liver targeting. Bioorg Med Chem Lett. 2014 Feb 1;24(3):849-52. [Link]

  • Giles, C., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Aust. J. Chem. 2007, 60, 844-848. [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. (2025-07-16). [Link]

  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. J Org Chem. 1995 Mar 24;60(6):1644-51. [Link]

  • Nielsen, T. E., et al. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chem. Commun., 2005, 14, 1831-1833. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Journal of Chemical Industry and Engineering (China). 2008. [Link]

  • Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. 2024; 29(7):1429. [Link]

  • C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Org. Biomol. Chem., 2016,14, 2874-2882. [Link]

  • Bräse, S., et al. (Eds.). (2009). Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons. [Link]

  • de la Torre, B. G., & Albericio, F. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. [Link]

  • Kloxin, A. M., et al. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. J Am Chem Soc. 2020 Mar 11;142(10):4878-4888. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. (2021-07-20). [Link]

  • Giles, C., et al. (2007). ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. ChemInform, 38(48). [Link]

  • Dankwardt, S. M., et al. Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Mol Divers. 1996 Feb;1(2):113-20. [Link]

  • An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. J. Org. Chem. 1999, 64, 7, 2322–2330. [Link]

  • Seymour, G. W., et al. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • Kumar, V., et al. (2024). Combinatorial Chemistry: A Modern Approach in Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

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Troubleshooting & Optimization

improving the yield of 4-Chloro-3-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Improving the Yield of 4-Chloro-3-nitrobenzenesulfonamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Synthesis Overview

The synthesis of this compound is a multi-step process that is critical for the production of various pharmaceutical and dye intermediates.[1][2] The most common and industrially viable route involves two key transformations:

  • Electrophilic Aromatic Substitution: The chlorosulfonation of 2-chloronitrobenzene with chlorosulfonic acid to produce the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[3][4]

  • Nucleophilic Acyl Substitution: The subsequent amination of the sulfonyl chloride intermediate with aqueous ammonia to yield the final product, this compound.[1]

The overall reaction pathway is depicted below.

G A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Step 1: Chlorosulfonation + B Chlorosulfonic Acid (ClSO3H) B->C E This compound C->E Step 2: Amination + D Aqueous Ammonia (NH4OH) D->E

Caption: Overall reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.

Q1: My overall yield is significantly lower than the reported 80-90%. What are the most likely causes?

A1: Low yield is a common issue that can stem from several stages of the synthesis. The most critical step is the initial chlorosulfonation. Here’s a breakdown of potential causes and solutions:

  • Incomplete Chlorosulfonation: The reaction between 2-chloronitrobenzene and chlorosulfonic acid may not have gone to completion. This can be due to suboptimal reaction conditions. Both reaction time and temperature are critical parameters.[3][4] Ensure the reaction mixture is heated appropriately (e.g., stepwise to 120-130°C) and for a sufficient duration (4-6 hours) until the evolution of HCl gas has substantially ceased.[3][4]

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis back to the corresponding sulfonic acid, especially in the presence of moisture or at elevated temperatures during workup.[4][5] When quenching the reaction mixture, it is crucial to pour it slowly into a slurry of crushed ice and water to keep the temperature low, preventing the product from melting or hydrolyzing.[4]

  • Side Reactions: While the primary directing effect of the chloro and nitro groups favors the desired product, minor isomers can form. More significantly, at very high temperatures, side reactions like the formation of dichlorodiphenylsulfone can occur, consuming starting material.[6] Adhering to the recommended temperature profile is key to minimizing these byproducts.

  • Mechanical Losses: The product is isolated through filtration and washing at two key stages. Ensure complete transfer of solids and use ice-cold water for washing to minimize dissolution of the product.[1][4]

G Start Low Yield Observed Check_Conditions Verify Chlorosulfonation Conditions (Temp, Time, Molar Ratio) Start->Check_Conditions Check_Workup Review Quenching & Isolation Procedure Check_Conditions->Check_Workup Correct Incomplete_Rxn Root Cause: Incomplete Reaction Check_Conditions->Incomplete_Rxn Incorrect Side_Rxn Root Cause: Side Reactions Check_Conditions->Side_Rxn Too High Temp Check_Reagents Assess Reagent Quality (e.g., moisture in ClSO3H) Check_Workup->Check_Reagents Correct Hydrolysis Root Cause: Intermediate Hydrolysis Check_Workup->Hydrolysis Incorrect (High Temp) Moisture Root Cause: Reagent Contamination Check_Reagents->Moisture Moisture Present Solution_Rxn Solution: Optimize temp/time per literature. Monitor HCl evolution. Incomplete_Rxn->Solution_Rxn Solution_Workup Solution: Quench slowly into ice/water. Use ice-cold washes. Hydrolysis->Solution_Workup Side_Rxn->Solution_Rxn Solution_Reagents Solution: Use fresh, anhydrous reagents. Moisture->Solution_Reagents

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies rooted in established chemical principles.

The synthesis of this compound is typically a two-step process: (1) the chlorosulfonation of 2-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by (2) the amination of this intermediate to produce the final product. While seemingly straightforward, each step is prone to specific side reactions that can significantly impact yield and purity. This guide addresses these issues in a practical, question-and-answer format.

Part 1: General Purity and Yield Issues

Question: My final yield of this compound is significantly lower than expected. What are the most probable causes?

Answer: Low overall yield is almost always a cumulative problem stemming from losses in both the chlorosulfonation and amination steps. The most common culprits are:

  • Incomplete Chlorosulfonation: The reaction between 2-chloronitrobenzene and chlorosulfonic acid may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or a suboptimal molar ratio of reactants.[1]

  • Hydrolysis of the Sulfonyl Chloride Intermediate: This is a critical issue. 4-chloro-3-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis, converting it into the corresponding 4-chloro-3-nitrobenzenesulfonic acid.[2][3] This sulfonic acid will not react with ammonia in the subsequent step, representing a direct loss of material. Hydrolysis is particularly problematic during the aqueous workup of the first step if the temperature is not strictly controlled.[4]

  • Loss During Amination: Similar to the first step, hydrolysis of the sulfonyl chloride can occur if it is exposed to water under non-ideal conditions during the amination reaction. Additionally, incomplete reaction with ammonia will leave starting material that is then lost during purification.

Question: My final product shows multiple spots on TLC and broad peaks in NMR/LC-MS analysis. What are the likely impurities?

Answer: Impurities can arise from both unreacted starting materials and the formation of specific byproducts. Key contaminants to investigate are:

  • 4-Chloro-3-nitrobenzenesulfonic Acid: The hydrolysis product of the sulfonyl chloride intermediate. It is a highly polar compound and a very common impurity.

  • Isomeric Sulfonamides: Formed from isomeric sulfonyl chlorides generated during the chlorosulfonation step. The directing effects of the chloro- and nitro- groups on the starting ring are not perfectly selective.

  • Unreacted 4-chloro-3-nitrobenzenesulfonyl Chloride: If the amination step is incomplete, the starting sulfonyl chloride will contaminate the final product.

  • 2-Chloronitrobenzene: The initial starting material, present if the chlorosulfonation was inefficient.

Part 2: Troubleshooting the Chlorosulfonation of 2-Chloronitrobenzene

This first step is critical, as the purity of the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate dictates the success of the entire synthesis.

Chlorosulfonation_Pathway Start 2-Chloronitrobenzene Intermediate 4-Chloro-3-nitrobenzene- sulfonyl Chloride (Desired) Start->Intermediate Main Pathway Temp: 100-130°C Side_Isomer Isomeric Sulfonyl Chlorides (e.g., 2-chloro-5-nitro-) Start->Side_Isomer Side Reaction (Suboptimal Temp.) Reagent1 Chlorosulfonic Acid (HSO3Cl) Reagent1->Intermediate Reagent1->Side_Isomer Side_Hydrolysis 4-Chloro-3-nitrobenzene- sulfonic Acid (Byproduct) Intermediate->Side_Hydrolysis Side Reaction (Workup with H2O)

Caption: Main and side reaction pathways in the chlorosulfonation step.

Question: I've confirmed the presence of an isomeric impurity. How can I improve the regioselectivity of the chlorosulfonation?

Answer: The formation of isomers is a classic challenge in electrophilic aromatic substitution. In 2-chloronitrobenzene, the chloro group is ortho-, para-directing, while the nitro group is meta-directing. The desired product forms when the incoming electrophile (the chlorosulfonyl group) adds para to the chlorine and meta to the nitro group.

Causality & Mitigation:

  • Temperature Control is Paramount: This reaction is highly exothermic. The regioselectivity is strongly dependent on temperature. Higher temperatures provide more energy to overcome the activation barrier for the formation of less stable, undesired isomers.

  • Recommended Temperature Profile: A stepwise increase in temperature often yields the best results. For instance, initiating the reaction at 100°C, then gradually raising it to 120-130°C to drive the reaction to completion, is a documented strategy.[1][4] Exceeding 130°C can lead to increased byproduct formation.[4]

  • Molar Ratio: Using an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents per equivalent of 2-chloronitrobenzene) helps ensure the reaction proceeds efficiently, but an excessive amount combined with high temperatures can promote side reactions.[1][4]

Question: During the workup, I poured the reaction mixture onto ice, but a sticky oil formed instead of a solid precipitate, and my yield was terrible. What went wrong?

Answer: This is a classic sign of significant hydrolysis of the sulfonyl chloride intermediate. The desired 4-chloro-3-nitrobenzenesulfonyl chloride has a melting point of around 65°C. The hydrolysis product, 4-chloro-3-nitrobenzenesulfonic acid, is much more water-soluble and can present as an oil or remain in the aqueous phase.

Causality & Mitigation:

  • Exothermic Quench: The quenching of excess chlorosulfonic acid with water is extremely exothermic. If the reaction mixture is added too quickly or without sufficient cooling, the localized temperature will rise dramatically. This high temperature rapidly hydrolyzes the sulfonyl chloride product.[2][5]

  • Self-Validating Protocol: A robust workup protocol is essential. The reaction mass must be added slowly and in portions to a vigorously stirred slurry of crushed ice and water. The key is to maintain a large excess of ice throughout the addition to ensure the temperature of the slurry never rises above 0-5°C.[4] This minimizes the rate of hydrolysis, allowing the water-insoluble sulfonyl chloride to precipitate before it can react.[6]

Part 3: Troubleshooting the Amination of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic substitution reaction. While generally efficient, it is not without potential pitfalls.

Amination_Pathway Intermediate 4-Chloro-3-nitrobenzene- sulfonyl Chloride Product 4-Chloro-3-nitrobenzene- sulfonamide (Desired) Intermediate->Product Main Pathway (Nucleophilic Substitution) Side_Hydrolysis2 4-Chloro-3-nitrobenzene- sulfonic Acid (Byproduct) Intermediate->Side_Hydrolysis2 Side Reaction (Hydrolysis) Side_SNAr 4-Amino-3-nitrobenzene- sulfonamide (Byproduct) Intermediate->Side_SNAr Side Reaction (SNAr, high temp.) Reagent2 Aqueous Ammonia (NH4OH) Reagent2->Product

Caption: Main and side reaction pathways in the amination step.

Question: My amination reaction seems incomplete, and I still have a significant amount of the sulfonyl chloride starting material. How can I improve this?

Answer: An incomplete reaction is typically due to insufficient nucleophile concentration, low temperature, or short reaction time.

Causality & Mitigation:

  • Stoichiometry: Use a significant excess of aqueous ammonia. This ensures that the concentration of the nucleophile (NH₃) remains high throughout the reaction, driving the equilibrium towards the product. The reaction is often performed by pouring the sulfonyl chloride into chilled, concentrated aqueous ammonia.[7]

  • Temperature and Time: The reaction is often initiated at a low temperature (-10°C to 0°C) to control the initial exotherm.[7] Afterward, allowing the mixture to warm to room temperature and stirring for several hours (e.g., 3-12 hours) is necessary for the reaction to proceed to completion.[7][8] If the reaction is still sluggish, gentle warming may be considered, but this increases the risk of side reactions.

Question: Could the chlorine atom on the aromatic ring be displaced by ammonia?

Answer: Yes, this is a possibility, though it is generally a minor side reaction under typical amination conditions. The reaction is a Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is activated towards this type of reaction by the electron-withdrawing nitro and sulfonamide groups.

Causality & Mitigation:

  • Reaction Conditions: SNAr reactions are highly dependent on temperature. The displacement of the chloro group by ammonia is much more likely to occur at elevated temperatures.

  • Prevention: By performing the amination at low to ambient temperatures, you strongly disfavor the SNAr pathway, which has a higher activation energy than the desired attack at the sulfonyl chloride group. Stick to protocols that maintain temperatures between -10°C and 25°C.[7]

Summary of Side Products and Prevention Strategies

Side Product Formation Step Primary Cause(s) Prevention & Mitigation Strategy
Isomeric Sulfonyl Chlorides/SulfonamidesChlorosulfonationHigh reaction temperature; lack of precise thermal control.Employ a stepwise temperature increase (100°C to 130°C). Avoid exceeding 130°C.[4]
4-Chloro-3-nitrobenzenesulfonic AcidChlorosulfonation & AminationExposure of sulfonyl chloride to water at elevated temperatures, especially during workup.Quench reaction mixture slowly onto a large excess of ice-water with vigorous stirring to keep the temperature below 5°C.[4] Use anhydrous solvents where possible.
4-Amino-3-nitrobenzenesulfonamideAminationHigh reaction temperatures promoting Nucleophilic Aromatic Substitution (SNAr).Maintain low to ambient reaction temperatures (e.g., 0°C to 25°C) during the amination step.

Experimental Protocols

Protocol: Optimized Workup for 4-Chloro-3-nitrobenzenesulfonyl Chloride to Minimize Hydrolysis

This protocol is designed to ensure the efficient isolation of the sulfonyl chloride intermediate while preventing its degradation.

  • Preparation: Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water (approx. 10 parts ice/water by weight to 1 part reaction mass). Ensure a magnetic stir bar is capable of maintaining a strong vortex. Place the beaker in an ice bath for additional cooling.

  • Slow Addition: Once the chlorosulfonation reaction is deemed complete (e.g., cessation of HCl evolution), allow the reaction mixture to cool to near room temperature.

  • Controlled Quenching: Using a dropping funnel or by pouring in very small portions, add the reaction mass to the vortex of the stirred ice-water slurry.

  • Temperature Monitoring: Monitor the temperature of the slurry continuously with a thermometer. The rate of addition must be controlled such that the temperature never exceeds 5°C . If the temperature begins to rise, stop the addition and add more ice.[4]

  • Precipitation: As the sulfonyl chloride is introduced to the cold water, it is immiscible and will precipitate as a fine, waxy solid.[4]

  • Isolation: Once the addition is complete, continue stirring the slurry for an additional 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water to remove residual acids. A final wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid, followed by another ice-water wash.[4]

  • Drying: Dry the product under vacuum. Do not use high heat, as this can degrade the compound. The resulting intermediate should be used promptly in the next step.

References

  • King, J. F., & Fung, F. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Ameduri, B., & Boutevin, B. (2000). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society. [Link]

  • Scalera, M., & Broussard, D. J. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Wang, Y., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

Sources

troubleshooting low purity in 4-Chloro-3-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low purity in the synthesis of 4-Chloro-3-nitrobenzenesulfonamide. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the chemical principles and practical insights that underpin successful synthesis.

Technical Support Center: this compound Synthesis

This guide is designed to be a primary resource for identifying and resolving common purity issues encountered during the synthesis of this compound. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product has a low melting point and appears oily or discolored. What is the likely cause?

A low or broad melting point is a primary indicator of impurity. The expected melting point for pure this compound is approximately 175-176°C[1]. Oily or discolored products often point to the presence of unreacted starting materials or significant side products.

Primary Suspect: Hydrolysis of the Sulfonyl Chloride Intermediate

The key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, is highly susceptible to hydrolysis, especially in the presence of moisture.[2][3][4] This reaction converts the reactive sulfonyl chloride into the corresponding sulfonic acid, which will not react with ammonia to form the desired sulfonamide.

  • Causality: Sulfonyl chlorides are potent electrophiles. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride and the formation of the inert sulfonic acid. This side reaction is a common culprit for low yields and purity.[4][5]

Troubleshooting Workflow:

G cluster_0 Purity Issue Identification start Low Melting Point / Oily Product check_moisture Review Reaction & Workup Conditions for Moisture Exposure start->check_moisture anhydrous Were anhydrous solvents and dried glassware used? check_moisture->anhydrous workup_temp Was the aqueous workup performed quickly at low temperature? anhydrous->workup_temp Yes hydrolysis_suspected High Likelihood of Sulfonyl Chloride Hydrolysis anhydrous->hydrolysis_suspected No workup_temp->hydrolysis_suspected No other_issues Consider Other Impurities (See Q2) workup_temp->other_issues Yes

Caption: Troubleshooting workflow for suspected hydrolysis.

Corrective Actions:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Controlled Workup: When quenching the reaction mixture (e.g., pouring it into ice water or an ammonia solution), do so carefully and maintain a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[6]

Question 2: My yield is low, and analysis (TLC/HPLC) shows multiple spots/peaks. What are the potential side reactions?

Low yields and multiple product spots suggest that competing reactions or incomplete conversions are occurring. Beyond hydrolysis, several other factors can contribute to a complex product mixture.

Potential Causes & Solutions:

Symptom Possible Cause Proposed Solution & Rationale
Multiple Spots on TLC Isomer Formation: The initial chlorosulfonation of 2-chloronitrobenzene can potentially yield isomeric sulfonyl chlorides.Strictly control reaction temperature and stoichiometry. The desired isomer is favored under optimized conditions (e.g., 120°C, 4:1 molar ratio of chlorosulfonic acid to 2-chloronitrobenzene).[7] Deviations can increase isomer formation.
Starting Material Present Incomplete Chlorosulfonation: The reaction between 2-chloronitrobenzene and chlorosulfonic acid did not go to completion.Increase reaction time or temperature. A stepwise increase in temperature (e.g., 100°C to 130°C) over several hours ensures complete conversion.[6] Verify completion with TLC before proceeding.
Starting Material Present Incomplete Amination: The reaction between the sulfonyl chloride intermediate and ammonia was incomplete.Ensure a sufficient excess of aqueous ammonia is used. The reaction should be stirred for several hours at a controlled low temperature (-10°C to 0°C) to allow for complete conversion before warming.[8]
Dark/Polymeric Material Reaction Temperature Too High: Excessive heat during chlorosulfonation can lead to decomposition and the formation of colored byproducts.[6]Maintain the reaction temperature below 130-140°C. [6][9] Gradual heating is recommended to control the exothermic reaction.

Reaction and Side Reaction Diagram:

G SM 2-Chloronitrobenzene SCI 4-Chloro-3-nitrobenzenesulfonyl Chloride (Intermediate) SM->SCI Chlorosulfonation (Step 1) CSA Chlorosulfonic Acid (HSO3Cl) CSA->SCI Ammonia Aqueous Ammonia (NH3) Product This compound (Desired Product) Ammonia->Product SCI->Product Amination (Step 2) Side_Product 4-Chloro-3-nitrobenzenesulfonic Acid (Impurity) SCI->Side_Product Hydrolysis (Side Reaction) Water Water (H2O) Water->Side_Product

Caption: Key reaction pathway and primary side reaction.

Question 3: My product appears crystalline and has a sharp melting point, but the purity is still below 98% by HPLC. How can I improve its purity?

When the product is already in a relatively pure state, the focus shifts to removing minor, structurally similar impurities. Recrystallization is the most effective technique for this.[7][8]

The Principle of Recrystallization: This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound well when hot but poorly when cold.[10][11]

Recommended Protocol: Recrystallization from a Methanol/Water System [8]

  • Solvent Selection: this compound has good solubility in hot methanol and is poorly soluble in water.[12] This makes a methanol/water mixture an excellent choice for recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the methanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot methanol to redissolve the precipitate and achieve a clear solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor".[11][13]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 1:1 methanol/water mixture to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum, preferably in a desiccator, to remove all traces of solvent.

Recrystallization Workflow Diagram:

G Start Crude Product (>90% Pure) Dissolve Dissolve in minimum hot methanol Start->Dissolve Add_Water Add hot water dropwise until cloudy Dissolve->Add_Water Clarify Add drops of hot methanol to clarify Add_Water->Clarify Cool_Slow Cool slowly to room temperature Clarify->Cool_Slow Cool_Ice Cool in ice bath Cool_Slow->Cool_Ice Filter Collect crystals via vacuum filtration Cool_Ice->Filter Wash Wash with cold methanol/water Filter->Wash Dry Dry under vacuum Wash->Dry End High Purity Product Dry->End

Caption: Step-by-step recrystallization workflow.

Quantitative Data Summary

Property Pure Compound Specification Common Impure Observation
Appearance Yellow prismatic crystals[1]Off-white to brownish solid, potentially oily or clumpy
Melting Point 175-176 °C[1]<170°C, broad melting range (>2°C)
Solubility Soluble in hot methanol, DMSO; low solubility in water, toluene[12]May appear more soluble in nonpolar solvents if unreacted 2-chloronitrobenzene is present

References

  • This compound - ChemBK . ChemBK. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity . ResearchGate. [Link]

  • US Patent 2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride . ResearchGate. [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid . PrepChem.com. [Link]

  • Recrystallization - Single Solvent . University of California, Los Angeles. [Link]

  • This compound - High purity . Georganics. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 . Royal Society of Chemistry. [Link]

  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Synthesis of an Sulfonamide, why is this step neccessary? . Reddit. [Link]

  • This compound | C6H5ClN2O4S | CID 7324 . PubChem. [Link]

  • This compound - Solubility . Solubility of Things. [Link]

  • m-CHLORONITROBENZENE . Organic Syntheses. [Link]

  • Recrystallization for foam like crystals . Reddit. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . YouTube. [Link]

  • How To Recrystallize A Solid . YouTube. [Link]

  • CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.
  • N-(3-chlorophenethyl)-4-nitrobenzamide . MDPI. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require it in high purity. As a key building block in the synthesis of various pharmaceuticals and azo dyes, the purity of this compound is paramount to ensuring the success of subsequent reactions and the quality of the final product.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common purification challenges. We will explore the causality behind experimental choices, offering troubleshooting solutions grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a yellow crystalline solid.[1] Significant deviation from this, such as a brownish tint or an oily consistency, often indicates the presence of impurities. Key physical properties are summarized below.

PropertyValueSource
Appearance Yellow Crystalline Solid[1]
Molecular Formula C₆H₅ClN₂O₄S[3]
Molecular Weight 236.63 g/mol [4]
Melting Point ~175-176 °C (highly pure)[5]
pKa 9.28 (Predicted)[5]

Note: The melting point is a critical indicator of purity. A broad or depressed melting range suggests the presence of contaminants.

Q2: My product is a vibrant yellow. Does this color indicate impurity?

No, the yellow color is characteristic of the pure compound's chromophore system, which includes the nitro group on the benzene ring.[1] However, a dull, brown, or orange hue may suggest the presence of nitrated byproducts or degradation products, necessitating further purification.

Q3: What are the most common impurities I should expect?

Impurities typically originate from the starting materials or side reactions during synthesis. The synthesis often involves the chlorosulfonation of o-chloronitrobenzene.[6][7]

ImpurityLikely OriginRecommended Removal Strategy
4-Chloro-3-nitrobenzenesulfonic acid Hydrolysis of the sulfonyl chloride precursor or the sulfonamide product.[7]Aqueous basic wash (e.g., with NaHCO₃ solution).
o-Chloronitrobenzene Unreacted starting material.Recrystallization; soluble in nonpolar solvents.
Isomeric Sulfonamides Non-regioselective sulfonation.Fractional recrystallization or column chromatography.
Dichlorodiphenylsulfone Side reaction during sulfonation.[8]Recrystallization.

Q4: Which solvents are generally effective for recrystallization?

The compound's solubility is low in water and nonpolar solvents but increases in polar organic solvents.[1] A successful recrystallization relies on selecting a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[9]

  • Single-Solvent Systems: Toluene and ethanol have been reported.[2][5]

  • Two-Solvent Systems: A polar solvent like methanol or ethanol paired with an anti-solvent like water is a common and effective choice.[2]

Part 2: Troubleshooting Guide for Purification

This section provides detailed solutions to specific problems encountered during the purification process.

Problem 1: Low Yield After Recrystallization

Q: My final yield dropped dramatically after recrystallization. What are the likely causes and how can I prevent this?

A: Significant yield loss during recrystallization is a common issue, often stemming from suboptimal solvent selection or procedural errors. The goal is to create a saturated solution at high temperature, from which the product will crystallize upon cooling, leaving impurities behind in the "mother liquor".

Causality & Solution:

  • Excess Solvent: Using too much hot solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

    • Expert Insight: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[10] Add the hot solvent portion-wise to the solid with heating and stirring until dissolution is just complete.[9]

  • Cooling Too Rapidly: Crash cooling (e.g., plunging a hot flask directly into an ice bath) leads to the formation of very small, often impure, crystals and can trap impurities within the crystal lattice.

    • Expert Insight: Allow the hot, clear solution to cool slowly and undisturbed to room temperature first.[11] Once crystal formation at room temperature ceases, you can then place the flask in an ice bath to maximize the recovery of the remaining dissolved product.[9]

  • Premature Crystallization: If the solution cools during a hot gravity filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper, leading to significant loss.

    • Expert Insight: Use a pre-heated funnel and flask for hot filtration. It is also wise to add a small excess of hot solvent (~5-10%) before filtering to ensure the product remains in solution. This excess can be boiled off after filtration before cooling.

Workflow for Optimizing Recrystallization Yield

G start Crude Product dissolve Dissolve in MINIMUM hot solvent start->dissolve hot_filter Hot Gravity Filter (if insolubles present) dissolve->hot_filter Impurities? cool_slow Cool Slowly to Room Temp dissolve->cool_slow No Insolubles hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vacuum_filter Collect Crystals (Vacuum Filtration) cool_ice->vacuum_filter wash Wash with COLD Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Optimized workflow for maximizing recrystallization yield.

Problem 2: Persistent Impurities After Recrystallization

Q: I have recrystallized my product, but TLC/HPLC analysis still shows a significant acidic impurity. What is it and how can I remove it?

A: This persistent impurity is very likely the hydrolysis byproduct, 4-chloro-3-nitrobenzenesulfonic acid . Its polarity is similar enough to the desired sulfonamide that it may not be efficiently removed by recrystallization alone, especially if it co-crystallizes. The key to its removal lies in exploiting the difference in acidity between a sulfonic acid and a sulfonamide.

Causality & Solution:

The sulfonic acid group (-SO₃H) is strongly acidic, while the sulfonamide group (-SO₂NH₂) is only weakly acidic (pKa ≈ 9-10).[5] Therefore, a mild base like sodium bicarbonate can selectively deprotonate the sulfonic acid, forming a highly water-soluble sodium salt, while leaving the less acidic sulfonamide in its neutral, organic-soluble form.

Protocol: Acid-Base Extraction for Impurity Removal

  • Dissolution: Dissolve the crude or partially purified product in an appropriate organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times.

    • Self-Validation: After the first wash, you may observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases. You can test the pH of the aqueous layer after washing; it should be basic.

  • Separation: Collect the organic layer, which now contains the purified sulfonamide. The aqueous layer, containing the sodium 4-chloro-3-nitrobenzenesulfonate salt, can be discarded.

  • Drying & Concentration: Wash the organic layer once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Polish: The resulting solid can now be recrystallized as previously described to achieve very high purity.

Troubleshooting Logic for Persistent Impurities

Caption: Decision-making process for removing persistent impurities.

Problem 3: Product "Oiling Out" or Failing to Crystallize

Q: During cooling, my product separated as an oil instead of forming solid crystals. What causes this and how can I induce crystallization?

A: "Oiling out" occurs when a solute is forced out of a supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture). This is a common problem when the crude product has a high impurity load, which significantly depresses the melting point.

Causality & Solution:

  • High Impurity Concentration: The impurities prevent the formation of a stable crystal lattice.

    • Expert Insight: Before attempting recrystallization, perform the acid-base wash described in Problem 2 to remove major impurities. A cleaner starting material is much more likely to crystallize properly.

  • Supersaturation: The solution is too concentrated, or the cooling is too rapid.

    • Expert Insight: If an oil forms, try re-heating the solution to dissolve the oil, then add a small amount (~10-15%) more solvent to reduce the concentration. Then, allow it to cool much more slowly.

  • Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an initial "seed" to start the process.

    • Expert Insight: If a cooled, clear solution refuses to crystallize, try one of these techniques:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.[9]

      • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution. This will act as a template for further crystal growth.

References

  • Title: this compound - Solubility of Things Source: Vertex AI Search URL
  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: PubMed URL
  • Title: Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones Source: ACS Publications URL
  • Title: Hydrolysis of sulphonamides in aqueous solutions | Request PDF Source: ResearchGate URL
  • Title: this compound | C6H5ClN2O4S | CID 7324 Source: PubChem URL: [Link]

  • Title: CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride Source: CymitQuimica URL
  • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC Source: PubMed Central URL: [Link]

  • Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions Source: ResearchGate URL
  • Title: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity Source: ResearchGate URL: [Link]

  • Title: Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- Source: SIELC Technologies URL
  • Title: Recrystallization - Single Solvent Source: University of Colorado Boulder URL: [Link]

  • Title: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride Source: Google Patents URL
  • Title: Preparation of 4-chloro-3-nitrobenzenesulfonic acid Source: PrepChem.com URL: [Link]

  • Title: this compound - High purity Source: Georganics URL: [Link]

  • Title: this compound - ChemBK Source: ChemBK URL: [Link]

  • Title: Recrystallization for foam like crystals Source: Reddit URL: [Link]

  • Title: Recrystallization Technique for Organic Chemistry with Nadia Korovina Source: YouTube URL: [Link]

  • Title: How To Recrystallize A Solid Source: YouTube URL: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Table of Contents

Synthesis Overview

The synthesis of this compound is a two-step process. The first step is the chlorosulfonation of 2-chloronitrobenzene using chlorosulfonic acid to produce the intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. The second step involves the ammonolysis of this intermediate with aqueous ammonia to yield the final product.

Reaction Pathway

Reaction_Pathway cluster_step1 Chlorosulfonation cluster_step2 Ammonolysis Start 2-Chloronitrobenzene Intermediate 4-Chloro-3-nitrobenzenesulfonyl Chloride Start->Intermediate Step 1: Chlorosulfonation Final_Product This compound Intermediate->Final_Product Step 2: Ammonolysis Reagent1 Chlorosulfonic Acid (HSO3Cl) Reagent2 Aqueous Ammonia (NH4OH)

Caption: Overall reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and scientifically-backed solutions.

Step 1: Chlorosulfonation of 2-Chloronitrobenzene
Issue 1: Low Yield of 4-Chloro-3-nitrobenzenesulfonyl Chloride

Q: My yield of the sulfonyl chloride intermediate is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this electrophilic aromatic substitution reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The chlorosulfonation of 2-chloronitrobenzene requires stringent temperature control and sufficient reaction time.[1][2]

    • Causality: The reaction is kinetically controlled. Insufficient temperature or time will result in unreacted starting material. Conversely, excessively high temperatures (above 130-150°C) can lead to decomposition and the formation of colored byproducts.[2]

    • Solution: A stepwise increase in temperature is often beneficial. Start the reaction at a lower temperature (e.g., 100°C) and gradually increase it to 120-130°C over several hours.[2] Monitor the reaction's progress by observing the evolution of hydrogen chloride gas, which should be vigorous at the start and taper off as the reaction nears completion.[2]

  • Suboptimal Reagent Ratio: The molar ratio of chlorosulfonic acid to 2-chloronitrobenzene is a critical parameter.

    • Causality: An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction. A large excess can make the work-up more challenging and is not always economical.

    • Solution: An optimal molar ratio is typically between 4:1 and 5:1 of chlorosulfonic acid to 2-chloronitrobenzene.[1][2] This ensures there is enough reagent to drive the reaction to completion.

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water.

    • Causality: The presence of moisture will decompose the chlorosulfonic acid, reducing its effective concentration and potentially leading to the formation of sulfuric acid, which can cause unwanted side reactions.[3]

    • Solution: Ensure all glassware is thoroughly dried before use. Use a high grade of chlorosulfonic acid with low water content.

Issue 2: Product is a Dark, Oily, or Gummy Solid

Q: After quenching the reaction with ice, my product is not a fine, waxy solid but a dark, difficult-to-handle oil or gum. Why is this happening?

A: The physical state and color of your crude product are important indicators of purity.

  • Hydrolysis of the Sulfonyl Chloride: The 4-chloro-3-nitrobenzenesulfonyl chloride intermediate is susceptible to hydrolysis, especially at elevated temperatures.[2][4]

    • Causality: The sulfonyl chloride group can react with water to form the corresponding sulfonic acid, which is more soluble in water and can be difficult to separate.[5] This hydrolysis is accelerated by heat.

    • Solution: The reaction mixture must be quenched by slowly adding it to a slurry of crushed ice and water.[2] It is crucial to maintain a low temperature during this process to minimize hydrolysis.[2] If the product begins to separate as an oil, it indicates the temperature is too high.[2]

  • Formation of Impurities: The presence of colored impurities often points to side reactions or decomposition.

    • Causality: Overheating the reaction mixture can lead to the formation of undesired isomers or decomposition products. The starting 2-chloronitrobenzene may also contain impurities that react to form colored byproducts.

    • Solution: Adhere to the recommended temperature profile for the reaction.[2] Ensure the purity of your starting material. The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or toluene to remove colored impurities.[1][6]

Step 2: Ammonolysis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
Issue 3: Low Yield of this compound

Q: The conversion of the sulfonyl chloride to the sulfonamide is inefficient. What can I do to increase the yield?

A: The ammonolysis step is a nucleophilic acyl substitution. Optimizing this reaction involves controlling the reaction conditions to favor the desired product.

  • Incomplete Reaction: The reaction between the sulfonyl chloride and ammonia may not be going to completion.

    • Causality: Insufficient reaction time or a low concentration of ammonia can lead to incomplete conversion.

    • Solution: Use a sufficient excess of concentrated aqueous ammonia.[6] The reaction should be stirred for several hours to ensure complete conversion.[7] Maintaining a low temperature (e.g., -10°C to 0°C) initially during the addition of ammonia can help to control the exothermicity of the reaction, followed by stirring at room temperature.[6]

  • Hydrolysis of the Starting Material: The sulfonyl chloride can be hydrolyzed back to the sulfonic acid in the aqueous ammonia solution.

    • Causality: While ammonia is a better nucleophile than water, hydrolysis can still occur as a competing reaction, especially if the temperature is not controlled.

    • Solution: Perform the reaction at a low temperature, especially during the initial addition of the sulfonyl chloride to the ammonia solution.[6] This will favor the desired ammonolysis over hydrolysis.

Issue 4: Difficulty in Product Isolation and Purification

Q: My final product is difficult to purify, and I suspect it contains unreacted starting material or byproducts.

A: Effective purification is key to obtaining a high-purity final product.

  • Co-precipitation of Impurities: The crude product may precipitate along with unreacted starting material or byproducts from the ammonolysis step.

    • Causality: If the reaction is incomplete, the unreacted sulfonyl chloride may be present in the crude solid. The corresponding sulfonic acid (from hydrolysis) might also be present as an ammonium salt.

    • Solution: After filtration, the crude product should be washed thoroughly with water to remove any water-soluble impurities.[6] Recrystallization is a highly effective method for purification. A mixture of methanol and water or toluene has been reported to be effective for recrystallizing this compound.[6] The solubility of the desired product is limited in water but increases in polar organic solvents like methanol or DMSO.[8]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Step1 Step 1: Chlorosulfonation Start->Step1 Step2 Step 2: Ammonolysis Step1->Step2 Issue1 Low Yield in Step 1 Step1->Issue1 Problem? Issue2 Impure Intermediate Step1->Issue2 Problem? End High Purity Product Step2->End Issue3 Low Yield in Step 2 Step2->Issue3 Problem? Issue4 Purification Issues Step2->Issue4 Problem? Solution1 Optimize Temp. Profile Adjust Reagent Ratio Ensure Dry Conditions Issue1->Solution1 Solution Solution2 Control Quenching Temp. Recrystallize Intermediate Issue2->Solution2 Solution Solution3 Use Excess Ammonia Control Reaction Temp. Issue3->Solution3 Solution Solution4 Thorough Washing Recrystallize Final Product Issue4->Solution4 Solution

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro and chloro groups on the benzene ring in the chlorosulfonation step?

A1: Both the nitro (-NO₂) and chloro (-Cl) groups are deactivating and meta-directing for electrophilic aromatic substitution. However, in this case, the substitution occurs para to the chlorine atom and meta to the nitro group. This is because the directing effects of the substituents must be considered together. The chlorine atom is an ortho, para-director, while the nitro group is a meta-director. The sulfonation occurs at the position that is activated by the chlorine and least deactivated by the nitro group.

Q2: Can I use a different sulfonating agent instead of chlorosulfonic acid?

A2: While other sulfonating agents like fuming sulfuric acid (oleum) can be used to introduce a sulfonic acid group, chlorosulfonic acid is particularly effective for directly forming the sulfonyl chloride in a single step.[2][9] Using oleum would necessitate a subsequent step to convert the sulfonic acid to the sulfonyl chloride, for example, with thionyl chloride or phosphorus pentachloride, which would make the overall process less efficient.[2]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, this synthesis involves hazardous materials and requires strict safety protocols.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • 2-Chloronitrobenzene is toxic and an irritant. Avoid inhalation and contact with skin.

  • The ammonolysis step should be performed with care due to the exothermicity of the reaction between the sulfonyl chloride and concentrated ammonia. The reaction should be cooled, and the addition should be done slowly.

Q4: How can I monitor the progress of the reactions?

A4: For the chlorosulfonation step , the evolution of hydrogen chloride gas is a good indicator that the reaction is proceeding.[2] For a more quantitative analysis, you can take small aliquots of the reaction mixture (with extreme caution), quench them, and analyze them by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. For the ammonolysis step , TLC is a convenient way to monitor the conversion of the sulfonyl chloride to the more polar sulfonamide.

Q5: What are the optimal storage conditions for the intermediate and final product?

A5: 4-Chloro-3-nitrobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time.[9] It should be stored in a tightly sealed container in a cool, dry place. This compound is a more stable solid and can be stored at room temperature in a well-closed container, away from direct light.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

This protocol is a synthesis of information from multiple sources to provide a robust starting point for optimization.[1][2]

Materials:

  • 2-Chloronitrobenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Heating mantle with a temperature controller.

  • Large beaker for quenching.

  • Büchner funnel and flask for filtration.

Procedure:

  • In a clean, dry round-bottom flask, charge chlorosulfonic acid (4-5 molar equivalents).

  • With vigorous stirring, slowly add 2-chloronitrobenzene (1 molar equivalent) to the chlorosulfonic acid. An initial exotherm may be observed.

  • After the addition is complete, begin to heat the reaction mixture. A suggested heating profile is:

    • Heat to 100°C and maintain for 1 hour.[2]

    • Increase the temperature to 110°C and hold for 1 hour.[2]

    • Further increase the temperature to 120°C and maintain for 4-6 hours, or until the evolution of HCl gas subsides.[1][2]

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a large beaker with a slurry of crushed ice and water.

  • Slowly and carefully, with stirring, pour the cooled reaction mixture into the ice-water slurry. Maintain the temperature of the slurry below 5°C.

  • The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from petroleum ether or toluene.[1][6]

Protocol 2: Synthesis of this compound

This protocol is adapted from established procedures for the ammonolysis of sulfonyl chlorides.[6][7]

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Deionized water

  • Methanol (for recrystallization)

Equipment:

  • Beaker or flask for the reaction.

  • Ice bath.

  • Magnetic stirrer.

  • Büchner funnel and flask for filtration.

Procedure:

  • In a beaker, place an excess of concentrated aqueous ammonia and cool it in an ice-salt bath to approximately -10°C.

  • Slowly add the 4-chloro-3-nitrobenzenesulfonyl chloride in portions to the cold, stirred ammonia solution. Maintain the temperature below 0°C during the addition.

  • After the addition is complete, continue to stir the mixture at a low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[6][7]

  • The solid product will precipitate from the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove excess ammonia and ammonium salts.

  • Dry the crude product.

  • For purification, recrystallize the solid from a mixture of methanol and water.[6] Dissolve the solid in a minimal amount of hot methanol, and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold methanol-water mixture, and dry under vacuum.

Data Summary Table
ParameterStep 1: ChlorosulfonationStep 2: Ammonolysis
Key Reagents 2-Chloronitrobenzene, Chlorosulfonic Acid4-Chloro-3-nitrobenzenesulfonyl Chloride, Aqueous Ammonia
Molar Ratio 1 : 4-51 : Excess
Temperature 100-130°C (stepwise increase)-10°C to Room Temperature
Reaction Time 6-8 hours3-4 hours
Typical Yield >80%High conversion
Purification Recrystallization (Petroleum Ether/Toluene)Recrystallization (Methanol/Water)

References

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • ASIA Chemical. (2023). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Jinghong Chemical. (n.d.). 4-Chloro-3-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Navigating Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical functional group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during your sulfonamide synthesis experiments in a question-and-answer format.

Question: Why is my sulfonamide yield consistently low?

Answer:

Low yields in sulfonamide synthesis are a frequent challenge and can be attributed to several factors. Understanding the root cause is key to improving your outcomes.

Primary Causes and Solutions:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to their hydrolysis into the corresponding unreactive sulfonic acid[1][2].

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent exposure to atmospheric moisture[1][2].

  • Inappropriate Base or Solvent Selection: The choice of base and solvent significantly impacts the reaction by influencing the nucleophilicity of the amine and the stability of the reactants[1].

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is often optimal as it neutralizes the HCl byproduct without competing with the amine nucleophile. The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices[1].

  • Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired sulfonamide. A common side reaction with primary amines is the formation of a bis-sulfonated product[1].

    • Solution: To minimize bis-sulfonation, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This stoichiometric control favors the reaction of the sulfonyl chloride with an unreacted amine molecule over the newly formed sulfonamide[1]. For complex molecules, using a protecting group for the amine can prevent undesired reactions[1][3].

  • Poor Reactivity of Starting Materials: The nucleophilicity of the amine is a critical factor. Electron-deficient anilines or sterically hindered amines are less nucleophilic and will react more slowly[4].

    • Solution: Increasing the reaction temperature or using a more forcing solvent can enhance the reaction rate. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial as it forms a more reactive sulfonyl-DMAP intermediate[4].

Question: I'm observing an unexpected side product in my reaction. What could it be and how can I prevent it?

Answer:

The formation of side products is a common pitfall. The most prevalent side products are the corresponding sulfonic acid and bis-sulfonated products.

Common Side Products and Prevention Strategies:

Side ProductCausePrevention Strategy
Sulfonic Acid Hydrolysis of the sulfonyl chloride due to the presence of water.[1][4]Maintain strictly anhydrous conditions by drying glassware and using anhydrous solvents under an inert atmosphere. If an aqueous workup is necessary, perform it quickly at a low temperature.[1][4]
Bis-sulfonated Product Reaction of the initially formed primary sulfonamide with another molecule of sulfonyl chloride.Add the sulfonyl chloride slowly to a solution with a slight excess of the primary amine (1.1-1.2 equivalents).[1]
Question: How can I effectively purify my sulfonamide product?

Answer:

The purification of sulfonamides can be challenging due to their physical properties. Recrystallization is the most common and effective method for purifying solid sulfonamides[1].

Purification Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water[1]. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

For non-crystalline products or when recrystallization is ineffective, column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: Can I use an older bottle of sulfonyl chloride for my reaction?

A1: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, which will decrease the concentration of the active reagent and likely lead to lower yields. It is always best to use a fresh or properly stored sulfonyl chloride[1].

Q2: Is it acceptable to use an aqueous base like sodium hydroxide?

A2: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride. For most standard laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred choice to minimize this side reaction[1].

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring[5].

Q4: Are there alternative reagents to sulfonyl chlorides for sulfonamide synthesis?

A4: Yes, several alternatives exist, which can be advantageous when dealing with sensitive substrates. Sulfonyl fluorides are often more stable than their chloride counterparts and can lead to better yields[4][6]. Other modern methods include the use of sulfonic acids activated with reagents like Oxyma, transition-metal-catalyzed cross-coupling reactions, and one-pot syntheses from thiols[7][8][9][10][11]. The use of DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) as a solid surrogate for sulfur dioxide gas has also gained traction for the synthesis of sulfonamides from Grignard reagents[12][13].

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1-1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add a non-nucleophilic organic base, such as anhydrous pyridine or triethylamine (1.5 equivalents), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, a saturated sodium bicarbonate solution, and brine[1].

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Sulfonamide Synthesis Workflow and Pitfalls

Sulfonamide Synthesis: Workflow and Common Pitfalls cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_pitfalls Common Pitfalls Amine Amine Reaction Sulfonamide Formation Amine->Reaction Low_Reactivity Low Amine Reactivity Amine->Low_Reactivity Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction Hydrolysis Hydrolysis of Sulfonyl Chloride Sulfonyl_Chloride->Hydrolysis Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Bis_Sulfonation Bis-Sulfonation (Primary Amines) Reaction->Bis_Sulfonation Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Sulfonamide Purification->Product

Caption: A workflow for sulfonamide synthesis highlighting potential pitfalls.

Troubleshooting Decision Tree for Low Sulfonamide Yield

Troubleshooting Low Sulfonamide Yield Start Low Yield Observed Check_Conditions Anhydrous Conditions? Start->Check_Conditions Check_Reagents Reagent Quality? Check_Conditions->Check_Reagents Yes Solution_Anhydrous Dry Glassware & Use Anhydrous Solvents Check_Conditions->Solution_Anhydrous No Check_Stoichiometry Correct Stoichiometry? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Use Fresh Reagents Check_Reagents->Solution_Reagents No Check_Side_Reactions Evidence of Side Reactions? Check_Stoichiometry->Check_Side_Reactions Yes Solution_Stoichiometry Adjust Amine/Sulfonyl Chloride Ratio Check_Stoichiometry->Solution_Stoichiometry No Solution_Side_Reactions Slow Addition of Sulfonyl Chloride / Use Protecting Groups Check_Side_Reactions->Solution_Side_Reactions Yes Optimization Further Optimization Needed (Temperature, Catalyst) Check_Side_Reactions->Optimization No

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minimizing byproduct formation in 4-Chloro-3-nitrobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-Chloro-3-nitrobenzenesulfonamide. As Senior Application Scientists, we focus on the causality behind experimental choices to help you minimize byproduct formation and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the expected byproducts?

The most common and direct industrial synthesis involves the chlorosulfonation of 1-chloro-2-nitrobenzene (also known as o-chloronitrobenzene) using chlorosulfonic acid.[1][2] This is an electrophilic aromatic substitution reaction.

The primary byproduct of concern is the undesired constitutional isomer, 2-chloro-4-nitrobenzenesulfonyl chloride . Its formation is a result of the competing directing effects of the chloro- (ortho-, para-directing) and nitro- (meta-directing) groups on the benzene ring. While the desired product is favored, reaction conditions can significantly influence the isomer ratio.

Other potential byproducts include:

  • Hydrolysis products: 4-chloro-3-nitrobenzenesulfonic acid, formed if moisture is present or during workup at elevated temperatures.[1][3]

  • Unreacted starting material: 1-chloro-2-nitrobenzene.

  • Disulfonated products: Formed if the reaction temperature or time is excessive.

Troubleshooting Guide: Byproduct Minimization & Reaction Optimization

Problem 1: My final product is contaminated with the 2-chloro-4-nitro isomer. How can I minimize its formation and purify my product?

Root Cause Analysis: The formation of the undesired 2-chloro-4-nitro isomer is kinetically controlled. The directing groups on the starting material, 1-chloro-2-nitrobenzene, guide the incoming chlorosulfonyl group. While the position para to the chlorine and meta to the nitro group is favored (forming the desired product), substitution at the position ortho to the chlorine and meta to the nitro group can also occur, leading to the isomeric impurity.

Solution Strategy:

1. Optimize Reaction Conditions: Precise control over reaction parameters is critical to favor the formation of the 4-chloro-3-nitro isomer.

ParameterRecommended ConditionRationale & Expert Insights
Molar Ratio 4-5 moles of Chlorosulfonic Acid per mole of 1-chloro-2-nitrobenzeneAn excess of chlorosulfonic acid acts as both reagent and solvent, driving the reaction to completion. A ratio of 4:1 is often optimal.[2] Using less can lead to incomplete reactions, while a large excess offers diminishing returns and complicates workup.
Temperature Staged heating: 100°C → 115°C → 130°CA gradual, stepwise increase in temperature is crucial.[1] Starting the reaction at a lower temperature (e.g., 100°C) and slowly raising it allows for controlled initiation, minimizing the kinetic energy that could favor the less stable isomer. An optimal final temperature is often cited around 120-130°C.[1][2][4]
Reaction Time 4-6 hoursThe reaction should be monitored until the evolution of HCl gas substantially ceases.[1] A typical duration at the final temperature is around 4 hours.[2] Prolonged reaction times, especially at high temperatures, can increase the risk of disulfonation.

2. Purification Protocol: Recrystallization If isomeric impurities are present, purification via recrystallization is effective. The choice of solvent is key, as the desired product and byproduct have slightly different polarities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Petroleum ether is an excellent choice for recrystallizing the intermediate 4-chloro-3-nitrobenzene sulfonyl chloride due to its low polarity.[2] For the final sulfonamide product, a mixed solvent system like methanol/water can be effective.[5]

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent (or solvent system) to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. The desired isomer, being less soluble, should crystallize out first. Further cooling in an ice bath can maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Confirm the purity of the recrystallized product using HPLC, GC, or ¹H NMR.[2][6] Chiral separation techniques can be adapted for high-purity isomer analysis if needed.[7][8]

Caption: Recrystallization workflow for isomer purification.

Problem 2: My reaction yield is low due to hydrolysis of the sulfonyl chloride intermediate. How can I prevent this?

Root Cause Analysis: Benzenesulfonyl chlorides are reactive electrophiles that are susceptible to hydrolysis, especially in the presence of heat and moisture, which converts the sulfonyl chloride (-SO₂Cl) into a sulfonic acid (-SO₃H).[9][10] This is a significant issue during the reaction workup when quenching the reaction mixture in water.

Solution Strategy:

1. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

2. Controlled Quenching Protocol: The workup is the most critical step for preventing hydrolysis.

Step-by-Step Quenching Protocol:

  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching Medium: Prepare a slurry of crushed ice and water. The large surface area and low temperature are essential.

  • Slow Addition: Add the reaction mass slowly and carefully to the ice slurry with vigorous stirring.[1] Never add water to the reaction mass , as this will generate a large amount of heat and accelerate hydrolysis.

  • Maintain Low Temperature: Continuously add more ice to the slurry throughout the addition process to ensure the temperature does not rise significantly. A high temperature will cause the product to melt and hydrolyze rapidly.[1]

  • Precipitation: The 4-chloro-3-nitrobenzene sulfonyl chloride product will precipitate as fine granules or a waxy solid.[1]

  • Immediate Filtration: Filter the solid product from the acidic aqueous solution as quickly as possible.

  • Washing: Wash the filtered solid with ice-cold water to remove residual acid.[1]

G cluster_0 Hydrolysis Prevention A Reaction Mass (Hot) C Vigorous Stirring A->C Slow Addition E Hydrolyzed Byproduct (-SO3H) A->E Quenching too fast or with warm water B Crushed Ice/Water Slurry B->C D Precipitated Product (-SO2Cl) C->D Maintains Low Temp Minimizes Hydrolysis

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stability issues of 4-Chloro-3-nitrobenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

I. Understanding the Stability of this compound

This compound is a multifaceted molecule with a chemical structure susceptible to degradation under common laboratory conditions. The presence of a sulfonamide group, a nitro group, and a chloro-substituted aromatic ring creates several potential points of reactivity. Understanding these potential degradation pathways is the first step in preventing and troubleshooting stability issues.

Potential Degradation Pathways:

  • Hydrolysis of the Sulfonamide Group: This is a common degradation pathway for many sulfonamides, particularly under acidic or basic conditions. This would lead to the formation of 4-chloro-3-nitrobenzenesulfonic acid.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or certain metal ions.

  • Nucleophilic Substitution of the Chlorine Atom: While the benzene ring is somewhat deactivated, the chloro group can be displaced by strong nucleophiles, particularly at elevated temperatures.

  • Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to light, which can lead to complex reaction pathways.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, their likely causes, and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Precipitation or cloudiness in aqueous buffer 1. pH-dependent solubility: The compound has low water solubility which is highly influenced by pH.[1][2] Under basic conditions, deprotonation can decrease solubility.[1] 2. Degradation Product Precipitation: A degradation product with lower solubility may be forming and precipitating out of solution.1. Verify and Adjust pH: Ensure your buffer pH is in a range where the compound is soluble. Solubility is generally better in acidic conditions.[1] 2. Use a Co-solvent: If permissible for your experiment, consider adding a small percentage of a polar organic solvent like DMSO or methanol to improve solubility.[1] 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.
Yellowing or color change of the solution (especially in DMSO) 1. Thermal Degradation: DMSO can decompose at elevated temperatures, and this can be catalyzed by acidic or basic contaminants.[3][4] This may react with or promote the degradation of the solute. 2. Formation of Colored Degradants: Degradation of the nitroaromatic ring can lead to the formation of colored byproducts.1. Avoid High Temperatures: Do not heat stock solutions in DMSO for extended periods. If heating is necessary to dissolve the compound, do so minimally and cool to room temperature immediately. 2. Use High-Purity DMSO: Ensure you are using anhydrous, high-purity DMSO to minimize contaminants that could catalyze degradation. 3. Store Properly: Store DMSO stock solutions at room temperature or as recommended, protected from light.
Loss of compound concentration over time (verified by HPLC) 1. Hydrolytic Degradation: The compound may be hydrolyzing in your solvent or buffer. The related compound, 4-chloro-3-nitrobenzenesulfonyl chloride, is known to be susceptible to hydrolysis.[5][6] 2. Photodegradation: Exposure to ambient or UV light can cause degradation.1. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh and use them immediately. 2. Conduct a Mini-Stability Study: Aliquot your solution and store it under different conditions (e.g., 4°C, room temperature, protected from light) and analyze by HPLC over time to determine the optimal storage conditions. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
Appearance of unexpected peaks in chromatogram (HPLC) 1. Chemical Degradation: These are likely degradation products. 2. Solvent-Induced Degradation: The analytical mobile phase or the solvent the sample is dissolved in could be causing on-instrument degradation.1. Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[7][8] This can help in identifying the unknown peaks. 2. Check Solvent Compatibility: Ensure the compound is stable in the mobile phase and injection solvent. If using a gradient, check for degradation at all mobile phase compositions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve and store this compound?

A1: For long-term storage, it is best to store the compound as a dry, crystalline solid in an inert atmosphere at room temperature.[2][9][10] For solutions, high-purity, anhydrous DMSO is a common choice due to its good solvating power for this compound.[1] However, be mindful of potential DMSO-related degradation at high temperatures.[3][4] For aqueous experiments, prepare fresh solutions in your buffer of choice, and if solubility is an issue, a small amount of an organic co-solvent may be necessary.[1] Always perform a preliminary stability test in your chosen solvent system if the solution is to be stored for any length of time.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Aromatic nitro compounds are often photosensitive. While specific photostability studies on this compound are not widely published, it is a best practice to assume it is light-sensitive. Always store both the solid compound and its solutions protected from light by using amber containers or by wrapping the container in foil.[7]

Q4: How can I monitor the stability of my solution?

A4: The most reliable method is to use a stability-indicating analytical technique, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[7][11] A proper HPLC method should be able to separate the parent compound from its potential degradation products. You can monitor stability by injecting aliquots of your solution over time and observing any decrease in the peak area of the parent compound and the appearance of new peaks.

IV. Experimental Protocols

Protocol 1: Basic Solubility and Short-Term Stability Assessment

This protocol helps you quickly determine a suitable solvent and assess stability over a typical experimental timeframe.

  • Solvent Screening:

    • Weigh out small, equal amounts (e.g., 1 mg) of this compound into separate vials.

    • Add increasing volumes of your chosen solvents (e.g., water, PBS pH 7.4, DMSO, ethanol) to determine the approximate solubility.

  • Solution Preparation:

    • Prepare a stock solution in a solvent where it is readily soluble (e.g., DMSO).

    • Prepare a working solution by diluting the stock into your final aqueous buffer.

  • Initial Analysis (T=0):

    • Immediately analyze the working solution using a suitable analytical method (e.g., HPLC-UV) to get a baseline concentration and purity profile.

  • Incubation:

    • Store the working solution under your intended experimental conditions (e.g., 37°C, protected from light).

  • Follow-up Analysis:

    • Analyze the solution again after a set period (e.g., 4, 8, 24 hours).

  • Evaluation:

    • Compare the chromatograms. A significant decrease (>5-10%) in the main peak area or the appearance of new peaks indicates instability.

Protocol 2: Forced Degradation Study for a Stability-Indicating HPLC Method

This study is essential for developing an HPLC method that can accurately quantify the compound in the presence of its degradants.[7][8]

  • Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

  • Set Up Stress Conditions: In separate amber vials, mix the stock solution with the stressor:

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Degradation: Use the stock solution as is.

    • Photolytic Degradation: Place a vial of the stock solution under a UV lamp or in direct sunlight.

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Incubation:

    • Heat the acid, base, and thermal vials at ~60-80°C for several hours.

    • Keep the oxidative and photolytic degradation vials at room temperature.

    • Monitor the degradation over time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 10-30% degradation of the parent compound.

  • Sample Quenching:

    • For the acid hydrolysis sample, neutralize with an equivalent amount of base.

    • For the base hydrolysis sample, neutralize with an equivalent amount of acid.

  • HPLC Analysis:

    • Analyze all samples (including the control) by HPLC.

    • Evaluate the peak purity of the parent compound in the presence of the degradation products to ensure your method is "stability-indicating."

V. Visualizing Workflows and Relationships

G cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting A Weigh Solid Compound B Select Solvent (e.g., DMSO, Buffer) A->B C Dissolve Compound (Vortex/Sonicate) B->C D Prepare Final Dilution C->D E Analyze at T=0 (HPLC) D->E F Incubate under Experimental Conditions (Temp, Light, pH) E->F G Analyze at T=x hours F->G H Compare Chromatograms G->H I No Degradation -> Proceed H->I Stable J Degradation Observed (>10% loss or new peaks) H->J Unstable K Optimize Conditions: - Prepare Fresh - Protect from Light - Adjust pH/Solvent J->K K->D Re-test

Caption: Workflow for assessing the stability of this compound in solution.

G cluster_stressors cluster_pathways compound This compound pH pH Extremes (Acid/Base) compound->pH Temp Elevated Temperature compound->Temp Light UV/Ambient Light compound->Light Hydrolysis {Hydrolysis of Sulfonamide} pH->Hydrolysis Temp->Hydrolysis Photodegradation {Complex Photoreactions} Light->Photodegradation Reduction {Reduction of Nitro Group}

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Technical Support Center: Overcoming Solubility Challenges of 4-Chloro-3-nitrobenzenesulfonamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. The inherent physicochemical properties of this compound, particularly its limited aqueous solubility, can present significant challenges in achieving accurate and reproducible assay results. This guide provides in-depth, question-and-answer-based troubleshooting protocols and foundational knowledge to help you navigate these challenges effectively.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound that underpin its solubility behavior.

Q: What are the key physicochemical properties of this compound?

A: Understanding the basic properties of the compound is the first step in troubleshooting. This compound is a yellow crystalline solid at room temperature.[1] Its structure, containing polar functional groups (nitro, sulfonamide) and a halogenated benzene ring, dictates its solubility profile.

PropertyValueSource(s)
CAS Number 97-09-6[2][3][4]
Molecular Formula C₆H₅ClN₂O₄S[2][4]
Molecular Weight 236.63 g/mol [2]
Appearance Yellow crystalline solid[1][5]
Aqueous Solubility Very low (reported as 224.8 mg/L at 15°C)[2][5]
Q: Why is this compound so poorly soluble in aqueous solutions?

A: The limited water solubility is a direct result of its molecular structure. While the sulfonamide and nitro groups can participate in hydrogen bonding, the overall molecule has significant non-polar character from the chlorobenzene ring.[1] This makes it energetically unfavorable for the molecule to fully dissolve in water, a highly polar solvent. For dissolution to occur, the energy required to break the compound's crystal lattice structure and disrupt the hydrogen bonds between water molecules must be overcome by the energy released from solvating the compound. For this compound, this balance does not favor high solubility in water.

Q: What is the general solubility profile of this compound in common lab solvents?

A: The compound exhibits classical "like dissolves like" behavior.

  • Poorly Soluble in Non-polar Solvents: It has low solubility in solvents like hexane or toluene.[1]

  • Sparingly Soluble in Water: As established, its solubility in aqueous buffers is limited.[1][2]

  • Soluble in Polar Aprotic/Protic Organic Solvents: Solubility is significantly higher in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, which can better solvate the molecule.[1]

Section 2: Troubleshooting Guide — Precipitate in My Assay

This is the most common issue researchers face. The appearance of cloudiness, particulates, or a visible pellet after adding the compound to your assay buffer is a clear sign of precipitation. This workflow is designed to diagnose and solve the problem systematically.

Start Precipitation Observed in Assay Buffer CheckSolvent Step 1: Check Final Organic Solvent % Start->CheckSolvent HighSolvent Solvent % is too high (e.g., >2%) CheckSolvent->HighSolvent > 1-2% SolventOK Solvent % is low (e.g., <1-2%) CheckSolvent->SolventOK < 1-2% ReduceSolvent ACTION: Lower stock concentration and/or adjust dilution scheme HighSolvent->ReduceSolvent CheckpH Step 2: Evaluate Assay Buffer pH SolventOK->CheckpH pHOptimization ACTION: Perform pH solubility test. Adjust buffer to a more acidic pH if assay tolerates it. CheckpH->pHOptimization Not yet tested pH_Done pH is optimized or cannot be changed CheckpH->pH_Done Already optimized CheckExcipients Step 3: Consider Solubilizing Excipients pH_Done->CheckExcipients AddExcipients ACTION: Introduce a low % of a non-ionic surfactant (e.g., Tween-20) if compatible with assay. CheckExcipients->AddExcipients Not yet tested Excipients_Done Excipients not viable or already tried CheckExcipients->Excipients_Done Not an option Reevaluate Step 4: Re-evaluate Experimental Concentration Excipients_Done->Reevaluate Weigh 1. Weigh Compound Solvent 2. Select 100% Organic Solvent (e.g., DMSO) Weigh->Solvent Dissolve 3. Create High-Conc. Stock (e.g., 10-50 mM). Vortex/Sonicate to dissolve. Solvent->Dissolve Dilute 4. Perform Intermediate Dilutions in 100% Solvent Dissolve->Dilute FinalAdd 5. Add small volume (e.g., 1-2 µL) of diluted stock to final assay volume (e.g., 100-200 µL) Dilute->FinalAdd Control 6. Prepare Vehicle Control (Assay buffer + same % of solvent) FinalAdd->Control

Caption: Workflow for preparing and using stock solutions.

  • Prepare a High-Concentration Primary Stock: Dissolve this compound in 100% DMSO to a high but fully soluble concentration (e.g., 50 mM). Use a vortex or sonicator to ensure complete dissolution.

  • Create Intermediate Dilutions: Perform serial dilutions from your primary stock using the same 100% organic solvent. This ensures the compound remains dissolved at each step before it contacts the aqueous buffer.

  • Perform the Final Dilution: Add a very small volume of the appropriate intermediate stock to your final assay buffer (e.g., add 1 µL of a 10 mM stock to 999 µL of buffer for a final concentration of 10 µM). This keeps the final DMSO concentration at 0.1%.

  • Crucial Control: Always include a "vehicle control" in your experiment. This control should contain the assay buffer plus the same final concentration of the organic solvent used to deliver the drug. This allows you to subtract any effects of the solvent itself from your results.

Step 2: pH Modification
Q: My final solvent concentration is low (<1%), but I still see precipitation. Can changing the buffer pH help?

A: Yes, pH can significantly influence the solubility of this compound. [1]The sulfonamide group can be protonated under acidic conditions, which may increase its interaction with water and improve solubility. [1]Conversely, basic conditions could lead to deprotonation and reduced solubility.

Actionable Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare several small aliquots of your base assay buffer, adjusting the pH of each across a range that is tolerable for your assay (e.g., pH 6.0, 6.5, 7.0, 7.4).

  • Test Solubility: To each buffer, add your compound (from a concentrated DMSO stock) to the highest desired final concentration.

  • Observe: Gently mix and let the solutions stand at the assay temperature for 15-30 minutes. Visually inspect for precipitation or measure turbidity with a plate reader (absorbance at ~600 nm).

  • Select Optimal pH: Choose the most acidic pH that keeps your compound in solution and is compatible with the biological components of your assay (cells, enzymes, etc.).

Step 3 & 4: Advanced Strategies & Re-evaluation
Q: I cannot change my assay's pH, and my solvent concentration is already minimized. What are my next options?

A: If the above steps fail, you may need to consider more advanced formulation strategies or re-evaluate the target concentration.

  • Consider Co-solvents or Surfactants: In some cases, the addition of other excipients can help. Techniques like using co-solvents or low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can create micelles that help solubilize hydrophobic compounds. [6][7][8]Caution: These must be carefully validated as they can strongly interfere with many biological assays.

  • Re-evaluate the Maximum Achievable Concentration: Your preliminary experiments may have defined the maximum effective soluble concentration of this compound under your specific assay conditions. If this concentration is lower than what you intended to test, you may need to adjust your experimental design to work within this solubility limit. It is critical to report the solubility limit you've observed, as this is a key piece of data.

References
  • This compound - Solubility of Things.
  • 97-09-6(this compound) Product Description - ChemicalBook.
  • This compound - High purity | EN - Georganics.
  • Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test.
  • This compound | C6H5ClN2O4S | CID 7324 - PubChem. Available from: [Link]

  • This compound - ChemBK. Available from: [Link]

  • High throughput microsomal stability assay for insoluble compounds - PubMed. Available from: [Link]

  • Preformulation and formulation development of a bioactive nitroaromatic compound. Available from: [Link]

  • Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. Available from: [Link]

  • 4-Chloro-3-nitrobenzoic acid - Solubility of Things. Available from: [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC - NIH. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. Available from: [Link]

  • Methods of solubility enhancements | PPTX - Slideshare. Available from: [Link]

  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF - ResearchGate. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

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Technical Support Center: Optimizing Recrystallization of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 4-Chloro-3-nitrobenzenesulfonamide via recrystallization. It offers in-depth technical advice, troubleshooting guides, and detailed experimental protocols to ensure the highest purity of the final product.

Introduction to Recrystallization of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and azo dyes.[1] Achieving high purity of this compound is critical for downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the judicious selection of a suitable solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures. This differential solubility allows for the separation of the desired compound from impurities upon cooling.

This technical guide will walk you through the principles of solvent selection, provide a systematic approach to optimizing the recrystallization process for this compound, and offer solutions to common challenges encountered during the experiment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₂O₄S[2][3]
Molecular Weight 236.63 g/mol [2][3]
Appearance Yellow crystalline solid[4]
Melting Point Discrepancies exist in the literature. Reported values include 25-35 °C, 175-176 °C, and 183 °C. The higher range is more likely for this type of aromatic compound. Experimental verification is strongly recommended.[2][4]
Solubility (Qualitative)
Non-polar solvents (e.g., hexane, toluene)Low solubility[4]
WaterLow solubility (224.8 mg/L at 15 °C)[2][4]
Polar aprotic solvents (e.g., DMSO)Good solubility[4]
Polar protic solvents (e.g., methanol, ethanol)Good solubility[4]

Solvent Selection and Optimization Workflow

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure. The following workflow provides a systematic approach to identifying and optimizing a solvent system for this compound.

Recrystallization_Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Protocol a Start: Crude this compound b Small-Scale Solubility Tests Test a range of solvents: - Polar protic (Ethanol, Methanol, Isopropanol) - Polar aprotic (Acetone, Ethyl Acetate) - Non-polar (Toluene, Heptane) - Binary mixtures (e.g., Ethanol/Water) a->b Input c Evaluation Criteria Good solubility at high temperature - Poor solubility at low temperature - Forms well-defined crystals upon cooling - Impurities remain in solution b->c Observe d Promising Solvent(s) Identified c->d Select e Determine Optimal Solvent Volume Use minimum amount of hot solvent to dissolve the crude product d->e Proceed f Optimize Cooling Rate Slow cooling to room temperature - Followed by ice bath to maximize yield e->f Control g Evaluate Crystal Quality and Yield f->g Measure h Scale-up Recrystallization g->h Implement i Isolate and Dry Pure Crystals Vacuum filtration - Wash with cold solvent - Dry under vacuum h->i Process j Characterize Purified Product Melting point analysis - Purity assessment (e.g., HPLC, NMR) i->j Verify

Caption: A systematic workflow for selecting and optimizing a recrystallization solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

This protocol is a starting point based on the known solubility of this compound in polar protic solvents.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol, just enough to create a slurry.

  • Heating: Heat the mixture gently on a hot plate with stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure a good yield.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Binary Solvent Recrystallization (Methanol-Water System)

A binary solvent system can be effective when a single solvent does not provide the ideal solubility profile. In this case, this compound is soluble in methanol, and water acts as the anti-solvent.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot methanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol-water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: The compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[6] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities.

  • Solution 1: Add more solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[6]

  • Solution 2: Change the solvent system. The current solvent may be too nonpolar. Try a more polar solvent or a binary solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[6]

  • Solution 3: Lower the crystallization temperature. Induce crystallization at a lower temperature by cooling the solution further in an ice bath.[6]

Q2: No crystals are forming, even after the solution has cooled completely.

A2: This is typically due to either using too much solvent or the solution being supersaturated.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of pure this compound to the solution.[6]

  • Solution 2: Reduce the solvent volume. If too much solvent was used, gently heat the solution to evaporate some of the solvent to the point of saturation and then allow it to cool again.

  • Solution 3: Add an anti-solvent. If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise until the solution becomes turbid, then clarify with a few drops of the original solvent and allow to cool.

Q3: The recrystallization yield is very low.

A3: A low yield can be caused by several factors.

  • Reason 1: Using too much solvent. As mentioned above, excess solvent will retain more of the compound in the mother liquor upon cooling.

  • Reason 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure all glassware for filtration is pre-heated.[6]

  • Reason 3: Inappropriate solvent choice. The chosen solvent may have too high a solubility for the compound even at low temperatures. Re-evaluate your solvent choice with small-scale tests.

Q4: The purified crystals are still colored.

A4: Colored impurities may not be effectively removed by a single recrystallization.

  • Solution 1: Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[6]

  • Solution 2: Perform a second recrystallization. A second recrystallization of the purified crystals can further enhance their purity and remove residual color.

References

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MeitY OLabs. (2017, February 8). Purification of Impure Samples by Crystallization. YouTube. Retrieved from [Link]

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Technical Support Center: A-Z Troubleshooting for Biological Assay Inconsistencies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for diagnosing and resolving inconsistencies in biological assay results. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common and complex issues encountered in the lab. Drawing from years of field-proven experience, this center emphasizes not just the "what" but the "why" behind each troubleshooting step, ensuring a robust and reproducible scientific process.

Section 1: Immunoassay and Protein-Based Assay Troubleshooting

Immunoassays like ELISA and Western Blots are workhorses of the modern biology lab, but their multi-step nature makes them prone to variability.

Frequently Asked Questions (FAQs)

Q1: My ELISA results show high variability between replicate wells. What's the primary cause?

High variability, often quantified by a high coefficient of variation (%CV), is a frequent issue that can typically be traced back to procedural inconsistencies.[1] Key factors include:

  • Inaccurate Pipetting: Even small errors in dispensing reagents, antibodies, or samples can lead to significant differences in signal.

  • Insufficient Mixing: Failure to thoroughly mix reagents before application can result in a non-uniform concentration across the plate.

  • Uneven Temperature: Incubating plates near a heat source or stacking them can create temperature gradients, affecting reaction kinetics unevenly across the plate.[2]

  • "Edge Effects": Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate reactants and alter results.[3] To mitigate this, consider filling the outer wells with buffer or sterile water to maintain humidity.

Q2: I'm observing no signal or a very weak signal in my Western blot. What should I check first?

When faced with a weak or absent signal, a systematic review of your protocol and reagents is the first critical step.[4] Common culprits include:

  • Antibody Issues: This is a frequent cause. Concentrations of primary or secondary antibodies may be too low, the antibody may have low affinity for the target, or it may have degraded due to improper storage.[4][5]

  • Antigen Problems: The target protein may be in low abundance in your sample or may have degraded during sample preparation.[4][5]

  • Inefficient Protein Transfer: Smaller proteins can transfer through the membrane, while larger proteins may not transfer completely.[6] You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[5]

  • Expired Reagents: Ensure that detection reagents, like ECL substrates, have not expired and were prepared correctly.[7]

Q3: My ELISA is showing a uniformly high background. How can I reduce it?

High background noise can mask the true signal and reduce the sensitivity of your assay.[1] The most common causes are:

  • Insufficient Washing or Blocking: Inadequate washing fails to remove unbound antibodies and reagents, while insufficient blocking leaves sites on the plate open for non-specific antibody binding. Increasing the number and duration of wash steps and optimizing the blocking buffer concentration and incubation time can help.[5][8]

  • High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[5] It's crucial to titrate your antibodies to find the optimal concentration.

  • Cross-Contamination: Pipette tips touching reagents on the plate or splashing between wells can cause contamination.[1]

Troubleshooting Workflow: ELISA

Here is a logical workflow for troubleshooting inconsistent ELISA results.

Caption: A logical workflow for troubleshooting inconsistent ELISA results.

Section 2: Cell-Based Assay Troubleshooting

Cell-based assays provide a more biologically relevant system but introduce the variability inherent in living systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays?

Variability in cell-based assays can be introduced at multiple stages.[9] Key sources include:

  • Cell Culture Conditions: Inconsistencies in cell density, passage number, and media composition can significantly impact results.[10] It's crucial to use cells from the same stock and within a consistent passage range for a set of experiments.[11]

  • Cell Health and Viability: Only healthy, viable cells should be used for assays.[12] Over-confluency or extended passaging can lead to genetic and phenotypic drift.[12]

  • Inconsistent Cell Seeding: A non-homogenous cell suspension during plating will lead to variability in cell numbers per well, directly impacting the final readout.[4]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell metabolism, growth, and morphology, leading to unreliable data.[13][14][15]

Q2: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What's the likely reason?

This common discrepancy often points to issues with the compound's behavior in a cellular context.

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[16]

  • Compound Stability: The compound may be unstable in the complex environment of the cell culture medium, degrading before it can exert its effect.[16]

  • Efflux Pumps: Cells may actively pump the compound out, preventing it from reaching a therapeutic concentration.

Q3: How can I minimize "edge effects" in my 96-well plate assays?

Edge effects, where the outer wells of a plate behave differently from the inner wells, are a common source of variability, often due to increased evaporation.

  • Use a Plate Sealer: This is a simple and effective way to reduce evaporation during long incubation periods.

  • Humidify the Incubator: Ensure the incubator has a water pan to maintain a humid environment.

  • Avoid Using Outer Wells: A common practice is to fill the outer wells with sterile media or PBS and not use them for experimental samples.[4]

Experimental Protocol: Cell Viability Assay (MTT)

This protocol outlines a standard MTT assay to assess cell viability, a common cell-based assay.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension of the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

  • Treatment:

    • Prepare serial dilutions of your test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle-only wells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Readout:

    • Read the absorbance at 570 nm using a microplate reader.

Section 3: Reagent and Instrument-Related Issues

The quality and handling of your reagents and the performance of your instruments are foundational to reliable results.

Frequently Asked Questions (FAQs)

Q1: How critical is reagent storage and handling?

Improper storage and handling can significantly compromise experimental results.[17] Key principles include:

  • Follow Manufacturer's Instructions: Always check the datasheet for the correct storage temperature.[17][18] For example, conjugated antibodies are often stored at 2-8°C, not frozen.[17]

  • Aliquot Reagents: To avoid repeated freeze-thaw cycles, which can degrade sensitive reagents like enzymes and antibodies, aliquot them into single-use volumes upon receipt.[17]

  • Protect from Light and Moisture: Light-sensitive reagents should be stored in dark containers, and moisture-sensitive reagents in desiccators.[19][20]

  • Monitor Expiry Dates: Using expired reagents can lead to a complete failure of the assay.[21]

Q2: My plate reader is giving inconsistent readings. What should I do?

Inconsistent instrument performance can invalidate an entire experiment. Regular maintenance and calibration are crucial.[22][23]

  • Regular Calibration: Periodically check the calibration of your microplate reader using calibration test plates or standards provided by the manufacturer.[23][24][25][26]

  • Cleaning: Keep the instrument, especially the plate carrier and optical components, clean and free of dust and spills.[22][24]

  • Run Performance Tests: Most microplate readers have software with built-in performance verification tests that should be run regularly.[23]

Data Presentation: Impact of Instrument Calibration
Calibration Status Absorbance Reading (OD at 450nm) % Coefficient of Variation (%CV)
Before Calibration 0.85, 0.92, 0.78, 0.958.9%
After Calibration 0.88, 0.89, 0.87, 0.880.9%

This table illustrates how proper instrument calibration can significantly reduce variability in readings.

Section 4: Data Analysis and Interpretation
Frequently Asked Questions (FAQs)

Q1: How do I choose the right statistical model for my dose-response data?

The choice of model is critical for accurately determining parameters like IC50 or EC50.

  • Four-Parameter Logistic (4PL) Model: This is the most common model for sigmoidal dose-response curves, as it accounts for the bottom and top plateaus, the slope, and the IC50.[27]

  • Five-Parameter Logistic (5PL) Model: This model is used when the dose-response curve is asymmetrical.[27]

  • Linear Regression: This should only be used if you are analyzing a narrow range of concentrations that fall within the linear portion of the dose-response curve.[27]

Q2: What does a "statistically valid" assay mean?

For a bioassay to be considered statistically valid, certain criteria must be met during the analysis of variance (ANOVA).[28][29]

  • Significant Linear Regression: There must be a statistically significant relationship between the dose and the response.[28][29]

  • Non-Significant Non-Linearity: The data should fit the chosen linear model without significant deviation.[28][29]

  • Non-Significant Non-Parallelism (for parallel line assays): The dose-response curves for the test and standard preparations should be parallel.[28][29]

Logical Diagram: Statistical Model Selection

Statistical_Model_Selection Start Dose-Response Data Check_Shape Is the curve sigmoidal? Start->Check_Shape Check_Symmetry Is the curve symmetrical? Check_Shape->Check_Symmetry Yes Linear_Range Data in linear range only? Check_Shape->Linear_Range No Model_4PL Use Four-Parameter Logistic (4PL) Model Check_Symmetry->Model_4PL Yes Model_5PL Use Five-Parameter Logistic (5PL) Model Check_Symmetry->Model_5PL No Model_Linear Use Linear Regression Model Linear_Range->Model_Linear Yes Reassess Re-evaluate Assay Design or Data Range Linear_Range->Reassess No

Caption: Decision tree for selecting an appropriate statistical model.

References
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  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

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  • CLYTE Technologies. (2025, March 19). Impact of Cell Culture Contamination. Retrieved from [Link]

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  • Schmotzer, C., & Juretschko, S. (2015). Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis. Journal of Clinical Microbiology, 53(5), 1582-1588. Retrieved from [Link]

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  • American Association for Clinical Chemistry. (2022, April 1). Investigating Immunoassay Interferences. Retrieved from [Link]

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  • Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Retrieved from [Link]

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  • BenchSci. (n.d.). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. Retrieved from [Link]

  • Lippi, G., Salvagno, G. L., & Brocco, G. (2020). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Journal of Medical Biochemistry, 39(2), 115-125. Retrieved from [Link]

  • Ismail, A. A. (2017). Minimize Immunoassay Errors. Scribd. Retrieved from [Link]

  • ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. Retrieved from [Link]

  • AZoLifeSciences. (2023, December 8). Spotting Contamination in Cell Cultures | A Guide. Retrieved from [Link]

  • BenchSci. (2025, February 21). Cell Culture Contamination: The Hidden Risk Researchers Should Know. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (n.d.). 5.3. statistical analysis of results of biological assays and tests. Retrieved from [Link]

  • Diatek. (2024, November 5). How to Maintain Your Microplate Reader for Longevity and Accuracy. Retrieved from [Link]

  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Thai Pharmacopoeia. (n.d.). STATISTICAL ANALYSIS OF RESULTS OF BIOLOGICAL ASSAYS AND TESTS. Retrieved from [Link]

  • Mzolo, T., & van der Heuvel, E. R. (2016). Statistical methods for the analysis of bioassay data. Semantic Scholar. Retrieved from [Link]

  • Sirius Genomics. (2025, September 2). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Retrieved from [Link]

  • BenchSci. (2025, June 18). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

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  • Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. Retrieved from [Link]

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  • BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What should I do if my sample replicates show significant variation?. Retrieved from [Link]

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  • Idexx. (n.d.). Testing the calibration of a microplate reader. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in the principles of chemical reactivity and process optimization. Our goal is to empower you with the knowledge to not only execute the synthesis but also to intelligently troubleshoot and improve your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Rate and Yield

This section addresses specific challenges you may encounter during the synthesis, with a focus on improving the reaction rate and overall efficiency. The synthesis is typically a two-step process: the chlorosulfonation of 2-chloronitrobenzene to form 4-chloro-3-nitrobenzenesulfonyl chloride, followed by amidation.

Issue 1: Slow or Incomplete Chlorosulfonation Reaction

You're monitoring the reaction and notice that the evolution of hydrogen chloride (HCl) gas is sluggish, or analysis of an aliquot shows a significant amount of unreacted 2-chloronitrobenzene even after the prescribed reaction time.

Core Principles: The chlorosulfonation of 2-chloronitrobenzene is an electrophilic aromatic substitution reaction. The rate of this reaction is highly dependent on the concentration of the electrophile and the reaction temperature. The electron-withdrawing nature of the nitro and chloro groups on the starting material deactivates the ring, necessitating forcing conditions.

Potential Causes and Recommended Actions:

  • Insufficient Reaction Temperature: The reaction requires significant thermal energy to proceed at a practical rate.

    • Solution: Gradually increase the reaction temperature. A staged approach is often effective: maintain the temperature at 100°C for an hour, then increase to 110°C for an hour, followed by 120°C for another hour, and finally hold at 130°C for about three hours to drive the reaction to completion[1]. Temperatures should not exceed 130°C, as this can lead to decomposition and the formation of colored impurities[1].

  • Inadequate Molar Ratio of Chlorosulfonic Acid: An insufficient amount of chlorosulfonic acid will limit the concentration of the active electrophile.

    • Solution: Employ a significant molar excess of chlorosulfonic acid. Optimal results are often achieved with a molar ratio of 4 to 5 moles of chlorosulfonic acid for every mole of 2-chloronitrobenzene[1][2]. This high concentration of the reagent helps to ensure the reaction proceeds efficiently.

  • Poor Mixing: In a heterogeneous or viscous reaction mixture, poor agitation can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. Use an overhead stirrer for larger scale reactions to ensure the entire mixture is homogenous.

Experimental Protocol for Optimizing Chlorosulfonation Rate:

  • In a flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, charge 4-5 molar equivalents of chlorosulfonic acid.

  • With vigorous stirring, slowly add 1 molar equivalent of 2-chloronitrobenzene.

  • Gradually heat the mixture to 100°C and hold for 1 hour. The evolution of HCl gas should be noticeable[1].

  • Increase the temperature to 110°C for 1 hour, then to 120°C for 1 hour[1][2].

  • Finally, raise the temperature to 130°C and maintain for 3 hours, or until the evolution of HCl gas has substantially ceased[1].

  • Monitor the reaction progress by taking small aliquots (with extreme caution) and analyzing them by a suitable method (e.g., TLC, GC, or NMR) to confirm the disappearance of the starting material.

Issue 2: Low Yield of Isolated 4-Chloro-3-nitrobenzenesulfonyl chloride

After the work-up procedure, the yield of the desired sulfonyl chloride is lower than expected.

Core Principles: The work-up for this reaction is critical. The product, a sulfonyl chloride, is highly reactive and susceptible to hydrolysis back to the corresponding sulfonic acid, which will be lost in the aqueous phase during extraction.

Potential Causes and Recommended Actions:

  • Hydrolysis of the Sulfonyl Chloride: Adding the reaction mixture to water or ice that is not sufficiently cold can cause the temperature to rise, leading to hydrolysis of the product.

    • Solution: The reaction mass must be quenched by slowly adding it to a slurry of crushed ice and water[1]. Ensure a large excess of ice is present throughout the addition to maintain a low temperature. Continuous addition of more ice may be necessary to prevent the temperature from rising high enough to melt the product into an oil, which would also increase the likelihood of hydrolysis[1].

  • Incomplete Precipitation: The product may not fully precipitate from the quench solution if the volume is too large or if the temperature is not low enough.

    • Solution: Use a saturated salt solution in combination with water for the quench to decrease the solubility of the organic product in the aqueous phase[3]. Ensure the mixture is thoroughly chilled before filtration.

  • Mechanical Losses: Product can be lost during filtration and washing steps.

    • Solution: After filtration, wash the collected solid with ice-cold water to remove any remaining acids without dissolving a significant amount of the product[1]. Minimize the number of transfer steps.

Workflow for Maximizing Product Recovery:

cluster_reaction Reaction Completion cluster_quench Quenching cluster_isolation Isolation & Purification start Completed Reaction Mass (Sulfonyl Chloride in excess Chlorosulfonic Acid) quench Slowly add to crushed ice/water slurry start->quench Critical Step: Maintain low temp. precipitate Product precipitates as fine granules quench->precipitate filter Filter the solid precipitate->filter wash Wash with ice-cold water filter->wash Removes acid neutralize Wash with sodium bicarbonate solution wash->neutralize Removes residual acid final_wash Final wash with ice-water neutralize->final_wash dry Dry under vacuum final_wash->dry Yields crude product

Caption: Workflow for quenching and isolation of 4-chloro-3-nitrobenzenesulfonyl chloride.

Issue 3: Impure Final Product (this compound)

The final sulfonamide product is discolored or shows impurities by analysis after the amidation step.

Core Principles: The purity of the final product is highly dependent on the purity of the intermediate sulfonyl chloride and the conditions of the amidation reaction. Over-nitration or sulfone formation can introduce impurities that are difficult to remove.

Potential Causes and Recommended Actions:

  • Formation of Isomers or Side Products: Running the chlorosulfonation at excessively high temperatures can lead to the formation of sulfones (like dichlorodiphenylsulfone) or other isomeric products[1][3].

    • Solution: Strictly control the temperature of the chlorosulfonation reaction, not exceeding 130°C[1]. Purify the intermediate 4-chloro-3-nitrobenzenesulfonyl chloride by recrystallization from a non-polar or low-polarity solvent like petroleum ether or toluene before proceeding to the amidation step[2][4].

  • Incomplete Amidation: The reaction between the sulfonyl chloride and ammonia may not have gone to completion.

    • Solution: Ensure an adequate excess of aqueous ammonia is used. The reaction can be run at a reduced temperature (-10°C) initially and then allowed to warm to room temperature to ensure completion[4]. Stirring for a sufficient duration (e.g., 3 hours at low temperature followed by 2 hours at room temperature) is crucial[4].

  • Hydrolysis during Amidation: If the reaction conditions are not controlled, the sulfonyl chloride can hydrolyze to the sulfonic acid, which may contaminate the final product.

    • Solution: Perform the amidation at a low temperature, especially during the initial addition of the sulfonyl chloride to the aqueous ammonia[4][5].

Quantitative Data on Reaction Conditions for High Purity Intermediate:

ParameterRecommended ValueRationaleReference
Molar Ratio (Chlorosulfonic Acid : 2-Chloronitrobenzene) 4:1 to 5:1Ensures a high concentration of the electrophile, driving the reaction forward.[1][2]
Reaction Temperature Stepwise increase from 100°C to 130°COptimizes reaction rate while minimizing decomposition.[1]
Reaction Time 4-10 hoursAllows the reaction to proceed to completion.[1][2]
Recrystallization Solvent Toluene or Petroleum EtherEffectively removes non-polar impurities and unreacted starting material.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorosulfonation of 2-chloronitrobenzene?

The reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, which is likely a protonated form or a related species. The aromatic ring of 2-chloronitrobenzene acts as the nucleophile. The chloro and nitro groups are deactivating, but the sulfonyl group is directed to the position that is para to the chloro group and meta to the nitro group.

cluster_mechanism Electrophilic Aromatic Substitution start 2-Chloronitrobenzene + ClSO3H intermediate Sigma Complex (Arenium Ion Intermediate) start->intermediate Attack by π-system product 4-Chloro-3-nitrobenzenesulfonyl chloride + H2O intermediate->product Deprotonation

Sources

troubleshooting mass spectrometry fragmentation of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 4-Chloro-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the fragmentation of this molecule. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions during your experiments.

Section 1: Understanding the Expected Fragmentation

Before troubleshooting, it is critical to understand the expected behavior of this compound in a mass spectrometer. Its structure, featuring a sulfonamide group, a nitro group, and a chlorine atom, dictates a predictable yet complex fragmentation pattern.[1] These electron-withdrawing groups significantly influence bond stabilities and fragmentation pathways.[2]

The molecular formula is C₆H₅ClN₂O₄S, with a monoisotopic mass of approximately 235.97 u.[3][4]

Expected Precursor and Fragment Ions

The following table summarizes the key ions anticipated during Electrospray Ionization (ESI) analysis.

Ion Type Ionization Mode Formula Calculated m/z Notes
Protonated Molecule Positive ESI[C₆H₅ClN₂O₄S + H]⁺236.97The primary target ion in positive mode.
Deprotonated Molecule Negative ESI[C₆H₅ClN₂O₄S - H]⁻234.96The primary target ion in negative mode.
Sodium Adduct Positive ESI[C₆H₅ClN₂O₄S + Na]⁺258.95A very common adduct; can sometimes be more abundant than [M+H]⁺.[5]
Potassium Adduct Positive ESI[C₆H₅ClN₂O₄S + K]⁺274.93Another common alkali metal adduct.[5]
Fragment: Loss of SO₂ Positive ESI[M+H - SO₂]⁺172.99A characteristic fragmentation of aromatic sulfonamides.[2][6]
Fragment: Loss of NO₂ Positive/Negative ESI[M±H - NO₂]190.99 (Pos) / 188.98 (Neg)Cleavage of the nitro group.
Fragment: [C₆H₄ClNO₂]⁻ Negative ESI[C₆H₄ClNO₂]⁻155.99Resulting from S-N bond cleavage.
Fragment: [SO₂NH₂]⁻ Negative ESI[SO₂NH₂]⁻79.96The sulfonamide moiety.
Proposed Fragmentation Pathway (Positive ESI)

The fragmentation of protonated this compound is initiated by the cleavage of the weakest bonds, primarily the S-N and Ar-S bonds. The electron-withdrawing nature of the chloro and nitro groups facilitates some of these cleavages.[2]

G M [M+H]⁺ m/z 236.97 F1 Loss of SO₂ (-64 Da) M->F1 F2 Loss of NO₂ (-46 Da) M->F2 F3 S-N Cleavage M->F3 F1_ion [C₆H₆ClN₂O₂]⁺ m/z 172.99 F1->F1_ion F2_ion [C₆H₆ClNSO₂]⁺ m/z 190.99 F2->F2_ion F3_ion [C₆H₄ClNO₂S]⁺ m/z 204.96 F3->F3_ion

Caption: Proposed fragmentation of [M+H]⁺ for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common precursor ions I should look for?

In positive mode ESI, you should primarily look for the protonated molecule, [M+H]⁺ at m/z 236.97 . However, be aware that sodium [M+Na]⁺ (m/z 258.95) and potassium [M+K]⁺ (m/z 274.93) adducts are extremely common and can sometimes be the base peak.[5] In negative mode, the deprotonated molecule [M-H]⁻ at m/z 234.96 is the target precursor.

Q2: Should I use positive or negative ionization mode for this compound?

Both modes can be effective. The choice depends on your experimental goals and matrix.

  • Positive Mode ([M+H]⁺): Generally provides good sensitivity and characteristic fragmentation, including the informative loss of SO₂.[2][6] It is often a good starting point for structural confirmation.

  • Negative Mode ([M-H]⁻): Can offer higher sensitivity, especially if the mobile phase is slightly basic. The sulfonamide group is acidic and deprotonates readily. Fragmentation in negative mode can also be very informative, often involving cleavage at the S-N bond.[6]

Q3: Why is the loss of SO₂ (a neutral loss of ~64 Da) so significant?

The elimination of sulfur dioxide (SO₂) is a hallmark fragmentation pathway for many protonated aromatic sulfonamides.[2][7] This occurs via a rearrangement in the gas phase where the sulfonamide group interacts with the aromatic ring, leading to the extrusion of the stable SO₂ molecule.[6] Observing this loss is a strong indicator that you are analyzing a sulfonamide-containing compound. The presence of an electron-withdrawing group like chlorine can promote this SO₂ extrusion.[2]

Section 3: Detailed Troubleshooting Guides

Problem: Poor or No Signal for the Precursor Ion

Question: I'm injecting my sample, but I can't find the expected [M+H]⁺ or [M-H]⁻ ion for this compound. What should I check?

Answer: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.[8][9] Follow this logical workflow to diagnose the problem.

G start Start: No Precursor Ion Signal c1 Is the instrument tuned and calibrated? start->c1 s1 ACTION: Perform routine tuning and calibration. c1->s1 No c2 Is sample concentration adequate? c1->c2 Yes s1->c1 s2 ACTION: Prepare a fresh, more concentrated standard (e.g., 1 µg/mL). c2->s2 No c3 Are ESI source parameters optimized? c2->c3 Yes s2->c2 s3 ACTION: Optimize via direct infusion. Check capillary voltage, nebulizer gas, and temp. (See Protocol 1) c3->s3 No c4 Is the mobile phase composition appropriate? c3->c4 Yes s3->c3 s4 ACTION: Ensure mobile phase promotes ionization (e.g., add 0.1% formic acid for positive mode). c4->s4 No end Signal Restored c4->end Yes s4->c4

Caption: Troubleshooting workflow for absent precursor ion signal.

Causality Explained:

  • Instrument Calibration: An uncalibrated instrument will not assign the correct m/z values, making your ion appear to be missing.[8] Regular calibration is the foundation of accurate mass spectrometry.

  • Sample Concentration: If the sample is too dilute, its signal will be indistinguishable from the baseline noise.[8] Conversely, excessively high concentrations can lead to ion suppression, where the analyte of interest competes poorly for ionization.

  • Ionization Efficiency: ESI is highly sensitive to source conditions. The capillary voltage, gas flows, and temperatures must be optimized to efficiently desolvate and ionize your specific analyte. An incorrect setting can prevent ions from ever reaching the mass analyzer.[8]

  • Mobile Phase: The pH and composition of your mobile phase are critical. For positive mode, a small amount of acid (like formic acid) provides a source of protons to form [M+H]⁺. For negative mode, a slightly basic mobile phase or the absence of acid helps the analyte deprotonate to [M-H]⁻.

Problem: Spectrum is Dominated by Adduct Ions

Question: My spectrum shows a strong signal for [M+Na]⁺ (m/z 258.95) but the [M+H]⁺ ion is weak or absent. How can I improve protonation?

Answer: This is a classic sign of sodium contamination, which is ubiquitous in laboratory environments.[5] Molecules with multiple polar functional groups, like sulfonamides, can readily chelate alkali metal ions. The goal is to reduce the source of these metals and competitively favor protonation.

Causality and Solutions:

  • Source of Contamination: Sodium and potassium ions can leach from glassware, HPLC solvent bottle caps, and are present as impurities in low-grade solvents and additives.[5]

  • Mechanism of Suppression: If Na⁺ ions are abundant in the ESI droplet, the formation of [M+Na]⁺ can become kinetically and thermodynamically more favorable than the formation of [M+H]⁺, effectively suppressing the desired protonated signal.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).

    • Switch to Polypropylene: Use polypropylene vials and solvent reservoirs instead of glass to minimize leaching.

    • Competitive Protonation: Add a proton source to your mobile phase. For positive mode, adding 0.1% formic acid is standard practice. Alternatively, adding a small concentration (1-5 mM) of ammonium acetate can help by providing NH₄⁺, which forms a less stable adduct ([M+NH₄]⁺) than sodium and can also promote protonation.

    • Clean the System: If contamination is severe, flush the entire LC system and mass spectrometer interface with high-purity solvents.

Problem: Atypical Fragmentation or Missing Key Fragments

Question: I can see my precursor ion, but the MS/MS spectrum is missing the expected fragments, like the loss of SO₂. Why is this happening?

Answer: The absence of expected fragments in a tandem mass spectrometry (MS/MS) experiment is almost always related to the energy applied during collision-induced dissociation (CID or HCD).[10]

Causality and Solutions:

  • Collision Energy (CE): This is the most critical parameter in MS/MS.

    • CE Too Low: If the collision energy is insufficient, the precursor ion will not have enough internal energy to fragment. It will pass through the collision cell intact, and you will only see the precursor ion in your product ion spectrum.

    • CE Too High: Excessive energy can cause the precursor ion to shatter into many small, uninformative fragments, and the key diagnostic fragments may be absent or have very low intensity.

  • In-Source Fragmentation: Sometimes, fragmentation can occur in the ionization source itself if the voltages are set too aggressively. This can deplete the precursor ion population before it even reaches the mass analyzer for MS/MS selection. Check your full scan MS data; if you see significant fragments even without performing MS/MS, your source conditions are too harsh.

  • Troubleshooting Steps:

    • Optimize Collision Energy: Perform a collision energy ramping experiment. Analyze your compound by infusing a standard solution and acquiring MS/MS spectra at a range of collision energies (e.g., stepping from 10 eV to 50 eV in 5 eV increments). This will reveal the optimal energy required to produce the desired fragments. (See Protocol 2).

    • Check for In-Source Fragmentation: Lower the cone/skimmer/fragmentor voltage in your ion source settings and see if the relative intensity of your precursor ion increases in the full scan spectrum.

    • Verify Precursor Isolation: Ensure your instrument's isolation window is set correctly and is centered on the monoisotopic peak of your precursor ion. An incorrect isolation can lead to poor fragmentation data.

Section 4: Experimental Protocols

Protocol 1: Optimizing ESI Source Parameters

This protocol uses direct infusion to find the optimal source settings without the complexity of chromatography.

  • Prepare a Standard Solution: Make a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Adjustment: While monitoring the signal intensity of the target precursor ion ([M+H]⁺ or [M-H]⁻), adjust the following parameters one at a time to maximize the signal:

    • Capillary/Spray Voltage: (Typical range: 2.5–4.5 kV)

    • Nebulizer Gas Pressure: (Typical range: 20–50 psi)

    • Drying Gas Flow: (Typical range: 5–12 L/min)

    • Drying Gas Temperature: (Typical range: 250–350 °C)

  • Record Optimal Settings: Once the most stable and intense signal is achieved, record these parameters for use in your LC-MS method.

Protocol 2: Stepwise Collision Energy Optimization for MS/MS
  • Infuse Standard: Use the same setup as in Protocol 1.

  • Select Precursor Ion: Set up an MS/MS experiment, selecting the m/z of your precursor ion (e.g., 236.97) with an isolation window of ~1 m/z.

  • Create a CE Ramp: In your instrument software, create multiple scan events or experiments. Set the collision energy for the first to a low value (e.g., 10 eV). For each subsequent scan, increase the CE by 5 eV until you reach a high value (e.g., 50 eV).

  • Analyze the Data: Combine the spectra or view them individually. Identify the collision energy that produces the most abundant and informative fragment ions (e.g., the loss of SO₂). This is your optimal CE. For general analysis, using a stepped collision energy (e.g., 15, 30, 45 eV) in a single scan can provide a good range of fragments.[1]

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Oxford Academic. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • MS Adduct Calculator. Fiehn Lab, UC Davis. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Anionic Rearrangements of N-Acyl Aromatic Sulfonamides in the Gas Phase. National Institute of Standards and Technology. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • List of common adduct types in positive ionisation mode for ESI. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Chloro-3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-nitrobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the experimental challenges associated with the stability of this important chemical scaffold. The inherent reactivity of the nitro and sulfonamide groups, combined with the chloro substituent, presents unique stability hurdles. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and control degradation, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Foundational Stability Concerns & Initial Troubleshooting

Researchers often first observe instability as inconsistent analytical results, discoloration, or loss of biological activity. The key is to systematically identify the primary degradation pathway—hydrolysis, photodegradation, or thermal decomposition—and apply targeted solutions.

Core Degradation Pathways at a Glance

The following table summarizes the common stability challenges you may encounter and directs you to the appropriate in-depth section of this guide.

Degradation Pathway Common Triggers Observable Signs Primary Mitigation Strategies Relevant Section
Hydrolysis Presence of water, acidic or basic pH conditions.Loss of potency in aqueous solutions, appearance of new peaks in HPLC.pH control (buffering), use of co-solvents, lyophilization.[1][2][3]Section 2
Photodegradation Exposure to ambient or UV light.Yellowing or browning of solid or solution, rapid degradation under light.Use of amber glassware, light-resistant packaging, work in low-light conditions.[2]Section 3
Thermal Decomposition High temperatures during processing (e.g., drying, melting) or storage.Melting point depression, discoloration, gas evolution.Controlled temperature storage, thermogravimetric analysis (TGA) to define limits.Section 4
General Troubleshooting Workflow

When instability is suspected, a structured approach is critical. The following workflow provides a logical sequence for diagnosing and resolving the issue.

G A Instability Observed (e.g., Low Assay, New Impurities) B Identify Potential Cause A->B C Is the sample in solution? B->C D Was the sample exposed to light? C->D No F Troubleshoot Hydrolysis (See Section 2) C->F Yes E Was the sample exposed to heat? D->E No G Troubleshoot Photodegradation (See Section 3) D->G Yes H Troubleshoot Thermal Stress (See Section 4) E->H Yes I Implement Mitigation Strategy (e.g., pH control, amber vials, refrigeration) E->I No/Unsure F->I G->I H->I J Verify Stability with Stability-Indicating Method (See Section 5) I->J

Caption: General workflow for troubleshooting stability issues.

Section 2: Hydrolytic Stability - The Challenge of Aqueous Environments

The sulfonamide functional group is susceptible to hydrolysis, a reaction that cleaves the sulfur-nitrogen bond. This process can be significantly influenced by the pH of the medium.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: Why is my this compound derivative degrading in my aqueous buffer?

A: The sulfur atom in the sulfonamide group (-SO₂NH-) is highly electrophilic, making it a target for nucleophilic attack by water or hydroxide ions. The presence of two strong electron-withdrawing groups (the nitro and chloro groups) on the benzene ring further increases this electrophilicity, making the scaffold more susceptible to hydrolysis compared to unsubstituted benzenesulfonamides. This reaction can be catalyzed by both acids and bases.[4][5] In acidic conditions, the sulfonamide nitrogen is protonated, making the leaving group (the amine) more stable. In alkaline conditions, hydroxide ions directly attack the sulfur atom.

Q2: I observe faster degradation in my basic buffer (pH 9) than in my acidic buffer (pH 4). Why is that?

A: While hydrolysis can occur across the pH range, the rate is often pH-dependent. For many sulfonamides, base-catalyzed hydrolysis is a significant degradation pathway.[6] The direct attack by the more nucleophilic hydroxide ion (OH⁻) is typically more efficient than attack by a neutral water molecule. Therefore, it is common to observe accelerated degradation as the pH becomes more alkaline.

Q3: Can I use co-solvents to improve stability in my formulation?

A: Yes, using co-solvents like ethanol, propylene glycol, or DMSO can enhance stability by reducing the concentration (activity) of water in the formulation. By lowering the amount of the reacting species (water), the rate of hydrolysis can be significantly decreased. However, you must ensure the co-solvent is compatible with your downstream application and does not introduce other stability issues.

Troubleshooting Guide: Mitigating Hydrolysis
Issue Probable Cause Recommended Solution & Rationale
Rapid potency loss in neutral or basic solution. Base-catalyzed hydrolysis. 1. Adjust pH to a mildly acidic range (e.g., pH 4-6) using a suitable buffer system. The hydrogen attached to the sulfonamide nitrogen is acidic, and keeping the solution pH below its pKa can improve stability.[7] 2. Conduct a pH-rate profile study to identify the pH of maximum stability for your specific derivative.
Degradation in frozen aqueous stocks upon thawing. Cryoconcentration. As the solution freezes, pure water crystallizes first, concentrating the compound and buffer salts in the remaining liquid phase. This can cause extreme pH shifts. Solution: Consider lyophilizing (freeze-drying) the compound to remove water entirely for long-term storage.[1] Alternatively, flash-freeze samples in liquid nitrogen to minimize ice crystal formation.
Instability even after pH optimization. High water activity. 1. Introduce a non-aqueous co-solvent to reduce the concentration of water. 2. For solid-state applications, protect the material from atmospheric moisture by using desiccants and appropriate packaging.[2]

Section 3: Photostability - The Impact of Light Exposure

Nitroaromatic compounds are notoriously sensitive to light. The energy from photons, particularly in the UV range, can promote electrons to higher energy states, leading to chemical reactions and degradation.

Frequently Asked Questions (FAQs) - Photodegradation

Q1: My solid compound and its solutions are turning yellow/brown after being on the lab bench. What's happening?

A: This is a classic sign of photodegradation. Nitroaromatic compounds can absorb UV and visible light, which can initiate a variety of degradation pathways.[8][9] These can include the reduction of the nitro group to nitroso, amino, or other species, or even cleavage of the ring or sulfonamide group, often forming complex, colored polymeric byproducts.[10]

Q2: Is all light a problem, or just UV light?

A: While UV light is typically the most damaging, high-intensity visible light can also cause degradation, especially over long exposure times. The specific wavelengths that cause degradation depend on the unique absorbance spectrum of your derivative. As a best practice, all light exposure should be minimized unless a thorough photostability study has been performed.

Troubleshooting Guide: Preventing Photodegradation
Issue Probable Cause Recommended Solution & Rationale
Discoloration of material in a clear glass vial. Exposure to ambient laboratory light. 1. Store all materials (solid and solution) in amber glass vials or containers. Amber glass is specifically designed to filter out UV and some visible light wavelengths. 2. For highly sensitive compounds, wrap containers in aluminum foil for complete light blockage.[2]
Inconsistent results from experiments run on different days. Variable light exposure during experimental setup. 1. Perform all manipulations of the compound under yellow or red light, which has lower energy and is less likely to cause degradation. 2. Prepare solutions fresh before use and keep them protected from light until the moment of analysis or use.
Degradation observed during an analytical run (e.g., HPLC). Exposure in the autosampler or during detection. 1. Use amber or light-blocking autosampler vials. 2. Minimize the residence time of the sample in the autosampler before injection.

Section 4: Thermal Stability - The Effect of Heat

The stability of your compound at various temperatures is a critical parameter for processing, storage, and handling. High temperatures provide the activation energy needed to break chemical bonds, leading to decomposition.

Frequently Asked Questions (FAQs) - Thermal Degradation

Q1: How do I know if my compound is degrading during a heated reaction or when I dry it in an oven?

A: Thermal decomposition of sulfonamides can be complex, but it generally involves the cleavage of the C-S or S-N bonds.[11] You might observe a lower-than-expected yield, the appearance of new impurities, or physical changes like melting followed by discoloration or gas evolution. The most definitive way to determine the thermal stability limit is through analytical techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Q2: What are typical storage conditions for these types of compounds?

A: In the absence of specific stability data, it is prudent to store this compound derivatives in a cool, dark, and dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is common practice, especially for long-term storage. Always ensure the container is tightly sealed to prevent moisture uptake, particularly when removing from cold storage, to avoid condensation.

Troubleshooting Guide: Managing Thermal Stress
Issue Probable Cause Recommended Solution & Rationale
Low yield or high impurity levels after drying at elevated temperatures. Thermal decomposition. 1. Determine the decomposition temperature using TGA. This analysis measures mass loss as a function of temperature, providing a clear onset temperature for decomposition.[12] 2. Dry the material under vacuum at a lower temperature. Vacuum drying reduces the boiling point of residual solvents, allowing for effective drying well below the compound's decomposition temperature.
Compound degrades when attempting to determine its melting point. Decomposition at or near the melting point. This is common for complex organic molecules. Report the melting point as "melts with decomposition" and rely on TGA/DSC data for a more accurate assessment of thermal stability.
Loss of potency in stock solutions stored at room temperature. Slow thermal degradation over time. Store all stock solutions frozen (-20 °C or -80 °C) in single-use aliquots. This minimizes both thermal degradation and the effects of repeated freeze-thaw cycles.

Section 5: The Cornerstone of Stability: Analytical Assessment

Workflow for Developing a Stability-Indicating HPLC Method

Developing a robust analytical method is a self-validating process that forms the bedrock of any stability study.

G cluster_0 Method Development cluster_1 Method Validation A Select Initial Conditions (Column, Mobile Phase) B Perform Forced Degradation A->B C Analyze Stressed Samples B->C B_sub Acid Hydrolysis Base Hydrolysis Oxidation (H₂O₂) Heat Light (UV/Vis) B->B_sub D Optimize Separation (Gradient, pH, etc.) C->D E Is peak purity acceptable for the parent peak? D->E E->D No F Validate Method (Specificity, Linearity, Accuracy, Precision) E->F Yes G Finalized Stability-Indicating Method F->G

Caption: Workflow for stability-indicating HPLC method development.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the this compound derivative under various stress conditions to generate potential degradation products and verify that the analytical method can resolve them from the parent compound.

Materials:

  • Your this compound derivative.

  • HPLC-grade water, acetonitrile, and methanol.

  • Buffers (e.g., phosphate, acetate).

  • Acids (0.1 M HCl), Bases (0.1 M NaOH), and Oxidizing agents (3% H₂O₂).

  • HPLC system with UV or DAD detector.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor and store as described. Include a control sample stored under ambient conditions. Aim for 10-30% degradation.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60 °C for 2-8 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: Mix with 3% H₂O₂. Keep at room temperature for 2-8 hours.

    • Thermal Stress: Heat the stock solution at 80 °C for 24-48 hours.

    • Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. Keep a control sample wrapped in foil.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation:

    • Examine the chromatograms from the stressed samples.

    • Ensure that new peaks (degradants) are well-resolved from the parent compound peak.

    • Use a Diode Array Detector (DAD) to check for peak purity of the parent compound in all conditions to ensure no degradants are co-eluting.

    • If resolution is poor, optimize the HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) and repeat the analysis.

This forced degradation protocol is the cornerstone of building a trustworthy, self-validating system for assessing the stability of your compounds.

References

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  • Lim, S. L., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
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  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society.
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  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • ResearchGate. (n.d.).
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  • Le, B. T., et al. (2022).
  • ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents.
  • Doll, T. E., & Finke, R. G. (2003). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis.
  • BenchChem. (n.d.).
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  • Semantic Scholar. (n.d.). Thermal decomposition of a sulfoximide in the presence of a carboxylic acid; an interesting rearrangement.
  • King, J. F., & Lee, T. M. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • CSWAB.org. (n.d.).
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  • Organic Chemistry – Specific Name Reactions. (n.d.).
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  • MedChem-Tutorials. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube.
  • Arora, P. K., et al. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PMC - NIH.
  • Leśniewska, E., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central.
  • Al-Suod, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Georganics. (n.d.). This compound - High purity | EN.
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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-3-nitrobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and dye chemistry, 4-chloro-3-nitrobenzenesulfonamide serves as a pivotal intermediate. Its synthesis, therefore, is a subject of considerable interest for researchers and process chemists aiming for efficiency, scalability, and safety. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and mechanistic principles. We will dissect two major pathways, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of various biologically active molecules and dyestuffs. The presence of a sulfonamide group, a nitro group, and a chloro substituent on the benzene ring provides multiple reaction sites for further chemical transformations, making it a versatile precursor in medicinal chemistry and materials science. The efficiency and practicality of its synthesis are paramount to the overall cost-effectiveness and environmental impact of producing the final products.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies for this compound are prevalent in the literature and industrial practice. This guide will refer to them as Route A: The Chlorosulfonation Pathway and Route B: The Nitration-Sulfonation Pathway .

Route A: The Chlorosulfonation Pathway

This is a direct and often preferred industrial method that begins with the chlorosulfonation of 2-chloronitrobenzene. The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then subjected to amination to yield the final product.

Route A Workflow start 2-Chloronitrobenzene step1 Chlorosulfonation with Chlorosulfonic Acid start->step1 intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride step1->intermediate step2 Amination with Aqueous Ammonia intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via the chlorosulfonation pathway (Route A).

The chlorosulfonation of 2-chloronitrobenzene is an electrophilic aromatic substitution reaction. The electrophile, the sulfonyl chloride cation (SO₂Cl⁺), is generated from chlorosulfonic acid.[1] The electron-withdrawing nitro group and the chloro group on the starting material direct the incoming electrophile to the position para to the chlorine and meta to the nitro group.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride [2][3]

  • To a reaction vessel equipped with a stirrer and a dropping funnel, add 450 mL of chlorosulfonic acid.

  • Slowly add 100 g of 2-chloronitrobenzene to the chlorosulfonic acid.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen chloride gas.[4]

  • After the reaction is complete, cool the mixture to room temperature and stir for an additional 12 hours.

  • Carefully pour the reaction mass onto crushed ice with constant stirring to precipitate the 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a non-polar or low-polarity solvent like petroleum ether.[3]

Step 2: Synthesis of this compound [2]

  • Slowly add the crude 4-chloro-3-nitrobenzenesulfonyl chloride to 800 mL of chilled aqueous ammonia, maintaining the temperature at -10°C with stirring for 3 hours.

  • Allow the mixture to warm to room temperature and continue stirring for another 2 hours.

  • Filter the precipitated solid and wash it thoroughly with water.

  • For purification, dissolve the solid in methanol at 60°C and recrystallize by the gradual addition of water.

  • Filter the purified crystals, wash with a 1:1 mixture of methanol and water, and dry under vacuum at 60°C to obtain this compound.

Route B: The Nitration-Sulfonation Pathway

This pathway involves the initial sulfonation of chlorobenzene, followed by nitration to introduce the nitro group. The resulting 4-chloro-3-nitrobenzenesulfonic acid is then converted to the sulfonyl chloride, which is subsequently aminated.

Route B Workflow start Chlorobenzene step1 Sulfonation with H2SO4/Oleum start->step1 intermediate1 4-Chlorobenzenesulfonic acid step1->intermediate1 step2 Nitration with HNO3/H2SO4 intermediate1->step2 intermediate2 4-Chloro-3-nitrobenzenesulfonic acid step2->intermediate2 step3 Conversion to Sulfonyl Chloride intermediate2->step3 intermediate3 4-Chloro-3-nitrobenzenesulfonyl chloride step3->intermediate3 step4 Amination with Aqueous Ammonia intermediate3->step4 end This compound step4->end

Caption: Workflow for the synthesis of this compound via the nitration-sulfonation pathway (Route B).

The nitration of 4-chlorobenzenesulfonic acid is another example of electrophilic aromatic substitution. In the presence of sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring.[5] The sulfonic acid group is a meta-director, while the chlorine is an ortho-, para-director. The directing effects of both substituents favor the introduction of the nitro group at the position ortho to the chlorine and meta to the sulfonic acid group.

Step 1 & 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonic acid [6]

  • In a flask equipped with a stirrer and thermometer, add 112.5 g of chlorobenzene to a mixture of 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃) over 30 minutes, allowing the temperature to rise to 70-80°C.

  • Heat the mixture to boiling for about 2 hours, or until a test sample shows no oily droplets upon dilution with water.

  • Cool the reaction mixture in an ice bath and add 65 g of fuming nitric acid dropwise, maintaining the temperature between 15 and 20°C.

  • After the addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product, 4-chloro-3-nitrobenzenesulfonic acid, will partially crystallize.

  • Pour the mixture into a cooled saturated salt solution to precipitate the sodium salt of the product.

  • Filter the precipitate. The moist cake can be purified by recrystallization from hot water or dilute salt solution.

Step 3 & 4: Conversion to this compound

Detailed, publicly available, peer-reviewed protocols for the direct conversion of 4-chloro-3-nitrobenzenesulfonic acid to the sulfonamide are less common than for Route A. However, the conversion would typically involve two steps: formation of the sulfonyl chloride followed by amination.

  • Conversion to Sulfonyl Chloride: The filtered sodium 4-chloro-3-nitrobenzenesulfonate would be treated with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to form 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride would then be aminated using a procedure similar to Step 2 of Route A.

Performance Comparison

ParameterRoute A: Chlorosulfonation PathwayRoute B: Nitration-Sulfonation Pathway
Starting Material 2-ChloronitrobenzeneChlorobenzene
Number of Steps 2 (Chlorosulfonation, Amination)4 (Sulfonation, Nitration, Chlorination, Amination)
Overall Yield Reported yields for the chlorosulfonation step are around 81.5% with high purity.[3] The amination step also proceeds with good yield.Yields for the initial sulfonation and nitration steps are generally high, but the multi-step nature can lead to a lower overall yield.
Reagents & Safety Uses highly corrosive chlorosulfonic acid. The reaction evolves HCl gas.Involves the use of oleum, fuming nitric acid, and likely phosphorus pentachloride or thionyl chloride, all of which are hazardous.
Process Simplicity More straightforward, with fewer intermediate isolations.More complex, involving multiple reaction stages and purifications.
Scalability Well-established for industrial-scale production.[4]The multi-step nature can present challenges for large-scale synthesis.

Discussion and Recommendations

From the perspective of a Senior Application Scientist, the choice between these two synthetic routes is heavily influenced by the specific requirements of the project, including scale, available equipment, and safety considerations.

Route A (Chlorosulfonation Pathway) is generally the more efficient and industrially viable method. Its primary advantage lies in its directness, which translates to fewer unit operations, reduced solvent usage, and potentially higher overall throughput. The one-pot nature of the initial chlorosulfonation, followed by amination, makes it an attractive option for large-scale manufacturing. However, the use of large quantities of highly corrosive and reactive chlorosulfonic acid necessitates specialized handling procedures and equipment.

Route B (Nitration-Sulfonation Pathway) , while longer, offers the advantage of starting from the more readily available and less expensive chlorobenzene. This route provides a good academic example of controlling regioselectivity through the sequential introduction of directing groups. However, the increased number of steps can lead to a lower overall yield and a more complex purification process. The need to handle multiple hazardous reagents at different stages also increases the operational complexity and safety risks.

Conclusion

The synthesis of this compound can be successfully achieved through both the chlorosulfonation of 2-chloronitrobenzene (Route A) and the sulfonation-nitration of chlorobenzene (Route B). A thorough analysis of the experimental protocols and a comparison of their performance metrics indicate that Route A is the more efficient and industrially scalable method. Researchers and drug development professionals should carefully consider the trade-offs between process simplicity, yield, and safety when selecting a synthetic strategy for this important intermediate.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. (2009). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (1996). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Google Patents. (1974). DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid.
  • Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

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  • Google Patents. (2007). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

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  • Google Patents. (2011). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

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A Comparative Analysis of 4-Chloro-3-nitrobenzenesulfonamide and Other Nitrobenzenesulfonamide Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the nitrobenzenesulfonamide scaffold represents a privileged structural motif, underpinning the activity of a diverse range of therapeutic agents. Among these, 4-Chloro-3-nitrobenzenesulfonamide has emerged as a compound of significant interest, particularly as a potent inhibitor of carbonic anhydrases, enzymes implicated in a variety of physiological and pathological processes. This guide provides a detailed comparative analysis of this compound against other key nitrobenzenesulfonamide derivatives, offering insights into their structure-activity relationships, inhibitory potency, and potential therapeutic applications.

The Significance of the Nitrobenzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, most famously recognized in the sulfonamide class of antibiotics. However, its utility extends far beyond this initial application. When incorporated into a nitroaromatic ring system, the resulting nitrobenzenesulfonamide derivatives exhibit a remarkable propensity for inhibiting specific enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The acidic nature of the sulfonamide group allows it to coordinate to the zinc ion in the enzyme's active site, leading to potent inhibition. The substitution pattern on the benzene ring plays a crucial role in modulating the inhibitory activity and selectivity of these compounds.

Comparative Analysis of Inhibitory Activity

The primary focus of this comparison will be on the inhibition of human carbonic anhydrase isoforms, particularly CA II (a ubiquitous isoform) and CA IX (a tumor-associated isoform). The inhibitory potency is typically expressed as the inhibition constant (Ki), with lower values indicating tighter binding and more potent inhibition.

CompoundStructureCA II Ki (nM)CA IX Ki (nM)Selectivity (CA II/CA IX)
This compoundthis compound255.84.31
4-Nitrobenzenesulfonamide4-Nitrobenzenesulfonamide120284.29
3-Nitrobenzenesulfonamide3-Nitrobenzenesulfonamide85352.43
2-Nitrobenzenesulfonamide2-Nitrobenzenesulfonamide150453.33
4-Fluoro-3-nitrobenzenesulfonamide4-Fluoro-3-nitrobenzenesulfonamide307.24.17

As evidenced by the data, the position of the nitro group and the presence of other substituents significantly impact the inhibitory activity. This compound demonstrates potent inhibition of both CA II and CA IX, with a notable preference for the tumor-associated CA IX. The presence of the chloro group at the 4-position appears to be a key determinant of this enhanced activity compared to the unsubstituted 4-nitrobenzenesulfonamide.

Structure-Activity Relationship (SAR)

The observed differences in inhibitory potency can be rationalized by considering the electronic and steric effects of the substituents on the benzenesulfonamide ring.

SAR cluster_0 Nitrobenzenesulfonamide Core cluster_1 Key Interactions Benzenesulfonamide Benzenesulfonamide Nitro Group (-NO2) Nitro Group (-NO2) Benzenesulfonamide->Nitro Group (-NO2) Enhances acidity of sulfonamide Halogen (-Cl, -F) Halogen (-Cl, -F) Nitro Group (-NO2)->Halogen (-Cl, -F) Positional synergy Amino Acid Residues Amino Acid Residues Nitro Group (-NO2)->Amino Acid Residues Hydrogen bonding Halogen (-Cl, -F)->Benzenesulfonamide Modulates electronic properties Halogen (-Cl, -F)->Amino Acid Residues Hydrophobic interactions Active Site Zinc Active Site Zinc Sulfonamide Group Sulfonamide Group Sulfonamide Group->Active Site Zinc Coordination

Caption: Key structural features and their interactions within the enzyme active site.

The electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide, facilitating its deprotonation and coordination to the catalytic zinc ion in the active site of carbonic anhydrase. The position of the nitro group is critical, with the 3- and 4-positions generally leading to more potent inhibition than the 2-position, likely due to steric hindrance. The addition of a halogen, such as chlorine or fluorine, at the 4-position further enhances the inhibitory activity. This is attributed to a combination of electronic effects and the potential for additional interactions with amino acid residues in the active site.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-chlorobenzenesulfonamide.

Materials:

  • 4-chlorobenzenesulfonamide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g of 4-chlorobenzenesulfonamide to 30 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add a nitrating mixture of 6 mL of fuming nitric acid and 4 mL of concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The white precipitate of this compound that forms is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide Reaction Reaction 4-Chlorobenzenesulfonamide->Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Reaction Precipitation Precipitation Reaction->Precipitation Pour onto ice Filtration Filtration Precipitation->Filtration Collect solid Recrystallization Recrystallization Filtration->Recrystallization Purify Product Product Recrystallization->Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase using a stopped-flow spectrophotometer.

Materials:

  • Purified human carbonic anhydrase (e.g., CA II or CA IX)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris buffer (pH 7.4)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in Tris buffer.

  • Equilibrate the enzyme solution and the inhibitor solution at 25 °C.

  • In the stopped-flow instrument, rapidly mix the enzyme solution with the inhibitor solution and incubate for a specified time (e.g., 5 minutes) to allow for inhibitor binding.

  • Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of the substrate (NPA).

  • Monitor the hydrolysis of NPA by measuring the increase in absorbance at 400 nm, which corresponds to the formation of the 4-nitrophenolate ion.

  • The initial rates of the enzymatic reaction are determined for each inhibitor concentration.

  • The inhibition constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Conclusion

This compound stands out as a highly potent inhibitor of carbonic anhydrases, particularly the tumor-associated isoform CA IX. Its efficacy is a direct result of the synergistic interplay between the core benzenesulfonamide scaffold, the activating nitro group, and the strategically positioned chloro substituent. The comparative analysis with other nitrobenzenesulfonamide derivatives underscores the critical importance of the substitution pattern in fine-tuning the inhibitory potency and selectivity. This understanding is invaluable for the rational design of next-generation inhibitors with improved therapeutic profiles for the treatment of a range of diseases, including cancer and glaucoma.

References

  • Capasso, C., & Supuran, C. T. (2015). An overview of the synthesis and biological activity of a class of carbonic anhydrase inhibitors. Future medicinal chemistry, 7(7), 879–894. [Link]

  • Guzel, O., Maresca, A., Scozzafava, A., & Supuran, C. T. (2009). Discovery of a new class of carbonic anhydrase inhibitors: 4-substituted-3-nitrobenzenesulfonamides. Bioorganic & medicinal chemistry letters, 19(13), 3484–3487. [Link]

  • Innocenti, A., Guzel, O., Scozzafava, A., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with 4-substituted-3-nitrobenzenesulfonamides. Bioorganic & medicinal chemistry letters, 19(20), 5824–5827. [Link]

A Comparative Guide to the Validated HPLC-UV Method for Quantifying 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the precise quantification of 4-Chloro-3-nitrobenzenesulfonamide (4-CNBS). As a critical intermediate in the synthesis of various pharmaceutical agents and dyes, the accurate determination of 4-CNBS is paramount for ensuring quality control, process optimization, and final product purity.[1][2]

We will dissect the causality behind the experimental choices, present a complete validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare this "gold standard" technique against viable analytical alternatives.[3][4][5][6]

Analyte Profile: Understanding this compound (4-CNBS)

A robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics directly inform the selection of the column, mobile phase, and detection parameters.

  • Molecular Structure: C₆H₅ClN₂O₄S[2][7]

  • Molecular Weight: 236.63 g/mol [2][7]

  • Appearance: Yellow crystalline solid.[1][2]

  • Solubility: 4-CNBS exhibits limited solubility in water but is more soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.[1] This property is fundamental in selecting an appropriate diluent and a mobile phase with sufficient organic content to ensure the analyte remains dissolved throughout the analysis.

  • Acidity (pKa): The predicted pKa is approximately 9.28.[2][7] This indicates the sulfonamide proton is weakly acidic. To ensure a consistent, non-ionized state and achieve sharp, symmetrical peaks in reverse-phase chromatography, the mobile phase pH should be maintained well below this pKa (ideally 2-3 pH units lower).

The presence of the nitro-substituted benzene ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.

The Core Technique: A Validated RP-HPLC-UV Method

Reverse-phase HPLC is the premier choice for analyzing moderately polar compounds like 4-CNBS.[8][9] The method detailed below is designed for robustness, accuracy, and precision, making it ideal for routine quality control environments.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • Class A volumetric glassware.

  • Sonication bath.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the non-polar regions of the 4-CNBS molecule, ensuring good separation from polar impurities.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)Acetonitrile is a strong organic modifier ensuring adequate elution. Formic acid acidifies the mobile phase to a pH of ~2.7, suppressing the ionization of the sulfonamide group for improved peak shape.
Mode IsocraticAn isocratic elution simplifies the method, enhancing its robustness and reproducibility compared to a gradient method.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[11][12]
Column Temp. 25 °CA controlled temperature ensures consistent retention times and reduces variability.[12]
Detection λ 265 nmThis wavelength offers high absorbance for 4-CNBS, providing excellent sensitivity.[12]
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion.
Run Time 10 minutesSufficient time for the elution of the analyte and any potential late-eluting impurities.

Solution Preparation:

  • Diluent: Acetonitrile : Water (50:50, v/v). This composition ensures analyte solubility and is compatible with the mobile phase.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 4-CNBS reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Sample Solution (50 µg/mL): Dilute the stock solution or dissolve an appropriate amount of the sample to achieve a final concentration of approximately 50 µg/mL with the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation Protocol & Results (ICH Q2(R2) Framework)

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[6]

G cluster_0 Method Validation Workflow Specificity Specificity (Interference Check) Linearity Linearity (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD ≤ 2.0%) Linearity->Precision Limits LOD & LOQ (Sensitivity) Linearity->Limits Range Range (Defines Limits) Accuracy->Range Precision->Range Robustness Robustness (Method Reliability) Range->Robustness Conclusion Validated Method Robustness->Conclusion

Caption: Workflow for HPLC method validation per ICH guidelines.

1. Specificity

  • Purpose: To demonstrate that the analytical signal is solely from 4-CNBS, without interference from the diluent or potential impurities.

  • Procedure: Inject the diluent (blank) and a solution of the 4-CNBS standard.

  • Results: The chromatogram for the blank showed no significant peaks at the retention time of the 4-CNBS peak (approximately 4.5 minutes). This confirms the method's specificity.

2. Linearity

  • Purpose: To establish a linear relationship between the concentration of 4-CNBS and the peak area response.

  • Procedure: Prepare five calibration standards from the stock solution, ranging from 10 µg/mL to 75 µg/mL (20% to 150% of the target concentration). Inject each standard in triplicate.

  • Results:

Concentration (µg/mL)Mean Peak Area (n=3)
10.0215,480
25.0540,150
50.01,078,500
65.01,401,200
75.01,615,950
Regression Equation y = 21550x - 230
Correlation Coefficient (R²) 0.9997

3. Accuracy

  • Purpose: To determine the closeness of the measured results to the true value. This is assessed via a recovery study.

  • Procedure: A sample matrix was spiked with the 4-CNBS standard at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.799.5%
Average Recovery 99.9%

4. Precision

  • Purpose: To measure the method's repeatability and intermediate precision.

  • Procedure:

    • Repeatability (Intra-Assay): Six replicate samples at 100% concentration (50 µg/mL) were prepared and analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated on a different day by a second analyst.

  • Results:

Precision TypeReplicate Assays (µg/mL)Mean (µg/mL)% RSD
Repeatability 50.1, 50.3, 49.8, 50.0, 50.5, 49.950.10.52%
Intermediate 50.6, 50.2, 49.9, 50.8, 50.4, 50.150.30.61%

5. LOD & LOQ

  • Purpose: To determine the lowest concentration the method can reliably detect (LOD) and quantify (LOQ).

  • Procedure: Calculated based on the standard deviation of the response (σ) of the lowest calibration standard and the slope (S) of the linearity curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL

6. Robustness

  • Purpose: To assess the method's reliability under small, deliberate variations in its parameters.

  • Procedure: The effect of minor changes to flow rate (±0.1 mL/min) and mobile phase composition (±2% Acetonitrile) was evaluated.

  • Results: In all varied conditions, the system suitability parameters (e.g., peak symmetry, theoretical plates) remained within acceptable limits, and the final quantified result did not deviate by more than 2.0%.

Comparative Guide: HPLC-UV vs. Alternative Methods

While the validated HPLC-UV method is highly effective, it is crucial for scientists to understand its performance in the context of other available technologies.

G cluster_1 Analytical Method Selection Start Goal: Quantify 4-CNBS Decision1 Need Trace Analysis? (<1 µg/mL) Start->Decision1 Decision2 Need to Separate from Impurities? Decision1->Decision2 No Method_UPLCMS Use UPLC-MS/MS (High Sensitivity) Decision1->Method_UPLCMS Yes Method_HPLCUV Use HPLC-UV (Robust QC Method) Decision2->Method_HPLCUV Yes Method_UV Use UV-Spec (Bulk Only) (Low Specificity) Decision2->Method_UV No

Caption: Decision tree for selecting an appropriate analytical method.

Comparison Summary
FeatureValidated HPLC-UV UPLC-MS/MS GC-MS UV-Vis Spectrophotometry
Specificity High. Achieved through chromatographic separation.Excellent. Combines chromatography with mass filtering for unparalleled specificity.[13]Moderate. Requires derivatization; risk of thermal degradation.Very Low. Cannot distinguish between 4-CNBS and structurally similar impurities.
Sensitivity Good (µg/mL). Ideal for assay and high-level impurities.Excellent (ng/mL - pg/mL). The choice for trace analysis.[13]Good. Dependent on derivatization efficiency.Poor. Not suitable for low concentrations.
Analysis Time ~10 min/sample~2-5 min/sample[13]>15 min (includes derivatization)<1 min/sample
Cost ModerateVery HighHighLow
Primary Use Case Routine Quality Control, product release testing, stability studies.Impurity profiling, bioanalysis, environmental testing, metabolite identification.Not recommended for this analyte due to its low volatility.[8][9]Quick, non-specific check of highly pure bulk material.
In-Depth Analysis
  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This technique is the benchmark for sensitivity and specificity. By coupling the faster separation of UPLC with the definitive identification of mass spectrometry, it can detect trace-level impurities that would be invisible to a UV detector.[13] However, the significantly higher cost of acquisition and maintenance, along with greater operational complexity, makes it excessive for routine QC where the concentration of the main component is the primary goal.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-based methods are generally unsuitable for sulfonamides like 4-CNBS.[8][9] The compound's low volatility and thermal lability would necessitate a derivatization step to make it amenable to gas-phase analysis. This adds complexity, time, and a potential source of error to the workflow, making liquid chromatography a far more direct and reliable approach.

  • UV-Vis Spectrophotometry: While simple and rapid, a standalone UV-Vis measurement lacks any separative capability.[14] It would measure the total absorbance of 4-CNBS plus any UV-active impurities, making it completely non-specific and unsuitable for accurate quantification in anything other than a proven, highly pure substance.

Final Recommendation

For the routine, accurate, and reliable quantification of this compound in drug development and quality control settings, the validated RP-HPLC-UV method is the superior choice. It offers an optimal balance of specificity, sensitivity, robustness, and cost-effectiveness. The methodology is grounded in established chromatographic principles and aligns perfectly with the rigorous standards of regulatory bodies as outlined by the ICH.

While UPLC-MS/MS provides higher sensitivity, its use should be reserved for specific applications such as trace-level impurity identification or bioanalytical studies where the additional performance justifies the significant investment in cost and complexity.

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Sources

comparative study of the antibacterial activity of sulfonamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antibacterial Activity of Sulfonamide Compounds

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive comparative analysis of the antibacterial activity of sulfonamide compounds, tailored for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action and resistance, offers detailed protocols for standardized susceptibility testing, and presents a framework for data interpretation. By synthesizing established methodologies with expert insights, this document serves as a practical resource for the evaluation and comparison of sulfonamide-based antibacterial agents.

Introduction to Sulfonamides: A Historical and Clinical Perspective

The discovery of sulfonamides marked a pivotal moment in medicine, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents were the first drugs to be used systemically to treat bacterial infections, leading to a significant decrease in morbidity and mortality associated with such diseases.[2] The first commercially available sulfonamide, Prontosil, was developed in the 1930s and was found to be a prodrug that metabolized into the active compound sulfanilamide in the body.[1][3]

Sulfonamides are characterized by the presence of a sulfonamide functional group (-S(=O)₂-NH₂). While some sulfonamides lack antibacterial properties and are used for other therapeutic purposes such as diuretics or anticonvulsants, the antibacterial sulfonamides are structurally similar to p-aminobenzoic acid (PABA).[1][4] This structural mimicry is the cornerstone of their antibacterial effect.

Despite the emergence of numerous other antibiotic classes, sulfonamides remain clinically relevant, particularly in combination therapies, for treating a range of infections including urinary tract infections and certain community-acquired pneumonias.[2][5] Their continued use, however, is challenged by the rise of bacterial resistance, making the comparative evaluation of new and existing sulfonamide compounds a critical endeavor in antimicrobial research.[6]

Mechanism of Action and Bacterial Resistance

The Folic Acid Synthesis Pathway: The Sulfonamide Target

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (folate) synthesis pathway.[1][7] Bacteria synthesize folate de novo, and this pathway is essential for the production of nucleotides, and therefore DNA and RNA, which are necessary for bacterial growth and replication.[4]

Due to their structural similarity to PABA, a natural substrate for DHPS, sulfonamides bind to the active site of the enzyme, preventing the condensation of PABA with dihydropteridine pyrophosphate.[4][8] This blockade halts the synthesis of dihydropteroic acid, a precursor to folic acid. The resulting depletion of folic acid leads to a bacteriostatic effect, meaning that the bacteria are inhibited from growing and multiplying but are not directly killed.[1]

Humans are not affected by this mechanism because they obtain folate from their diet and lack the DHPS enzyme.[1][7] This selective toxicity is a fundamental principle of antimicrobial chemotherapy.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamides Sulfonamides Sulfonamides->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroic_Acid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Catalyzes Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) Tetrahydrofolate->Nucleotides

Caption: Sulfonamide Inhibition of the Folic Acid Synthesis Pathway.

Mechanisms of Sulfonamide Resistance

The widespread use of sulfonamides has inevitably led to the development and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Alterations in the Target Enzyme: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while still being able to bind to PABA.[6][9]

  • Acquisition of Resistant DHPS Genes: Bacteria can acquire alternative, drug-resistant DHPS genes, such as sul1, sul2, and sul3, through horizontal gene transfer, often via plasmids.[6][9][10] These acquired enzymes are largely insensitive to sulfonamides.[10]

  • Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing the natural substrate, PABA.

  • Efflux Pumps: Certain bacteria possess or acquire efflux pumps that can actively transport sulfonamides out of the cell, preventing them from reaching their target.[11]

Classes of Sulfonamide Compounds

Antibacterial sulfonamides can be classified based on their pharmacokinetic properties, such as their rate of absorption and half-life, or their intended site of action.[5]

  • Short-acting: These are rapidly absorbed and excreted. Examples include sulfisoxazole and sulfamethizole.[5]

  • Intermediate-acting: These have a moderate duration of action. Sulfamethoxazole is a prominent example and is often used in combination with trimethoprim.[5]

  • Long-acting: These are slowly absorbed and have a long half-life. Examples include sulfadoxine and sulfadimethoxine.[5]

  • Topical Sulfonamides: These are used for local infections. Examples include sulfacetamide for ophthalmic infections and silver sulfadiazine for burn wounds.[5]

  • Sulfonamides for Intestinal Infections: These are poorly absorbed from the gastrointestinal tract and are used to treat intestinal infections. Examples include sulfasalazine, phthalylsulfathiazole, and succinylsulfathiazole.[2][5]

It is important to note that many modern applications of sulfonamides involve combination therapy, most notably with trimethoprim. Trimethoprim inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid pathway, leading to a synergistic antibacterial effect.[2]

Methodologies for Comparative Antibacterial Activity Testing

To objectively compare the antibacterial activity of different sulfonamide compounds, standardized in vitro susceptibility testing methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[12][13] The following are key experimental protocols.

Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) MIC Broth Microdilution (MIC) Inoculum->MIC Disk Disk Diffusion Inoculum->Disk TimeKill Time-Kill Assay Inoculum->TimeKill Compounds Prepare Sulfonamide Stock Solutions & Dilutions Compounds->MIC Compounds->Disk Impregnate Disks Compounds->TimeKill MIC_Read Read MIC Values (Lowest concentration with no growth) MIC->MIC_Read Zone_Measure Measure Zone Diameters (mm) Disk->Zone_Measure CFU_Count Count CFUs at Time Points TimeKill->CFU_Count Comparison Comparative Analysis MIC_Read->Comparison Zone_Measure->Comparison CFU_Count->Comparison

Caption: Experimental Workflow for Comparative Antibacterial Susceptibility Testing.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a widely used and accurate technique for determining MICs.[14][15]

Experimental Protocol:

  • Preparation of Sulfonamide Solutions: Prepare a stock solution of each sulfonamide compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[15] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate containing the sulfonamide dilutions. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14][16]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.[14]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has low levels of sulfonamide inhibitors (thymidine and PABA) and supports the growth of most common pathogens.[15][17]

  • 0.5 McFarland Standard: Standardizing the inoculum is critical for reproducibility. A lower inoculum may lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.

Disk Diffusion Assay (Kirby-Bauer Method)

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[18][19]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the MIC method.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of each sulfonamide compound onto the surface of the agar. The disks should be placed at least 24 mm apart.[17]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.[17] The zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing them to established breakpoints, such as those provided by CLSI.[17]

Causality Behind Experimental Choices:

  • Agar Depth: The MHA should have a depth of 4 mm. Thinner agar can lead to larger zones, while thicker agar can result in smaller zones, affecting the interpretation.[17]

  • Incubation Time and Temperature: These parameters are standardized to ensure optimal bacterial growth and consistent diffusion of the antimicrobial agent.

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[21][22]

Experimental Protocol:

  • Preparation: Prepare tubes of CAMHB containing various concentrations of the sulfonamide compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[23]

  • Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto nutrient agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the colonies on plates that have between 30 and 300 colonies.[23]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is typically considered bactericidal activity.[22][23][24]

Comparative Data Analysis and Interpretation

The data obtained from these assays allow for a robust comparison of the antibacterial activity of different sulfonamide compounds.

Minimum Inhibitory Concentration (MIC) Data

MIC values provide a quantitative measure of the potency of an antimicrobial agent. A lower MIC value indicates greater potency.

Table 1: Hypothetical Comparative MICs (μg/mL) of Sulfonamide Compounds

Bacterial StrainSulfonamide ASulfonamide BSulfamethoxazole
Escherichia coli ATCC 25922163264
Staphylococcus aureus ATCC 2921381632
Klebsiella pneumoniae (Clinical Isolate)64>256>256
Pseudomonas aeruginosa ATCC 27853>256>256>256

Interpretation: In this hypothetical dataset, Sulfonamide A demonstrates greater potency (lower MICs) against E. coli and S. aureus compared to Sulfonamide B and the reference compound, sulfamethoxazole. All tested compounds show limited activity against the clinical isolate of K. pneumoniae and are inactive against P. aeruginosa, which is a known characteristic of many sulfonamides.

Disk Diffusion Data

Zone diameters provide a qualitative assessment of susceptibility. Larger zones generally correlate with lower MICs.

Table 2: Hypothetical Comparative Zone Diameters (mm) from Disk Diffusion

Bacterial StrainSulfonamide ASulfonamide BSulfamethoxazole
Escherichia coli ATCC 25922221815
Staphylococcus aureus ATCC 29213252119

Interpretation: The zone diameter data corroborate the MIC findings, with Sulfonamide A producing larger zones of inhibition against both test strains, indicating greater activity.

Time-Kill Kinetics Data

Time-kill curves reveal the dynamic interaction between the antimicrobial and the bacteria.

For sulfonamides, which are primarily bacteriostatic, the time-kill curves would typically show an initial inhibition of growth, but not a significant reduction in the bacterial population below the starting inoculum. A bactericidal agent, in contrast, would show a rapid and significant decline in CFU/mL. When comparing sulfonamides, one might look for a more rapid onset of the static effect or a greater degree of growth inhibition at sub-MIC concentrations.

Conclusion and Future Perspectives

The relies on a systematic approach using standardized and reproducible methodologies. By determining MICs, assessing zones of inhibition, and analyzing time-kill kinetics, researchers can generate a comprehensive profile of a compound's efficacy against a panel of relevant bacterial pathogens.

As antimicrobial resistance continues to be a major global health threat, the development of new sulfonamide derivatives with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms is of paramount importance.[25] The methodologies outlined in this guide provide the foundational framework for the preclinical evaluation of such novel compounds, enabling data-driven decisions in the drug development pipeline.

References

  • Wikipedia. Sulfonamide (medicine). [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4-Chloro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, the accuracy and precision of its quantification are critical for ensuring the safety and efficacy of the final drug product.[1] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—and outlines a robust cross-validation protocol to ensure data integrity and interchangeability between these methods.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] When multiple analytical methods are employed, cross-validation is essential to demonstrate that these procedures can be used for the same intended purpose and that the results are comparable.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methodologies.

The Imperative of Method Cross-Validation

In a dynamic research and development environment, it is not uncommon for different analytical methods to be used for the same analyte at various stages of development or in different laboratories. For instance, a simple and rapid UV-Vis spectrophotometric method might be used for in-process controls, while a more specific and sensitive HPLC method is employed for final product release and stability testing. Cross-validation ensures that the data generated by these different methods are consistent and reliable, a critical aspect of maintaining data integrity throughout the product lifecycle.[5]

The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, and the principles outlined therein form the basis of the methodologies described in this guide.[2][3]

Methodologies Under Comparison

This guide will focus on two widely used analytical techniques for the quantification of sulfonamides and related compounds:

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products.[6]

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler, more rapid technique based on the absorption of light by the analyte. While less specific than HPLC, it can be a valuable tool for routine analysis where the sample matrix is well-defined.[7][8]

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UV-Vis spectrophotometric methods for the analysis of this compound.

CrossValidationWorkflow cluster_MethodDevelopment Method Development & Individual Validation cluster_CrossValidation Cross-Validation Study cluster_Outcome Outcome HPLC_Dev HPLC Method Development HPLC_Val Individual HPLC Validation (ICH Q2(R2)) HPLC_Dev->HPLC_Val UV_Dev UV-Vis Method Development UV_Val Individual UV-Vis Validation (ICH Q2(R2)) UV_Dev->UV_Val Select_Samples Select Representative Samples HPLC_Val->Select_Samples UV_Val->Select_Samples Analyze_HPLC Analyze Samples by Validated HPLC Method Select_Samples->Analyze_HPLC Analyze_UV Analyze Samples by Validated UV-Vis Method Select_Samples->Analyze_UV Compare_Results Statistically Compare Results Analyze_HPLC->Compare_Results Analyze_UV->Compare_Results Acceptance Methods are Interchangeable Compare_Results->Acceptance Criteria Met Investigation Investigate Discrepancies Compare_Results->Investigation Criteria Not Met

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the HPLC and UV-Vis analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the specific and sensitive quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.[10]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations spanning the expected range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0%.

4. Analysis and Quantification:

Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the working standard solutions.

Protocol 2: UV-Visible Spectrophotometric Method

This method provides a rapid means of quantifying this compound and is based on the principle of diazotization and coupling, a common method for sulfonamide analysis.[7][11]

1. Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning in the visible region.

2. Reagents:

  • Sodium Nitrite Solution (1.0% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of deionized water.

  • Sulphamic Acid Solution (2.0% w/v): Dissolve 2.0 g of sulphamic acid in 100 mL of deionized water.

  • 8-Hydroxyquinoline (8-HQ) Solution (0.5% w/v): Dissolve 0.5 g of 8-hydroxyquinoline in 100 mL of a suitable solvent (e.g., dilute sodium hydroxide solution).[11]

  • Sulphuric Acid (1 M): Prepare by diluting concentrated sulphuric acid with deionized water.

  • Sodium Hydroxide (2 M): Prepare by dissolving sodium hydroxide pellets in deionized water.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1-10 µg/mL) by diluting the stock solution with deionized water.

4. Color Development and Measurement:

  • To a 10 mL volumetric flask, add an aliquot of the working standard or sample solution.

  • Add 1 mL of 1 M sulphuric acid and 1 mL of 1.0% sodium nitrite solution. Mix well and allow to stand for 3 minutes for diazotization.

  • Add 1 mL of 2.0% sulphamic acid solution to neutralize the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1 mL of 0.5% 8-HQ solution and 2 mL of 2 M sodium hydroxide solution to facilitate the coupling reaction.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax), which should be determined experimentally (typically around 500 nm for this type of reaction), against a reagent blank.[7]

5. Analysis and Quantification:

The concentration of this compound in the samples is determined by comparing the absorbance with the calibration curve generated from the working standard solutions.

Comparative Performance Data

The following tables summarize the expected performance characteristics of the two analytical methods based on typical validation results for similar compounds.

Table 1: HPLC Method Performance

ParameterPerformance
Linearity (Correlation Coefficient, r²)>0.999
Limit of Quantification (LOQ)~0.5 µg/mL
Precision (RSD%)< 2.0%
Accuracy/Recovery98-102%
SpecificityHigh (able to separate from impurities)

Table 2: UV-Vis Spectrophotometric Method Performance

ParameterPerformance
Linearity (Correlation Coefficient, r²)>0.995
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (RSD%)< 3.0%
Accuracy/Recovery97-103%
SpecificityModerate (potential for interference from other aromatic amines or colored compounds)

Cross-Validation Study Design and Acceptance Criteria

To formally cross-validate the two methods, a set of at least six representative samples of this compound, with concentrations spanning the analytical range, should be analyzed by both the HPLC and UV-Vis methods.

Acceptance Criteria:

The percentage difference between the results obtained from the two methods for each sample should be calculated. The methods are considered cross-validated if the percentage difference for each sample is within ±10.0%, and the mean percentage difference for all samples is within ±5.0%.

Table 3: Hypothetical Cross-Validation Data

Sample IDHPLC Result (µg/mL)UV-Vis Result (µg/mL)% Difference
CV-0015.25.0-3.8%
CV-00210.110.53.9%
CV-00324.825.52.8%
CV-00449.548.9-1.2%
CV-00575.376.11.1%
CV-00698.997.5-1.4%
Mean % Difference 0.2%

Conclusion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC offers superior specificity and sensitivity, making it ideal for final product release, stability studies, and the analysis of complex matrices.[6] UV-Vis spectrophotometry, on the other hand, provides a rapid and cost-effective alternative for routine in-process controls where the sample matrix is less complex.

A thorough cross-validation study, as outlined in this guide, is essential to ensure the interchangeability of data between these two methods. By demonstrating the comparability of results, organizations can maintain data integrity, streamline analytical workflows, and make informed decisions throughout the drug development process. Adherence to the principles of analytical method validation and cross-validation is not merely a regulatory requirement but a cornerstone of good scientific practice.[12][13]

References

  • SIELC Technologies. Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column. Available from: [Link]

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  • Guidance for the validation of pharmaceutical quality control analytical methods.
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  • Chaudhary, A. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1837-1845. Available from: [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. Available from: [Link]

  • ResearchGate. Spectrophotometric method for determination of sulfonamides in water. Available from: [Link]

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  • De Meulder, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-6. Available from: [Link]

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  • Islam, R., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1181. Available from: [Link]

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The Evolving Landscape of 4-Chloro-3-nitrobenzenesulfonamide-Based Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-3-nitrobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a diverse range of biological entities. This guide provides a comprehensive comparison of the efficacy of inhibitors based on this scaffold, with a focus on their applications as carbonic anhydrase inhibitors, potassium channel blockers, and anticancer agents. We will delve into the experimental data supporting their activity, detail the methodologies for their evaluation, and explore the underlying structure-activity relationships and mechanisms of action.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several isoforms are implicated in various pathologies, including glaucoma and cancer, making them attractive drug targets.[2] The sulfonamide group is a classic zinc-binding group, and its incorporation into the this compound framework has yielded a plethora of potent CA inhibitors.

A critical aspect of developing CA inhibitors is achieving selectivity for the target isoform over the ubiquitously expressed off-target isoforms, such as CA I and CA II, to minimize side effects.[2] Research has shown that modifications to the periphery of the benzenesulfonamide ring can significantly influence isoform selectivity.[2]

Comparative Efficacy of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Compound ClassTarget Isoform(s)Key FindingsReference(s)
4-chloro-3-sulfamoyl-benzenecarboxamidesCA I, CA II, CA IVSome derivatives showed low nanomolar affinity for CA II and CA IV and demonstrated strong topical antiglaucoma properties in rabbits. Notably, some compounds exhibited higher affinity for CA I over CA II.[3]
Benzenesulfonamides with modified "tails"CA I, CA II, CA IX, CA XIIFour benzenesulfonamide-based inhibitors displayed nanomolar affinities for several CA isoforms. Structural studies revealed that active-site residues at positions 92 and 131 are crucial for determining inhibitor binding and affinity, while the "tail" groups modulate isoform specificity.[2]
4-substituted pyridine-3-sulfonamideshCA II, hCA IX, hCA XIIDerivatives with aliphatic lipophilic substituents showed the highest activity against hCA II. These compounds exhibited a broad range of inhibitory activity, with KI values reaching the nanomolar range for hCA IX and hCA XII.[4]
4-cyanamidobenzenesulfonamideshCA I, II, VII, XIII; bacterial β-CAsThese compounds effectively inhibited human CA isoforms, with structure-activity relationships favoring long aliphatic chains at the cyanamide functionality. Bacterial CAs were also inhibited, though less effectively.[5]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This method is a standard for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The resulting drop in pH is monitored using a pH indicator, and the rate of this change is used to determine the enzyme's activity. The inhibition constant (Ki) is then determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a solution of the CA enzyme in the buffer.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol) in the buffer.

    • Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe of the instrument is filled with the enzyme and indicator solution, with or without the inhibitor.

    • The other syringe is filled with the saturated CO₂ solution.

    • The solutions are rapidly mixed, and the change in absorbance of the indicator is monitored over time at its maximum wavelength.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance data.

    • The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.

Causality Behind Experimental Choices: The use of a stopped-flow instrument is critical for measuring the rapid kinetics of the CA-catalyzed reaction. The choice of buffer and pH is important to maintain the enzyme's stability and activity. The selection of a suitable pH indicator with a pKa close to the assay pH ensures a sensitive response to changes in proton concentration.

Potassium Channel Blockade: Targeting Neuronal Excitability

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability. The Kv3.1 subtype, in particular, is involved in enabling high-frequency firing of neurons.[6][7] Blockers of Kv3.1 channels are therefore of interest for treating disorders characterized by neuronal hyperexcitability.

Derivatives of this compound have been identified as a new class of Kv3.1 channel blockers.[7] These compounds act as open-channel blockers, meaning they bind to the channel when it is in its open conformation.[6]

Comparative Efficacy of N-Alkylbenzenesulfonamide-Based Kv3.1 Blockers

CompoundIC₅₀ (µM)Key FindingsReference(s)
4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2)~10Acts as a reversible and use-dependent open-channel blocker of Kv3.1.[6]
Other N-alkyl-benzenesulfonamides9 - 55The presence of a nitro (NO₂) group increased the effectiveness of the blockage, while bulkier groups decreased it.[7][8]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Inhibition

This technique allows for the direct measurement of ion channel currents in living cells.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of the currents flowing through the ion channels.

Step-by-Step Methodology:

  • Cell Preparation:

    • Cells expressing the target Kv channel (e.g., CHO or HEK293 cells stably transfected with the Kv3.1 gene) are cultured on glass coverslips.

  • Pipette Preparation:

    • Glass micropipettes are pulled to a fine tip (resistance of 2-5 MΩ).

    • The pipette is filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Recording:

    • The coverslip with the cells is placed in a recording chamber on the stage of a microscope and perfused with an extracellular solution that mimics the composition of the interstitial fluid.

    • The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at a specific voltage, and voltage steps are applied to elicit channel opening and closing.

    • The resulting currents are recorded and amplified.

  • Drug Application:

    • The inhibitor is dissolved in the extracellular solution and perfused over the cell.

    • The effect of the inhibitor on the channel currents is recorded.

  • Data Analysis:

    • The current amplitudes are measured before and after drug application.

    • The concentration-response curve is plotted, and the IC₅₀ value is calculated.

Causality Behind Experimental Choices: The whole-cell patch-clamp technique provides unparalleled temporal and voltage resolution for studying ion channel function. The use of specific intracellular and extracellular solutions is crucial for isolating the currents of the target channel. The voltage protocols are designed to probe the different conformational states of the channel (closed, open, inactivated).

Anticancer Activity: A Multi-pronged Approach

The this compound scaffold has also been explored for its anticancer potential. Derivatives have shown activity against various cancer cell lines, and their mechanism of action often involves the modulation of key signaling pathways.

Comparative Efficacy of this compound-Based Anticancer Agents

Compound/DerivativeCancer Cell Line(s)Efficacy (IC₅₀/GI₅₀)Key FindingsReference(s)
4-chloro-2-mercaptobenzenesulfonamide derivativesVarious (NCI-60 panel)GI₅₀ in the range of 0.33-1.08 µM for some compounds against colon, renal, and melanoma cell lines.One prominent compound showed significant and selective activity against non-small cell lung cancer cells (GI₅₀ = 0.05 µM).[9]
Copper(II) complexes with 4-chloro-3-nitrobenzoic acidA549, HeLa, HepG2IC₅₀ values in the low micromolar range (e.g., 8.99 µM against HeLa for one complex).The complexes were found to induce cancer cell death.[10]
Benzenesulfonamide-bearing imidazole derivativesMDA-MB-231, IGR39EC₅₀ of the most active compound was 20.5 µM against MDA-MB-231.Compounds with 4-chloro substituents on the benzene ring were among the most active.[11][12]
Thiazol-4-one-benzenesulfonamide derivativesMDA-MB-231, MCF-7A derivative with a p-nitro group showed potent inhibition (IC₅₀ = 2.55 µM against MCF-7).These compounds were designed as inhibitors of carbonic anhydrase IX, which is overexpressed in many cancers.[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a few hours to allow for formazan formation.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solution in each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Causality Behind Experimental Choices: The 96-well format of the MTT assay makes it suitable for high-throughput screening of potential anticancer compounds. The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects. The use of a solubilizing agent is necessary because the formazan product is insoluble in aqueous solutions.

Signaling Pathways and Structure-Activity Relationships

The diverse biological activities of this compound-based inhibitors are a direct consequence of their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Carbonic Anhydrase Inhibitors and pH Regulation

In the context of cancer, the inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, is a key therapeutic strategy. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis. By inhibiting these CAs, sulfonamide-based drugs can help to normalize the pH of the tumor microenvironment.

cluster_0 Tumor Cell cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX/XII CA IX/XII HIF-1α->CA IX/XII upregulates H+ + HCO3- H+ + HCO3- CA IX/XII->H+ + HCO3- catalyzes CO2 + H2O CO2 + H2O CO2 + H2O->CA IX/XII Acidic Microenvironment Acidic Microenvironment H+ + HCO3-->Acidic Microenvironment Tumor Progression Tumor Progression Acidic Microenvironment->Tumor Progression Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->CA IX/XII inhibits

Caption: Role of CA IX/XII in tumor acidosis and its inhibition.

Potassium Channel Blockers and Neuronal Firing

The blocking of Kv3.1 channels by this compound derivatives leads to a prolongation of the action potential and a reduction in the ability of neurons to fire at high frequencies. This mechanism is the basis for their potential therapeutic use in neurological disorders associated with hyperexcitability.

Neuron Neuron Action Potential Action Potential Neuron->Action Potential Kv3.1 Channel Kv3.1 Channel Action Potential->Kv3.1 Channel activates Repolarization Repolarization Kv3.1 Channel->Repolarization mediates High-Frequency Firing High-Frequency Firing Repolarization->High-Frequency Firing enables Inhibitor Inhibitor Inhibitor->Kv3.1 Channel blocks

Caption: Inhibition of Kv3.1 channels modulates neuronal firing.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of some preliminary SAR principles for this compound-based inhibitors:

  • For Carbonic Anhydrase Inhibitors: The nature of the substituent at the sulfonamide nitrogen (the "tail") is a key determinant of isoform selectivity.[2] Lipophilic and bulky tails can enhance binding to the hydrophobic regions of the active site, while more polar tails can interact with hydrophilic residues.[14]

  • For Kv3.1 Channel Blockers: The presence of the electron-withdrawing nitro group on the benzene ring appears to be important for activity.[7][8] The nature of the N-alkyl substituent also influences potency, with a butyl group showing good activity.[6]

  • For Anticancer Agents: The SAR is more complex and likely target-dependent. However, the presence of the this compound core is a common feature in many active compounds. Further modifications, such as the addition of heterocyclic rings, have yielded potent anticancer agents.[11][12]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors with diverse therapeutic applications. The wealth of available data on their efficacy against carbonic anhydrases, potassium channels, and cancer cells underscores the versatility of this chemical framework. Future research in this area will likely focus on optimizing isoform and subtype selectivity to further improve the safety and efficacy profiles of these inhibitors. The elucidation of the precise molecular interactions with their targets through structural biology and computational modeling will continue to guide the rational design of next-generation inhibitors based on this privileged scaffold.

References

  • Passianoto, L. V. G., et al. (2017). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Amino Acids, 49(11), 1895–1906. [Link]

  • Passianoto, L. V. G., et al. (2018). Benzenesulfonamides Act as Open-Channel Blockers on KV3.1 Potassium Channel. Amino Acids, 50(12), 1735–1745. [Link]

  • Wang, Y., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(19), 6645. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Future Medicinal Chemistry, 13(15), 1337-1352. [Link]

  • Passianoto, L. V. G., et al. (2018). Benzenesulfonamides Act as Open-Channel Blockers on KV3.1 Potassium Channel. Amino Acids, 50(12), 1735–1745. [Link]

  • Sławiński, J., et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry, 40(5), 471-482. [Link]

  • Jonušienė, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Jonušienė, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6931. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Passianoto, L. V. G., et al. (2018). Correction to: 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Amino Acids, 50(1), 199–200. [Link]

  • Scozzafava, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791. [Link]

  • Vaškevičiūtė, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(14), 4402. [Link]

  • Holman, D. H., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]

  • Ames, J. B., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 220-228. [Link]

  • Bua, S., et al. (2018). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Journal of Medicinal Chemistry, 61(15), 6656-6670. [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link]

  • Abdoli, M., et al. (2023). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2138367. [Link]

  • Szafrański, K., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3501. [Link]

  • Fang, W. Y., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1841. [Link]

  • Liu, J., et al. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Advanced Materials Research, 554-556, 1227-1230. [Link]

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A Comparative Spectroscopic Guide to 4-Chloro-3-nitrobenzenesulfonamide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and dye chemistry, the purity and structural integrity of synthetic intermediates are paramount. 4-Chloro-3-nitrobenzenesulfonamide serves as a critical building block, and a thorough understanding of its spectroscopic characteristics, in comparison to its precursors, is essential for researchers, scientists, and professionals in drug development. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound, alongside its key precursors, 4-chlorobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonyl chloride. We will delve into the nuances of their Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, underpinned by detailed experimental protocols and the fundamental principles of chemical analysis.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is a multi-step process that begins with the chlorosulfonation of chlorobenzene to yield 4-chlorobenzenesulfonyl chloride. This intermediate can then be aminated to form 4-chlorobenzenesulfonamide. Alternatively, and more directly for our target compound, o-chloronitrobenzene can be chlorosulfonated to produce 4-chloro-3-nitrobenzenesulfonyl chloride, which is subsequently aminated. This guide will consider both 4-chlorobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonyl chloride as key precursors for a comprehensive spectroscopic comparison.

The synthetic route highlights the sequential introduction of the sulfonyl chloride, nitro, and sulfonamide functional groups, each imparting distinct features to the spectroscopic profiles of the molecules.

Synthesis_Pathway Chlorobenzene Chlorobenzene 4-Chlorobenzenesulfonyl_chloride 4-Chlorobenzenesulfonyl_chloride Chlorobenzene->4-Chlorobenzenesulfonyl_chloride HSO3Cl 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonyl_chloride->4-Chlorobenzenesulfonamide NH3 This compound This compound 4-Chlorobenzenesulfonamide->this compound HNO3/H2SO4 o-Chloronitrobenzene o-Chloronitrobenzene 4-Chloro-3-nitrobenzenesulfonyl_chloride 4-Chloro-3-nitrobenzenesulfonyl_chloride o-Chloronitrobenzene->4-Chloro-3-nitrobenzenesulfonyl_chloride HSO3Cl 4-Chloro-3-nitrobenzenesulfonyl_chloride->this compound NH3

Fig. 1: Synthetic routes to this compound.

Comparative Spectroscopic Analysis

The structural evolution from the precursors to the final product is mirrored in their respective spectra. By comparing the FTIR, NMR, and MS data, we can pinpoint the introduction and modification of key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Compound Key FTIR Absorptions (cm⁻¹) Interpretation
4-Chlorobenzenesulfonamide ~3350-3250 (two bands), ~1340 & ~1160, ~750N-H stretching of the sulfonamide group, Asymmetric and symmetric SO₂ stretching, C-Cl stretching.
4-Chloro-3-nitrobenzenesulfonyl Chloride ~1540 & ~1350, ~1380 & ~1180, ~760Asymmetric and symmetric NO₂ stretching, Asymmetric and symmetric SO₂Cl stretching, C-Cl stretching.
This compound ~3350-3250 (two bands), ~1540 & ~1350, ~1340 & ~1160, ~760N-H stretching of the sulfonamide group, Asymmetric and symmetric NO₂ stretching, Asymmetric and symmetric SO₂ stretching, C-Cl stretching.

The FTIR spectra clearly delineate the chemical transformations. The spectrum of 4-chlorobenzenesulfonamide is characterized by the prominent N-H stretching bands of the primary sulfonamide and the strong absorptions corresponding to the S=O bonds. In 4-chloro-3-nitrobenzenesulfonyl chloride, the N-H bands are absent, and instead, strong absorptions for the nitro (NO₂) group and the sulfonyl chloride (SO₂Cl) group appear. The final product, this compound, exhibits a composite spectrum, showcasing the characteristic absorptions for the N-H of the sulfonamide, the NO₂ group, and the SO₂ of the sulfonamide.

FTIR_Comparison Start 4-Chlorobenzenesulfonamide N-H stretch (~3300 cm⁻¹) SO₂ stretch (~1340, 1160 cm⁻¹) Precursor 4-Chloro-3-nitrobenzenesulfonyl Chloride NO₂ stretch (~1540, 1350 cm⁻¹) SO₂Cl stretch (~1380, 1180 cm⁻¹) Product This compound N-H stretch (~3300 cm⁻¹) NO₂ stretch (~1540, 1350 cm⁻¹) SO₂ stretch (~1340, 1160 cm⁻¹)

Fig. 2: Key FTIR functional group comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are particularly informative regarding the substitution pattern on the benzene ring.

Compound Approximate Chemical Shifts (δ, ppm) and Multiplicities Interpretation
4-Chlorobenzenesulfonamide 7.5-7.9 (two doublets, AA'BB' system)Two sets of chemically equivalent aromatic protons in a para-substituted ring.
4-Chloro-3-nitrobenzenesulfonyl Chloride ~8.4 (d), ~8.1 (dd), ~7.8 (d)Three distinct aromatic protons in an ABC spin system, indicating a 1,2,4-trisubstituted ring.
This compound ~8.3 (d), ~8.0 (dd), ~7.7 (d)Three distinct aromatic protons in an ABC spin system, consistent with the 1,2,4-trisubstituted pattern.

The transition from a simple AA'BB' system in 4-chlorobenzenesulfonamide to a more complex ABC system in the nitro-substituted compounds is a clear indicator of the nitration of the aromatic ring. The downfield shift of the aromatic protons in the nitro-containing compounds is due to the strong electron-withdrawing nature of the nitro and sulfonyl groups.

¹³C NMR Spectroscopy

¹³C NMR provides insights into the carbon framework of the molecules.

Compound Approximate Aromatic Carbon Chemical Shifts (δ, ppm) Interpretation
4-Chlorobenzenesulfonamide 4 signals in the aromatic region (~128-142 ppm)Four distinct carbon environments due to the para-substitution pattern.
4-Chloro-3-nitrobenzenesulfonyl Chloride 6 signals in the aromatic region (~125-150 ppm)Six distinct carbon environments, confirming the 1,2,4-trisubstitution.
This compound 6 signals in the aromatic region (~123-148 ppm)Six distinct carbon environments, consistent with the final product's structure.

The number of signals in the aromatic region of the ¹³C NMR spectrum is a definitive tool for confirming the substitution pattern. The presence of four signals for 4-chlorobenzenesulfonamide versus six for the other two compounds provides unequivocal evidence of the change in symmetry upon nitration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Compound Molecular Ion (M⁺) or [M+H]⁺ Key Fragmentation Pathways
4-Chlorobenzenesulfonamide m/z 191/193 (³⁵Cl/³⁷Cl isotopes)Loss of SO₂NH₂ (sulfonamide group), loss of SO₂.
4-Chloro-3-nitrobenzenesulfonyl Chloride m/z 255/257/259Loss of Cl from the sulfonyl chloride, loss of SO₂Cl, loss of NO₂.
This compound m/z 236/238Loss of SO₂NH₂, loss of NO₂, loss of SO₂.

The mass spectra clearly show the expected molecular ions for each compound, with the characteristic isotopic pattern for chlorine. The fragmentation patterns are consistent with the known stabilities of the functional groups. For instance, the loss of the sulfonyl chloride and sulfonamide moieties are common fragmentation pathways. The presence of the nitro group in 4-chloro-3-nitrobenzenesulfonyl chloride and this compound introduces additional fragmentation pathways, such as the loss of NO₂.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, the following are representative experimental protocols for the synthesis of the compounds discussed.

Synthesis of 4-Chlorobenzenesulfonamide
  • Chlorosulfonation of Chlorobenzene: To a stirred solution of chlorobenzene in a suitable solvent (e.g., dichloromethane), slowly add chlorosulfonic acid at a controlled temperature (typically 0-5°C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chlorobenzenesulfonyl chloride.

  • Amination of 4-Chlorobenzenesulfonyl Chloride: Add the crude 4-chlorobenzenesulfonyl chloride to a stirred, cooled (0-5°C) solution of aqueous ammonia.

  • Stir the mixture vigorously for a specified period, allowing it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-chlorobenzenesulfonamide.[1]

Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
  • In a reaction vessel equipped with a stirrer and a gas outlet, charge o-chloronitrobenzene.

  • Slowly add chlorosulfonic acid to the o-chloronitrobenzene with stirring, maintaining the temperature between 100-130°C.[2]

  • Heat the reaction mixture for several hours until the evolution of HCl gas ceases.[2]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry.[2]

Synthesis of this compound
  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone).

  • Cool the solution in an ice bath and slowly add aqueous ammonia with vigorous stirring.

  • Continue stirring for a period at low temperature and then allow the reaction to warm to room temperature.

  • The product, this compound, will precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to obtain the pure product.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and logical narrative of its synthesis. Each spectroscopic technique offers a unique window into the molecular structure, and their combined interpretation allows for unambiguous characterization. The transition from a para-substituted aromatic ring to a 1,2,4-trisubstituted system is elegantly demonstrated by the changes in the ¹H and ¹³C NMR spectra. FTIR spectroscopy confirms the introduction of the nitro group and the conversion of the sulfonyl chloride to a sulfonamide. Mass spectrometry provides the molecular weight and fragmentation patterns that are consistent with the proposed structures. This comprehensive guide serves as a valuable resource for scientists, enabling them to confidently synthesize, identify, and utilize these important chemical entities in their research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Journal of Organic Chemistry. (Various issues).
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible synthetic chemistry. This is particularly true for versatile intermediates like 4-Chloro-3-nitrobenzenesulfonamide, a key building block in the synthesis of various pharmaceutical agents.[1][2] The presence of even trace impurities can have significant downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety.[3][4]

This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound. We will move beyond supplier-provided specifications, which can sometimes be minimal, and delve into a robust, multi-technique analytical approach to independently verify purity and identify potential impurities. This guide is structured to provide not just protocols, but the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the "why" behind the "how."

The Critical Need for Independent Purity Verification

This compound is typically synthesized via the chlorosulfonation of 2-chloronitrobenzene.[5][6][7] This process can lead to the formation of several potential impurities, including:

  • Starting Materials: Residual 2-chloronitrobenzene.

  • Regioisomers: Isomeric forms of chloronitrobenzenesulfonamide.

  • By-products: Products from side reactions occurring during synthesis.

  • Degradation Products: Compounds formed during storage or handling.

While commercial suppliers often provide a purity value, the analytical method used and the extent of impurity profiling can vary. One major supplier, for instance, explicitly states that the buyer assumes responsibility for confirming the product's identity and purity. This underscores the importance of in-house validation to ensure the quality of this critical raw material.

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

To obtain a holistic view of a sample's purity, a single analytical technique is often insufficient. We advocate for a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the main component and any accompanying impurities. Our recommended workflow is as follows:

Purity_Benchmarking_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification cluster_3 Data Analysis & Comparison Prep Dissolve Commercial Samples in a Suitable Solvent HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC Inject qNMR Quantitative NMR (qNMR) Prep->qNMR Analyze LCMS LC-Mass Spectrometry (LC-MS) HPLC->LCMS Characterize Peaks Analysis Compare Purity Data, Identify and Quantify Impurities HPLC->Analysis qNMR->Analysis LCMS->Analysis

Caption: Workflow for benchmarking the purity of this compound.

Comparative Purity Analysis of Commercial Samples

For this guide, we hypothetically sourced this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). The purity was assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

SupplierStated PurityHPLC Purity (% Area)qNMR Purity (% w/w)Major Impurity Detected by LC-MS
Supplier A >99%99.6%99.2%2-chloronitrobenzene (<0.1%)
Supplier B >98%98.5%97.9%Isomeric impurity (m/z 236.63) at a different retention time
Supplier C Not Specified97.2%96.5%2-chloronitrobenzene (~0.5%) and an unknown impurity (m/z 252.1)

This data highlights the variance in purity among different commercial sources and reinforces the necessity of independent verification.

Experimental Protocols

The following are detailed protocols for the analytical methods used in this benchmarking study.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the main component from its impurities.[4][8] A reversed-phase method is generally suitable for sulfonamides.[9][10][11]

Rationale for Method Parameters:

  • Column: A C18 column is a good starting point for the separation of moderately polar aromatic compounds.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., formic acid) helps to ensure good peak shape and resolution.[9]

  • Detection: UV detection at 270 nm is chosen based on the chromophores present in the molecule.[9]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 270 nm.

  • Analysis: Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[12][13][14] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Rationale for Method Parameters:

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals is chosen. Maleic acid is a suitable choice.

  • Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is used. DMSO-d₆ is a good option for sulfonamides.

  • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid) into the same NMR tube.

    • Record the exact masses.

    • Add ~0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (a value of 30 seconds is generally a safe starting point).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the spectrum with a baseline correction.

    • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

LC-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is an invaluable tool for identifying unknown impurities by providing molecular weight information.[15][16][17]

Rationale for Method Parameters:

  • The same chromatographic conditions as the HPLC method can be used to ensure correlation of retention times.

  • Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for the HPLC analysis.

  • LC-MS Conditions:

    • LC System: Use the same HPLC method as described above.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Both positive and negative ion modes should be evaluated to ensure detection of all potential impurities.

    • Mass Range: Scan a range that covers the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-500).

  • Analysis: Correlate the retention times of the impurity peaks from the HPLC-UV chromatogram with the mass spectra to determine the molecular weights of the impurities. This information is crucial for proposing potential structures.

Conclusion and Best Practices

This guide provides a robust framework for the comprehensive purity assessment of commercial this compound. By employing a multi-technique approach of HPLC, qNMR, and LC-MS, researchers can move beyond supplier specifications and gain a true understanding of the quality of their starting materials.

Key Takeaways for Researchers:

  • Never assume purity: Always perform independent verification of critical starting materials.

  • A single method is not enough: A combination of chromatographic and spectroscopic techniques provides a more complete picture of purity.

  • Understand the "why": The rationale behind the choice of analytical methods and parameters is as important as the protocol itself.

  • Document everything: Maintain detailed records of your analytical results for lot-to-lot consistency tracking.

By implementing these principles, scientists and drug development professionals can enhance the reliability and reproducibility of their work, ultimately contributing to the development of safer and more effective medicines.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
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  • This compound at Best Price in Hyderabad, Telangana | Tsk Lifesciences. Tradeindia.
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  • 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3 | AAA13747. Biosynth.
  • This compound. ChemBK.
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  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
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The Precision of Inhibition: A Comparative Docking Analysis of 4-Chloro-3-nitrobenzenesulfonamide Derivatives Against Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of drug design and development, the sulfonamide scaffold stands as a testament to enduring therapeutic relevance. Its derivatives have been instrumental in the creation of a multitude of anti-infective, diuretic, and hypoglycemic agents. Among these, the 4-Chloro-3-nitrobenzenesulfonamide framework presents a compelling case for further investigation, particularly in the realm of enzyme inhibition. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the molecular docking of novel this compound derivatives against a well-validated therapeutic target: human Carbonic Anhydrase II (hCA II).

Carbonic Anhydrase II is a ubiquitous zinc-containing metalloenzyme that plays a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its overactivity is implicated in various pathologies, including glaucoma, making it a prime target for inhibitor design.[2] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating directly to the catalytic zinc ion in the enzyme's active site.[3] This guide will explore how modifications to the this compound core can influence binding affinity and interaction patterns within the hCA II active site, offering insights for the rational design of more potent and selective inhibitors.

The Rationale Behind the Comparative Docking Study

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It has become an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing a molecular-level understanding of ligand-protein interactions.[4] A comparative docking study, as presented here, allows for a systematic evaluation of a series of related compounds, enabling the identification of key structural features that contribute to or detract from binding affinity. This approach facilitates the establishment of structure-activity relationships (SAR) that can guide the synthesis of more effective drug candidates.

This guide will focus on a hypothetical series of this compound derivatives and compare their in silico performance against Acetazolamide, a clinically used carbonic anhydrase inhibitor. The goal is to elucidate the subtle yet significant impact of substituent modifications on the binding efficacy to hCA II.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for conducting a comparative molecular docking study of this compound derivatives against human Carbonic Anhydrase II using the widely recognized software, AutoDock Vina.[6][7]

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve hCA II Structure (e.g., PDB ID: 3HS4) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Protein Preparation Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Receptor Input Ligand 3. Design & Prepare Ligands (this compound derivatives) Dock 5. Run Docking Simulations (AutoDock Vina) Ligand->Dock Ligand Input Grid->Dock Results 6. Analyze Docking Poses & Binding Energies Dock->Results Output Poses Compare 7. Comparative Analysis (vs. Standard Inhibitor) Results->Compare SAR 8. Formulate Structure-Activity Relationships (SAR) Compare->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Protocol

1. Preparation of the Receptor (Human Carbonic Anhydrase II)

  • Source: Obtain the three-dimensional crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor from the Protein Data Bank (PDB). For this study, PDB ID: 3HS4, which is the structure of hCA II complexed with acetazolamide, is a suitable choice.[1]

  • Cleaning the Structure: Using molecular modeling software such as AutoDockTools (ADT), remove all water molecules and the co-crystallized ligand (acetazolamide) from the PDB file.

  • Adding Hydrogens: Add polar hydrogens to the protein structure. This is crucial for accurately representing the hydrogen bonding potential of the amino acid residues.

  • Assigning Charges: Compute and assign Gasteiger charges to the protein atoms.

  • Saving the Receptor: Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligands (this compound Derivatives)

  • Ligand Design: Design a series of this compound derivatives with varying substituents. For this guide, we will consider three hypothetical derivatives:

    • Derivative A: An amide derivative.

    • Derivative B: A derivative with an additional aromatic ring.

    • Derivative C: A derivative with a flexible aliphatic chain.

  • 2D to 3D Conversion: Draw the 2D structures of the derivatives and the standard inhibitor, Acetazolamide, using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assigning Charges and Torsion: Use ADT to assign Gasteiger charges and define the rotatable bonds in each ligand.

  • Saving the Ligands: Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation

  • Defining the Binding Site: The active site of hCA II is a well-defined cavity containing a zinc ion. The grid box should be centered on this active site. The coordinates of the co-crystallized ligand in the original PDB file can be used to define the center of the grid box.

  • Setting Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands and allow for conformational flexibility during docking. A grid box of 25 x 25 x 25 Å is a reasonable starting point.

4. Running the Docking Simulation with AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Execution: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Comparative Analysis of Docking Results

The primary output of a docking simulation is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity. The analysis of the docking results should be both quantitative and qualitative.

Quantitative Data Summary

The following table summarizes the hypothetical docking scores and key interactions for our series of this compound derivatives and the standard inhibitor, Acetazolamide, against hCA II.

CompoundDerivative ClassDocking Score (kcal/mol)Key Interacting Residues
Acetazolamide (Standard)Thiadiazole Sulfonamide-7.8His94, His96, His119, Thr199, Thr200, Zn²⁺
Derivative A Amide-8.2His94, His96, His119, Gln92, Thr199, Zn²⁺
Derivative B Aromatic-8.9His94, His96, His119, Leu198, Phe131, Thr199, Zn²⁺
Derivative C Aliphatic Chain-7.5His94, His96, His119, Thr199, Zn²⁺
Qualitative Analysis of Binding Interactions

A crucial aspect of docking analysis is the visual inspection of the predicted binding poses to understand the molecular interactions that stabilize the ligand-protein complex.

  • The Core Interaction: As expected, the sulfonamide group of all docked compounds, including the derivatives and Acetazolamide, forms a key coordination bond with the zinc ion in the active site of hCA II. This interaction is fundamental to the inhibitory activity of this class of compounds.[3]

  • Derivative A (Amide): The amide substituent in Derivative A forms an additional hydrogen bond with the side chain of Gln92. This extra interaction likely contributes to its slightly better docking score compared to Acetazolamide.

  • Derivative B (Aromatic): The additional aromatic ring in Derivative B engages in hydrophobic interactions with Leu198 and a pi-pi stacking interaction with Phe131. These favorable hydrophobic contacts are the primary reason for its significantly improved docking score, suggesting that extending the molecule into this hydrophobic pocket could be a promising strategy for enhancing potency.

  • Derivative C (Aliphatic Chain): The flexible aliphatic chain of Derivative C does not form significant specific interactions with the active site residues. While it occupies a portion of the active site, the lack of strong directional interactions results in a docking score that is slightly less favorable than that of Acetazolamide.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is essential. The most common method is to re-dock the co-crystallized ligand (in this case, Acetazolamide from PDB ID: 3HS4) back into the active site of the receptor.[8][9] A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted pose and the experimentally determined pose of the ligand.[8] This confirms that the chosen docking parameters are capable of accurately reproducing the known binding mode.

Structure-Activity Relationships and Future Directions

The comparative docking study of these hypothetical this compound derivatives reveals several key structure-activity relationships:

  • The Sulfonamide Moiety is Essential: The coordination of the sulfonamide group with the active site zinc ion is the primary anchor for this class of inhibitors.

  • Hydrogen Bonding Opportunities: The region around Gln92 presents an opportunity for designing derivatives with hydrogen bond donors or acceptors to enhance binding affinity.

  • Exploiting the Hydrophobic Pocket: The hydrophobic pocket defined by Leu198 and Phe131 is a critical area for optimization. Introducing aromatic or other non-polar moieties that can favorably interact with these residues can significantly improve inhibitory potency.

  • The Importance of Rigidity and Specific Interactions: Flexible aliphatic chains that do not form specific interactions may not be beneficial for binding affinity and could even introduce an entropic penalty.

These in silico findings provide a strong rationale for the synthesis and in vitro evaluation of these and similar derivatives. Experimental validation of the predicted binding affinities through techniques such as isothermal titration calorimetry (ITC) or enzyme inhibition assays (to determine IC50 or Ki values) is the crucial next step to confirm these computational hypotheses.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives as potential inhibitors of human Carbonic Anhydrase II. By following a systematic and validated computational workflow, researchers can gain valuable insights into the molecular basis of ligand recognition and rationally design novel compounds with improved therapeutic potential. The integration of computational and experimental approaches is paramount in modern drug discovery, and the principles outlined in this guide serve as a foundational step in this synergistic process.

References

  • RCSB Protein Data Bank. (2015). 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. [Link]

  • RCSB Protein Data Bank. (2010). 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. [Link]

  • RCSB Protein Data Bank. (2011). 3ML2: Human carbonic anhydsase II in complex with an aryl sulfonamide inhibitor. [Link]

  • Krishnamurthy, V. M., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 10), 1031–1039. [Link]

  • Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed, 10(1), 1-11. [Link]

  • ResearchGate. (n.d.). How can I validate a docking protocol?[Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Khan, M. F., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Supuran, C. T. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? FLORE. [Link]

  • AutoDock Vina. (n.d.). Tutorial. [Link]

  • Caruso, D. J., et al. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. ResearchGate. [Link]

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A Comparative Guide to the Industrial Synthesis and Validation of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates, the synthesis of 4-Chloro-3-nitrobenzenesulfonamide stands as a critical process, given its role as a precursor in the manufacturing of various therapeutic agents. The industrial-scale production of this compound necessitates a synthetic route that is not only high-yielding and cost-effective but also robust, safe, and environmentally conscious. This guide provides an in-depth validation of the predominant industrial synthetic route and offers a comparative analysis of viable alternatives, supported by experimental data and protocols. Our objective is to equip researchers and process chemists with the critical insights needed to make informed decisions in the development and scale-up of this vital intermediate.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its molecular structure, featuring a sulfonamide group, a nitro group, and a chlorine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile intermediate.

The Dominant Industrial Synthetic Route: A Detailed Validation

The most established and widely implemented industrial synthesis of this compound begins with the chlorosulfonation of 2-chloronitrobenzene (o-chloronitrobenzene), followed by amination of the resulting sulfonyl chloride. This two-step process is favored for its high yields and relatively straightforward execution on a large scale.

Step 1: Chlorosulfonation of 2-Chloronitrobenzene

The cornerstone of this route is the direct chlorosulfonation of 2-chloronitrobenzene with chlorosulfonic acid. This electrophilic aromatic substitution reaction yields the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.

Reaction Mechanism: The reaction proceeds through the generation of the electrophile, chlorosulfonium cation ([ClSO₂]⁺), from chlorosulfonic acid. The electron-rich aromatic ring of 2-chloronitrobenzene then attacks this electrophile. The directing effects of the chloro and nitro groups on the benzene ring guide the incoming sulfonyl chloride group primarily to the para position relative to the chlorine atom.

A U.S. Patent describes a process that achieves yields of over 90% for the sulfonyl chloride intermediate[1]. The process involves reacting one mole of 2-chloronitrobenzene with about 4 to 5 moles of chlorosulfonic acid. The reaction temperature is carefully controlled, typically initiated around 100°C and gradually increased to 130°C to ensure the completion of the reaction while minimizing side product formation[1]. One study optimized reaction conditions to a temperature of 120°C for 4 hours with a molar ratio of chlorosulfonic acid to 2-chloronitrobenzene of 4:1, achieving a yield of 81.5% and a remarkable purity of 99.96% after recrystallization[2].

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • In a suitable reactor equipped with a stirrer, thermometer, and a system for scrubbing evolved hydrogen chloride gas, charge chlorosulfonic acid (4.0 molar equivalents).

  • Slowly add 2-chloronitrobenzene (1.0 molar equivalent) to the chlorosulfonic acid while maintaining the temperature below 30°C.

  • After the addition is complete, gradually heat the reaction mixture to 120°C and maintain this temperature for 4 hours. The evolution of hydrogen chloride gas will be observed.

  • Monitor the reaction for completion by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid 4-chloro-3-nitrobenzenesulfonyl chloride will precipitate.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a solvent like petroleum ether[2].

Step 2: Amination of 4-Chloro-3-nitrobenzenesulfonyl chloride

The second and final step is the conversion of the sulfonyl chloride to the desired sulfonamide through amination. This is typically achieved by reacting the sulfonyl chloride with aqueous ammonia.

Reaction Mechanism: This is a nucleophilic acyl substitution reaction where the ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is displaced, and after a proton transfer, the sulfonamide is formed.

A detailed synthetic procedure involves slowly pouring the reaction mass from the chlorosulfonation step into chilled aqueous ammonia[3]. The temperature is kept low (around -10°C) initially and then allowed to warm to room temperature to ensure complete reaction and control exotherms[3].

Experimental Protocol: Synthesis of this compound

  • Prepare a chilled solution of aqueous ammonia (e.g., 25-30%) in a reactor.

  • Slowly and carefully add the crude or purified 4-chloro-3-nitrobenzenesulfonyl chloride to the ammonia solution while maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction for completion.

  • The solid this compound will precipitate.

  • Filter the product and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture, to yield a product with high purity[3].

Industrial_Synthesis_Route_1 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction_1 Chlorosulfonation 2-Chloronitrobenzene->Reaction_1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction_1 Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Reaction_1->Intermediate Reaction_2 Amination Intermediate->Reaction_2 Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction_2 Final_Product This compound Reaction_2->Final_Product Route_Selection_Logic Start Select Synthetic Route HighYield High Yield & Purity Required? Start->HighYield CostSensitive Starting Material Cost is Primary Driver? HighYield->CostSensitive No Route1 Primary Route: from 2-Chloronitrobenzene HighYield->Route1 Yes Route2 Alternative Route 1: from Chlorobenzene CostSensitive->Route2 Yes Route3 Alternative Route 2: from 4-Chlorobenzenesulfonamide CostSensitive->Route3 No ConsiderPurification Consider significant purification costs Route2->ConsiderPurification Validation_Workflow Start Synthesized This compound Purity_Test Purity Assessment Start->Purity_Test Identity_Test Identity Confirmation Start->Identity_Test HPLC HPLC (Purity & Impurities) Purity_Test->HPLC GC GC (Residual Solvents) Purity_Test->GC NMR NMR (¹H, ¹³C) Identity_Test->NMR IR IR Spectroscopy Identity_Test->IR MS Mass Spectrometry Identity_Test->MS Decision Release/Reject Batch HPLC->Decision GC->Decision NMR->Decision IR->Decision MS->Decision

Sources

A Researcher's Guide to the Synthesis of 4-Chloro-3-nitrobenzenesulfonamide: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the synthesis of key intermediates is a foundational step where reliability is paramount. 4-Chloro-3-nitrobenzenesulfonamide is a valuable building block, serving as a crucial intermediate in the production of azo dyes and various pharmaceutical compounds.[1][2][3] However, achieving a consistent, high-yield synthesis can be challenging. This guide provides an in-depth analysis of published synthesis protocols, highlighting critical parameters and offering evidence-based recommendations to enhance reproducibility in the laboratory.

The predominant and most commercially viable route to this compound is a two-step process starting from 2-chloronitrobenzene (also referred to as o-chloronitrobenzene). The synthesis pathway involves an initial chlorosulfonation followed by amidation.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation 2-Chloronitrobenzene 2-Chloronitrobenzene Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride 2-Chloronitrobenzene->Intermediate Heat Chlorosulfonic_Acid Chlorosulfonic Acid (Excess) Chlorosulfonic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Exothermic Reaction Ammonia Aqueous Ammonia Ammonia->Final_Product

Caption: General two-step synthesis pathway for this compound.

Comparative Analysis of Synthesis Protocols

A review of scientific literature and chemical databases reveals significant variations in the reaction conditions for the synthesis of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, and its subsequent conversion to the final sulfonamide product. These differences are a primary source of variability in yield and purity.

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This electrophilic aromatic substitution is the most critical stage, where temperature, reaction time, and reagent stoichiometry dictate the outcome.

ParameterProtocol A[1]Protocol B[4]Protocol C[5]Protocol D (Patent)[6]
Starting Material 2-chloronitrobenzeneo-chloro-nitro-benzene4-chloro-3-nitrobenzene*ortho-chloro-nitrobenzene
Reagents Chlorosulfonic acidChlorosulfonic acidChlorosulfonic acidChlorosulfonic acid
Molar Ratio Not specified4:1 (Acid:Substrate)3:1 (Acid:Substrate)4-5:1 (Acid:Substrate)
Temperature 100°C120°C (Optimal)130°CRamped: 100°C → 130°C
Reaction Time 6 hours4 hours30 hours5-10 hours total
Reported Yield Not specified for intermediate81.5% (recrystallized)60% (chromatography)>90% (crude)
Work-up Poured into aq. ammoniaNot specifiedPoured on icePoured into ice/water slurry

Note: The starting material listed in Protocol C appears to be a typographical error, as chlorosulfonation of 4-chloro-3-nitrobenzene would not yield the desired product. The reaction likely used 2-chloronitrobenzene.

Part 2: Synthesis of this compound (Amidation)

The conversion of the sulfonyl chloride to the sulfonamide is a vigorous exothermic reaction that requires careful temperature management.

ParameterProtocol A[1]Protocol E[7]General Method[8]
Starting Material Crude reaction mass from Step 1Isolated sulfonyl chlorideIsolated sulfonyl chloride
Reagent Chilled aqueous ammoniaAmmonia waterAmmonia water
Temperature -10°C, then warmed to 23°C15-20°C, then heated to 35-38°CIce-cooling
Reaction Time 5 hours total4.5 hours total3 hours
Reported Yield 50 g from 100 g starting material (~37%)Not specifiedNot specified
Purification Methanol/water, then toluene crystallizationNot specifiedEthyl acetate extraction

Expert Analysis: Key Factors for Reproducibility

The variability in the protocols above points to several critical parameters that must be strictly controlled to ensure a reproducible synthesis.

Causality Behind Experimental Choices
  • Stoichiometry in Chlorosulfonation : Protocols B and D specify a 4-5 molar excess of chlorosulfonic acid.[4][6] This is a crucial choice. The excess acid serves not only as a reagent but also as the solvent, ensuring the starting material is fully consumed and driving the reaction towards the desired product. Using a lower ratio can result in incomplete conversion, complicating the purification of the intermediate.

  • Temperature Control : This is arguably the most significant factor influencing reproducibility.

    • Chlorosulfonation : The reaction is initiated by heating, and an evolution of hydrogen chloride gas is observed.[6] The patented method (Protocol D) of gradually increasing the temperature from 100°C to 130°C represents a robust approach.[6] This controlled ramp-up likely manages the initial exotherm and ensures the reaction proceeds to completion without significant decomposition, which can occur at prolonged high temperatures. The vast difference in reaction times, from 4 hours at 120°C[4] to 30 hours at 130°C[5], underscores how sensitive the reaction is to temperature.

    • Amidation : The reaction between the sulfonyl chloride intermediate and ammonia is highly exothermic. The use of chilled or ice-cooled ammonia, as seen in Protocol A and the general method, is essential to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid and to minimize side reactions.[1][8] The alternative approach of gentle heating after the initial reaction (Protocol E) may be a strategy to ensure full conversion once the main exotherm has subsided.[7]

  • Work-up and Purification :

    • Quenching : The process of pouring the chlorosulfonation reaction mixture into an ice-water slurry is a critical safety and purification step.[6] It safely quenches the highly reactive excess chlorosulfonic acid and precipitates the sulfonyl chloride intermediate. The rate of addition must be controlled to manage the heat generated.

    • Crystallization : The final purity is highly dependent on the choice of recrystallization solvent. The use of a methanol/water system is reported for the final product, which has limited solubility in water but better solubility in polar organic solvents.[1][3] The choice of solvent and the cooling profile during crystallization are key to obtaining a high-purity, crystalline solid.

Self-Validating the Protocol: Characterization is Key

Trustworthiness in any synthetic protocol comes from rigorous characterization of the final product. Due to discrepancies in the reported physical data, relying on a single data point like melting point is insufficient.

ParameterReported ValueSource
Molecular Formula C₆H₅ClN₂O₄S[9]
Molecular Weight 236.63 g/mol [9]
Appearance Yellow prismatic crystals or white to off-white powder[7][9]
Melting Point 175-176 °C[7]
25-35 °C[9]
Spectroscopic Data 1H NMR, 13C NMR, IR, MS data are available for verification.[10]

The significant conflict in reported melting points highlights a critical issue in the available literature and makes spectroscopic validation essential. Researchers must confirm the identity and purity of their synthesized this compound using methods like NMR spectroscopy to ensure the integrity of their results.[10]

Validation_Logic cluster_workflow cluster_validation Synthesis Execute Synthesis Protocol Purification Purify Crude Product Synthesis->Purification Characterization Acquire Spectroscopic Data (NMR, IR) Purification->Characterization Reference_Data Compare with Reference Spectra Characterization->Reference_Data Data Input Purity_Check Assess Purity & Confirm Identity Reference_Data->Purity_Check Match?

Caption: A self-validating workflow for ensuring synthesis reproducibility.

Recommendations for a Reproducible Synthesis

Based on this comparative analysis, the following recommendations are provided to maximize the reproducibility and success of the this compound synthesis:

  • Control the Chlorosulfonation: Employ a 4-5 molar excess of chlorosulfonic acid relative to 2-chloronitrobenzene. Adopt a ramped temperature profile, initiating the reaction at ~100°C and gradually increasing to 120-130°C over several hours while monitoring the evolution of HCl gas.

  • Manage the Amidation Exotherm: Add the isolated 4-chloro-3-nitrobenzenesulfonyl chloride intermediate portion-wise to a well-stirred, ice-cooled solution of aqueous ammonia. Maintain a low temperature (0-10°C) during the addition.

  • Isolate the Intermediate: For maximum reproducibility, it is advisable to isolate and purify the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate by quenching the first reaction in ice water and recrystallizing the solid before proceeding to the amidation step.

  • Validate Rigorously: Do not rely on melting point alone. Confirm the identity and purity of the final product using 1H NMR and compare the resulting spectrum against verified reference data.[10]

By understanding the causality behind the procedural steps and focusing on these critical control points, researchers can significantly improve the reproducibility of this valuable synthesis, ensuring a reliable supply of this key intermediate for their research and development endeavors.

References

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • Semantic Scholar. (n.d.). An alternative synthetic route to the neuroleptic compound Pipothiazine. [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ChemBK. (2024-04-10). This compound. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. [Link]

  • Georganics. (n.d.). This compound - High purity | EN. [Link]

  • PubChem. (n.d.). This compound | C6H5ClN2O4S | CID 7324. [Link]

  • Solubility of Things. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

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A Comparative Guide to the Reaction Kinetics of Sulfonamide Formation: From Classical Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast spectrum of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anti-inflammatory agents, and anti-cancer therapies.[1][2][3][4] The efficiency and selectivity of sulfonamide bond formation are therefore of paramount importance in drug discovery and development. A deep understanding of the reaction kinetics—the rates and mechanisms of these transformations—is not merely an academic exercise; it is a critical tool for optimizing reaction conditions, maximizing yields, minimizing impurities, and ultimately, accelerating the delivery of novel therapeutics.

This guide provides an in-depth comparison of the reaction kinetics associated with various sulfonamide formation methodologies. We move beyond simple protocols to explore the causality behind experimental choices, offering a field-proven perspective on navigating the complexities of this vital chemical transformation.

The Classical Approach: The Reaction of Sulfonyl Chlorides with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine has long been the workhorse for sulfonamide synthesis.[3][4] The process is typically robust and versatile, but its kinetic profile is highly sensitive to a range of experimental variables.

The Underlying Mechanism and Kinetic Order

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated in situ.[5][6]

This reaction generally follows second-order kinetics, where the rate is dependent on the concentrations of both the amine and the sulfonyl chloride. However, under certain conditions, such as when the reaction is performed in an aqueous medium at high pH, more complex third-order kinetic terms can become significant.[7][8] These third-order processes can involve the participation of hydroxide ions or a second molecule of the amine in the rate-determining step.[7][8]

G cluster_main Sulfonamide Formation Pathway cluster_side Competing Hydrolysis Pathway Amine R¹R²NH Intermediate [Transition State] Amine->Intermediate Nucleophilic Attack SulfonylChloride R³SO₂Cl SulfonylChloride->Intermediate Sulfonamide R³SO₂NR¹R² Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl Salt Base·HCl HCl->Salt Base Base (e.g., Et₃N) Base->Salt SulfonylChloride_side R³SO₂Cl SulfonicAcid R³SO₂OH (Unreactive) SulfonylChloride_side->SulfonicAcid Hydrolysis Water H₂O Water->SulfonicAcid

Figure 1: Reaction mechanism for sulfonamide formation and the competing hydrolysis side reaction.
Critical Factors Influencing Reaction Kinetics

A. Reactant Structure and Electronics:

  • Amine Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the amine. Electron-deficient amines, such as anilines with electron-withdrawing substituents, or sterically hindered amines react significantly slower.[9]

  • Sulfonyl Chloride Electrophilicity: The electrophilicity of the sulfur atom is a key determinant of reactivity. Electron-withdrawing groups on the sulfonyl chloride (e.g., -NO₂, -CN, -COOH) increase the partial positive charge on the sulfur atom, accelerating nucleophilic attack.[10][11] This relationship is well-described by the Hammett equation.[10] Conversely, electron-donating groups (-CH₃, -OCH₃) decrease the reaction rate.[11]

B. The Competing Hydrolysis Reaction: A primary cause of low yields is the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.[5][9] The rate of this competing reaction is influenced by:

  • Water Content: Meticulously using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to suppress hydrolysis.[5]

  • Temperature: While heating can increase the rate of the desired sulfonamidation, it often accelerates hydrolysis to a greater extent. Performing the reaction at lower temperatures (0 °C or below) can therefore improve the yield by favoring aminolysis over hydrolysis.[5]

  • Order of Addition: Slowly adding the sulfonyl chloride to a solution of the amine and base ensures the sulfonyl chloride is more likely to encounter an amine molecule before it can react with any trace water.[5]

C. Solvent and Catalysis:

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are standard choices.[12] The solvent's polarity can influence the stability of the transition state, thereby affecting the reaction rate.[13]

  • Role of the Base: A non-nucleophilic base, like triethylamine or pyridine, is crucial for scavenging the HCl produced. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

  • Catalysis: For sluggish reactions, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[9]

Modern Alternatives and Their Kinetic Profiles

While the classical method is robust, its reliance on often unstable sulfonyl chlorides has driven the development of alternative strategies with different kinetic characteristics.

Sulfonyl Fluorides: The Stable Alternative

Sulfonyl fluorides are significantly more stable to storage and hydrolysis than their chloride counterparts.[9] However, this stability comes at the cost of reduced reactivity. Kinetically, their reactions with amines are often exceedingly slow without activation.

Recent advances have shown that Lewis acids, particularly calcium triflimide [Ca(NTf₂)₂], can dramatically accelerate this reaction.[14] In the presence of Ca(NTf₂)₂, the reaction of a sulfonyl fluoride with an amine, which shows negligible conversion after 24 hours, can proceed to completion in as little as one hour.[14] This suggests a mechanism where the Lewis acid coordinates to the fluorine and oxygen atoms of the sulfonyl fluoride, significantly increasing the electrophilicity of the sulfur atom and lowering the activation energy for the subsequent nucleophilic attack by the amine.

Oxidative Coupling of Thiols and Amines: The Sustainable Approach

Modern methods increasingly focus on generating the reactive sulfonyl species in situ from more stable and readily available precursors like thiols or disulfides. These methods often offer milder conditions and unique kinetic profiles.

One powerful example is electrochemical oxidative coupling.[15] Kinetic experiments reveal a rapid, multi-step process:

  • The thiol is almost instantaneously oxidized to the corresponding disulfide (within 20 seconds).[15]

  • The amine is oxidized to an aminium radical, which reacts with the disulfide to form a sulfenamide intermediate.[15][16]

  • Two subsequent oxidation steps convert the sulfenamide, via a sulfinamide intermediate, to the final sulfonamide. The entire sequence can be completed in as little as 5 minutes.[15]

This method bypasses the need for harsh pre-oxidizing agents and offers excellent kinetic control through the precise application of electrical potential.

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide -2e⁻, -2H⁺ (Anodic Oxidation, <20s) Sulfenamide R-S-NR¹R² (Sulfenamide) Disulfide->Sulfenamide Amine R¹R²NH (Amine) AminiumRadical [R¹R²NH]⁺• (Aminium Radical) Amine->AminiumRadical -e⁻, -H⁺ (Anodic Oxidation) AminiumRadical->Sulfenamide Coupling Sulfinamide R-S(O)-NR¹R² (Sulfinamide) Sulfenamide->Sulfinamide Oxidation Sulfonamide R-S(O)₂-NR¹R² (Sulfonamide) Sulfinamide->Sulfonamide Oxidation

Figure 2: Stepwise mechanism of electrochemical sulfonamide synthesis from thiols and amines.

Other methods, such as using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol, also proceed via the in situ oxidative chlorination of a thiol to a sulfonyl chloride, which then reacts with the amine.[17][18] The overall kinetics are governed by this initial oxidation step.

Comparative Data Summary

The choice of synthetic method has profound implications for reaction time, conditions, and overall efficiency. The table below summarizes the key kinetic and practical differences between the discussed methodologies.

MethodKey ReagentsTypical Reaction TimeTypical Temp. (°C)Kinetic Profile & Rate-Limiting StepKey AdvantagesKey Disadvantages
Classical Sulfonyl Chloride, Amine, Base2 - 16 hours[12]0 - 25[5]Second-order; Nucleophilic attack on sulfonyl chloride.[7][8]Well-established, versatile, broad scope.[3]Unstable/toxic reagents, competing hydrolysis, HCl byproduct.[5][9]
Lewis Acid-Catalyzed Sulfonyl Fluoride, Amine, Ca(NTf₂)₂1 - 24 hours[14]60[14]Lewis acid-activated nucleophilic attack.Stable, hydrolysis-resistant sulfonyl fluorides.[9][14]Requires catalyst, higher temperatures, slower than chlorides.
Electrochemical Thiol, Amine~5 minutes[15]Room Temp.Multi-step radical/oxidative process.Extremely rapid, sustainable (driven by electricity), mild conditions.[15]Requires specialized electrochemical equipment.
Oxidative Chlorination Thiol, Amine, NaDCC·2H₂O1 - 6 hours[2]Room Temp.In situ oxidation of thiol to sulfonyl chloride.Milder conditions, sustainable solvents, simple workup.[2][18]Requires stoichiometric oxidant.

Experimental Protocol: Kinetic Analysis via HPLC

To provide a practical framework, the following is a detailed protocol for monitoring the kinetics of a classical sulfonamidation reaction. This self-validating system allows for the precise determination of reaction rate constants.

Objective: To determine the second-order rate constant for the reaction of p-toluenesulfonyl chloride (TsCl) with aniline in acetonitrile at a constant temperature.

Materials & Equipment:

  • p-Toluenesulfonyl chloride (TsCl), Aniline (freshly distilled)

  • Acetonitrile (HPLC grade, anhydrous)

  • Internal Standard (e.g., Naphthalene, Biphenyl)

  • Jacketed reaction vessel connected to a circulating water bath

  • Magnetic stirrer and stir bar

  • Calibrated microliter syringes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Quenching solution (e.g., a dilute solution of a highly reactive amine like diethylamine in acetonitrile)

Experimental Workflow:

Figure 3: Workflow for the kinetic analysis of sulfonamide formation by HPLC.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions of TsCl, aniline, and the internal standard in acetonitrile of known concentrations.

    • Set the circulating water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow the jacketed reaction vessel to equilibrate.

    • Develop an HPLC method capable of separating the starting materials, product, and internal standard. Generate calibration curves for aniline and the sulfonamide product relative to the internal standard.

  • Reaction Initiation:

    • To the thermostatted reaction vessel containing a known volume of acetonitrile and a magnetic stir bar, add known volumes of the aniline and internal standard stock solutions.

    • Allow the solution to stir for 5-10 minutes to ensure thermal equilibrium.

    • Initiate the reaction (t=0) by adding a known volume of the TsCl stock solution.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately inject the aliquot into a prepared vial containing the quenching solution. The quencher rapidly consumes any unreacted TsCl, effectively stopping the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • Record the peak areas for the aniline, the sulfonamide product, and the internal standard.

  • Data Analysis:

    • Using the calibration curves, convert the peak area ratios into concentrations of aniline and the sulfonamide product at each time point.

    • For a second-order reaction with equimolar starting concentrations, a plot of 1/[Aniline] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Conclusion

The landscape of sulfonamide synthesis is evolving. While the classical reaction of sulfonyl chlorides and amines remains a foundational technique, its kinetic limitations and the instability of the sulfonyl chloride reagent have spurred significant innovation. Modern methods, such as Lewis acid-catalyzed reactions of stable sulfonyl fluorides and rapid electrochemical couplings, offer compelling advantages in terms of reagent stability, reaction speed, and sustainability.[2][14][15] For the modern researcher and drug development professional, a thorough understanding of the kinetic principles governing each method is essential for making informed decisions, enabling the rational design of efficient, robust, and scalable syntheses for the next generation of sulfonamide-based medicines.

References

  • Title: Preparation of sulfonamides from N-silylamines - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: ResearchGate URL: [Link]

  • Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: Scilit URL: [Link]

  • Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: Princeton University, Macmillan Group URL: [Link]

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL: [Link]

  • Title: Which catalyst is the most efficient in the synthesis of sulfonamide? Source: ResearchGate URL: [Link]

  • Title: Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Source: ResearchGate URL: [Link]

  • Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: National Institutes of Health URL: [Link]

  • Title: Investigation of solvent effect on photophysical properties of some sulfonamides derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

  • Title: Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups Source: ResearchGate URL: [Link]

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: ResearchGate URL: [Link]

  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances URL: [Link]

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A Researcher's Guide to Validating the Mechanism of Action for a 4-Chloro-3-nitrobenzenesulfonamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-chloro-3-nitrobenzenesulfonamide scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a spectrum of biological activities. The journey from a promising hit compound to a validated clinical candidate, however, is contingent on a deep and unambiguous understanding of its mechanism of action (MoA). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the MoA of a novel this compound derivative. We will eschew a rigid, one-size-fits-all template, instead adopting a fluid, inquiry-driven approach that mirrors the scientific process itself. Our focus will be on establishing a self-validating system of experiments, grounded in robust protocols and compared against established alternatives, to build a compelling and irrefutable MoA dossier.

The Investigative Funnel: From Broad Phenotypic Effects to a Specific Molecular Target

The initial characterization of a novel compound often begins with a broad, phenotype-based observation. For a hypothetical this compound derivative, let's call it CNSB-X , initial high-throughput screening might reveal potent anti-proliferative effects in a cancer cell line. This observation, while significant, is merely the entry point to a deeper investigation. The fundamental question we must answer is: How does CNSB-X exert this effect?

The sulfonamide group is a well-known zinc-binding motif, immediately suggesting metalloenzymes as potential targets. Furthermore, the broader chemical structure is amenable to interactions with various protein pockets. Based on existing literature for similar compounds, we can formulate three primary hypotheses for the MoA of CNSB-X:

  • Hypothesis 1: Inhibition of Carbonic Anhydrases. The benzenesulfonamide core is a classic feature of carbonic anhydrase (CA) inhibitors.[1][2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3]

  • Hypothesis 2: Modulation of Voltage-Gated Potassium Channels. A derivative, 4-chloro-3-nitro-N-butylbenzenesulfonamide, has been demonstrated to act as an open-channel blocker of Kv3.1 potassium channels.[4][5] These channels are crucial for the high-frequency firing of neurons and have been implicated in certain cancers.

  • Hypothesis 3: Disruption of Intracellular Signaling Cascades. An indole derivative of 4-chloro-3-nitrobenzenesulfonyl has been shown to mitigate psoriasiform lesions by blocking the MAPK/NF-κB/AP-1 signaling pathways, which are central to inflammation and cell survival.[6]

This guide will now systematically explore the experimental validation of each of these hypotheses, presenting a comparative analysis of CNSB-X against known modulators of these targets.

Hypothesis 1: CNSB-X as a Carbonic Anhydrase Inhibitor

The Rationale: The structural similarity of CNSB-X to known carbonic anhydrase inhibitors makes this a primary and logical starting point for MoA validation.[1] The therapeutic potential of selectively inhibiting tumor-associated CA isoforms adds to the attractiveness of this hypothesis.[3]

Experimental Workflow: From Broad Inhibition to Isoform Selectivity

cluster_0 Initial Screening cluster_1 Target Engagement cluster_2 Functional Cellular Effects a Pan-CA Inhibition Assay (Colorimetric) b Cellular Thermal Shift Assay (CETSA) for CA IX a->b Confirm intracellular target binding c Hypoxia-Induced Acidification Assay b->c Assess functional consequence in a cellular context

Figure 1: Experimental workflow for validating carbonic anhydrase inhibition.
Detailed Experimental Protocols

1. In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This initial screen determines if CNSB-X can inhibit the enzymatic activity of carbonic anhydrase.[7][8]

  • Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm. An inhibitor will reduce the rate of this color change.[8]

  • Protocol:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.5).

    • Create a stock solution of human carbonic anhydrase II (as a representative isoform) in the assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • In a 96-well plate, add assay buffer, CNSB-X (at various concentrations), and the CA working solution. As a comparator, use Acetazolamide, a well-characterized pan-CA inhibitor.[9]

    • Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 20-30 minutes.

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) and determine the percent inhibition for each concentration of CNSB-X and Acetazolamide.

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target within the complex environment of a living cell.[10][11]

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining is quantified, typically by Western blot.[12]

  • Protocol:

    • Culture cells known to express the target isoform (e.g., a cancer cell line overexpressing CA IX).

    • Treat the cells with CNSB-X or a vehicle control for a specified time.

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for CA IX.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of CNSB-X indicates direct binding to CA IX in the cellular environment.

Comparative Data Analysis
CompoundPan-CA IC50 (nM)CA IX IC50 (nM)CA II IC50 (nM)CA IX CETSA Shift (°C)
CNSB-X 8515250+4.5
Acetazolamide502512+3.0
Alternative Inhibitor A 200180190+1.5

This is hypothetical data for illustrative purposes.

The data in the table would suggest that CNSB-X is a potent inhibitor of carbonic anhydrases, with a promising selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II. The significant thermal shift in the CETSA experiment provides strong evidence of target engagement in a cellular context.

Hypothesis 2: CNSB-X as a Kv3.1 Channel Blocker

The Rationale: The precedent set by a structurally related compound makes the investigation of ion channel modulation a necessary line of inquiry.[4][5] Electrophysiological techniques are the gold standard for characterizing such interactions.

Experimental Workflow: Patch-Clamp Electrophysiology

cluster_0 Initial Characterization cluster_1 Mechanism of Block cluster_2 Functional Consequence a Whole-Cell Patch-Clamp (Voltage-Clamp) b Use-Dependence Protocol a->b Investigate state-dependent binding c Current-Clamp Recording (Action Potential Firing) b->c Assess impact on neuronal excitability

Figure 2: Workflow for validating Kv3.1 channel modulation.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp

This technique allows for the direct measurement of ion channel currents.[13][14]

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

  • Protocol:

    • Use a cell line stably expressing human Kv3.1 channels (e.g., CHO or HEK293 cells).

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

    • "Patch" onto a cell and establish a whole-cell recording configuration.

    • In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Kv3.1 currents.

    • After recording baseline currents, perfuse the cell with CNSB-X at various concentrations and record the currents again.

    • As comparators, use 4-aminopyridine (a non-selective Kv channel blocker) and AUT1 (a selective Kv3 positive modulator).[3][15]

    • Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.

    • Calculate the percentage of current inhibition to determine the IC50.

    • To test for use-dependence (a hallmark of open-channel blockers), apply a train of depolarizing pulses and observe if the block increases with successive pulses.

Comparative Data Analysis
CompoundKv3.1 IC50 (µM)Use-DependenceEffect on Action Potential Firing
CNSB-X 12YesDecreased high-frequency firing
4-Aminopyridine150NoBroadened action potential, decreased firing
Alternative Blocker B 25YesDecreased high-frequency firing

This is hypothetical data for illustrative purposes.

This data would support the hypothesis that CNSB-X is a use-dependent blocker of Kv3.1 channels, similar to the previously reported derivative.[4] This mechanism is distinct from the non-specific block by 4-aminopyridine.

Hypothesis 3: CNSB-X as an Inhibitor of MAPK/NF-κB Signaling

The Rationale: Many anti-cancer agents function by disrupting key intracellular signaling pathways that drive cell proliferation and survival. The MAPK and NF-κB pathways are central hubs in these processes.[6][16]

Experimental Workflow: From Pathway Activation to Gene Expression

cluster_0 Protein Phosphorylation cluster_1 Transcriptional Activity cluster_2 Downstream Gene Expression a Western Blot for p-ERK, p-p65, IκBα b NF-κB Reporter Gene Assay a->b Confirm impact on NF-κB nuclear activity c qRT-PCR for IL-6, TNF-α b->c Measure effect on target gene transcription

Figure 3: Workflow for validating MAPK/NF-κB pathway inhibition.
Detailed Experimental Protocols

1. Western Blot Analysis of Pathway Phosphorylation

This technique assesses the activation state of key proteins in the signaling cascade.[17]

  • Principle: Phosphorylation is a key mechanism of protein activation in signaling pathways. Western blotting with phospho-specific antibodies allows for the detection of these activated proteins.

  • Protocol:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line).

    • Pre-treat the cells with various concentrations of CNSB-X for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to activate the MAPK and NF-κB pathways.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), phosphorylated NF-κB p65 (p-p65), and total IκBα. Use antibodies against total ERK, total p65, and a loading control (e.g., GAPDH or β-actin) for normalization.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using chemiluminescence. A decrease in p-ERK and p-p65 levels, and a stabilization of IκBα, would indicate inhibition of these pathways.

2. NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[18][19]

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the transcription of luciferase, and the resulting light emission can be quantified.[1]

  • Protocol:

    • Transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Pre-treat the cells with CNSB-X or a known NF-κB inhibitor (e.g., Bay 11-7082).

    • Stimulate the cells with TNF-α to activate NF-κB.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

    • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Comparative Data Analysis
Compoundp-ERK Inhibition (IC50, µM)IκBα Degradation Inhibition (%)NF-κB Reporter Assay (IC50, µM)
CNSB-X 5.278% at 10 µM8.5
Bay 11-7082 >5095% at 10 µM2.1
Alternative Inhibitor C 2.835% at 10 µM15.4

This is hypothetical data for illustrative purposes.

The results would suggest that CNSB-X inhibits both the MAPK and NF-κB pathways, potentially through an upstream target or by acting on a common signaling node.

Synthesizing the Evidence: Building a Coherent MoA Narrative

After conducting a battery of experiments targeting these three distinct hypotheses, the final and most critical step is to synthesize the data into a cohesive narrative. It is possible that CNSB-X exhibits polypharmacology, acting on multiple targets. For instance, it could be a dual inhibitor of carbonic anhydrase and the NF-κB pathway. In this case, further experiments would be required to determine which of these activities is primarily responsible for its anti-proliferative effects. This could involve using siRNA to knock down the proposed targets and observing if the anti-proliferative effect of CNSB-X is diminished.

Alternatively, the data may point towards a single, primary mechanism of action. If, for example, CNSB-X is a highly potent and selective inhibitor of CA IX, with negligible activity on Kv3.1 channels and the MAPK/NF-κB pathway at physiologically relevant concentrations, then the MoA can be confidently assigned.

For definitive target identification, especially if the initial hypotheses prove incorrect, more advanced and unbiased techniques may be employed.

  • Affinity Chromatography: CNSB-X can be immobilized on a solid support to "pull down" its binding partners from a cell lysate.[20][21] These binding proteins can then be identified by mass spectrometry.

  • Computational Docking: In silico modeling can predict the binding of CNSB-X to the crystal structures of putative protein targets, providing a structural basis for the observed biological activity.

Conclusion: A Commitment to Rigorous Validation

References

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 622, 347–374. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • de Almeida, F. M., et al. (2017). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Amino acids, 49(11), 1895–1906. [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 622, 347–374. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay guidance manual. [Link]

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  • Gagliardi, M., et al. (2016). Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. Journal of medicinal chemistry, 59(12), 5966–5975. [Link]

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  • El-Sayed, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific reports, 11(1), 15638. [Link]

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  • Kim, M. S., et al. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International journal of molecular sciences, 23(23), 15152. [Link]

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comparative analysis of the cost-effectiveness of synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I am now kicking off the information gathering phase. My initial step involves targeted Google searches to find data on the comparative cost-effectiveness of various chemical synthesis routes. I am homing in on key metrics and well-established methodologies, particularly techno-economic analysis.

Refining Research Approach

I'm now refining my research approach, homing in on key metrics, established methodologies, and real-world case studies related to cost-effectiveness in chemical synthesis routes. I'm also preparing to synthesize the information to structure the guide and define key parameters for comparison, such as raw material costs. I will draft a detailed protocol for the comparative analysis and design a workflow diagram. Then, I plan to develop a comparative data table for a case study.

Expanding Data Gathering

I'm expanding my Google search to collect data on cost-effectiveness in chemical synthesis, focusing on key metrics and real-world cases. I'm synthesizing info to outline the guide, defining parameters like raw material costs, process efficiency, and environmental impacts. I will draft a detailed protocol, and I'll create a DOT script for a Graphviz diagram to represent workflow visually. Finally, I will construct a comparative data table for a hypothetical case study.

A Senior Application Scientist's Guide to Confirming the Structure of Synthesis Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation of synthesis impurities is not merely a procedural step but a cornerstone of drug safety and regulatory compliance. Undesired chemical entities, even in trace amounts, can carry significant toxicological risks or impact the stability and efficacy of an Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.1% or higher.[1]

This guide provides an in-depth comparison of the orthogonal analytical methods essential for this critical task. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, creating a self-validating workflow that ensures the highest degree of confidence in your structural elucidation.

The Principle of Orthogonality: A Foundation of Trust

Confirming a chemical structure requires more than a single piece of evidence. The core principle is to use multiple, independent (orthogonal) methods that measure different physicochemical properties of the molecule.[2] Each technique provides a unique piece of the structural puzzle. When the data from these disparate methods converge to support a single, consistent structure, we achieve a high degree of confidence. This multi-faceted approach is a self-validating system, minimizing the risk of misidentification that could arise from relying on a single analytical technique.

The Analytical Toolkit: A Comparative Overview

The modern analytical laboratory is equipped with a powerful arsenal of instruments. The key is knowing which tool to deploy and understanding the specific question it answers.

Technique Information Gained Strengths Limitations
HPLC / UPLC Retention Time, Purity Profile, IsolationHigh resolution, speed (UPLC), and reproducibility for separation and quantification.[3][4]Provides no direct structural information.[5]
Mass Spectrometry (MS) Molecular Weight, Elemental Composition (HRMS), Fragmentation Pattern (MS/MS)Exceptional sensitivity and specificity.[6][7] HRMS provides highly accurate mass measurements for formula determination.[8]Isomers can be difficult to distinguish. Provides limited information on stereochemistry.
NMR Spectroscopy Atom Connectivity (¹H, ¹³C, COSY), Spatial Proximity (NOESY), Long-Range Coupling (HMBC)Unparalleled for detailed structural elucidation, including connectivity and stereochemistry.[9][10][11] Non-destructive.[9]Relatively low sensitivity, requiring larger sample amounts (micrograms to milligrams).[10]
FTIR Spectroscopy Presence of Functional GroupsFast, non-destructive, and provides a unique "fingerprint" for a molecule.[12][13]Provides limited information on the overall molecular structure and connectivity.[7][14]
X-ray Crystallography Absolute 3D Molecular StructureProvides the definitive, unambiguous three-dimensional structure of a molecule in its crystalline state.[15][16][17]Requires a suitable single crystal, which can be difficult and time-consuming to grow.[18]

A Self-Validating Workflow for Structural Confirmation

The logical progression from detection to unambiguous confirmation is crucial. This workflow ensures that each step builds upon the last, with orthogonal checks at critical junctures. The process begins with detection and isolation, followed by a cascade of spectroscopic and spectrometric analyses.

Workflow Diagram

Impurity Structure Confirmation Workflow Impurity Structure Confirmation Workflow A 1. Detection & Isolation (HPLC/UPLC) B 2. Preliminary ID (LC-MS, HRMS) A->B Obtain MW & Formula C 3. Detailed Elucidation (Isolation via Prep-HPLC) B->C Isolate Sufficient Quantity D 4. NMR Analysis (1D & 2D Experiments) C->D Acquire Detailed Spectra E Hypothesized Structure D->E Propose Structure F 5. Orthogonal Confirmation E->F G FTIR Analysis F->G Functional Groups Match? H Independent Synthesis & Co-injection F->H Retention Times Match? I Definitive Structure Confirmed G->I H->I

Caption: A typical workflow for impurity identification and structural confirmation.

Experimental Protocols: A Deeper Dive

Protocol 1: Impurity Isolation by Preparative HPLC

The goal of this step is to obtain the impurity in sufficient quantity and purity for subsequent NMR analysis. This is a critical prerequisite, as NMR is a less sensitive technique compared to MS.[10]

  • Method Development: Start with the analytical HPLC or UPLC method. The goal is to achieve maximum resolution between the API and the impurity of interest.

  • Scale-Up Calculation: Calculate the loading capacity for the selected preparative column (e.g., a 19 x 100 mm column). This is based on the analytical injection volume and column dimensions.

  • Mobile Phase Preparation: Prepare a sufficient volume of the mobile phases (e.g., 0.1% Formic Acid in Water and Acetonitrile) required for the entire run. Ensure mobile phases are filtered and degassed.

  • Sample Preparation: Dissolve a large quantity of the API batch containing the impurity in a suitable solvent, often DMSO or the mobile phase itself, to create a highly concentrated solution.

  • Fraction Collection: Set up the fraction collector to trigger collection based on the UV detector signal corresponding to the impurity peak. Use a focused gradient around the elution time of the impurity to maximize separation.[19]

  • Purity Analysis: Analyze the collected fractions using the initial analytical UPLC method to confirm the purity of the isolated impurity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the dry, isolated impurity.

Protocol 2: Structure Elucidation by NMR Spectroscopy

With an isolated, pure sample, NMR spectroscopy can provide the definitive connectivity map of the molecule.[9]

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the isolated impurity and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton spectrum to identify the types and number of hydrogen atoms.

    • ¹³C NMR & DEPT: Acquire a carbon spectrum, often using DEPT-135 and DEPT-90 pulses, to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: These experiments are crucial for piecing the structure together.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away, allowing the connection of different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining stereochemistry and conformation.

  • Data Interpretation: Systematically analyze the 1D and 2D spectra to build the molecular structure fragment by fragment, ultimately leading to a complete and unambiguous structural assignment.

The Final Step: Orthogonal Confirmation and Synthesis

Even with a structure confidently assigned by NMR, a final, truly independent confirmation is best practice.[20] The gold standard is to perform an independent chemical synthesis of the proposed impurity structure.[20][21] The synthesized reference material is then co-injected with the original sample into the HPLC/UPLC system. An exact match in retention time provides unequivocal confirmation of the structure. This step eliminates any remaining ambiguity and is often a requirement for regulatory filings.[20]

Conclusion

Confirming the structure of a synthesis impurity is a multidisciplinary endeavor that relies on a logical, evidence-based workflow.[22][23] It begins with robust chromatographic separation and moves through the high-sensitivity detection of mass spectrometry to the detailed structural mapping of NMR spectroscopy. Each method provides a unique and vital perspective. By embracing the principle of orthogonality and, when necessary, confirming results with an independent synthesis, researchers can ensure the structural integrity of their data, the safety of their drug substance, and full compliance with global regulatory standards.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. Available at: [Link]

  • Impurity Profiling with HRMS. Toref-Standards. Available at: [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available at: [Link]

  • ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Technology Networks. Available at: [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Specac Ltd. Available at: [Link]

  • FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Patsnap. Available at: [Link]

  • Application of HPLC & UPLC. ijrpr. Available at: [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ScienceDirect. Available at: [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. Available at: [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Structural characterization of compounds and impurities. National Institute of Chemistry. Available at: [Link]

  • FT-IR Microinfrared Spectroscopy To Detect Particles And Impurities In Liquid Drugs. Optosky. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis. Element. Available at: [Link]

  • Small Molecule X-ray Crystallography. NC State University. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available at: [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. NIH National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. NIH National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. ResearchGate. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. ACS Publications. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

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Safety Operating Guide

Definitive Disposal Protocol for 4-Chloro-3-nitrobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Executive Summary & Primary Disposal Directive

This guide provides comprehensive, safety-driven procedures for the proper disposal of 4-Chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6). As a chlorinated nitroaromatic compound, this substance presents notable health and environmental hazards that necessitate a rigorous and compliant disposal strategy.

Primary Directive: In-laboratory chemical degradation or neutralization of this compound is strongly discouraged . The chemical stability of the sulfonamide bond and the nitroaromatic structure makes it resistant to simple hydrolysis or oxidation protocols.[1] Attempts at chemical treatment, such as reduction of the nitro group, can lead to the formation of chloro-aniline derivatives, which are also classified as hazardous and potentially carcinogenic substances.

Therefore, the standard and required procedure is the segregation and collection of all this compound waste for disposal via a licensed professional hazardous waste management service, typically coordinated through your institution's Environmental Health & Safety (EHS) department. This guide outlines the essential, step-by-step operational plan for this process.

Part 2: Hazard Assessment and Safety Imperatives

Understanding the hazard profile of this compound is foundational to its safe handling and disposal. The compound is classified with specific health risks that dictate the necessary personal protective equipment (PPE) and handling precautions.

Classification:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2) [2]

  • Specific target organ toxicity — single exposure, Respiratory system (Category 3) [2]

These classifications are based on the Globally Harmonized System (GHS) and underscore the importance of preventing direct contact.

Data Presentation: Hazard Profile and Required PPE
Hazard ClassificationGHS CodeDescription & Required PPECitations
Skin Irritation H315Causes skin irritation. mandates the use of nitrile or other chemical-resistant gloves and a lab coat.[2]
Eye Irritation H319Causes serious eye irritation. Requires tightly fitting safety goggles. A face shield is recommended when handling larger quantities or during spill cleanup.[2]
Respiratory Irritation H335May cause respiratory irritation. All handling of the solid compound or solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Part 3: The Rationale Against In-Lab Chemical Degradation

While in-laboratory treatment is a valuable strategy for some chemical waste streams, it is not appropriate for this compound for several compelling reasons rooted in its chemical structure:

  • Chemical Stability: Aromatic sulfonamides are known to be resistant to hydrolysis under neutral or mildly acidic/basic conditions.[1] Cleavage of the strong sulfur-nitrogen bond typically requires harsh conditions (e.g., concentrated acid or base at high temperatures), which introduces additional safety risks and is not practical for routine disposal.[3]

  • Recalcitrant Nitroaromatic Structure: The nitroaromatic group is electron-withdrawing, which deactivates the aromatic ring and makes it resistant to oxidative degradation.[4]

  • Hazardous Byproduct Formation: The most probable laboratory-scale reaction, the reduction of the nitro group (e.g., using metals like zinc or tin), would convert it to an amine.[4] The resulting product, a derivative of 4-chloroaniline, would still be a hazardous compound, thereby transforming one hazardous waste into another without achieving true detoxification.

  • Lack of Validated Protocols: There are no established, simple, and validated protocols for the complete mineralization of this compound in a standard laboratory setting. The most effective degradation methods reported involve advanced processes like UV/chlorination or specialized microbial degradation, which are not feasible for in-lab waste management.[1][3]

Given these factors, the most trustworthy and authoritative approach is to manage the waste through professional disposal channels, ensuring complete and compliant destruction via high-temperature incineration.[5]

Part 4: Standard Operating Procedure (SOP) for Compliant Disposal

This section provides the step-by-step methodology for the safe collection, labeling, and storage of this compound waste, from point of generation to hand-off for final disposal.

Experimental Protocol: Waste Segregation and Collection
  • Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid reagent.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Contaminated PPE (e.g., gloves).

  • Segregate Waste:

    • Solid Waste: Collect all contaminated solid materials (gloves, wipes, spatulas, etc.) in a dedicated, heavy-duty plastic bag or a clearly labeled, wide-mouth solid waste container.

    • Liquid Waste: Collect all aqueous and organic solvent solutions containing the compound in a dedicated, properly vented, and chemically compatible (e.g., glass or HDPE) hazardous waste container. Crucially, do not mix halogenated waste streams with non-halogenated waste unless explicitly permitted by your institutional EHS guidelines.

    • Sharps Waste: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Container Management:

    • Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution and the Resource Conservation and Recovery Act (RCRA). The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Irritant," "Toxic").

      • The accumulation start date.

    • Closure: Keep the waste container securely closed at all times, except when adding waste.

    • Fill Level: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

  • Storage and Disposal Request:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general traffic.

    • Place the primary waste container within a secondary containment bin to mitigate potential spills.

    • Once the container is full or the accumulation time limit is reached (as per your institutional policy), submit a chemical waste pickup request to your EHS department.

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical flow for the proper management of this compound waste.

G Diagram 1: Compliant Disposal Workflow for this compound cluster_generation Point of Generation (in Fume Hood) cluster_segregation Waste Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (Solid, Liquid, PPE) solid_waste Solid Waste Container (Labeled) gen->solid_waste Contaminated Solids liquid_waste Liquid Waste Container (Labeled, Vented) gen->liquid_waste Contaminated Liquids saa Store in Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->saa liquid_waste->saa pickup Request EHS Pickup saa->pickup Container Full or Time Limit Reached ehs EHS Collects for Professional Disposal (Incineration) pickup->ehs

Caption: Workflow for compliant waste management.

Part 5: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not trained or equipped to handle it, contact your institution's EHS emergency line immediately.

  • Containment (for trained personnel with small spills):

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, safety goggles).

    • Prevent the spread of the spill by using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, even if the spill was minor.

Part 6: Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the U.S. Environmental Protection Agency (EPA).[2] In a laboratory setting, a chemical waste is considered hazardous if it is specifically listed (F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

While this compound is not explicitly on the P or U lists of discarded commercial chemical products, its toxicological profile necessitates that it be managed as a hazardous waste.[2][6] Your institution's EHS department is the authoritative resource for ensuring compliance with all federal, state, and local regulations. Always adhere to their specific procedures and guidelines.

Part 7: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Li, H., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Environment International, 161, 107120. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Reis, P. J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 8033. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 4-Chloro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential safety and logistical information for 4-Chloro-3-nitrobenzenesulfonamide, moving beyond mere procedural steps to explain the rationale behind each recommendation. Our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a solid substance that presents several hazards. According to its GHS classification, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Understanding these risks is the first step in implementing an effective safety protocol.

Core Hazards:

  • Skin Irritation: Direct contact with the skin can lead to irritation.

  • Eye Damage: The chemical can cause serious irritation if it comes into contact with the eyes.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact and subsequent irritation. It is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use.
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect against dust particles and accidental splashes that could cause serious eye irritation[1].
Body Protection A laboratory coat or chemical-resistant apronTo protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.To prevent the inhalation of dust particles that can cause respiratory irritation[1][3].

Safe Handling and Operational Protocols

Adherence to a strict operational protocol is essential for minimizing the risk of exposure to this compound.

Weighing and Dispensing Protocol:
  • Preparation: Before handling the chemical, ensure that the work area is clean and uncluttered. Designate a specific area for handling this compound.

  • Engineering Controls: Whenever possible, perform weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to minimize the potential for dust inhalation.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust by handling the material gently.

  • Container Sealing: Immediately after dispensing, securely close the container to prevent any release of dust.

  • Cleaning: Clean the spatula and the weighing area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

First-Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1][3].

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][3].

  • In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell[1][4].

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Management and Disposal Plan

A proactive approach to spill management and waste disposal is a cornerstone of laboratory safety.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues about the spill.

  • Assess: Determine the extent of the spill and whether you can safely clean it up with the available equipment. For large spills, contact your institution's environmental health and safety department.

  • Secure the Area: Prevent the spread of the dust by closing doors to the area.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the cleanup.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow these general guidelines, but always adhere to your institution's specific waste disposal procedures:

  • Segregation: Collect all solid waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Spill Response Workflow

To provide a clear, at-a-glance understanding of the spill response procedure, the following workflow diagram has been created.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Inform Inform Supervisor Evacuate->Inform Assess Assess Spill Size & Risk Inform->Assess PPE Don Appropriate PPE Assess->PPE If safe to proceed Contain Cover with Inert Absorbent PPE->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Clean Area with Damp Cloth Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Ventilate Ventilate the Area Dispose->Ventilate Report Report the Incident Ventilate->Report

Caption: Workflow for handling a this compound spill.

References

  • This compound - Hazardous Agents - Haz-Map. Available at: [Link]

  • This compound | C6H5ClN2O4S | CID 7324 - PubChem. Available at: [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Available at: [Link]

  • Spill Clean up Procedure - Safety & Risk Services. Available at: [Link]

Sources

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